Product packaging for Cadmium-111(Cat. No.:CAS No. 14336-64-2)

Cadmium-111

Cat. No.: B083967
CAS No.: 14336-64-2
M. Wt: 110.904184 g/mol
InChI Key: BDOSMKKIYDKNTQ-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cadmium-111 is a stable isotope of cadmium with a natural abundance of 12.8% . Its primary research application is as a target material in particle accelerators for the production of key radioisotopes. It is notably used in the production of Silver-111 (111Ag), a promising medium-energy beta-emitter with a 7.4-day half-life that is being investigated for targeted radionuclide therapy and as a potential surrogate for Lutetium-177 . The decay of 111Ag directly results in the stable ground state of 111Cd . Furthermore, enriched 111Cd itself can serve as a target for proton irradiation to produce the diagnostic radionuclide Indium-111, a crucial tool for SPECT imaging, cancer diagnostics, and cell migration studies . The use of enriched 111Cd targets is a critical step in these production pathways, enabling higher yields and superior radionuclidic purity of the final medical isotope by minimizing interfering nuclear reactions . This makes this compound an invaluable material for research in nuclear medicine, radiopharmaceutical development, and accelerator physics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd B083967 Cadmium-111 CAS No. 14336-64-2

Properties

IUPAC Name

cadmium-111
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOSMKKIYDKNTQ-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[111Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931838
Record name (~111~Cd)Cadmium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.904184 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14336-64-2
Record name Cadmium, isotope of mass 111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~111~Cd)Cadmium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Nuclear Spin and Parity of Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear spin and parity of Cadmium-111 (¹¹¹Cd), a stable isotope crucial for various advanced scientific applications. The unique nuclear properties of ¹¹¹Cd make it an invaluable probe in materials science, biochemistry, and radiopharmaceutical development, primarily through the technique of Perturbed Angular Correlation (PAC) spectroscopy. This document details the nuclear characteristics of ¹¹¹Cd, the experimental methodologies used to determine these properties, and the logical workflows of these experiments.

Nuclear Properties of this compound

The nuclear spin (I) and parity (π) are fundamental quantum mechanical properties that describe the intrinsic angular momentum and spatial symmetry of an atomic nucleus. For ¹¹¹Cd, these properties have been extensively studied and are well-established. The ground state of this compound has a nuclear spin of 1/2 and positive parity (1/2+).[1][2][3][4] Additionally, ¹¹¹Cd possesses a significant metastable isomeric state at an excitation energy of 396.2 keV, which has a spin and parity of 11/2-.[2][3][4]

The determination of these and other excited state properties often relies on the decay of parent nuclides, most commonly Indium-111 (¹¹¹In).[4][5] The electron capture decay of ¹¹¹In populates excited states in ¹¹¹Cd, leading to a cascade of gamma-ray emissions that are central to experimental measurements.[5][6][7]

Summary of ¹¹¹Cd Nuclear States

The following table summarizes the key quantitative data for the ground and principal excited states of this compound.

Nuclear StateExcitation Energy (keV)Spin (I)Parity (π)Half-life (T₁/₂)
Ground State01/2+Stable
1st Excited245.45/2+84.5 ns
2nd Excited342.13/2+27 ps
Isomeric State396.211/2-48.5 min
3rd Excited416.77/2+-

Data compiled from various nuclear data sheets and experimental studies.[2][3][5]

Experimental Methodology: Perturbed Angular Correlation (PAC) Spectroscopy

The nuclear properties of ¹¹¹Cd are frequently investigated using Perturbed Angular Correlation (PAC) spectroscopy, a powerful technique for probing the local electromagnetic environment in materials.[5][8][9] This method relies on the anisotropic emission of a cascade of two gamma-rays (γ₁ and γ₂) from an excited nucleus. The correlation in the emission direction of these two gamma-rays is "perturbed" by the interaction of the nucleus's magnetic dipole and electric quadrupole moments with local magnetic fields and electric field gradients, respectively.[5][10]

Experimental Protocol for Time-Differential Perturbed Angular Correlation (TDPAC)

The most common variant of this technique is Time-Differential Perturbed Angular Correlation (TDPAC). Below is a detailed protocol for a typical TDPAC experiment using the ¹¹¹In → ¹¹¹Cd decay cascade.

1. Sample Preparation:

  • The radioactive probe, ¹¹¹In (which has a half-life of 2.8 days), is introduced into the material or biological system under investigation.[10]

  • This can be achieved through various methods such as ion implantation, diffusion, or by adding it during the synthesis of the material.

  • The ¹¹¹In atoms occupy specific lattice sites (in a crystal) or binding sites (in a macromolecule), allowing them to act as probes of that specific local environment.

2. Isotope Decay and Gamma Cascade:

  • ¹¹¹In decays via electron capture to an excited state of ¹¹¹Cd (the 7/2+ state at 416.7 keV).[5]

  • This state rapidly de-excites by emitting the first gamma-ray, γ₁ (171 keV), populating the crucial intermediate 5/2+ state at 245.4 keV.[5] This intermediate state has a well-defined half-life of 84.5 ns.[5]

  • The nucleus remains in this intermediate state for a short time, during which its nuclear moments precess due to the hyperfine interactions with the local fields.

  • The intermediate state then de-excites to the ¹¹¹Cd ground state by emitting the second gamma-ray, γ₂ (245 keV).[5]

3. Data Acquisition:

  • A spectrometer consisting of multiple (typically four) detectors is arranged around the sample.[10] The detectors are placed at specific angles relative to each other, most commonly 90° and 180°.

  • The detectors are coupled to fast-timing electronics to perform coincidence measurements.

  • The detection of γ₁ in one detector starts a timer, and the subsequent detection of γ₂ in another detector stops the timer. This measures the time difference (Δt) the nucleus spent in the intermediate state.

  • Millions of these start-stop events are recorded to build a coincidence spectrum, N(θ, Δt), which is the number of coincidence counts as a function of the angle (θ) between the detectors and the time difference (Δt).

4. Data Analysis:

  • An anisotropy ratio, R(t), is calculated from the coincidence spectra recorded at 180° and 90°:

    • R(t) = 2 * [N(180°, t) - N(90°, t)] / [N(180°, t) + 2 * N(90°, t)]

  • This R(t) function represents the perturbation of the angular correlation and contains information about the hyperfine interaction. It is essentially a sum of oscillatory functions.

  • A Fourier transform of the R(t) spectrum reveals the characteristic precession frequencies, which are directly related to the strength of the local electric field gradient or magnetic field at the probe nucleus.

Visualizations

The following diagrams illustrate the key relationships and workflows involved in the study of this compound's nuclear properties.

DecayScheme cluster_In111 Indium-111 cluster_Cd111 This compound In111 ¹¹¹In (9/2+) level416 416.7 keV (7/2+) In111->level416 Electron Capture T₁/₂ = 2.8 d level245 245.4 keV (5/2+) T₁/₂ = 84.5 ns level416->level245 γ₁ (171 keV) level0 Ground State (1/2+) level245->level0 γ₂ (245 keV) caption Decay scheme of ¹¹¹In to ¹¹¹Cd used in PAC. PAC_Workflow cluster_Experiment Experimental Setup cluster_Analysis Data Analysis A ¹¹¹In Probe Introduction (Implantation/Synthesis) B ¹¹¹In → ¹¹¹Cd* Decay A->B C γ₁ Emission (171 keV) Starts Timer B->C D Nuclear Precession in Intermediate State (84.5 ns) C->D E γ₂ Emission (245 keV) Stops Timer D->E F Coincidence Counting N(θ, t) E->F G Calculate Anisotropy R(t) F->G H Fourier Transform G->H I Determine Hyperfine Interaction Frequencies H->I caption Workflow of a TDPAC experiment.

References

An In-depth Technical Guide to the Core Properties of Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium-111 (¹¹¹Cd) is a stable isotope of cadmium that has garnered significant interest within the scientific community, particularly in the fields of nuclear physics, materials science, and biophysical chemistry. Its unique nuclear properties make it an invaluable tool for investigating the local electronic and magnetic environments in a variety of materials and biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its applications in research and drug development.

Physical Properties

This compound is one of the eight naturally occurring isotopes of cadmium.[1][2] It is a stable isotope, meaning it does not undergo radioactive decay.[3][4] A summary of its key physical and nuclear properties is presented in the table below.

PropertyValue
Atomic Mass110.9041816 ± 0.0000032 amu[5]
Mass Excess-89.254225 ± 0.002965 MeV[6]
Binding Energy947.618094 ± 0.002969 MeV[6]
Natural Abundance12.8%[4][5][7][8][9]
Nuclear Spin (I)1/2+[5][6][7]
Magnetic Dipole Moment (μ)-0.5948861 μN[3]
Isotopic Enrichment (atom %)92-96[8]

Nuclear Magnetic Resonance (NMR) Properties

This compound is an NMR-active nucleus, which allows for the study of cadmium-containing compounds and materials using NMR spectroscopy.

NMR PropertyValue
Gyromagnetic Ratio (γ)5.7046 x 10⁷ rad T⁻¹ s⁻¹[10]
Nuclear g-factor (gl)-1.188[10]
Resonance Frequency (ν₀)9.0692 MHz at 1 T[10]
Relative Sensitivity (vs. ¹H)0.00966 (at constant H₀)[10]
0.2130 (at constant ν₀)[10]

Metastable State: Cadmium-111m

This compound has a metastable isomer, Cadmium-111m (¹¹¹ᵐCd), which is radioactive.

PropertyValue
Half-life (T₁/₂)48.50 ± 0.09 minutes[11]
Decay ModeIsomeric Transition (IT)[5][6]
Decay Energy0.396 MeV[5][6]
Spin11/2-[5][6]

Chemical Properties

Cadmium is a transition metal located in Group 12 of the periodic table.[1][9][12] Its chemistry is largely dominated by the +2 oxidation state (Cd²⁺).[2][9][12][13][14]

General Chemical Properties of Cadmium

PropertyValue
Atomic Number48[1][12]
Electron Configuration[Kr] 4d¹⁰ 5s²
Electronegativity (Pauling)1.69[1][4][12]
Melting Point594.22 K (321.07 °C)[4]
Boiling Point1040 K (767 °C)[1][4][12]
Density8.65 g/cm³[1][12]

Coordination Chemistry

The Cadmium(II) ion is classified as a "soft" Lewis acid, showing a preference for binding to soft bases, particularly sulfur-containing ligands.[15][16] This property is crucial for its interaction with biological molecules, such as proteins containing cysteine residues. The coordination number of Cd(II) can vary, with 4, 5, and 6 being the most common, leading to a diverse range of coordination geometries.[15][16] This versatility allows it to substitute for other metal ions, such as Zinc(II), in metalloproteins, making it a useful probe for studying the structure and function of these enzymes.[15][16]

Applications in Research and Drug Development

The unique nuclear properties of this compound make it a powerful tool in several advanced analytical techniques relevant to drug development.

Perturbed Angular Correlation (PAC) Spectroscopy

A primary application of ¹¹¹Cd is in Perturbed Angular Correlation (PAC) spectroscopy.[17][18] This technique utilizes the radioactive decay of a parent nuclide, typically Indium-111 (¹¹¹In), which decays to an excited state of ¹¹¹Cd.[18] The subsequent gamma-ray cascade from the ¹¹¹Cd nucleus is sensitive to the local electric field gradient, providing detailed information about the coordination geometry and dynamics of the cadmium ion's immediate environment.[17][18]

PAC spectroscopy with ¹¹¹Cd is particularly valuable for studying the metal binding sites in metalloproteins.[17][19] By substituting the native metal ion (e.g., Zn²⁺) with ¹¹¹Cd, researchers can gain insights into the structure of the active site, conformational changes upon substrate binding, and the effects of drug candidates on the protein's metal center.[17]

Experimental Workflow: Perturbed Angular Correlation (PAC) Spectroscopy

PAC_Workflow cluster_production Probe Production cluster_labeling Sample Preparation cluster_decay Nuclear Decay cluster_measurement Data Acquisition cluster_analysis Data Analysis 111In_Production Production of 111In Labeling Labeling of Biomolecule with 111In 111In_Production->Labeling EC_Decay Electron Capture Decay (111In -> 111Cd*) Labeling->EC_Decay Gamma_Detection Detection of Gamma-Ray Cascade EC_Decay->Gamma_Detection Time_Correlation Time Correlation Analysis Gamma_Detection->Time_Correlation EFG Determination of Electric Field Gradient Time_Correlation->EFG Structure Structural Information EFG->Structure

Caption: Workflow for a typical PAC experiment using ¹¹¹In/¹¹¹Cd.

Production of Indium-111

This compound is a key target material for the production of the medically important radioisotope Indium-111 (¹¹¹In).[4] This is typically achieved through proton or deuteron (B1233211) bombardment of an enriched ¹¹¹Cd target in a cyclotron.

Production and Purification of ¹¹¹In from a ¹¹¹Cd Target

A common method for the production and purification of ¹¹¹In involves the following steps:

  • Target Preparation: An enriched ¹¹¹Cd target is prepared, often electroplated onto a copper backing.

  • Irradiation: The target is irradiated with a proton or deuteron beam in a cyclotron.

  • Dissolution: The irradiated target is dissolved in a suitable acid, such as nitric acid.

  • Separation: The ¹¹¹In is separated from the bulk cadmium target material and any copper from the backing. This is typically achieved using ion-exchange chromatography. For instance, a strong anion exchange resin (e.g., AG1-X8) can be used. In a hydrochloric acid medium, cadmium and copper can be adsorbed onto the resin while indium is eluted. Subsequent elution with different concentrations of HCl can then be used to recover the cadmium.[20]

Logical Relationship: Production and Application of ¹¹¹Cd Probe

Cadmium_Application Enriched_111Cd Enriched this compound Cyclotron Cyclotron Irradiation (p, n) or (d, 2n) Enriched_111Cd->Cyclotron 111In Indium-111 Production Cyclotron->111In Labeling Labeling with 111In 111In->Labeling Biomolecule Target Biomolecule (e.g., Metalloprotein) Biomolecule->Labeling PAC_Spectroscopy Perturbed Angular Correlation Spectroscopy Labeling->PAC_Spectroscopy Structural_Info Structural and Dynamic Information of Metal Site PAC_Spectroscopy->Structural_Info

Caption: From ¹¹¹Cd to structural insights via ¹¹¹In and PAC.

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it an indispensable tool for researchers, particularly in the life sciences and drug development. Its stability, NMR activity, and, most importantly, its role as the daughter nuclide in PAC spectroscopy, provide a powerful means to probe the intricate world of metalloproteins and other complex systems at a molecular level. A thorough understanding of the properties outlined in this guide is essential for the effective application of this compound in cutting-edge scientific research.

References

A Technical Guide to Cadmium-111: Natural Abundance, Isotopic Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cadmium-111 (¹¹¹Cd), a stable isotope of cadmium, with a focus on its natural abundance, the achievable isotopic purity of enriched forms, and the analytical methods used for its quantification. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize or are exploring the applications of ¹¹¹Cd.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the natural abundance of cadmium isotopes and the isotopic purity of commercially available enriched this compound.

Table 1: Natural Abundance of Stable Cadmium Isotopes
IsotopeNatural Abundance (atom %)
¹⁰⁶Cd1.25
¹⁰⁸Cd0.89
¹¹⁰Cd12.49
¹¹¹Cd 12.80 [1][2][3][4]
¹¹²Cd24.13
¹¹³Cd12.22
¹¹⁴Cd28.73
¹¹⁶Cd7.49
Table 2: Isotopic Purity of Enriched this compound
Supplier/SourceIsotopic Purity of ¹¹¹Cd (atom %)
National Isotope Development Center (NIDC)92-96[2]
Trace Sciences International94 - 98+[4]
General Commercial AvailabilityTypically >90

Experimental Protocols for Isotopic Analysis

The precise determination of the isotopic abundance and purity of this compound is critical for its applications. The two primary analytical techniques employed for this purpose are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).

Protocol for Cadmium Isotopic Analysis using MC-ICP-MS

This protocol provides a generalized workflow for the determination of cadmium isotopic ratios using MC-ICP-MS.

Objective: To achieve high-precision measurement of cadmium isotope ratios in a given sample.

Methodology:

  • Sample Preparation and Digestion:

    • For solid samples (e.g., biological tissues, soils), an acid digestion step is required to bring the cadmium into solution. A common method is microwave-assisted acid digestion using high-purity nitric acid (HNO₃) and sometimes hydrochloric acid (HCl).

    • Liquid samples may only require dilution with dilute high-purity acid.

  • Chromatographic Purification of Cadmium:

    • To eliminate isobaric interferences (e.g., from Palladium, Tin) and matrix effects, cadmium is typically separated from the sample matrix using anion-exchange chromatography.

    • A common resin used is AG-MP-1M. The sample is loaded onto the column in a dilute acid matrix, and cadmium is selectively eluted.

    • The recovery of cadmium from the column should be monitored and is typically greater than 95%.

  • Instrumental Analysis (MC-ICP-MS):

    • The purified cadmium sample is introduced into the ICP-MS.

    • Instrumental mass bias is corrected for using a standard-sample bracketing approach with a certified cadmium isotope standard (e.g., NIST SRM 3108).

    • An internal standard, such as silver (Ag), can also be used to monitor and correct for instrumental drift.

    • Data is collected for the relevant cadmium isotopes, and the ratios (e.g., ¹¹⁴Cd/¹¹⁰Cd, ¹¹¹Cd/¹¹⁰Cd) are calculated.

  • Data Processing and Quality Control:

    • The measured isotope ratios are corrected for mass bias.

    • The long-term reproducibility of the method is assessed by repeated analysis of a known standard. A precision of ≤0.1‰ for δ¹¹⁴/¹¹⁰Cd is achievable.

    • Analysis of certified reference materials (e.g., NIST SRM 2711a for soil) is performed to validate the accuracy of the method.

Protocol for Cadmium Isotopic Analysis using TIMS

This protocol outlines a general procedure for high-precision cadmium isotope analysis using TIMS, particularly effective for small sample sizes.

Objective: To obtain highly precise and sensitive measurements of cadmium isotope ratios.

Methodology:

  • Sample Preparation and Purification:

    • Similar to the MC-ICP-MS protocol, samples are first digested and then cadmium is purified using anion-exchange chromatography.

    • A double spike, a mixture of two rare cadmium isotopes (e.g., ¹⁰⁶Cd and ¹⁰⁸Cd) of known isotopic composition, is added to the sample before purification. This allows for the correction of instrumental mass fractionation with high accuracy.

  • Filament Loading:

    • A small aliquot of the purified cadmium sample, mixed with the double spike, is loaded onto a metal filament (typically made of rhenium).

    • The sample is often loaded with a silica (B1680970) gel activator to enhance ionization efficiency.

  • Instrumental Analysis (TIMS):

    • The filament is heated in the high-vacuum source of the mass spectrometer. This causes the sample to evaporate and ionize.

    • The ions are then accelerated and separated by their mass-to-charge ratio in a magnetic field.

    • The ion beams of the different cadmium isotopes are measured simultaneously using a collector array.

  • Data Processing:

    • The measured isotope ratios are corrected for mass fractionation using the known isotopic composition of the double spike.

    • This technique can achieve very high external precision, often better than ±20 ppm on the ¹¹²Cd/¹¹⁰Cd ratio.

Signaling Pathways and Experimental Workflows

While this compound itself is a stable, non-radioactive isotope, the broader biological effects of cadmium are of significant interest in toxicology and drug development. Cadmium ions (Cd²⁺) are known to interfere with several cellular signaling pathways.

Cadmium's Interference with Calcium Signaling Pathway

Cadmium ions can mimic calcium ions (Ca²⁺) and disrupt cellular calcium homeostasis, a critical component of many signaling cascades.

Cadmium_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cd2+ Cd2+ Ca_Channel Calcium Channel Cd2+->Ca_Channel Enters through Cd2+_int Intracellular Cd2+ Ca_Channel->Cd2+_int Influx Calmodulin Calmodulin Cd2+_int->Calmodulin Competes with Ca2+ for binding CaM_Kinases CaM Kinases Calmodulin->CaM_Kinases Altered Activation Downstream_Effects Disrupted Cellular Processes (e.g., Apoptosis, Gene Expression) CaM_Kinases->Downstream_Effects Leads to

Caption: Cadmium's disruption of calcium signaling.

Cadmium Detoxification via Metallothionein Pathway

Cells have a protective mechanism against cadmium toxicity involving metallothioneins (MTs), which are cysteine-rich proteins that bind heavy metals.

Cadmium_Metallothionein_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cd2+ Cd2+ Cd2+_int Intracellular Cd2+ Cd2+->Cd2+_int Uptake MT_Gene MT Gene Transcription Cd2+_int->MT_Gene Induces MT_Protein Metallothionein (MT) Protein Cd2+_int->MT_Protein Binding MT_Gene->MT_Protein Translation Cd_MT_Complex Cd-MT Complex MT_Protein->Cd_MT_Complex Forms Sequestration Sequestration & Detoxification Cd_MT_Complex->Sequestration Leads to

Caption: Cellular detoxification of cadmium by metallothionein.

Applications in Drug Development and Research

Enriched this compound has several important applications in the fields of drug development and biomedical research:

  • Production of Indium-111: ¹¹¹Cd is a precursor for the production of the radionuclide Indium-111 (¹¹¹In).[3][5] ¹¹¹In is widely used in nuclear medicine for diagnostic imaging and radiolabeling of molecules, including antibodies and peptides, for in vivo tracking and pharmacokinetic studies.

  • Tracer Studies: As a stable isotope, ¹¹¹Cd can be used as a tracer in studies of cadmium uptake, distribution, and metabolism without the complications of radioactivity.[6] This is particularly valuable in toxicological research and in understanding the mechanisms of heavy metal transport and detoxification.

  • Semiconductor Research: this compound is utilized in the study of semiconductors, which can have applications in the development of novel biosensors and diagnostic devices.[3][5]

This guide provides a foundational understanding of this compound for professionals engaged in advanced scientific research and development. The provided data and protocols serve as a starting point for experimental design and interpretation.

References

Unveiling the Nucleus: A Technical Guide to the Cadmium-111 Quadrupole Moment and its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuclear quadrupole moment of Cadmium-111 (¹¹¹Cd), a crucial parameter in nuclear physics with significant implications for condensed matter physics, materials science, and, increasingly, in the realm of biochemistry and drug development. This document provides a comprehensive overview of the ¹¹¹Cd quadrupole moment, the experimental techniques used for its determination, and its role as a sensitive probe for characterizing the local environment in metalloproteins, thereby offering valuable insights for drug discovery and design.

The Nuclear Quadrupole Moment of this compound

The nuclear electric quadrupole moment (Q) is a fundamental property of an atomic nucleus that quantifies the deviation of its charge distribution from spherical symmetry. A non-zero quadrupole moment indicates that the nucleus is either prolate (elongated like a football) or oblate (flattened like a discus). For ¹¹¹Cd, the quadrupole moment of its various nuclear states, particularly the isomeric states, provides a sensitive tool for probing the electric field gradient (EFG) at the nucleus. The EFG is generated by the surrounding electron distribution and the arrangement of nearby atoms, making the quadrupole interaction a powerful technique to investigate local structure and dynamics.

The interaction between the nuclear quadrupole moment and the E FG is the foundation of several spectroscopic techniques, most notably Time-Differential Perturbed Angular Correlation (TDPAC) spectroscopy.

Quantitative Data for the this compound Quadrupole Moment

The nuclear quadrupole moment of ¹¹¹Cd has been determined for several of its excited states. The values are typically given in units of barns (1 barn = 10⁻²⁸ m²). The following table summarizes the reported experimental values for the quadrupole moment of different nuclear states of ¹¹¹Cd.

Nuclear State Energy (keV)Spin and Parity (I^π)Half-life (T₁/₂)Quadrupole Moment (Q) (barns)Experimental MethodReference
2455/2⁺84.5 ns+0.74(7)TDPAC[1]
2455/2⁺84.5 ns+0.664(7)PAC on free molecules & ab initio calculations[2]
39611/2⁻48.6 min-0.75(3)Coulomb Excitation[1]

Experimental Methodology: Time-Differential Perturbed Angular Correlation (TDPAC) Spectroscopy

TDPAC spectroscopy is the primary experimental technique for measuring the nuclear quadrupole interaction of ¹¹¹Cd in various environments. This method relies on the anisotropic emission of a gamma-ray cascade from a radioactive probe nucleus, such as ¹¹¹Cd, and the perturbation of this angular correlation by the interaction of the nuclear quadrupole moment with the local EFG.

Principle of TDPAC

The parent isotope, typically Indium-111 (¹¹¹In), is introduced into the system of interest. ¹¹¹In decays via electron capture to an excited state of ¹¹¹Cd. This excited state then de-excites to the ground state through a cascade of two gamma rays (γ₁ and γ₂). The emission direction of γ₂ is correlated with the emission direction of γ₁. In the absence of any perturbing fields, this angular correlation is constant over time.

However, if the ¹¹¹Cd nucleus is in a non-cubic environment, its nuclear quadrupole moment interacts with the local EFG. This interaction causes a precession of the nuclear spin, which in turn perturbs the angular correlation of the emitted gamma rays. The TDPAC technique measures the time evolution of this perturbation, which provides detailed information about the strength, symmetry, and dynamics of the EFG.

Experimental Protocol for TDPAC Studies of Metalloproteins

The application of TDPAC to metalloproteins allows for the in-situ characterization of the metal binding site. The following protocol outlines the key steps involved in a typical ¹¹¹Cd-TDPAC experiment on a metalloprotein.

Step 1: Preparation of the Radioactive Probe

  • The radioactive parent isotope, ¹¹¹In, is obtained commercially, typically as ¹¹¹InCl₃ in a dilute HCl solution.

Step 2: Protein Preparation and Metal Substitution

  • The metalloprotein of interest is purified to a high degree.

  • If the native metal ion is not cadmium, it needs to be removed to create the apo-protein. This is often achieved by dialysis against a chelating agent (e.g., EDTA) followed by extensive dialysis against a metal-free buffer.

  • The apo-protein is then reconstituted with a stoichiometric amount of ¹¹¹In. The ¹¹¹In will decay to ¹¹¹Cd in the metal-binding site of the protein. In cases where Ag(I) is a proxy for Cu(I), ¹¹¹Ag can be used, which beta-decays to ¹¹¹Cd.[3]

Step 3: Sample Preparation for TDPAC Measurement

  • The ¹¹¹In-labeled protein solution is concentrated to an appropriate level.

  • The sample is then typically frozen to immobilize the proteins and ensure that the observed perturbation is due to the static EFG of the metal-binding site.

Step 4: TDPAC Data Acquisition

  • The sample is placed at the center of a spectrometer consisting of four or more gamma-ray detectors arranged in a plane at 90° or 180° angles to each other.

  • The detectors are coupled to fast-timing electronics to measure the time difference between the detection of γ₁ and γ₂ for each decay event.

  • Coincidence events are recorded at different detector angles over a period of several hours to days to accumulate sufficient statistics.

Step 5: Data Analysis

  • The coincidence spectra are used to calculate the time-dependent anisotropy of the gamma-ray emission.

  • The resulting TDPAC spectrum is a perturbation function, which is a decaying exponential modulated by a periodic function.

  • This perturbation function is then fitted to a theoretical model to extract the nuclear quadrupole interaction parameters: the quadrupole frequency (ωQ) and the asymmetry parameter (η).

  • The quadrupole frequency is directly proportional to the magnitude of the largest component of the EFG tensor (Vzz), while the asymmetry parameter describes the deviation of the EFG from axial symmetry.

  • Specialized software is used for the analysis of TDPAC data.[4][5]

Significance of the ¹¹¹Cd Quadrupole Moment in Research and Drug Development

The ability of ¹¹¹Cd to act as a sensitive spectroscopic probe via its quadrupole moment has significant implications across various scientific disciplines, including the development of new therapeutic agents.

Probing the Active Sites of Metalloproteins

A significant fraction of all proteins are metalloproteins, where a metal ion is essential for their biological function. These proteins are involved in a wide range of critical cellular processes, including catalysis, electron transfer, and signal transduction. Many metalloproteins are important drug targets.

By replacing the native metal ion with ¹¹¹Cd, researchers can use TDPAC to:

  • Characterize the coordination geometry of the metal-binding site: The measured quadrupole interaction parameters are highly sensitive to the number and type of coordinating ligands and their spatial arrangement.

  • Investigate protein dynamics and conformational changes: Changes in the protein structure, for example, upon substrate binding or interaction with a drug molecule, will alter the EFG at the metal-binding site and can be monitored by TDPAC.[3]

  • Study metal ion exchange and competition: TDPAC can be used to study the affinity of different metal ions for a particular binding site, which is crucial for understanding metal ion homeostasis and toxicology.

Impact on Drug Development

The detailed information about the structure and dynamics of metalloprotein active sites obtained from ¹¹¹Cd-TDPAC studies can directly contribute to the drug development process in several ways:

  • Target Validation: By providing a detailed picture of the active site of a potential drug target, TDPAC can help to validate its suitability for therapeutic intervention.

  • Structure-Based Drug Design: The precise geometric information about the metal-binding site can be used to design small molecules that bind with high affinity and specificity. Understanding the flexibility of the active site, as revealed by dynamic TDPAC measurements, can guide the design of more effective inhibitors.

  • Mechanism of Action Studies: TDPAC can be used to investigate how a drug molecule interacts with its target metalloprotein and alters its structure and function. This information is invaluable for optimizing the efficacy and reducing the side effects of a drug.

  • Understanding Drug Resistance: In some cases, drug resistance can arise from mutations in the target protein that alter the structure of the active site. TDPAC can be used to characterize these structural changes and guide the development of new drugs that can overcome resistance.

The integration of data from ¹¹¹Cd-TDPAC with other structural biology techniques, such as X-ray crystallography and NMR spectroscopy, as well as with computational modeling, provides a powerful approach for modern drug discovery.[6][7][8][9]

Visualizations

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Nuclear Decay Scheme of ¹¹¹In to ¹¹¹Cd for TDPAC

DecayScheme cluster_In111 Indium-111 cluster_Cd111 This compound In111 ¹¹¹In (I=9/2⁺) T₁/₂ = 2.80 d Cd111_excited1 Excited State (I=7/2⁺) 416.7 keV In111->Cd111_excited1 Electron Capture Cd111_intermediate Intermediate State (I=5/2⁺) 245.4 keV T₁/₂ = 84.5 ns Cd111_excited1->Cd111_intermediate γ₁ (171.3 keV) Cd111_ground Ground State (I=1/2⁺) Cd111_intermediate->Cd111_ground γ₂ (245.4 keV)

Figure 1: Nuclear decay scheme of ¹¹¹In to ¹¹¹Cd.
Experimental Workflow for TDPAC Spectroscopy

TDPAC_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis start Start: Purified Metalloprotein apo_protein Create Apo-protein (Remove native metal) start->apo_protein reconstitution Reconstitute with ¹¹¹In apo_protein->reconstitution sample_prep Prepare Sample for Measurement (e.g., freezing) reconstitution->sample_prep tdpac_spectrometer TDPAC Spectrometer (γ-ray detectors) sample_prep->tdpac_spectrometer coincidence_counting Coincidence Counting (Measure γ₁-γ₂ time difference) tdpac_spectrometer->coincidence_counting perturbation_function Calculate Perturbation Function R(t) coincidence_counting->perturbation_function fitting Fit to Theoretical Model perturbation_function->fitting results Extract Quadrupole Interaction Parameters (ωQ, η) fitting->results

Figure 2: Experimental workflow for TDPAC spectroscopy.
Logical Relationship in Drug Development

DrugDevelopment cluster_TDPAC ¹¹¹Cd-TDPAC Studies cluster_DrugDesign Drug Design & Discovery cluster_Outcome Therapeutic Outcome protein_characterization Metalloprotein Characterization (Structure, Dynamics) target_validation Target Validation protein_characterization->target_validation structure_based_design Structure-Based Drug Design protein_characterization->structure_based_design target_validation->structure_based_design lead_optimization Lead Optimization structure_based_design->lead_optimization moa_studies Mechanism of Action Studies moa_studies->lead_optimization new_therapeutics Development of New Therapeutics lead_optimization->new_therapeutics

References

Theoretical Calculations of Cadmium-111 Electric Field Gradients: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculation of Cadmium-111 (¹¹¹Cd) electric field gradients (EFGs). It is intended to serve as a core resource for researchers in chemistry, physics, materials science, and pharmacology who utilize techniques sensitive to the local electronic and structural environment of the ¹¹¹Cd nucleus. The content covers the fundamental principles of the experimental technique used to measure EFGs at the ¹¹¹Cd nucleus—Perturbed Angular Correlation (PAC) spectroscopy—and details the theoretical methodologies, primarily Density Functional Theory (DFT), used to calculate and interpret these measurements.

Introduction to Electric Field Gradients and ¹¹¹Cd

The electric field gradient (EFG) is a tensor quantity that describes the spatial variation of the electric field at a specific point, in this case, the location of a ¹¹¹Cd nucleus. It is a sensitive probe of the local charge distribution and, therefore, provides detailed information about the chemical bonding and site symmetry of the nucleus within a molecule or a solid lattice. The interaction between the nuclear quadrupole moment of a nucleus and the surrounding EFG is known as the nuclear quadrupole interaction (NQI).

The ¹¹¹Cd isotope is of particular interest for these studies due to its nuclear properties. Specifically, the intermediate state of ¹¹¹Cd at 245 keV, which is populated following the electron capture decay of ¹¹¹In, has a spin of I = 5/2 and a relatively long half-life of 84.5 ns. This allows for the precise measurement of the NQI using PAC spectroscopy.

Experimental Measurement: Perturbed Angular Correlation (PAC) Spectroscopy

PAC spectroscopy is a nuclear hyperfine technique that measures the NQI by observing the time-dependent perturbation of the angular correlation of a γ-γ cascade emitted from a radioactive probe nucleus. In the case of ¹¹¹Cd, the parent isotope ¹¹¹In is introduced into the system of interest.

The ¹¹¹In to ¹¹¹Cd Decay Scheme

The process begins with the electron capture (EC) decay of ¹¹¹In to an excited state of ¹¹¹Cd. This is followed by a cascade of two gamma rays (γ₁) and (γ₂) through an intermediate nuclear state. The angular correlation of these two gamma rays is perturbed by the interaction of the nuclear quadrupole moment of the intermediate state with the local EFG.

Experimental Protocol for ¹¹¹Cd PAC Spectroscopy

A detailed methodology for a typical ¹¹¹Cd PAC experiment is outlined below.

2.2.1. Sample Preparation:

  • Introduction of the ¹¹¹In Probe: The radioactive ¹¹¹In probe atoms must be incorporated into the material under investigation. The amount of ¹¹¹In required is typically very small, in the range of 10¹⁰ to 10¹² atoms.[1] Common methods for introducing the probe include:

    • Diffusion: Heating the sample with a solution containing ¹¹¹InCl₃ to allow the isotope to diffuse into the material.

    • Implantation: Using an ion implanter to directly embed ¹¹¹In ions into the sample. This is particularly useful for thin films and single crystals.

    • During Synthesis: Adding the ¹¹¹In isotope to the precursors during the chemical synthesis of the material.[1]

    • Nuclear Reaction: Producing the ¹¹¹In in-situ through a nuclear reaction.[1]

  • Sample Encapsulation: The sample containing the ¹¹¹In probe is typically sealed in a quartz tube, sometimes under an inert atmosphere, to ensure stability during the measurement, especially at varying temperatures.

2.2.2. Data Acquisition:

  • Spectrometer Setup: A PAC spectrometer typically consists of four or six detectors (e.g., BaF₂ or LaBr₃ scintillators) arranged at specific angles (90° and 180°) around the sample.[1]

  • Coincidence Counting: The detectors are configured to measure the time difference between the detection of the first gamma ray (γ₁, the "start" signal) and the second gamma ray (γ₂, the "stop" signal) of the cascade.[1]

  • Data Collection: Coincidence events are collected over a period of time to accumulate sufficient statistics. The number of coincidence counts as a function of the time delay between the start and stop signals is recorded for each detector pair.

2.2.3. Data Analysis:

  • Anisotropy Ratio Calculation: The raw coincidence spectra from the 90° and 180° detector pairs are used to calculate a time-dependent anisotropy ratio, R(t). This ratio is proportional to the perturbation function, G₂(t), which contains the information about the NQI.

  • Fitting the Perturbation Function: The experimental R(t) spectrum is fitted with a theoretical model for the perturbation function. For a static, non-axially symmetric EFG and a nuclear spin of I = 5/2, the perturbation function is a sum of three cosine terms with frequencies that are functions of the quadrupole frequency (νQ) and the asymmetry parameter (η).

  • Extraction of EFG Parameters: The fitting procedure yields the quadrupole frequency (νQ) and the asymmetry parameter (η). The quadrupole frequency is directly proportional to the largest component of the EFG tensor (Vzz), and the asymmetry parameter provides information about the deviation of the EFG from axial symmetry.

Theoretical Calculation: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for calculating the electronic structure of matter. It is widely used to compute the EFG tensor at a nuclear site with high accuracy.

Fundamentals of DFT for EFG Calculations

The EFG tensor is the second derivative of the electrostatic potential at the nucleus, which is determined by the total electron density. DFT provides a framework to calculate this electron density and, subsequently, the EFG. The accuracy of the calculated EFG depends on several factors, including the choice of the exchange-correlation functional and the basis set.

Detailed Methodology for DFT-based EFG Calculations

The following steps outline a typical workflow for calculating the ¹¹¹Cd EFG in a given system.

3.2.1. Structural Modeling:

  • Constructing the Model: A structural model of the molecule or crystal containing the ¹¹¹Cd atom is created. For crystalline solids, this is typically a unit cell or a supercell. For large biomolecules, a cluster model centered around the Cd atom is often used.

  • Geometry Optimization: The atomic positions in the model are optimized to find the minimum energy structure. This is a crucial step as the EFG is highly sensitive to the local geometry.

3.2.2. Electronic Structure Calculation:

  • Choice of Software: A quantum chemistry or solid-state physics software package that can perform DFT calculations is selected (e.g., Gaussian, VASP, WIEN2k, Quantum ESPRESSO).

  • Selection of Functional and Basis Set: An appropriate exchange-correlation functional (e.g., PBE, B3LYP) and basis set (for molecular calculations) or plane-wave cutoff energy (for solid-state calculations) are chosen. For heavy elements like Cadmium, relativistic effects should be considered, for example, by using relativistic pseudopotentials or a relativistic Hamiltonian.

  • Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to obtain the ground-state electron density of the system.

3.2.3. EFG Tensor Calculation:

  • EFG Calculation Keyword: The software is instructed to calculate the EFG tensor at the position of the ¹¹¹Cd nucleus. This is typically done as a post-processing step after the SCF calculation has converged.

  • Output Analysis: The output of the calculation will be the nine components of the EFG tensor. This tensor is then diagonalized to obtain its principal components (Vxx, Vyy, Vzz) and their orientation with respect to the molecular or crystal axes.

  • Calculation of νQ and η: The largest component of the diagonalized EFG tensor, Vzz, and the asymmetry parameter, η = (Vxx - Vyy) / Vzz, are used to calculate the quadrupole frequency, νQ = eQVzz/h, where e is the elementary charge, Q is the nuclear quadrupole moment of the ¹¹¹Cd intermediate state (approximately 0.76(2) barn[2]), and h is Planck's constant.

Quantitative Data Summary

The following tables summarize experimental and theoretical values for the quadrupole frequency (νQ) and the asymmetry parameter (η) for ¹¹¹Cd in various environments. These data are essential for benchmarking theoretical calculations and for understanding the relationship between the EFG and the local structure.

Table 1: ¹¹¹Cd Nuclear Quadrupole Interaction Parameters in Metallic Systems

Host MetalTemperature (K)νQ (MHz)ηReference
Zr293+15.4(6)-[3]
Sb293-107.5(20)-[3]

Table 2: ¹¹¹Cd Nuclear Quadrupole Interaction Parameters in Oxides

CompoundνQ (MHz)ηReference
Tl₂O₃--[4]
Eu₂O₃--[4]
Lu₂O₃--[4]
Tm₂O₃--[4]

Table 3: ¹¹¹Cd Nuclear Quadrupole Interaction Parameters in Intermetallic Compounds

CompoundTemperature (K)νQ (MHz)ηReference
NdCdvarious(see source)(see source)[5]
TbCdvarious(see source)0[5]
DyCdvarious(see source)(see source)[5]
SmCdvarious(see source)(see source)[5]
Hf₄Al₃24(see source)(see source)[6]
Hf₄Al₃1073(see source)(see source)[6]

Table 4: Comparison of Experimental and DFT-Calculated ¹¹¹Cd EFG Parameters

SystemExperimental νQ (MHz)Calculated νQ (MHz)Experimental ηCalculated ηReference
Forsterite (²⁵Mg)(see source)within 10%(see source)good agreement[7]
Forsterite (¹⁷O)(see source)within 20%(see source)good agreement[7]

Visualization of Workflows and Signaling Pathways

Experimental and Theoretical Workflow

The following diagram illustrates the general workflow for a combined experimental and theoretical study of ¹¹¹Cd EFGs.

EFG_Workflow cluster_exp Experimental Protocol (PAC) cluster_theo Theoretical Protocol (DFT) cluster_comp Comparison and Interpretation exp_prep Sample Preparation (¹¹¹In doping) exp_acq Data Acquisition (Coincidence Counting) exp_prep->exp_acq exp_ana Data Analysis (Fitting R(t)) exp_acq->exp_ana exp_res Experimental νQ and η exp_ana->exp_res comparison Comparison of Experimental and Calculated Results exp_res->comparison theo_model Structural Modeling theo_opt Geometry Optimization theo_model->theo_opt theo_scf SCF Calculation theo_opt->theo_scf theo_efg EFG Calculation theo_scf->theo_efg theo_res Calculated Vzz and η theo_efg->theo_res theo_res->comparison interpretation Structural and Electronic Interpretation comparison->interpretation

Caption: General workflow for ¹¹¹Cd EFG studies.

Application in Drug Development: Targeting Metalloproteins

Understanding the metal-binding site of a metalloprotein is crucial for structure-based drug design. ¹¹¹Cd PAC, combined with DFT calculations, can provide valuable insights into the coordination environment of metal ions in proteins. The following diagram illustrates a potential workflow.

DrugDev_Workflow target_id Target Identification (Metalloprotein) protein_prep Protein Expression and Purification target_id->protein_prep cd_sub ¹¹¹Cd Substitution protein_prep->cd_sub pac_exp PAC Spectroscopy cd_sub->pac_exp dft_calc DFT Calculation of EFG cd_sub->dft_calc site_char Metal Site Characterization pac_exp->site_char dft_calc->site_char drug_design Structure-Based Drug Design site_char->drug_design synthesis Compound Synthesis drug_design->synthesis testing In vitro/In vivo Testing synthesis->testing

Caption: Role of EFG calculations in drug development.

Signaling Pathway: The CueR Metalloregulatory Protein

The CueR protein is a bacterial transcription factor that regulates copper homeostasis. It binds Cu(I) ions, which induces a conformational change that allows it to bind to DNA and activate the transcription of genes involved in copper efflux. ¹¹¹Ag PAC (which decays to ¹¹¹Cd) has been used to study the metal-binding site of CueR.[8]

CueR_Pathway cu_ion Cu(I) ion cuer_inactive CueR (Inactive) cu_ion->cuer_inactive binding cuer_active CueR-Cu(I) Complex (Active Conformation) cuer_inactive->cuer_active conformational change dna Promoter DNA cuer_active->dna binding efg_calc EFG Calculation (Probes Metal Site) cuer_active->efg_calc transcription Transcription of Copper Efflux Genes dna->transcription activation

Caption: The CueR signaling pathway.

Conclusion

The theoretical calculation of ¹¹¹Cd electric field gradients, in close conjunction with experimental PAC spectroscopy, provides a powerful tool for elucidating the local atomic and electronic structure in a wide range of materials. For researchers in drug development, this approach offers a unique window into the metal-binding sites of metalloproteins, paving the way for the rational design of novel therapeutics. In materials science, the ability to accurately predict EFGs aids in the characterization and design of new materials with tailored electronic properties. The continued development of both theoretical methods and experimental techniques promises to further enhance the precision and applicability of ¹¹¹Cd EFG studies.

References

An In-Depth Technical Guide to the Discovery and Applications of Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key applications of the stable isotope Cadmium-111 (¹¹¹Cd). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are interested in the unique properties of this isotope. This document details the initial identification of cadmium and the subsequent discovery of its isotopes, presents key quantitative data in a structured format, and offers detailed experimental protocols for its application in advanced analytical techniques. Furthermore, it visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in scientific research.

Discovery and History

The story of this compound is intrinsically linked to the discovery of the element cadmium itself. In 1817, German chemist Friedrich Stromeyer first identified cadmium as an impurity in zinc carbonate (calamine)[1][2][3]. He observed that some samples of calamine (B1170190) changed color upon heating, a property not exhibited by pure zinc carbonate. Intrigued by this anomaly, Stromeyer undertook a rigorous investigation that led to the isolation of a new metallic element, which he named "cadmium" from the Latin word "cadmia," the ancient name for calamine[1][2].

While the element was discovered in the early 19th century, the concept of isotopes—atoms of the same element with different numbers of neutrons—was not yet established. The existence of isotopes for non-radioactive elements was experimentally proven by the pioneering work of Francis William Aston . In the early 20th century, Aston developed the mass spectrograph, a revolutionary instrument that could separate ions based on their mass-to-charge ratio[1][4].

In 1924 , using his improved mass spectrograph at the Cavendish Laboratory, Aston published his findings on the isotopic composition of several elements, including cadmium. His work, "The Mass-spectra of Cadmium, Tellurium, and Bismuth," published in Nature, provided the first experimental evidence for the existence of multiple stable isotopes of cadmium, including this compound[5][6][7]. A comprehensive review of the first refereed publications for the discovery of all cadmium isotopes can be found in the 2009 arXiv paper, "Discovery of the Cadmium Isotopes"[8][9].

Quantitative Data of this compound

This compound is one of the eight naturally occurring isotopes of cadmium. It is a stable isotope, making it particularly useful in a variety of scientific applications where radioactivity is not desired. The key properties of this compound are summarized in the table below, along with the properties of other stable cadmium isotopes for comparison.

PropertyCadmium-106Cadmium-108Cadmium-110This compound Cadmium-112Cadmium-113Cadmium-114Cadmium-116
Natural Abundance (%) 1.250.8912.4912.80 24.1312.2228.737.49
Atomic Mass (Da) 105.906459107.904184109.9030021110.9041781 111.9027578112.9044017113.9033585115.904756
Number of Protons (Z) 48484848 48484848
Number of Neutrons (N) 58606263 64656668
Nuclear Spin (I) 0001/2 01/200
Stability StableStableStableStable StableRadioactive (β⁻)StableRadioactive (2β⁻)

Data compiled from various sources.[8]

Experimental Protocols and Applications

The unique nuclear properties of this compound, particularly its nuclear spin of 1/2 and its ability to substitute for biologically important Zn²⁺ ions, have made it an invaluable tool in several advanced spectroscopic and analytical techniques.

Perturbed Angular Correlation (PAC) Spectroscopy

Perturbed Angular Correlation (PAC) spectroscopy is a powerful nuclear technique used to study the local chemical and physical environment of a probe nucleus in a material. The radioactive isotope ¹¹¹mCd, which decays to the stable ¹¹¹Cd, is a commonly used probe. The technique relies on the anisotropic emission of a cascade of two gamma rays from the decaying nucleus. The angular correlation of these gamma rays is "perturbed" by the interaction of the nuclear quadrupole moment of the intermediate state with the local electric field gradient (EFG) produced by the surrounding atoms. By measuring this perturbation, detailed information about the symmetry and strength of the local coordination environment can be obtained.

This protocol outlines the general steps for using ¹¹¹mCd-PAC to study the metal-binding site of a zinc-dependent enzyme where the native Zn²⁺ is replaced by ¹¹¹mCd²⁺.

  • Preparation of the Apoenzyme:

    • Start with a purified sample of the metalloprotein of interest.

    • Remove the native zinc ions by dialysis against a buffer containing a strong chelating agent (e.g., EDTA or 2,6-dipicolinic acid) at an appropriate pH.

    • Exhaustively dialyze the protein against a metal-free buffer to remove the chelating agent and any remaining metal ions. The final buffer should be chosen to maintain the protein's stability and activity.

  • Introduction of the ¹¹¹mCd Probe:

    • Obtain a solution of carrier-free ¹¹¹mCdCl₂.

    • Carefully titrate the apoenzyme solution with the ¹¹¹mCdCl₂ solution to reconstitute the metal-binding site(s). The stoichiometry of addition should be carefully controlled, often aiming for a 1:1 ratio of ¹¹¹mCd to metal-binding sites.

    • Incubate the solution for a sufficient time to allow for complete metal binding. This can be monitored by activity assays if the cadmium-substituted protein is active.

  • Sample Preparation for PAC Measurement:

    • Concentrate the ¹¹¹mCd-labeled protein solution to a suitable concentration.

    • The sample is typically placed in a small container made of a material that does not interact with the protein (e.g., Teflon or quartz).

    • For measurements at low temperatures, the sample can be flash-frozen in liquid nitrogen.

  • PAC Data Acquisition:

    • Place the sample at the center of a PAC spectrometer, which consists of a set of gamma-ray detectors (typically four or six) arranged at specific angles (90° and 180°) around the sample[10][11].

    • The detectors are coupled to a coincidence timing system that records the time difference between the detection of the first and second gamma rays of the cascade.

    • Data is collected over a period of several hours to days to accumulate sufficient statistics.

  • Data Analysis:

    • The coincidence counts at different angles are used to calculate the time-dependent anisotropy, R(t).

    • The R(t) function contains information about the nuclear quadrupole interaction (NQI), which is characterized by the quadrupole frequency (ωQ) and the asymmetry parameter (η).

    • The experimental R(t) spectrum is fitted to theoretical models to extract the NQI parameters. These parameters provide insights into the coordination geometry and the nature of the ligands at the metal-binding site.

PAC_Workflow A Purified Metalloprotein B Apoenzyme Preparation (Dialysis with Chelator) A->B C Introduction of ¹¹¹mCd Probe B->C D ¹¹¹mCd-labeled Protein C->D E PAC Sample Preparation (Concentration/Freezing) D->E F PAC Spectrometer (Data Acquisition) E->F G Data Analysis (Anisotropy Calculation) F->G H Structural Information (Coordination Geometry) G->H

Workflow for ¹¹¹mCd-PAC Spectroscopy of Metalloproteins.
This compound as a Stable Isotope Tracer

Stable isotopes are increasingly used as tracers in biological and environmental studies to follow the metabolic fate of elements and compounds without the complications of radioactivity. ¹¹¹Cd can be used to trace the uptake, distribution, and excretion of cadmium in biological systems. The detection of the enriched isotope is typically performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can differentiate between the isotopes of an element based on their mass-to-charge ratio.

This protocol describes a general method for studying the uptake of cadmium in an adherent cell line using ¹¹¹Cd as a tracer.

  • Cell Culture and Plating:

    • Culture the chosen adherent cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Dosing Solution:

    • Prepare a stock solution of enriched ¹¹¹CdCl₂ in a suitable solvent (e.g., sterile water or culture medium).

    • Prepare the final dosing solutions by diluting the ¹¹¹Cd stock solution in the appropriate cell culture medium to the desired final concentrations.

  • Exposure of Cells to ¹¹¹Cd:

    • When the cells have reached the desired confluency, remove the culture medium.

    • Wash the cells once with a buffered saline solution (e.g., PBS).

    • Add the ¹¹¹Cd-containing medium to the wells and incubate for the desired time points.

  • Cell Harvesting and Lysis:

    • After the exposure period, remove the dosing medium.

    • Wash the cells multiple times with ice-cold PBS containing a chelating agent (e.g., EDTA) to remove any extracellularly bound cadmium.

    • Lyse the cells by adding a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent) or by direct acid digestion with high-purity nitric acid.

  • Sample Preparation for ICP-MS:

    • If a lysis buffer was used, the protein concentration of the lysate should be determined for normalization.

    • Digest the cell lysates or the acid-digested samples using a microwave digestion system with high-purity nitric acid to break down all organic matter.

    • Dilute the digested samples to a final volume with ultrapure water to bring the acid concentration to a level suitable for ICP-MS analysis (typically 1-2%).

  • ICP-MS Analysis:

    • Prepare a series of calibration standards using the enriched ¹¹¹Cd stock solution.

    • Analyze the samples and standards using an ICP-MS instrument. The instrument should be tuned to measure the signal intensity for the ¹¹¹Cd isotope.

    • The concentration of ¹¹¹Cd in the samples is determined by comparing their signal intensities to the calibration curve.

  • Data Analysis:

    • The amount of ¹¹¹Cd taken up by the cells is typically normalized to the protein content or the number of cells in each well.

    • The results can be expressed as ng of ¹¹¹Cd per mg of protein or per 10⁶ cells.

Tracer_Workflow A Cell Culture B Exposure to ¹¹¹Cd A->B C Cell Harvesting and Lysis B->C D Sample Digestion C->D E ICP-MS Analysis D->E F Data Quantification E->F G Cadmium Uptake Results F->G

Workflow for a ¹¹¹Cd Tracer Study with ICP-MS Detection.
This compound Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹¹Cd NMR spectroscopy is a valuable tool for probing the local environment of cadmium ions in chemical and biological systems. As a spin-1/2 nucleus, ¹¹¹Cd gives rise to sharp NMR signals, and its chemical shift is highly sensitive to the coordination number, the nature of the coordinating ligands, and the geometry of the metal-binding site. This technique is particularly useful for studying zinc-finger proteins and other metalloproteins where the diamagnetic Zn²⁺ can be replaced by ¹¹¹Cd²⁺.

  • Protein Expression and Purification:

    • Express the zinc-finger protein of interest, often using an E. coli expression system. If the protein is to be isotopically labeled with ¹⁵N or ¹³C for multidimensional NMR, the expression should be carried out in a minimal medium supplemented with the appropriate isotopes.

    • Purify the protein to homogeneity using standard chromatographic techniques.

  • Preparation of the ¹¹¹Cd-Substituted Protein:

    • Prepare the apo-protein as described in the PAC protocol.

    • Reconstitute the apo-protein by the slow addition of a stoichiometric amount of a solution of ¹¹¹CdCl₂. The reconstitution process should be monitored, for example, by UV-Vis or fluorescence spectroscopy, to ensure proper folding.

  • NMR Sample Preparation:

    • Concentrate the ¹¹¹Cd-labeled protein to a high concentration (typically 0.1-1 mM) in a suitable NMR buffer.

    • The buffer should have a pH at which the protein is stable and should contain a small percentage (5-10%) of D₂O for the NMR lock.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹¹¹Cd NMR spectra on a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹¹¹Cd frequency.

    • A one-dimensional ¹¹¹Cd spectrum is typically acquired first. The spectral width should be set to cover the expected chemical shift range for ¹¹¹Cd in proteins.

    • Proton decoupling is usually applied during the acquisition to improve signal-to-noise and resolution.

    • If the protein is also ¹⁵N- or ¹³C-labeled, two-dimensional heteronuclear correlation experiments (e.g., ¹H-¹¹¹Cd HSQC) can be performed to correlate the ¹¹¹Cd resonances with the protons of the coordinating ligands.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

    • The chemical shifts of the ¹¹¹Cd resonances provide information about the coordination environment. For example, the chemical shift can distinguish between coordination by sulfur (from cysteine) and nitrogen/oxygen (from histidine, aspartate, glutamate, or water).

    • The number of ¹¹¹Cd signals corresponds to the number of distinct cadmium-binding sites in the protein.

Cadmium-Induced Signaling Pathways

Cadmium is a known toxic metal and a carcinogen, and its cellular effects are mediated through the dysregulation of various signaling pathways. While these pathways are not specific to ¹¹¹Cd, this isotope is a crucial tool for tracing the presence and concentration of cadmium that leads to these downstream effects. Two of the key pathways affected by cadmium are the c-Myc and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Cadmium-Induced c-Myc Expression

Cadmium exposure has been shown to increase the expression of the proto-oncogene c-Myc, which plays a critical role in cell proliferation, differentiation, and apoptosis[5][9][12][13]. The upregulation of c-Myc by cadmium involves the activation of multiple signaling pathways that converge to enhance the stability of c-Myc mRNA.

cMyc_Pathway Cd Cadmium (Cd²⁺) PI3K PI3K Cd->PI3K p38 p38 Cd->p38 JNK JNK Cd->JNK Akt Akt PI3K->Akt activate mTORC2 mTORC2 p38->mTORC2 JNK->Akt activate mTORC2->Akt activate Foxo1_nuc Foxo1 (nucleus) Akt->Foxo1_nuc phosphorylates Foxo1_cyto Foxo1 (cytoplasm) Foxo1_nuc->Foxo1_cyto translocation cMyc_mRNA c-Myc mRNA Foxo1_nuc->cMyc_mRNA destabilizes cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translation Proliferation Cell Proliferation cMyc_protein->Proliferation

Cadmium-induced signaling leading to increased c-Myc expression.
Cadmium-Activated MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Cadmium exposure can lead to the activation of several MAPK pathways, including the ERK, JNK, and p38 pathways, often through the generation of reactive oxygen species (ROS)[14][15][16][17][18].

MAPK_Pathway Cd Cadmium (Cd²⁺) ROS Reactive Oxygen Species (ROS) Cd->ROS MAPKKK MAPKKK (e.g., MEKK) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Cadmium-activated MAPK signaling pathway.

Conclusion

This compound, a stable isotope first identified by F.W. Aston, has become an indispensable tool in modern scientific research. Its unique nuclear properties allow for its use in sophisticated techniques such as Perturbed Angular Correlation spectroscopy and Nuclear Magnetic Resonance spectroscopy, providing invaluable insights into the structure and function of metalloproteins. Furthermore, its stability makes it an ideal tracer for studying the toxicology and metabolic fate of cadmium in biological and environmental systems. For researchers and professionals in drug development, an understanding of the history, properties, and experimental applications of this compound is essential for leveraging its full potential in advancing scientific knowledge and developing new therapeutic strategies.

References

Cadmium-111 in Focus: A Technical Guide to its Application in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cadmium-111 (¹¹¹Cd) and its advantages over other cadmium isotopes in various research applications. With a focus on its utility in drug development and materials science, this paper explores the unique nuclear and physical properties of ¹¹¹Cd that make it an invaluable tool for techniques such as Perturbed Angular Correlation (PAC) spectroscopy and Nuclear Magnetic Resonance (NMR) studies.

Comparative Analysis of Cadmium Isotopes

Cadmium is a chemical element with 48 protons, and its various isotopes are distinguished by the number of neutrons in the nucleus. Natural cadmium is a composite of eight different isotopes, with ¹¹¹Cd being one of the stable isotopes.[1][2] The choice of a specific cadmium isotope for research is dictated by its nuclear properties, including spin, natural abundance, and half-life, which directly influence the sensitivity and applicability of experimental techniques.

The following table summarizes the key properties of naturally occurring cadmium isotopes, providing a basis for their comparative assessment in research applications.

IsotopeNatural Abundance (%)Atomic Mass (Da)Nuclear Spin (I)Half-life
¹⁰⁶Cd1.245105.9064600+Stable
¹⁰⁸Cd0.888107.9041830+Stable
¹¹⁰Cd12.470109.9030070+Stable
¹¹¹Cd 12.795 110.904183 1/2+ Stable
¹¹²Cd24.109111.9027630+Stable
¹¹³Cd12.227112.9044081/2+8.04 x 10¹⁵ years
¹¹⁴Cd28.754113.9033650+Stable
¹¹⁶Cd7.512115.9047630+3.3 x 10¹⁹ years
Data sourced from ChemLin[1] and Britannica[2].

Among the stable isotopes, only ¹¹¹Cd and ¹¹³Cd possess a nuclear spin of 1/2, a critical property for NMR spectroscopy.[3][4] Other isotopes, such as ¹⁰⁹Cd, are radioactive and find applications as sources for X-ray fluorescence imaging and in environmental research.[5][6]

This compound in Perturbed Angular Correlation (PAC) Spectroscopy

Perturbed Angular Correlation (PAC) spectroscopy is a highly sensitive nuclear technique used to investigate the local structure and dynamics of materials by measuring the hyperfine interactions between the electromagnetic moments of a probe nucleus and the surrounding electromagnetic fields.[7][8] ¹¹¹Cd is a premier probe for PAC spectroscopy, typically populated from the decay of its parent isotope, Indium-111 (¹¹¹In).[8]

The ¹¹¹In to ¹¹¹Cd Decay Pathway

The utility of ¹¹¹Cd in PAC spectroscopy stems from the radioactive decay of ¹¹¹In. Through electron capture, ¹¹¹In transmutes into an excited state of ¹¹¹Cd.[8] This excited nucleus then undergoes a gamma-gamma cascade, emitting two successive gamma rays. The intermediate state in this cascade has a well-defined lifetime of 84.5 nanoseconds, which is the sensitive period for PAC measurements.[8] The angular correlation of these two gamma rays is perturbed by the local electric field gradients and magnetic fields, providing detailed information about the immediate atomic environment of the ¹¹¹Cd nucleus.[7][8]

PAC_Decay_Scheme cluster_In111 Indium-111 cluster_Cd111 This compound In111 ¹¹¹In (7/2+) Cd111_excited Excited ¹¹¹Cd (7/2+) In111->Cd111_excited Electron Capture Cd111_intermediate Intermediate ¹¹¹Cd (5/2+) (τ = 84.5 ns) Cd111_excited->Cd111_intermediate γ₁ (171 keV) Cd111_ground Ground State ¹¹¹Cd (1/2+) Cd111_intermediate->Cd111_ground γ₂ (245 keV)

Caption: Decay scheme of ¹¹¹In to ¹¹¹Cd for PAC spectroscopy.

Experimental Protocol for PAC Spectroscopy

A typical time-differential perturbed angular correlation (TDPAC) experiment involves placing a sample containing the ¹¹¹In probe between a set of detectors arranged at specific angles (e.g., 90° and 180°).[7][9]

Methodology:

  • Sample Preparation: The radioactive ¹¹¹In probe is introduced into the material of interest through methods such as implantation, diffusion, or synthesis.[8] For biological samples like proteins, ¹¹¹Cd can be substituted for zinc ions.[10]

  • Detector Setup: A spectrometer with multiple detectors (typically four or more) is used to increase the coincidence counting rate.[7][9] Scintillation detectors like BaF₂ or LaBr₃:Ce are commonly employed due to their excellent timing resolution.[8][9]

  • Coincidence Measurement: A fast-slow coincidence circuit measures the time difference between the detection of the first gamma ray (γ₁) and the second gamma ray (γ₂). The γ₁ signal starts a time-to-amplitude converter (TAC), and the γ₂ signal stops it.[7]

  • Data Analysis: The number of coincident events is recorded as a function of time and the angle between the detectors. The perturbation of the angular correlation, represented by a time-dependent anisotropy, is then analyzed to extract information about the hyperfine interactions.[7]

PAC_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Introduce ¹¹¹In into Sample detectors Place Sample in PAC Spectrometer start->detectors coincidence Measure γ-γ Coincidences detectors->coincidence anisotropy Calculate Time-Dependent Anisotropy coincidence->anisotropy hyperfine Extract Hyperfine Interaction Parameters anisotropy->hyperfine structure Determine Local Structure/Dynamics hyperfine->structure

Caption: Experimental workflow for PAC spectroscopy.

This compound versus Cadmium-113 in NMR Spectroscopy

Both ¹¹¹Cd and ¹¹³Cd are NMR-active nuclei with a spin of 1/2, making them suitable for high-resolution NMR studies of cadmium-containing compounds and metalloproteins.[3][4]

PropertyThis compoundCadmium-113
Natural Abundance (%)12.8012.22
Nuclear Spin (I)1/21/2
Magnetogyric Ratio (10⁷ rad/T·s)-5.6983131-5.9609155
Resonance Frequency (MHz at 11.744T)106.027110.914
Relative Sensitivity (¹H=1.00)9.54 x 10⁻³1.09 x 10⁻²
Data sourced from IMSERC[3].

While ¹¹³Cd is slightly more sensitive, ¹¹¹Cd is also widely used, and they exhibit identical chemical shifts.[3][4] The choice between the two often depends on the specific experimental requirements and the availability of isotopically enriched materials. Cadmium NMR is particularly powerful for probing the metal binding sites in proteins where spectroscopically silent zinc ions are replaced by cadmium.[3][11][12]

Experimental Protocol for ¹¹¹Cd/¹¹³Cd NMR of Metalloproteins

Methodology:

  • Protein Expression and Purification: The protein of interest is expressed and purified using standard biochemical techniques.

  • Metal Substitution: The native metal ion (e.g., Zn²⁺) is removed and replaced with isotopically enriched ¹¹¹Cd²⁺ or ¹¹³Cd²⁺.

  • NMR Sample Preparation: The cadmium-substituted protein is concentrated and placed in an NMR tube with an appropriate buffer.

  • NMR Data Acquisition: One-dimensional ¹¹¹Cd or ¹¹³Cd NMR spectra are acquired. For more detailed structural information, two-dimensional heteronuclear correlation experiments like ¹H-¹¹³Cd HMQC can be performed.[3][12]

  • Spectral Analysis: The chemical shifts in the cadmium NMR spectrum provide information about the coordination environment of the cadmium ion, including the nature of the coordinating ligands (e.g., nitrogen, oxygen, or sulfur) and the coordination number.[12]

Other Cadmium Isotopes in Research

While ¹¹¹Cd is central to PAC and valuable in NMR, other isotopes serve distinct research purposes.

  • Cadmium-109 (B87968) (¹⁰⁹Cd): This radioisotope, with a half-life of 461.4 days, is primarily used as a source for X-ray fluorescence imaging and in environmental tracer studies.[5][6][13] It is produced via proton bombardment of an indium target in a cyclotron.[5][6]

  • Cadmium-based Quantum Dots (QDs): While not specific to a single isotope, cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) quantum dots are semiconductor nanocrystals with size-tunable fluorescence properties.[14][15] They are synthesized for applications in bioimaging and biosensing.[14][16][17] However, concerns about the toxicity of cadmium necessitate surface coatings to prevent ion leaching.[14]

Synthesis of Cadmium Telluride Quantum Dots for Bioimaging

Methodology:

  • Precursor Preparation: Prepare aqueous solutions of a cadmium salt (e.g., CdCl₂) and a tellurium source (e.g., NaHTe). A capping agent, such as mercaptosuccinic acid, is added to control nanocrystal growth and provide stability.[14]

  • Microreactor Synthesis: The precursor solutions are continuously pumped into a microreactor where the reaction temperature and flow rates are precisely controlled to achieve monodisperse CdTe quantum dots.[14]

  • Surface Coating: The synthesized quantum dots are coated with a biocompatible material, such as polydimethylsiloxane (B3030410) (PDMS), to enhance quantum efficiency, photostability, and reduce cytotoxicity.[14]

  • Conjugation: For targeted bioimaging, the coated quantum dots are conjugated with antibodies or other biomarkers specific to the cellular or tissue target.[14]

QD_Synthesis_Workflow cluster_synthesis Quantum Dot Synthesis cluster_functionalization Functionalization for Bioimaging cluster_application Application precursors Prepare Cd and Te Precursors microreactor Controlled Reaction in Microreactor precursors->microreactor coating Biocompatible Surface Coating (e.g., PDMS) microreactor->coating conjugation Conjugate with Antibodies/Biomarkers coating->conjugation imaging Targeted In-Vitro/In-Vivo Imaging conjugation->imaging

Caption: Workflow for the synthesis and application of QDs.

Production of this compound

Stable isotopes like ¹¹¹Cd are typically enriched from natural cadmium through electromagnetic isotope separation. For applications requiring the radioactive ¹¹¹In parent, it is produced in a cyclotron by irradiating natural or enriched cadmium targets with protons or deuterons.[18][19]

Conclusion

This compound stands out as a versatile and powerful tool in advanced research, particularly in the fields of materials science and drug development. Its unique nuclear properties make it the probe of choice for Perturbed Angular Correlation spectroscopy, offering unparalleled insights into local atomic environments. In NMR, both ¹¹¹Cd and ¹¹³Cd provide a sensitive window into the metal binding sites of complex biomolecules. While other cadmium isotopes have their niche applications, the combination of stability, favorable nuclear spin, and its role as the daughter nuclide in the ¹¹¹In decay scheme solidifies the position of this compound as a cornerstone isotope for cutting-edge scientific investigation. The continued development of experimental techniques utilizing ¹¹¹Cd promises to further unravel the intricate structures and dynamics of matter at the atomic level.

References

Health and Safety in Handling Cadmium-111: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Cadmium-111 (¹¹¹Cd), with a particular focus on its metastable isomer, Cadmium-111m (¹¹¹ᵐCd). This document is intended for use by researchers, scientists, and drug development professionals who may work with this isotope in various applications, including the production of Indium-111 for medical imaging. The guide covers the chemical and radiological properties of this compound, associated health hazards, safety protocols, and detailed experimental procedures.

Physicochemical and Radiological Properties

Cadmium is a soft, bluish-white metal that is chemically similar to zinc.[1] While this compound is a stable isotope, its metastable isomer, Cadmium-111m, is radioactive.[2][3] Understanding the properties of both is crucial for safe handling.

Physical and Chemical Properties of Cadmium

Cadmium is a heavy metal with known toxicity.[1] It is classified as a human carcinogen by the International Agency for Research on Cancer (IARC). Chronic exposure can lead to a variety of health issues, including kidney damage, bone softening, and respiratory problems.[4]

Radiological Properties of Cadmium-111m

Cadmium-111m is a radioactive isomer of this compound that decays via isomeric transition to the stable this compound isotope.[2] This decay process involves the emission of gamma photons and conversion electrons.

Table 1: Radiological Data for Cadmium-111m

PropertyValueReference(s)
Half-life48.50 minutes[2]
Decay ModeIsomeric Transition (IT)[2]
Primary Gamma Energy245.4 keV (94% abundance)[5]
Secondary Gamma Energy150.8 keV
Beta Energy (Conversion Electrons)~151 keV
Specific Gamma-Ray Constant0.313 R·m²/Ci·hr[6]

Health Hazards

The handling of this compound presents both chemical and radiological hazards. The chemical toxicity of cadmium is a significant concern, while the radiological risk is primarily associated with the metastable state, Cadmium-111m.

Chemical Toxicity

Cadmium is a cumulative toxin, meaning it can build up in the body over time with repeated exposure.[4] The primary target organs for cadmium toxicity are the kidneys and the liver.[7] Inhalation of cadmium fumes or dust can cause severe respiratory irritation and, in acute cases, pulmonary edema.[4] Chronic inhalation is associated with an increased risk of lung cancer.[7]

Radiological Hazards

The radiological hazards of Cadmium-111m are associated with its decay emissions.

  • External Hazard : The gamma photons emitted during the decay of Cadmium-111m pose an external radiation hazard. Shielding is necessary to minimize exposure.

  • Internal Hazard : If inhaled or ingested, Cadmium-111m can deliver a radiation dose to internal organs. The primary concern is the energy deposited by the conversion electrons and gamma photons within the body.

Table 2: Occupational Exposure Limits for Cadmium

AgencyLimitValueReference(s)
OSHAPermissible Exposure Limit (PEL) - TWA5 µg/m³[8]
ACGIHThreshold Limit Value (TLV) - TWA0.01 mg/m³ (total particulate)[4]
NIOSHImmediately Dangerous to Life and Health (IDLH)9 mg/m³[8]

Note: TWA (Time-Weighted Average) is over an 8-hour workday.

Safety Precautions and Handling Procedures

Strict adherence to safety protocols is mandatory when handling this compound and its compounds.

Engineering Controls
  • Fume Hoods : All work with cadmium compounds that have the potential to become airborne should be conducted in a certified chemical fume hood to prevent inhalation.[9]

  • Shielding : When working with Cadmium-111m, appropriate shielding must be used to minimize external radiation exposure.

Table 3: Shielding for Cadmium-111m Emissions

RadiationPrimary EnergyRecommended ShieldingRationaleReference(s)
Gamma245.4 keVLead (Pb)High-Z material is effective for attenuating photons in this energy range through the photoelectric effect.[10][11]
Beta (Conversion Electrons)~151 keVPlastic (e.g., acrylic) or AluminumLow-Z materials are used to stop beta particles while minimizing the production of bremsstrahlung (secondary X-rays).[8][12]
Personal Protective Equipment (PPE)
  • Gloves : Nitrile gloves should be worn to prevent skin contact. Double gloving is recommended for extended procedures.[13]

  • Lab Coat : A lab coat should be worn to protect clothing from contamination.

  • Eye Protection : Safety glasses or goggles are mandatory to protect the eyes from splashes.[9]

  • Dosimetry : Personnel working with radioactive materials must wear appropriate dosimeters to monitor their radiation dose.

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous chemical waste.[4][14] If working with Cadmium-111m, the waste must be treated as radioactive waste and disposed of in accordance with institutional and regulatory guidelines.[15] Solid waste should be collected in designated, labeled containers.[14] Liquid waste should be stored in sealed, labeled containers.[15]

Experimental Protocols

The following are examples of experimental protocols that may involve the handling of cadmium. These should be adapted to specific laboratory conditions and approved by the relevant safety committees.

Protocol for Cadmium-Induced Apoptosis in Cell Culture

This protocol describes a general procedure for inducing apoptosis in a cell line using cadmium chloride.

  • Cell Culture : Plate cells (e.g., HepG2) in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate for 24 hours.[7]

  • Cadmium Treatment : Prepare a stock solution of cadmium chloride (CdCl₂). Treat the cells with varying concentrations of CdCl₂ (e.g., 1, 2, 3, 4, and 5 µg/mL) and incubate for 48 hours.[7]

  • Apoptosis Assessment (Annexin V/PI Staining) :

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in a binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.[7]

Protocol for Western Blot Analysis of Protein Expression

This protocol outlines the steps for analyzing protein expression in cadmium-treated cells.

  • Protein Extraction : After cadmium treatment, lyse the cells in a suitable lysis buffer to extract total cellular protein.[2]

  • Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.[2]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[2]

  • Blocking : Block the membrane with a blocking buffer (e.g., 3% BSA) to prevent non-specific antibody binding.[2]

  • Antibody Incubation :

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

Protocol for Radiolabeling of Leukocytes with ¹¹¹In-oxine

This protocol is adapted from established guidelines for labeling white blood cells (WBCs) with Indium-111 oxine for diagnostic imaging.[16][17][18]

  • Blood Collection : Draw approximately 51 mL of the patient's blood into a syringe containing 9 mL of acid-citrate-dextrose (ACD) anticoagulant.[16]

  • Leukocyte Separation :

    • Add a sedimentation agent (e.g., HES) to the blood and allow the erythrocytes to sediment.

    • Collect the leukocyte-rich plasma (LRP).

    • Centrifuge the LRP to obtain a leukocyte pellet.[16]

  • Radiolabeling :

    • Resuspend the leukocyte pellet in saline.

    • Add approximately 20 MBq of ¹¹¹In-oxine to the cell suspension.

    • Incubate at room temperature for 10 minutes with gentle swirling.[16]

  • Washing and Resuspension :

    • Add saline to the labeled cells and centrifuge to remove unbound ¹¹¹In-oxine.

    • Resuspend the labeled cell pellet in cell-free plasma.[16]

  • Quality Control and Administration :

    • Visually inspect the labeled cell suspension.

    • Calculate the labeling efficiency.

    • The labeled leukocytes should be administered to the patient intravenously as soon as possible.[16]

Cadmium-Induced Disruption of Cellular Signaling Pathways

Cadmium is known to interfere with several critical cellular signaling pathways, leading to its toxic effects, including carcinogenicity. Understanding these pathways is essential for researchers in drug development and toxicology.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cadmium can activate the MAPK signaling pathways, including ERK, JNK, and p38.[14] This activation is often mediated by an increase in reactive oxygen species (ROS).[14] The aberrant activation of these pathways can lead to altered gene expression, promoting cell survival or apoptosis depending on the cellular context.

Cadmium_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cd2+ Cd2+ ROS ROS Cd2+->ROS induces ERK ERK Cd2+->ERK activates ASK1 ASK1 ROS->ASK1 activates MEKK1 MEKK1 ROS->MEKK1 activates p38_MAPK p38 MAPK ASK1->p38_MAPK activates JNK JNK MEKK1->JNK activates Gene_Expression Altered Gene Expression p38_MAPK->Gene_Expression JNK->Gene_Expression ERK->Gene_Expression

Caption: Cadmium-induced activation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

Cadmium exposure can also activate the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[19] Activation of this pathway by cadmium can inhibit apoptosis and promote cell survival, contributing to its carcinogenic potential.

Cadmium_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Cd2+ Cd2+ PI3K PI3K Cd2+->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Cadmium-induced activation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response and cell survival. Cadmium can activate NF-κB, often through the generation of ROS, which leads to the degradation of the inhibitory protein IκBα and the translocation of NF-κB to the nucleus.[14] This can result in the expression of pro-inflammatory and anti-apoptotic genes.

Cadmium_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cd2+ Cd2+ ROS ROS Cd2+->ROS induces IKK IKK ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes NFkB_translocation->Gene_Expression

Caption: Cadmium-induced activation of the NF-κB signaling pathway.

p53-Dependent Apoptotic Pathway

Cadmium can induce apoptosis through the p53-dependent pathway. It can lead to the accumulation and phosphorylation of p53, a tumor suppressor protein, which then translocates to the nucleus and activates the transcription of pro-apoptotic genes.[20]

Cadmium_p53_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cd2+ Cd2+ p53_accumulation p53 Accumulation & Phosphorylation Cd2+->p53_accumulation induces p53_translocation p53 Translocation p53_accumulation->p53_translocation Pro_Apoptotic_Genes Pro-apoptotic Gene Expression p53_translocation->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: Cadmium-induced p53-dependent apoptotic pathway.

Conclusion

The handling of this compound and its radioactive isomer, Cadmium-111m, requires a thorough understanding of both its chemical toxicity and radiological hazards. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and the biological impact of cadmium exposure. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe working environment and minimize health risks. Continuous education and adherence to institutional and regulatory safety protocols are paramount when working with this hazardous material.

References

Enriched Cadmium-111: A Technical Guide to Commercial Availability, Cost, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and cost of enriched Cadmium-111 (¹¹¹Cd). It further delves into its applications in scientific research, with a particular focus on its use as a stable isotope tracer in biological systems and its relevance to understanding cellular mechanisms pertinent to drug development. This guide includes detailed data on suppliers and pricing, a sample experimental protocol for tracer studies, and visualizations of key cellular pathways affected by cadmium.

Commercial Availability and Cost of Enriched this compound

Enriched this compound is commercially available from several specialized suppliers in various chemical forms and isotopic purities. The primary forms offered are metallic Cadmium (Cd) and Cadmium Oxide (CdO). Pricing is typically provided upon request for a specific quotation and is influenced by the desired quantity, enrichment level, and chemical form.

For researchers requiring smaller, certified quantities for analytical purposes, this compound is also available as a certified reference material in a solution, such as 1 M in nitric acid.

Table 1: Commercial Suppliers of Enriched this compound

SupplierAvailable FormsNotes
BuyIsotope.comMetal (Cd), Oxide (CdO)Pricing available upon request for a quote.[1][2][3]
American ElementsThis compound Chloride (¹¹¹CdCl₂)Available as a stable isotope for biological and biomedical labeling.[4]
AMT IsotopesMetal, Oxide, Chloride, Gas, OtherOffers various isotopic enrichment levels and quantities. Pricing is quote-based.
Sigma-AldrichCadmium-111Cd solution (IRMM® certified)Sold as a certified reference material in nitric acid.[5]

Table 2: Indicative Pricing for Enriched this compound

Supplier/SourceProductPurity/EnrichmentPrice (EUR/mg)
Institute for Rare Earths and MetalsThis compound (Cd)96.63%9.85
Institute for Rare Earths and MetalsThis compound Oxide (CdO)96.44%9.10
Sigma-AldrichCadmium-111Cd solution (4 mL)Certified Reference Material~$236/mL (converted from USD)[5]

Note: Prices from the Institute for Rare Earths and Metals are based on a 2020 price list and should be considered indicative. Current pricing should be confirmed with the supplier.

Applications in Research and Drug Development

Enriched this compound is a stable isotope that finds utility in several areas of scientific research. Its primary applications include:

  • Semiconductor Studies: Utilized in the research and development of semiconductor materials.[2][3]

  • Production of Indium-111: Serves as a target material for the production of the radioisotope Indium-111 (¹¹¹In), which is widely used in nuclear medicine for diagnostic imaging.[1][2][3]

  • Neutron Detection: Employed in the fabrication of detectors for strong neutron fields.[2][3]

  • Biological Tracer Studies: As a stable isotope, ¹¹¹Cd is an invaluable tool for tracing the uptake, distribution, and metabolism of cadmium in biological systems without the complications of radioactivity. These studies are crucial for toxicology research and understanding the mechanisms of heavy metal-induced diseases.

While direct applications of enriched this compound in drug development are not extensively documented, its use as a tracer in toxicology and mechanistic studies provides critical insights relevant to the development of therapeutic strategies for metal-induced pathologies. Understanding the cellular pathways disrupted by cadmium can help identify potential drug targets.

Experimental Protocols: Enriched this compound as a Biological Tracer

The following is a generalized protocol based on a study using enriched ¹¹¹Cd to investigate the de novo accumulation and speciation of cadmium in the tissues of the European eel (Anguilla anguilla). This methodology can be adapted for other biological models.

Objective: To quantify the uptake and distribution of newly introduced cadmium in various tissues and its binding to metalloproteins.

Materials:

  • Enriched this compound solution (e.g., ¹¹¹CdCl₂ in a suitable solvent)

  • Experimental organisms (e.g., cell cultures, animal models)

  • Control and experimental housing/culture media

  • Tissue homogenization buffer

  • Reagents for protein quantification

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Methodology:

  • Acclimation: Acclimate the experimental organisms to laboratory conditions for a specified period.

  • Exposure:

    • Prepare an experimental medium containing a known concentration of enriched this compound.

    • Expose the experimental group to the ¹¹¹Cd-containing medium for a defined duration.

    • Maintain a control group in a medium without added ¹¹¹Cd.

  • Tissue Sampling: At the end of the exposure period, euthanize the organisms (if applicable) and dissect the target tissues (e.g., liver, kidney, gills). For cell cultures, harvest the cells.

  • Homogenization: Homogenize the collected tissues or cells in an appropriate buffer on ice.

  • Subcellular Fractionation (Optional): Centrifuge the homogenates to separate subcellular fractions (e.g., cytosol, nuclei, mitochondria) if desired.

  • Protein Quantification: Determine the total protein concentration in the tissue homogenates or subcellular fractions.

  • Isotope Ratio Analysis by ICP-MS:

    • Digest a portion of the tissue homogenate or fraction using a suitable acid mixture.

    • Dilute the digested samples to an appropriate concentration for ICP-MS analysis.

    • Measure the isotopic ratio of Cadmium-114 to this compound (¹¹⁴Cd/¹¹¹Cd). The natural abundance of these isotopes is known, and a change in this ratio in the experimental group will indicate the incorporation of the enriched ¹¹¹Cd.

  • Quantification of de novo Cadmium: Calculate the concentration of the newly incorporated (exogenous) ¹¹¹Cd and the pre-existing (endogenous) natural cadmium in the tissues based on the measured isotope ratios and total cadmium concentration.

  • Speciation Analysis (Optional): To investigate the binding of cadmium to specific proteins like metallothioneins, the cytosolic fraction can be further analyzed using techniques such as size-exclusion chromatography coupled with ICP-MS.

Visualization of Cadmium-Induced Cellular Signaling Pathways

Cadmium is a known toxicant that can disrupt various cellular processes, leading to oxidative stress, apoptosis, and inflammation. Understanding these pathways is crucial for developing interventions for cadmium-induced toxicity. The following diagrams illustrate key signaling pathways affected by cadmium.

Cadmium_Uptake_and_Transport cluster_membrane Cell Membrane Extracellular Cd²⁺ Extracellular Cd²⁺ ZIP Transporters ZIP Transporters Extracellular Cd²⁺->ZIP Transporters Uptake DMT1 DMT1 Extracellular Cd²⁺->DMT1 Uptake Ca²⁺ Channels Ca²⁺ Channels Extracellular Cd²⁺->Ca²⁺ Channels Uptake Cell Membrane Cell Membrane Intracellular Cd²⁺ Intracellular Cd²⁺ Metallothionein (MT) Metallothionein (MT) Intracellular Cd²⁺->Metallothionein (MT) Binding ZIP Transporters->Intracellular Cd²⁺ DMT1->Intracellular Cd²⁺ Ca²⁺ Channels->Intracellular Cd²⁺ Cd-MT Complex Cd-MT Complex Metallothionein (MT)->Cd-MT Complex Sequestration

Caption: Cellular uptake and sequestration of Cadmium (Cd²⁺).

Cadmium_Oxidative_Stress Intracellular Cd²⁺ Intracellular Cd²⁺ Mitochondria Mitochondria Intracellular Cd²⁺->Mitochondria Disrupts ETC Antioxidant Defenses (GSH, SOD) Antioxidant Defenses (GSH, SOD) Intracellular Cd²⁺->Antioxidant Defenses (GSH, SOD) Depletes ROS Production ROS Production Mitochondria->ROS Production Increases Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Antioxidant Defenses (GSH, SOD)->Oxidative Stress Inhibits Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Protein Oxidation->Cellular Damage DNA Damage->Cellular Damage

Caption: Induction of oxidative stress by intracellular Cadmium.

Cadmium_Apoptosis_Signaling Oxidative Stress / DNA Damage Oxidative Stress / DNA Damage p53 Activation p53 Activation Oxidative Stress / DNA Damage->p53 Activation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio p53 Activation->Bax/Bcl-2 Ratio Increases Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Ratio->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Cadmium-induced apoptosis signaling pathway.

References

Unveiling Molecular Insights: A Technical Guide to Fundamental Spectroscopic Studies Using Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of spectroscopic studies utilizing the Cadmium-111 (¹¹¹Cd) isotope. Cadmium, particularly the NMR-active ¹¹¹Cd isotope, serves as a powerful spectroscopic probe in biological and chemical systems. Its utility is especially pronounced in the study of metalloproteins, where it often acts as a surrogate for spectroscopically silent Zn(II) and Ca(II) ions. This guide provides a comprehensive overview of two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Perturbed Angular Correlation (PAC) spectroscopy, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Principles of this compound Spectroscopy

Cadmium possesses two NMR-active isotopes with a nuclear spin of 1/2, ¹¹¹Cd and ¹¹³Cd, which yield sharp NMR signals over a wide chemical shift range.[1][2] While ¹¹³Cd is slightly more sensitive and therefore more commonly used, ¹¹¹Cd provides identical chemical shift information and is also a crucial tool.[3] The key advantage of ¹¹¹Cd and ¹¹³Cd NMR lies in the extreme sensitivity of their chemical shifts to the local coordination environment, including the nature of the coordinating ligands (e.g., oxygen, nitrogen, sulfur), coordination number, and geometry.[4][5] This sensitivity allows for detailed characterization of metal-binding sites in proteins and other molecules.[5]

Another powerful technique, Perturbed Angular Correlation (PAC) of γ-rays spectroscopy, utilizes the radioactive isotope ¹¹¹mCd. PAC spectroscopy measures the hyperfine interactions between the nuclear moments of the probe nucleus and the local electric and magnetic fields, providing information about the structure and dynamics at the metal-binding site.[2][6] The combination of NMR and PAC techniques offers a synergistic approach to understanding the intricate details of metal ion coordination in biological systems.

Quantitative Spectroscopic Data of this compound

The following tables summarize key quantitative data for ¹¹¹Cd, crucial for the design and interpretation of spectroscopic experiments.

Table 1: Nuclear Properties of this compound [3]

PropertyValue
Natural Abundance (%)12.80
Nuclear Spin (I)1/2
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹)-5.6983131
Quadrupole Moment (10⁻²⁸ m²)0
Resonance Frequency at 11.744T (MHz)106.027
Relative Sensitivity (¹H = 1.00)9.54 x 10⁻³
Absolute Sensitivity (¹H = 1.00)1.21 x 10⁻³

Table 2: Typical ¹¹¹Cd NMR Chemical Shift Ranges for Different Coordination Environments [1][3][4]

Coordination EnvironmentLigand TypeApproximate Chemical Shift Range (ppm)
Octahedral6 Oxygen (e.g., Cd(ClO₄)₂)0 (Reference)
---Mixed O, N-100 to 100
Tetrahedral4 Cysteine (S⁻)600 - 750
---3 Cysteine (S⁻), 1 Oxygen~550 - 650
---2 Cysteine (S⁻), 2 Histidine (N)~400 - 500
---1 Cysteine (S⁻), 3 Histidine (N)~250 - 350
---4 Histidine (N)~100 - 200

Note: Chemical shifts are referenced to 0.1 M Cd(ClO₄)₂. The chemical shifts for ¹¹¹Cd are identical to those of ¹¹³Cd.[3]

Table 3: Representative ¹¹¹Cd Coupling Constants [1]

Coupling NucleusCoupling TypeTypical Coupling Constant (Hz)
¹H²J(¹¹¹Cd, ¹H)~50
¹³C¹J(¹¹¹Cd, ¹³C)~500
¹⁵N¹J(¹¹¹Cd, ¹⁵N)~150

Experimental Protocols

This section provides detailed methodologies for conducting ¹¹¹Cd NMR and ¹¹¹mCd PAC spectroscopic experiments on protein samples.

¹¹¹Cd NMR Spectroscopy of Metalloproteins

This protocol outlines the steps for preparing a cadmium-substituted protein sample and acquiring ¹¹¹Cd NMR data.

1. Protein Preparation and Cadmium Substitution:

  • Expression and Purification: Express and purify the protein of interest using standard chromatographic techniques. Ensure the final buffer is free of chelating agents like EDTA.

  • Apo-Protein Preparation: Dialyze the purified protein against a metal-free buffer (e.g., Tris or HEPES with Chelex-treated water) to remove any bound metal ions. The completeness of metal removal should be verified by techniques like ICP-MS.

  • ¹¹¹Cd Isotope Enrichment: For enhanced sensitivity, use isotopically enriched ¹¹¹CdCl₂ or another suitable ¹¹¹Cd salt.[4]

  • Reconstitution: Gradually add a stoichiometric amount of the ¹¹¹Cd solution to the apo-protein solution while gently stirring. Monitor the protein's folding and metal binding using circular dichroism (CD) or fluorescence spectroscopy.

  • Sample Concentration: Concentrate the reconstituted ¹¹¹Cd-protein sample to a final concentration of 0.1-5.0 mM in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in 90% H₂O/10% D₂O or 100% D₂O).[7]

2. NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹¹¹Cd frequencies.

  • 1D ¹¹¹Cd Spectrum:

    • Acquire a simple 1D ¹¹¹Cd spectrum to identify the chemical shifts of the cadmium centers.

    • Typical parameters include a spectral width of 800-1000 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically applied during acquisition.

  • 2D Heteronuclear Correlation Spectra (e.g., ¹H-¹¹¹Cd HMQC):

    • To assign ¹¹¹Cd resonances to specific sites in the protein, perform 2D ¹H-¹¹¹Cd Heteronuclear Multiple Quantum Coherence (HMQC) experiments.[4][5] This experiment correlates the ¹¹¹Cd nucleus with its coupled protons, typically the β-protons of cysteine residues.

    • This requires a protein sample that is also labeled with ¹⁵N and/or ¹³C for sequential assignment of the proton resonances.

3. Data Processing and Analysis:

  • Process the acquired data using standard NMR software (e.g., TopSpin, NMRPipe).

  • Analyze the chemical shifts to infer the coordination environment of the cadmium ions.[4]

  • Analyze the coupling constants from high-resolution spectra to gain further structural insights.[1]

¹¹¹mCd Perturbed Angular Correlation (PAC) Spectroscopy

This protocol describes the general workflow for a ¹¹¹mCd PAC experiment to study the local environment of cadmium in a protein.

1. Sample Preparation:

  • Radioisotope Production: The ¹¹¹mCd radioisotope is typically produced by neutron activation of ¹¹⁰Cd.

  • Protein Labeling: Introduce the ¹¹¹mCd into the purified apo-protein in a similar manner to the NMR sample preparation. Due to the high sensitivity of PAC, only picomolar quantities of the radiolabeled protein are required.[2]

  • Sample Immobilization (for solid-state studies): The sample can be studied in solution or in a frozen/lyophilized state. For solid-state measurements, the sample is typically flash-frozen in liquid nitrogen.

2. PAC Data Acquisition:

  • Spectrometer Setup: A PAC spectrometer consists of a set of gamma-ray detectors (typically four or six) arranged in a specific geometry around the sample.[2]

  • Coincidence Measurement: The spectrometer measures the time difference between the detection of the two successive gamma rays emitted from the ¹¹¹mCd nucleus.

  • Data Collection: The coincidence events are collected over a period of time to build a histogram of time differences for different detector pair angles (e.g., 90° and 180°).

3. Data Analysis:

  • Perturbation Function: The raw data is used to calculate a perturbation function, R(t), which describes the modulation of the angular correlation due to the hyperfine interactions.

  • Fourier Transform: A Fourier transform of the R(t) function yields the nuclear quadrupole interaction (NQI) frequencies.

  • Interpretation: The NQI parameters (quadrupole frequency ω₀ and asymmetry parameter η) provide information about the magnitude and symmetry of the electric field gradient at the cadmium nucleus, which is determined by the local coordination geometry.[8][9]

Visualization of Cadmium Interaction Pathway in Metallothionein

Metallothioneins (MTs) are small, cysteine-rich proteins involved in metal homeostasis and detoxification.[6] Cadmium exposure is a potent inducer of MT synthesis.[10][11] The following diagram illustrates the general pathway of cadmium uptake, induction of metallothionein, and subsequent sequestration.

Cadmium_Metallothionein_Pathway ext_Cd Extracellular Cadmium (Cd²⁺) transporter Metal Transporter (e.g., ZIP) ext_Cd->transporter Uptake int_Cd Intracellular Free Cd²⁺ transporter->int_Cd MTF1_inactive MTF-1 (inactive) int_Cd->MTF1_inactive Displaces Zn²⁺ MT_protein Apo-Metallothionein (Thiol-rich) int_Cd->MT_protein Binds to Thiol Groups stress Oxidative Stress & Cellular Damage int_Cd->stress MTF1_active MTF-1-Zn (active) MTF1_inactive->MTF1_active Activation MRE Metal Response Element (MRE) MTF1_active->MRE Binds to MT_gene Metallothionein (MT) Gene MRE->MT_gene Promotes MT_mRNA MT mRNA MT_gene->MT_mRNA Transcription MT_mRNA->MT_protein Translation Cd_MT Cd-Metallothionein (Sequestration & Detoxification) MT_protein->Cd_MT Cd_MT->stress Prevents

Caption: Cadmium uptake and metallothionein-mediated detoxification pathway.

This guide provides a foundational understanding of the application of this compound in spectroscopic studies. The detailed protocols and compiled data serve as a valuable resource for researchers initiating or advancing their work in metalloprotein characterization and drug development. The unique insights provided by ¹¹¹Cd NMR and ¹¹¹mCd PAC spectroscopy are instrumental in elucidating the structural and dynamic properties of metal-binding sites, contributing to a deeper understanding of their biological function and interaction with therapeutic agents.

References

Methodological & Application

Cadmium-111 Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cadmium-111 NMR Spectroscopy

This compound (¹¹¹Cd) NMR spectroscopy is a powerful analytical technique for characterizing metal-binding sites in biological macromolecules and synthetic coordination complexes. As a diamagnetic spin-1/2 nucleus, ¹¹¹Cd offers favorable NMR properties, including a wide chemical shift range and sharp signals, making it an excellent probe for studying the structure, dynamics, and interactions of metalloproteins.[1] This is particularly valuable in instances where the native metal ion, such as Zn²⁺ or Ca²⁺, is NMR-inactive or difficult to observe directly.[2] By substituting these ions with ¹¹¹Cd²⁺, researchers can gain detailed insights into the coordination environment, ligand identity, and metal-ion exchange kinetics within these proteins.

The ¹¹¹Cd chemical shift is exquisitely sensitive to the nature of the coordinating ligands (e.g., sulfur, nitrogen, oxygen), the coordination number, and the geometry of the metal-binding site.[3][4] This sensitivity allows for the differentiation of various metal-binding environments within a single protein and the monitoring of conformational changes upon ligand binding or alterations in the protein's environment.

Applications of ¹¹¹Cd NMR Spectroscopy

Characterization of Metallothioneins

Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins involved in metal detoxification and homeostasis. ¹¹¹Cd NMR has been instrumental in elucidating the structure of the metal-thiolate clusters within MTs.[5] Homonuclear ¹¹³Cd-¹¹³Cd Correlation Spectroscopy (COSY) experiments have been pivotal in establishing the presence and connectivity of distinct metal clusters.[6] Furthermore, heteronuclear ¹H-¹¹³Cd Heteronuclear Multiple Quantum Coherence (HMQC) experiments have enabled the identification of specific cysteine residues coordinating to each cadmium ion.[3][5]

Key Findings from ¹¹¹Cd NMR Studies of Metallothioneins:

  • Determination of the two-cluster arrangement (α- and β-domains) of metals in mammalian MTs.[4][6]

  • Identification of bridging and terminal cysteine thiolate ligands.[7]

  • Characterization of the stepwise formation of metal-thiolate clusters.[5]

  • Investigation of the preferential binding of different metal ions (e.g., Cd²⁺, Zn²⁺, Cu⁺) to the distinct clusters.

Probing Zinc Finger Proteins

Zinc finger motifs are common structural domains in proteins that are crucial for DNA binding and protein-protein interactions. The zinc ion in these motifs is essential for maintaining the structural integrity of the domain. Since the native Zn²⁺ ion is NMR-silent, substitution with ¹¹¹Cd²⁺ allows for the characterization of the metal-binding site.[8][9] ¹¹¹Cd NMR studies can confirm the coordination of cysteine and histidine residues to the metal ion and provide insights into the geometry of the zinc finger domain.[10]

Investigating Calcium-Binding Proteins

¹¹¹Cd²⁺ can also serve as a surrogate for Ca²⁺ in calcium-binding proteins, such as calmodulin and parvalbumin.[11][12] The ¹¹¹Cd chemical shifts in these proteins are sensitive to the number and nature of the coordinating oxygen ligands (e.g., from aspartate and glutamate (B1630785) residues).[13] These studies have been valuable in understanding the cooperativity of metal binding and the conformational changes that occur upon calcium binding, which are critical for their function in cellular signaling.[3][14]

Applications in Drug Discovery

NMR spectroscopy, including techniques analogous to those used in ¹¹¹Cd NMR, is a valuable tool in drug discovery for screening compound libraries and characterizing protein-ligand interactions.[6][15] By monitoring changes in the NMR spectrum of a target protein upon addition of small molecules, researchers can identify binding events and map the binding site. While direct ¹¹¹Cd NMR is less common in high-throughput screening, the principles of using a metal nucleus as a sensitive probe for binding events are applicable.

Quantitative Data Summary

The following tables summarize typical ¹¹¹Cd NMR chemical shifts and coupling constants observed in various metalloproteins.

Table 1: ¹¹¹Cd Chemical Shifts in Metalloproteins

Protein ClassCoordinating LigandsTypical Chemical Shift Range (ppm)Reference
Metallothioneins4 Cysteine (CdS₄)600 - 670[6]
Zinc Finger Proteins2 Cysteine, 2 Histidine (CdS₂N₂)Varies with specific protein[10]
Calcium-Binding Proteins6-7 Oxygen (from Asp, Glu, H₂O)-80 to -150[13]
Rubredoxin (Cd-substituted)4 Cysteine (CdS₄)~724[16]

Chemical shifts are typically referenced to an external standard of 0.1 M Cd(ClO₄)₂.[17]

Table 2: ¹¹¹Cd Coupling Constants

CouplingProtein/SystemTypical Coupling Constant Range (Hz)Reference
²J(¹¹³Cd-¹¹³Cd)Metallothionein (B12644479) Clusters20 - 60[4][6]
²J(¹¹¹Cd-¹H)Dimethyl Cadmium49.6[1]
³J(¹¹³Cd-¹Hβ)Metallothionein (Cysteine)≤ 5 - 80[7]
³J(¹¹³Cd-¹Hβ)Cd-substituted Rubredoxin (Cysteine)0 - 38[16]

Experimental Protocols

Protocol 1: Sample Preparation for ¹¹¹Cd NMR of Metalloproteins

Objective: To prepare an apo-protein and reconstitute it with ¹¹¹Cd for NMR analysis.

Materials:

  • Purified metalloprotein of interest

  • ¹¹¹CdCl₂ or ¹¹¹Cd(ClO₄)₂

  • Buffer (e.g., Tris-HCl, phosphate (B84403) buffer), pH 7.0-8.0

  • Chelating agent (e.g., EDTA) for removal of native metal

  • D₂O for final sample preparation

  • Standard 5 mm NMR tubes

Procedure:

  • Preparation of Apo-protein:

    • Dialyze the purified metalloprotein against a buffer containing a chelating agent (e.g., 10 mM EDTA) to remove the native metal ions.

    • Perform multiple buffer exchanges to ensure complete removal of the metal and the chelating agent.

    • Confirm the removal of the native metal using techniques like atomic absorption spectroscopy or ICP-MS.

  • Reconstitution with ¹¹¹Cd:

    • Prepare a stock solution of ¹¹¹CdCl₂ or ¹¹¹Cd(ClO₄)₂ in the desired buffer.

    • Slowly add a stoichiometric amount of the ¹¹¹Cd solution to the apo-protein solution while gently stirring at 4°C. The exact stoichiometry will depend on the number of metal-binding sites in the protein.

    • Allow the reconstitution to proceed for several hours to overnight at 4°C.

  • Sample Preparation for NMR:

    • Concentrate the ¹¹¹Cd-reconstituted protein to the desired concentration (typically 0.5-2 mM) using an appropriate method (e.g., centrifugal ultrafiltration).

    • Exchange the buffer with a D₂O-based buffer for NMR measurements.

    • Filter the final sample through a 0.22 µm filter to remove any aggregates.[10]

    • Transfer the sample to a clean 5 mm NMR tube.

Protocol 2: 1D ¹¹¹Cd NMR Experiment

Objective: To acquire a one-dimensional ¹¹¹Cd NMR spectrum to observe the chemical shifts of the cadmium ions.

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems).

  • Observe Nucleus: ¹¹¹Cd

  • Decoupling: ¹H decoupling during acquisition to remove ¹H-¹¹¹Cd couplings and improve signal-to-noise.

  • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 800 ppm).

  • Acquisition Time (AQ): Typically 0.1 - 0.5 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): Dependent on sample concentration, typically ranging from a few thousand to several tens of thousands.

  • Temperature: 298 K (or as required for protein stability).

Protocol 3: 2D ¹H-¹¹³Cd HMQC Experiment

Objective: To correlate ¹¹³Cd nuclei with their directly attached or nearby protons, primarily for assigning which residues are involved in metal coordination.

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: A standard HMQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems, adapted for ¹H-¹¹³Cd).[18]

  • Observe Nucleus: ¹H

  • Indirect Nucleus: ¹¹³Cd

  • Spectral Width (F2 - ¹H): Typically 10-12 ppm.

  • Spectral Width (F1 - ¹¹³Cd): Sufficient to cover the expected ¹¹³Cd chemical shift range (e.g., 200-300 ppm centered on the region of interest).

  • Number of Increments (F1): 128-256, depending on the desired resolution.

  • Number of Scans (NS): 16-64 per increment.

  • Relaxation Delay (D1): 1-1.5 seconds.

  • ¹J(¹H, ¹¹³Cd) Coupling Constant: Set to an estimated average value, typically around 30-50 Hz for through-bond correlations.

Protocol 4: Data Processing of ¹¹¹Cd NMR Spectra using TopSpin

Objective: To process the raw FID data to obtain a phased and baseline-corrected spectrum.

Procedure:

  • Fourier Transformation:

    • Apply an exponential window function (ef) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform (ft) to convert the data from the time domain to the frequency domain.[15]

  • Phase Correction:

    • Manually phase the spectrum (apk) to ensure all peaks have a pure absorption lineshape. Adjust both the zero-order and first-order phase corrections.[19][20]

  • Baseline Correction:

    • Apply a baseline correction (abs) to correct for any distortions in the baseline.[19]

  • Referencing:

    • Reference the chemical shift axis to an external standard (e.g., 0.1 M Cd(ClO₄)₂ at 0 ppm).[17]

  • Peak Picking and Integration:

    • Identify the peaks (pp) and integrate their areas (int) for quantitative analysis.[19]

Visualizations

Metal_Ion_Replacement_Workflow cluster_purification Protein Purification & Apo-form Preparation cluster_reconstitution ¹¹¹Cd Reconstitution cluster_nmr NMR Spectroscopy native_protein Native Metalloprotein (e.g., Zn²⁺- or Ca²⁺-bound) dialysis Dialysis against Chelating Agent (EDTA) native_protein->dialysis apo_protein Apo-protein (Metal-free) dialysis->apo_protein add_cd Titration with ¹¹¹CdCl₂ apo_protein->add_cd reconstituted_protein ¹¹¹Cd-reconstituted Protein add_cd->reconstituted_protein sample_prep Buffer Exchange (D₂O) & Concentration reconstituted_protein->sample_prep nmr_acquisition ¹¹¹Cd NMR Data Acquisition (1D, 2D HMQC, etc.) sample_prep->nmr_acquisition data_analysis Data Processing & Structural Analysis nmr_acquisition->data_analysis

Caption: Workflow for preparing a ¹¹¹Cd-substituted metalloprotein for NMR analysis.

NMR_Drug_Screening_Workflow start ¹¹¹Cd-labeled Target Protein primary_screen Primary Screen: 1D ¹¹¹Cd NMR start->primary_screen library Compound Library (Mixtures or Single Compounds) library->primary_screen decision1 Chemical Shift Perturbations? primary_screen->decision1 no_hit No Binding decision1->no_hit No hit_mixtures Hit Mixtures Identified decision1->hit_mixtures Yes deconvolution Deconvolution: Test Individual Compounds from Hit Mixtures hit_mixtures->deconvolution decision2 Identify Active Compound(s) deconvolution->decision2 validation Hit Validation & Characterization: 2D ¹H-¹¹¹Cd HSQC Titration for Kd decision2->validation lead_optimization Lead Optimization validation->lead_optimization

Caption: A logical workflow for NMR-based drug screening using a ¹¹¹Cd-labeled protein.

References

Application Notes and Protocols for 111Cd NMR in Protein Structure and Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution. While standard NMR methods focus on nuclei like ¹H, ¹³C, and ¹⁵N, the use of metal nuclei can provide unique insights into the function of metalloproteins. Cadmium-111 (¹¹¹Cd), a spin I = 1/2 nucleus, serves as an excellent spectroscopic probe for zinc(II) and calcium(II) binding sites in proteins. Due to their similar ionic radii and preference for tetrahedral coordination geometries, Cd(II) can often substitute for Zn(II) and Ca(II) without significantly perturbing the protein's structure.

The ¹¹¹Cd chemical shift is exquisitely sensitive to the coordination environment, including the number and type of ligands (e.g., sulfur from cysteine, nitrogen from histidine, oxygen from aspartate/glutamate or water) and the coordination geometry.[1][2] This sensitivity makes ¹¹¹Cd NMR an invaluable tool for characterizing metal binding sites, monitoring conformational changes, and studying protein-ligand interactions. Although the ¹¹³Cd isotope is slightly more sensitive and more commonly used, the principles and applications described herein are identical for both isotopes.[1]

Applications in Protein Science

Characterization of Metalloprotein Metal Binding Sites

¹¹¹Cd NMR is instrumental in defining the coordination sphere of metal ions in proteins. The wide chemical shift dispersion allows for the resolution of individual metal sites, even within the same protein.

  • Metallothioneins (MTs): These small, cysteine-rich proteins are involved in metal homeostasis and detoxification. ¹¹¹Cd and ¹¹³Cd NMR studies were indispensable in establishing the now-accepted two-domain structure of mammalian metallothioneins, with a three-metal cluster (β-domain) and a four-metal cluster (α-domain).[3][4][5][6] Homonuclear (¹¹³Cd-¹¹³Cd COSY) and heteronuclear (¹H-¹¹³Cd HMQC) experiments have been used to determine the topology of these metal-thiolate clusters, identifying which cysteine residues coordinate to which metal ion and which act as bridging ligands.[1][6][7]

  • Zinc Finger Proteins: These motifs are crucial for DNA binding and protein-protein interactions. ¹¹¹Cd NMR can confirm the integrity of the zinc finger fold upon substitution of the native zinc.[8] The observed chemical shifts provide direct evidence of the coordinating residues (e.g., Cys₂His₂ or Cys₄) and the tetrahedral geometry essential for their function.[9]

  • Alkaline Phosphatase: In this dimeric zinc metalloenzyme, ¹¹³Cd NMR was used to distinguish between the different metal binding sites and to understand the chemical basis for the negative cooperativity observed under metal-deficient conditions.[1][7]

Studying Protein-Metal and Protein-Ligand Interactions

The sensitivity of the ¹¹¹Cd chemical shift to its local environment allows for the monitoring of binding events in real-time.

  • Determining Binding Affinity: By titrating a ¹¹¹Cd-substituted protein with a ligand (which could be another metal ion or a small molecule) and monitoring the changes in the ¹¹¹Cd chemical shifts, one can determine the dissociation constant (K_d) for the interaction. This provides quantitative data on binding affinity and stoichiometry.

  • Competition Experiments: ¹¹¹Cd NMR is effective for studying the relative binding affinities of different metal ions for a specific site. For example, titrating ¹¹¹Cd-loaded metallothionein (B12644479) with other metal ions like Cu⁺ or Ag⁺ has revealed the domain-specific preferences for monovalent versus divalent metals.[3]

  • Conformational Changes: Ligand binding at a site distant from the metal center can induce conformational changes that are transmitted to the metal binding site. These allosteric effects can be detected as perturbations in the ¹¹¹Cd NMR spectrum, providing insights into protein dynamics and function.[1][7]

Applications in Drug Discovery

¹¹¹Cd NMR can be a valuable tool in fragment-based and structure-based drug design targeting metalloenzymes.

  • Hit Identification and Validation: Screening compound libraries against a ¹¹¹Cd-substituted enzyme can identify "hits" that bind at or near the active site. A perturbation in the ¹¹¹Cd chemical shift provides direct physical evidence of binding to the metal center or its immediate vicinity, helping to eliminate false positives from high-throughput screens.[10][11]

  • Mechanism of Action: For inhibitors designed to target the active site metal, ¹¹¹Cd NMR can confirm the mechanism of action. For example, studies on thermolysin showed that inhibitor binding directly to the catalytic metal resulted in large changes in the ¹¹³Cd chemical shift and observable ¹¹³Cd-³¹P spin-spin coupling for phosphorus-containing inhibitors.[12] This provides unambiguous evidence of direct metal-inhibitor ligation.

Data Presentation

Table 1: Representative ¹¹³Cd Chemical Shift Ranges for Different Coordination Environments in Proteins

The chemical shifts are highly correlated with the nature of the coordinating ligands. Oxygen ligands provide the most shielding (upfield shifts), while sulfur ligands are the most deshielding (downfield shifts).[1] There is an approximate downfield shift of 100 ppm per nitrogen ligand and 200 ppm per sulfur ligand, starting from an all-oxygen environment.[1]

Coordination Sphere¹¹³Cd Chemical Shift Range (ppm)Example Proteins
CdO₇-100 to -120Parvalbumin, Calmodulin, Troponin C
CdO₆-80 to -100Parvalbumin, Calbindin D₉k
CdO₄N₂50 to 100Concanavalin A
CdS(N/O)₃150 to 300Alkaline Phosphatase, Thermolysin (inhibitor-bound)
CdS₂(N/O)₂350 to 500β-Lactamase, Sorbitol Dehydrogenase
CdS₃(N/O)550 to 620Gene 32 protein, Serine Proteases
CdS₄600 to 720Metallothionein, Gal4, MRE-binding protein-1

Note: Chemical shifts are relative to 0.1 M Cd(ClO₄)₂. Data compiled from multiple sources.[1][2]

Table 2: ¹¹³Cd Chemical Shifts in Selected Metalloprotein Complexes
ProteinMetal Site/LigandLigands¹¹³Cd Chemical Shift (ppm)
Rabbit Liver Metallothionein-2Cluster A & BCys (S₄ coordination for all sites)610 - 680
E. coli Alkaline PhosphataseSite A3xHis (N), 2xAsp (O)~136
E. coli Alkaline PhosphataseSite B1xHis (N), 2xAsp (O)~170
Thermolysin (inhibitor-bound)Phosphoramidon2xHis (N), 1xGlu (O), Inhibitor (O)168
Thermolysin (inhibitor-bound)N-phosphoryl-L-leucineamide2xHis (N), 1xGlu (O), Inhibitor (O,O)152
Calbindin D₉kSite I (C-terminal)6x Oxygen (from Asp, Glu, Ser, Gly)-96.5
Calbindin D₉kSite II (N-terminal, EF-hand)6x Oxygen (from Asp, Glu, Gly, H₂O)-108.5

Note: Chemical shift values are approximate and can vary with pH, temperature, and buffer conditions. Data compiled from multiple sources.[1][12]

Experimental Protocols

Protocol 1: Preparation of a ¹¹¹Cd-Substituted Protein Sample for NMR

This protocol describes the general steps for replacing a native Zn(II) ion with a ¹¹¹Cd(II) ion for NMR analysis.

  • Apoprotein Preparation: a. Dialyze the purified zinc-containing protein (typically 0.3-0.5 mM) against a low pH buffer (e.g., 20 mM sodium acetate, 100 mM NaCl, pH 4.5) to remove the bound zinc. The process may need to be repeated several times. b. Alternatively, use a chelating agent like EDTA, followed by extensive dialysis or size-exclusion chromatography to remove both the chelator and the displaced zinc. c. The success of zinc removal should be confirmed by methods like atomic absorption spectroscopy or ICP-MS. d. Lyophilize the apoprotein or store it frozen under anaerobic conditions to prevent oxidation of cysteine residues.

  • Reconstitution with ¹¹¹Cd: a. Work under an inert atmosphere (e.g., in a glove box) to prevent oxidation, especially for cysteine-rich proteins. b. Dissolve the lyophilized apoprotein in a degassed buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).[13] c. Prepare a stock solution of ¹¹¹CdCl₂ (or another suitable ¹¹¹Cd salt) in the same degassed buffer. d. Add the ¹¹¹CdCl₂ solution dropwise to the stirred protein solution. Add a stoichiometric amount or a slight excess (e.g., 1.1 equivalents per binding site) of ¹¹¹Cd. e. Allow the mixture to incubate for 1-2 hours at 4°C to ensure complete reconstitution.

  • Sample Preparation for NMR: a. Remove any excess, unbound cadmium by dialysis or size-exclusion chromatography against the final NMR buffer (e.g., 10 mM Phosphate, 50 mM NaCl, pH 7.0).[13] b. Concentrate the protein sample to the desired concentration for NMR, typically 0.3-0.5 mM for optimal signal-to-noise.[14] c. Add 5-10% D₂O to the final sample to provide a lock signal for the NMR spectrometer. d. Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube to remove any particulate matter.[15] The final sample volume should be ~500-600 µL.[14]

Protocol 2: 1D ¹¹¹Cd NMR Data Acquisition

This protocol provides typical parameters for acquiring a standard one-dimensional ¹¹¹Cd NMR spectrum.

  • Spectrometer Setup: a. Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹¹Cd frequency (e.g., 106.0 MHz on an 11.7 T / 500 MHz ¹H spectrometer).[16] b. Ensure the sample temperature is stable and regulated, typically at 298 K (25°C).

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence (e.g., zg on Bruker systems).

    • Spectral Width (SW): ~800 ppm. The chemical shift range for ¹¹¹Cd in proteins is broad, so a wide window is necessary to observe all potential signals. Center the spectral window at approximately 350 ppm.

    • Acquisition Time (AQ): 0.1 - 0.2 seconds.

    • Relaxation Delay (D1): 1.0 - 2.0 seconds. ¹¹¹Cd T₁ relaxation times are relatively short.[16]

    • Pulse Width (P1): Calibrate the 90° pulse width for ¹¹¹Cd on the specific probe being used.

    • Number of Scans (NS): 10,000 to 100,000 scans, or more, depending on the protein concentration and desired signal-to-noise ratio. ¹¹¹Cd is a low-sensitivity nucleus, requiring extensive signal averaging.

    • Decoupling: Apply broad-band proton decoupling (e.g., GARP or WALTZ-16) during the acquisition period to improve resolution and sensitivity by removing ¹H-¹¹¹Cd scalar couplings.

  • Processing: a. Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio. b. Fourier transform, phase, and baseline correct the spectrum. c. Reference the chemical shifts externally to a 0.1 M Cd(ClO₄)₂ solution at 0 ppm.[16]

Protocol 3: ¹¹¹Cd NMR Titration for K_d Determination

This protocol outlines how to measure the dissociation constant (K_d) of a ligand binding to a ¹¹¹Cd-labeled protein.

  • Sample Preparation: a. Prepare a stock solution of the ¹¹¹Cd-labeled protein at a known concentration (e.g., 0.2 mM) in the desired NMR buffer. b. Prepare a concentrated stock solution of the ligand (e.g., an inhibitor, another metal, etc.) in the same NMR buffer. The ligand stock should be at least 10-20 times more concentrated than the protein to minimize dilution effects during the titration.

  • NMR Titration: a. Acquire an initial 1D ¹¹¹Cd NMR spectrum of the protein alone (as described in Protocol 2). This is the 'zero-point' of the titration. b. Add small aliquots of the concentrated ligand stock solution to the NMR tube containing the protein. Typical additions might be 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, and 5.0 molar equivalents. c. After each addition, mix the sample thoroughly and allow it to equilibrate for a few minutes before acquiring another 1D ¹¹¹Cd spectrum.

  • Data Analysis: a. Process each spectrum identically. b. Record the chemical shift (δ_obs) of the ¹¹¹Cd resonance at each ligand concentration. c. Calculate the observed chemical shift change (Δδ_obs) relative to the unbound state: Δδ_obs = |δ_obs - δ_free|. d. Plot Δδ_obs as a function of the total ligand concentration [L]_total. e. Fit the resulting binding isotherm to the following one-site binding equation using non-linear regression software to extract the dissociation constant (K_d):

    Δδ_obs = Δδ_max * (([P]_t + [L]_t + K_d) - sqrt(([P]_t + [L]_t + K_d)² - 4[P]_t[L]_t)) / (2[P]_t)

    Where:

    • Δδ_max is the maximum chemical shift change at saturation.

    • [P]_t is the total protein concentration.

    • [L]_t is the total ligand concentration.

    • K_d is the dissociation constant.

Visualizations

Experimental_Workflow_111Cd_NMR cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Interpretation p1 Purified Zn/Ca-Protein p2 Apoprotein Preparation (e.g., low pH dialysis, EDTA) p1->p2 p3 Reconstitution with ¹¹¹CdCl₂ p2->p3 p4 Purification & Buffer Exchange (Dialysis / SEC) p3->p4 p5 Final NMR Sample (0.3-0.5 mM Protein, 10% D₂O) p4->p5 a1 Tune Probe to ¹¹¹Cd Frequency p5->a1 a2 Set Acquisition Parameters (SW, AQ, D1, NS) a1->a2 a3 Acquire 1D ¹¹¹Cd Spectrum (with ¹H Decoupling) a2->a3 d1 Process Spectrum (FT, Phase, Baseline) a3->d1 d2 Reference Chemical Shifts d1->d2 d3 Analyze Peak Position & Linewidth d2->d3 d4 Correlate δ with Coordination (Table 1) d3->d4

Caption: General workflow for a 1D ¹¹¹Cd NMR experiment.

Titration_Workflow start Prepare ¹¹¹Cd-Protein Sample & Concentrated Ligand Stock spec0 Acquire Spectrum (0 equiv. Ligand) start->spec0 add_ligand Add Ligand Aliquot (e.g., 0.2 equiv.) spec0->add_ligand spec_n Acquire Spectrum add_ligand->spec_n more More Titration Points? spec_n->more more->add_ligand Yes plot Plot Δδ vs. [Ligand] more->plot No fit Non-linear Fit to Binding Isotherm plot->fit kd Determine K_d fit->kd Signaling_Pathway cluster_nmr ¹¹¹Cd NMR Application NO Nitric Oxide (NO) Signaling Molecule MT_Zn Metallothionein (Zn₇-MT) NO->MT_Zn S-Nitrosylation of Cysteine Thiols Apo_MT Apoprotein (Thionein) MT_Zn->Apo_MT Cluster Disassembly Zn_release Released Zn²⁺ MT_Zn->Zn_release Downstream Downstream Zn²⁺-dependent Signaling Proteins (e.g., Kinases, Phosphatases) Zn_release->Downstream Modulates Activity Response Cellular Response Downstream->Response NMR_probe ¹¹¹Cd-MT can be used as a structural mimic of Zn-MT. Interaction with NO or its donors would lead to changes in the ¹¹¹Cd spectrum (broadening or disappearance of resonances), confirming cluster disruption and providing site-specific information on the reaction.

References

Perturbed Angular Correlation (PAC) Spectroscopy with ¹¹¹Cd: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Perturbed Angular Correlation (PAC) spectroscopy using the ¹¹¹Cd probe nucleus. It is intended to serve as a comprehensive resource, offering insights into the applications, experimental protocols, and data interpretation of this powerful nuclear technique. PAC spectroscopy is a highly sensitive method for characterizing the local atomic and electronic environment in a variety of materials, from solid-state physics to biological macromolecules.

Introduction to Perturbed Angular Correlation (PAC) Spectroscopy

Perturbed Angular Correlation (PAC) spectroscopy is a nuclear solid-state physics technique used to measure hyperfine interactions, such as electric field gradients (EFG) and magnetic fields, in crystalline structures.[1] This method is exceptionally sensitive, requiring only about 10 to 1000 billion atoms of a radioactive isotope for a single measurement.[1] The technique is related to Nuclear Magnetic Resonance (NMR) and the Mössbauer effect but has the advantage of not showing signal attenuation at very high temperatures.[1]

The core of the PAC technique lies in the observation of the anisotropic emission of gamma (γ) rays from a radioactive probe nucleus that decays through a cascade of two γ-quanta. The angular correlation of these emitted γ-rays is "perturbed" by the interaction of the nucleus's quadrupole moment with the local electric field gradient or its magnetic moment with a local magnetic field. By measuring the time evolution of this perturbation, detailed information about the immediate surroundings of the probe nucleus can be obtained.

The most commonly used PAC probe for biological and materials science applications is ¹¹¹Cd, which is populated from the decay of ¹¹¹In. The decay scheme involves an intermediate nuclear state with a convenient lifetime of 84.5 ns, which is the sensitive state for the PAC measurement.[1]

Applications of ¹¹¹Cd PAC Spectroscopy

The versatility of ¹¹¹Cd PAC spectroscopy allows for its application in a wide range of scientific disciplines.

Materials Science and Solid-State Physics

In materials science, ¹¹¹Cd PAC is employed to investigate:

  • Local structure and defects: Characterization of the local environment of atoms in crystal lattices, including the identification of defects, impurities, and their charge states.[2][3]

  • Phase transitions: Studying structural and magnetic phase transitions in materials by monitoring changes in the hyperfine parameters as a function of temperature or pressure.[4][5]

  • Magnetism: Measurement of magnetic hyperfine fields in magnetic materials to understand their magnetic ordering and properties.[5][6][7]

  • Semiconductors and Insulators: Investigation of the electronic properties and defect chemistry of semiconducting and insulating materials.[3][8]

Biochemistry and Drug Development

In the realm of life sciences, ¹¹¹Cd PAC provides unique insights into:

  • Metalloprotein structure and function: Probing the metal binding sites in metalloproteins to understand their coordination geometry, ligand environment, and conformational changes.[9][10]

  • Protein dynamics: Monitoring the dynamics of proteins, such as rotational diffusion, which can provide information about protein-protein interactions and nanoviscosity.[11]

  • Drug-target interactions: In principle, PAC can be used to study the binding of metal-containing drugs to their biological targets, although this is a less common application. The high sensitivity of PAC makes it suitable for studying systems with very low concentrations of the probe.[1]

  • Radiopharmaceutical Development: While not a direct application for drug development, PAC with isotopes like ¹¹¹Ag, which decays to ¹¹¹Cd, can be used to explore the biochemistry of Cu(I), which is relevant for the development of copper-based radiopharmaceuticals.[10]

Experimental Protocols

A successful ¹¹¹Cd PAC experiment requires careful sample preparation, data acquisition, and analysis.

Sample Preparation

The preparation method depends on the nature of the sample and the scientific question being addressed. The goal is to introduce the parent isotope, ¹¹¹In, into the material of interest.

General Considerations:

  • Probe Concentration: The amount of ¹¹¹In required is very small, typically in the range of 10¹⁰ to 10¹² atoms, corresponding to a radioactive activity of 0.1-5 MBq.[1]

  • Purity: The sample should be of high purity to ensure that the probe atoms are incorporated into the desired sites.

Common Preparation Methods:

  • Diffusion: The ¹¹¹In activity is deposited on the surface of the material and then diffused into the bulk by annealing at an appropriate temperature.[12]

  • Implantation: ¹¹¹In ions are implanted into the sample using an ion implanter. This method allows for precise control of the probe concentration and depth profile. Subsequent annealing is often required to remove radiation damage.[3]

  • During Synthesis: The ¹¹¹In activity is added to the starting materials during the synthesis of the compound.[13]

  • Neutron Activation: For certain stable isotopes, neutron capture in a nuclear reactor can produce the desired radioactive parent isotope directly within the sample.[1]

  • For Biological Samples: For proteins, the ¹¹¹In is typically introduced into a solution containing the purified protein. The protein is then often frozen to immobilize the molecules for the measurement.[1]

Instrumentation

A typical time-differential perturbed angular correlation (TDPAC) spectrometer consists of:

  • Detectors: Usually four or six scintillation detectors (e.g., BaF₂, LaBr₃:Ce) arranged at specific angles (90° and 180°) around the sample.[1][14]

  • Electronics: Fast timing electronics to measure the time difference between the detection of the two successive γ-rays from the ¹¹¹Cd cascade.

  • Data Acquisition System: A system to record the coincidence events as a function of time and detector angle.

Data Acquisition
  • The radioactive sample containing ¹¹¹In is placed at the center of the detector array.

  • The detectors register the incoming γ-rays. The 171 keV γ-ray serves as the "start" signal, and the 245 keV γ-ray acts as the "stop" signal.[1]

  • The time difference between the start and stop signals is measured for a large number of decay events.

  • Coincidence spectra are collected at angles of 90° and 180° between detectors.

Data Analysis

The raw data consists of coincidence counts as a function of time for different detector angles. The analysis involves the following steps:

  • Calculation of the Anisotropy Ratio: The experimental PAC spectrum, R(t), is calculated from the coincidence spectra recorded at 180° and 90° using the formula: R(t) = 2 * (W(180, t) - W(90, t)) / (W(180, t) + 2 * W(90, t)) where W(θ, t) is the coincidence count rate at angle θ and time t.

  • Fitting the PAC Spectrum: The R(t) spectrum is then fitted to a theoretical perturbation function, which depends on the type of hyperfine interaction (electric quadrupole or magnetic dipole) and the properties of the probe nucleus and its environment.

  • Extraction of Hyperfine Parameters: The fitting procedure yields the hyperfine parameters, such as the electric quadrupole frequency (νQ) and the asymmetry parameter (η) for electric interactions, or the Larmor frequency (νL) for magnetic interactions.

Quantitative Data Presentation

The key quantitative outputs of a ¹¹¹Cd PAC experiment are the hyperfine parameters. These parameters provide a fingerprint of the local environment of the ¹¹¹Cd probe.

ParameterSymbolDescriptionInformation Provided
Electric Quadrupole Frequency νQThe frequency of the interaction between the nuclear quadrupole moment and the electric field gradient (EFG).Proportional to the magnitude of the largest component of the EFG tensor (Vzz). It reflects the local charge distribution and symmetry.
Asymmetry Parameter ηA measure of the deviation of the EFG from axial symmetry. It is defined as (Vxx - Vyy) / Vzz.Ranges from 0 (axial symmetry) to 1 (maximal asymmetry). It provides information about the symmetry of the local environment.
Larmor Frequency νLThe precession frequency of the nuclear magnetic moment in a magnetic field.Proportional to the strength of the local magnetic field at the probe nucleus.
Fraction fThe relative population of probe nuclei in a specific local environment.In samples with multiple non-equivalent sites for the probe, this indicates the distribution of the probe atoms.

Table 1: Representative Hyperfine Parameters for ¹¹¹Cd in Various Systems

Host Material/MoleculeTemperature (K)νQ (MHz)ηSite Assignment/CommentsReference
GdCd42000Combined magnetic and electric interaction[13]
SmGa₂8222-Onset of magnetic order[15]
HoGa₂Room Temp.204.7-Axially symmetric quadrupole perturbation[15]
ErGa₃Room Temp.78.9-Axially symmetric quadrupole perturbation[15]
Azurin (protein)274 & 298~38~0.7Probing the Cu(I) binding site with ¹¹¹Ag -> ¹¹¹Cd[10]
BxmR (protein)-14.50.33Ag(I) coordination environment probed by ¹¹¹Ag -> ¹¹¹Cd[10]

Visualizations

Nuclear Decay and Measurement Principle

G Figure 1. Decay scheme of ¹¹¹In to ¹¹¹Cd and the PAC measurement principle. cluster_decay Nuclear Decay cluster_measurement PAC Measurement 111In 111In 111Cd_excited ¹¹¹Cd (7/2+) 111In->111Cd_excited Electron Capture 111Cd_intermediate ¹¹¹Cd (5/2+) τ = 84.5 ns 111Cd_excited->111Cd_intermediate γ₁ (171 keV) START 111Cd_ground ¹¹¹Cd (1/2+) 111Cd_intermediate->111Cd_ground γ₂ (245 keV) STOP Sample Sample (with ¹¹¹In) Detector1 Detector 1 Sample->Detector1 γ₁ Detector2 Detector 2 Sample->Detector2 γ₂ Coincidence Coincidence Electronics Detector1->Coincidence Detector2->Coincidence Spectrum PAC Spectrum R(t) Coincidence->Spectrum Δt

Caption: Decay of ¹¹¹In and the principle of a PAC experiment.

Experimental Workflow for a ¹¹¹Cd PAC Study

G Figure 2. General experimental workflow for a ¹¹¹Cd PAC spectroscopy study. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation start Define Research Question prep_choice Choose Preparation Method start->prep_choice diffusion Diffusion prep_choice->diffusion implantation Implantation prep_choice->implantation synthesis During Synthesis prep_choice->synthesis activation Neutron Activation prep_choice->activation sample_ready Radioactive Sample Ready diffusion->sample_ready implantation->sample_ready synthesis->sample_ready activation->sample_ready setup Mount Sample in PAC Spectrometer sample_ready->setup measurement Perform Coincidence Measurement setup->measurement raw_data Collect Raw Data (W(180,t), W(90,t)) measurement->raw_data calc_anisotropy Calculate R(t) Anisotropy Ratio raw_data->calc_anisotropy fit_spectrum Fit R(t) to Theoretical Model calc_anisotropy->fit_spectrum extract_params Extract Hyperfine Parameters (νQ, η) fit_spectrum->extract_params interpretation Interpret Results in Scientific Context extract_params->interpretation

Caption: Workflow of a ¹¹¹Cd PAC spectroscopy experiment.

References

Unveiling Protein Metal Binding Sites: Application Notes and Protocols for ¹¹¹Cd Perturbed Angular Correlation (PAC) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical guidance for utilizing ¹¹¹Cd Perturbed Angular Correlation (PAC) spectroscopy to investigate the coordination environment of metal ions in proteins. ¹¹¹Cd PAC is a powerful nuclear technique that offers unique insights into the structure, dynamics, and function of metalloproteins. By substituting the native metal ion (often Zn²⁺ or Cu⁺) with the PAC probe ¹¹¹Cd, researchers can obtain precise information about the immediate coordination sphere of the metal binding site.[1][2][3] This method is particularly valuable for studying proteins that are difficult to crystallize or are not amenable to other high-resolution structural techniques.

Principle of the Technique

Perturbed Angular Correlation (PAC) spectroscopy relies on the quantum mechanical phenomenon of the hyperfine interaction between the nuclear quadrupole moment of a radioactive probe nucleus (in this case, ¹¹¹Cd) and the surrounding electric field gradient (EFG) generated by the coordinating ligands.[4][5] The decay of the parent isotope (¹¹¹In or ¹¹¹mCd) populates an excited state of ¹¹¹Cd, which then de-excites through a cascade of two gamma rays. The angular correlation of these emitted gamma rays is perturbed by the hyperfine interaction, leading to a time-dependent modulation of the coincidence count rate. Analysis of this modulation provides key parameters that characterize the metal binding site.[4][6]

Application Notes

Key Advantages of ¹¹¹Cd PAC Spectroscopy:
  • High Sensitivity: Requires only picomolar amounts of the protein-probe complex.[3]

  • Versatility: Applicable to proteins in various states, including solutions, frozen solutions, and crystalline forms.

  • Detailed Structural Information: Provides information on the coordination number, geometry, and identity of the coordinating ligands through the measured hyperfine parameters.[1][2]

  • Dynamics Information: Can probe dynamic processes at the metal binding site on the nanosecond timescale.[2]

  • Complementary to other Techniques: When used in conjunction with techniques like ¹¹³Cd NMR, it can provide a more complete picture of the metal ion environment and exchange dynamics.[1][2]

Applications in Research and Drug Development:
  • Characterization of Native Metal Binding Sites: By substituting the native metal ion with ¹¹¹Cd, the geometry and ligand composition of the original site can be inferred. This is particularly useful for spectroscopically silent ions like Zn²⁺.[1][2]

  • Studying Protein-Ligand Interactions: Changes in the PAC spectrum upon the addition of inhibitors, substrates, or drug candidates can reveal alterations in the metal coordination environment, providing insights into the mechanism of action.

  • Investigating Protein Folding and Stability: The folding process of metalloproteins can be monitored by observing the incorporation of the ¹¹¹Cd probe and the establishment of the native coordination geometry.

  • Probing Protein-Protein Interactions: Changes in the metal site upon the formation of protein complexes can be detected.[3]

  • Metallodrug Development: While direct applications are still emerging, ¹¹¹Cd PAC can be a valuable tool in the development of metal-based drugs by characterizing their binding sites on target proteins.

Experimental Protocols

A typical ¹¹¹Cd PAC experiment involves several key steps, from the preparation of the radioactive probe to the final data analysis.

Production and Preparation of the ¹¹¹Cd Probe

The ¹¹¹Cd PAC probe is typically generated from the decay of its parent isotope, either ¹¹¹In (via electron capture) or ¹¹¹mCd (via isomeric transition).[3][4] ¹¹¹In is commonly produced in a cyclotron. The radioactive isotope is then purified and made available in a solution, often as ¹¹¹InCl₃.

Preparation of the Apo-Protein

The native metal ion must be removed from the protein to allow for the incorporation of the ¹¹¹Cd probe. This is typically achieved by dialysis against a solution containing a strong chelating agent, such as EDTA, followed by extensive dialysis against a metal-free buffer to remove the chelator. The success of the metal removal should be verified by techniques like atomic absorption spectroscopy or ICP-MS.

Reconstitution of the Protein with ¹¹¹Cd

The apo-protein is then incubated with a solution containing the radioactive probe.

Protocol for Reconstitution:

  • To a solution of the apo-protein in a suitable metal-free buffer (e.g., Tris-HCl, HEPES), add a stoichiometric amount or a slight excess of the ¹¹¹In/¹¹¹mCd solution.

  • The final protein concentration for the measurement is typically in the micromolar range.

  • Incubate the mixture on ice or at 4°C for a sufficient time to allow for complete incorporation of the probe into the metal binding site. The incubation time can vary from minutes to hours depending on the protein.

  • Remove any unbound ¹¹¹Cd by dialysis against a metal-free buffer or by using a size-exclusion chromatography column.

experimental_workflow

Caption: Experimental workflow for a typical ¹¹¹Cd PAC spectroscopy experiment on a protein.

PAC Data Acquisition

The reconstituted and purified protein sample is placed in a suitable sample holder and positioned in the PAC spectrometer. The spectrometer consists of a set of gamma-ray detectors arranged at specific angles (typically 90° and 180°) around the sample.[5] Coincidence events between the two gamma rays of the ¹¹¹Cd cascade are recorded as a function of the time difference between their detection.

Data Analysis Workflow

The raw data from the PAC experiment is a time spectrum of the coincidence counts. This spectrum is then analyzed to extract the hyperfine parameters.

Data Analysis Steps:

  • Anisotropy Calculation: The time-dependent anisotropy, R(t), is calculated from the coincidence spectra recorded at 90° and 180°.

  • Fitting the Anisotropy Spectrum: The R(t) spectrum is fitted to a theoretical model that includes the nuclear quadrupole interaction. The fitting function for a single, static electric field gradient is given by: R(t) = A₂₂ G₂₂(t) where A₂₂ is the effective anisotropy and G₂₂(t) is the perturbation factor, which contains the information about the hyperfine interaction.

  • Extraction of Hyperfine Parameters: The fitting procedure yields the following key parameters:

    • Quadrupole Frequency (ω₀ or νQ): This parameter is proportional to the magnitude of the electric field gradient (EFG) at the nucleus. It is sensitive to the types of coordinating ligands and the coordination number.

    • Asymmetry Parameter (η): This parameter describes the deviation of the EFG from axial symmetry (0 ≤ η ≤ 1). An η value of 0 indicates an axially symmetric EFG, while a non-zero value indicates a lower symmetry environment.

data_analysis_workflow raw_data Raw Coincidence Data (N(θ, t)) anisotropy Calculate Anisotropy R(t) raw_data->anisotropy fitting Fit R(t) to Theoretical Model anisotropy->fitting parameters Extract Hyperfine Parameters (ωQ, η, δ) fitting->parameters interpretation Structural Interpretation parameters->interpretation

Caption: Workflow for the analysis of ¹¹¹Cd PAC spectroscopy data.

Data Presentation

The quantitative data obtained from ¹¹¹Cd PAC experiments are the hyperfine parameters, which provide a fingerprint of the metal binding site.

Table 1: Representative ¹¹¹Cd Hyperfine Parameters for Different Protein Metal Binding Sites

Protein/PeptideMetal Site LigandsQuadrupole Frequency (ω₀) (Mrad/s)Asymmetry Parameter (η)Reference
Carboxypeptidase AN₂O₃1440.45[7]
TRI L16C PeptideCdS₃O3440.20[2]
TRI L16C PeptideCdS₃4330.05[2]
Azurin (from Pseudomonas aeruginosa)N₂S(Met)S(Cys)1830.18[3]
Hemocyanin (from Carcinus aestuarii)N₃1830.18[3]

Troubleshooting

Problem: Low incorporation of the ¹¹¹Cd probe.

  • Possible Cause: Incomplete removal of the native metal ion.

  • Solution: Optimize the apo-protein preparation protocol, including the concentration of the chelating agent and the duration of dialysis.

Problem: Broad distribution of hyperfine parameters.

  • Possible Cause: Sample heterogeneity, protein aggregation, or the presence of multiple conformations.

  • Solution: Improve the purity of the protein sample. Optimize buffer conditions (pH, ionic strength) to favor a single conformation.

Problem: No observable perturbation (R(t) is flat).

  • Possible Cause: The metal binding site is highly symmetric, resulting in a near-zero EFG. The probe is not correctly bound to the protein.

  • Solution: Confirm probe binding using other methods. This result itself can be informative, suggesting a highly symmetric coordination environment.

Problem: Rapid damping of the PAC spectrum.

  • Possible Cause: Dynamic processes at the metal binding site, such as ligand exchange or conformational fluctuations, occurring on the nanosecond timescale.

  • Solution: This is not necessarily a problem, but rather an indication of dynamics. The data can be fitted with a model that accounts for these dynamic effects to extract relaxation rates.[2]

By following these guidelines and protocols, researchers can effectively employ ¹¹¹Cd PAC spectroscopy to gain valuable insights into the intricate world of metalloproteins, aiding in fundamental biological research and the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of ¹¹¹Cd-Labeled Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium-111 (¹¹¹Cd) is a versatile isotope with applications in biomedical research, primarily as a stable isotope tracer for toxicological studies and as a precursor for the production of Indium-111 (¹¹¹In), a widely used radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging. While the direct use of radioactive ¹¹¹Cd for in vivo imaging is less common due to its complex decay scheme and the prevalence of other radionuclides with more favorable imaging characteristics, its synthesis into labeled compounds remains a critical area of research. These compounds are instrumental in understanding the biodistribution, pharmacokinetics, and toxicology of cadmium-containing molecules and nanoparticles.

This document provides detailed application notes and protocols for the synthesis of ¹¹¹Cd-labeled compounds intended for in vivo studies. The methodologies described are based on established principles of radiometal labeling, primarily through the use of bifunctional chelating agents, which can be adapted for cadmium.

Data Presentation

Table 1: Properties of Common Bifunctional Chelating Agents (BFCAs) for Radiolabeling
ChelatorCommon Reactive GroupTypical Radiolabeling ConditionsKey Features
DTPA (Diethylenetriaminepentaacetic acid)Anhydride, IsothiocyanateRoom temperature, pH 5-7Forms stable complexes with many radiometals; versatile for conjugating to proteins and peptides.[1][2][3]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)Isothiocyanate, NHS-ester50-95 °C, pH 4-6Forms highly stable, kinetically inert complexes; requires heating for efficient labeling.[4]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)Isothiocyanate, NHS-esterRoom temperature to 50 °C, pH 4-6Forms stable complexes, particularly with smaller metal ions; milder labeling conditions than DOTA.
EDTA (Ethylenediaminetetraacetic acid)AnhydrideRoom temperature, pH 6-8Widely used chelator, though its complexes can be less stable in vivo compared to macrocyclic chelators like DOTA.
Table 2: Example Biodistribution Data of a Radiolabeled Peptide (¹¹¹In-DTPA-Peptide) in Mice

This table illustrates typical biodistribution data obtained from in vivo studies with a radiometal-labeled peptide. Similar studies would be necessary to characterize any newly synthesized ¹¹¹Cd-labeled compound.

OrganPercent Injected Dose per Gram (%ID/g) at 1hPercent Injected Dose per Gram (%ID/g) at 4hPercent Injected Dose per Gram (%ID/g) at 24h
Blood2.5 ± 0.50.8 ± 0.20.1 ± 0.05
Heart0.5 ± 0.10.2 ± 0.050.05 ± 0.01
Lungs1.2 ± 0.30.5 ± 0.10.1 ± 0.02
Liver3.0 ± 0.84.5 ± 1.02.0 ± 0.5
Spleen0.8 ± 0.21.5 ± 0.40.5 ± 0.1
Kidneys25.0 ± 5.015.0 ± 3.05.0 ± 1.0
Tumor5.0 ± 1.26.5 ± 1.54.0 ± 0.8

Experimental Protocols

Protocol 1: Conjugation of a Bifunctional Chelator (DTPA Anhydride) to a Protein

This protocol describes the covalent attachment of a chelating agent to a protein, preparing it for subsequent radiolabeling with ¹¹¹Cd.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Cyclic DTPA dianhydride (cDTPAa)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 7.0

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Chelator Preparation: Immediately before use, dissolve cDTPAa in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the cDTPAa solution to the protein solution. Gently mix and allow the reaction to proceed for 1 hour at room temperature.

  • Purification: Purify the DTPA-protein conjugate from unreacted DTPA by size-exclusion chromatography using a Sephadex G-50 column equilibrated with 0.1 M ammonium acetate buffer, pH 7.0.

  • Characterization: Collect the protein-containing fractions and determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm). The number of DTPA molecules conjugated per protein molecule can be determined using methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Protocol 2: Radiolabeling of a DTPA-Conjugated Protein with ¹¹¹CdCl₂

This protocol details the incorporation of radioactive ¹¹¹Cd into the chelatormodified protein.

Materials:

  • DTPA-conjugated protein (from Protocol 1)

  • ¹¹¹CdCl₂ in 0.05 M HCl

  • 0.1 M ammonium acetate buffer, pH 7.0

  • Instant thin-layer chromatography (ITLC) strips

  • 0.1 M sodium citrate (B86180) buffer, pH 5.5 (mobile phase)

  • Gamma counter

Procedure:

  • Reaction Setup: In a sterile, pyrogen-free vial, add the DTPA-conjugated protein to 0.1 M ammonium acetate buffer, pH 7.0.

  • Radiolabeling: Add the desired amount of ¹¹¹CdCl₂ solution to the protein conjugate. The final volume should be kept to a minimum to ensure high reaction concentrations.

  • Incubation: Gently mix and incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quality Control (Radiochemical Purity):

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using 0.1 M sodium citrate buffer, pH 5.5, as the mobile phase. In this system, the ¹¹¹Cd-DTPA-protein conjugate will remain at the origin, while free ¹¹¹Cd will move with the solvent front.

    • Cut the strip in half and measure the radioactivity of each section using a gamma counter.

    • Calculate the radiochemical purity as: (counts at origin / total counts) x 100%. A radiochemical purity of >95% is generally required for in vivo studies.

  • Purification (if necessary): If the radiochemical purity is below 95%, the labeled protein can be purified from free ¹¹¹Cd using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Preparation of Biomolecule cluster_Conjugation Conjugation cluster_Radiolabeling Radiolabeling cluster_InVivo In Vivo Study Biomolecule Biomolecule (e.g., Protein, Peptide) Conjugation Conjugation Reaction Biomolecule->Conjugation Chelator Bifunctional Chelator (e.g., DTPA, DOTA) Chelator->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Conjugate Chelator-Biomolecule Conjugate Purification1->Conjugate Radiolabeling_Reaction Radiolabeling Conjugate->Radiolabeling_Reaction Cd111 ¹¹¹CdCl₂ Cd111->Radiolabeling_Reaction QC Quality Control (ITLC) Radiolabeling_Reaction->QC Labeled_Compound ¹¹¹Cd-Labeled Compound QC->Labeled_Compound Administration Administration to Animal Model Labeled_Compound->Administration Imaging Biodistribution/ Imaging Study Administration->Imaging Signaling_Pathway cluster_Chelation Chelation Principle BFCA Bifunctional Chelator (BFCA) Chelating_Group Chelating Group (e.g., DTPA) BFCA->Chelating_Group contains Reactive_Group Reactive Functional Group (e.g., NHS-ester) BFCA->Reactive_Group contains Cd111 ¹¹¹Cd²⁺ Ion Chelating_Group->Cd111 chelates Biomolecule Biomolecule (e.g., Antibody) Reactive_Group->Biomolecule covalently binds to Labeled_Biomolecule ¹¹¹Cd-Labeled Biomolecule for In Vivo Targeting Biomolecule->Labeled_Biomolecule Cd111->Labeled_Biomolecule

References

Application Notes and Protocols for Utilizing ¹¹¹Cd as a Stable Isotope Tracer in Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium (Cd) is a heavy metal of significant toxicological concern due to its widespread industrial use and environmental persistence. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its toxicity and developing potential therapeutic interventions. The use of stable isotope tracers, specifically ¹¹¹Cd, offers a powerful methodology to quantitatively track the fate of newly introduced cadmium in biological systems, distinguishing it from endogenous cadmium. This approach avoids the complications of working with radioactive isotopes while providing high-precision data through techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

These application notes provide a comprehensive overview and detailed protocols for employing ¹¹¹Cd as a stable isotope tracer in both in vivo and in vitro toxicological studies.

Core Principles

The fundamental principle of using ¹¹¹Cd as a tracer lies in altering the natural isotopic abundance of cadmium in a biological system. Cadmium has several stable isotopes with known natural abundances (e.g., ¹¹⁰Cd, ¹¹¹Cd, ¹¹²Cd, ¹¹³Cd, ¹¹⁴Cd, ¹¹⁶Cd). By introducing a known quantity of cadmium enriched in ¹¹¹Cd, researchers can precisely measure the change in the isotopic ratio of cadmium (e.g., the ¹¹⁴Cd/¹¹¹Cd ratio) in various tissues or cellular compartments. This allows for the quantitative determination of newly absorbed cadmium versus the background levels already present in the organism or cell culture. The primary analytical technique for this is ICP-MS, which can measure isotope ratios with high precision.[1]

Key Applications

  • Toxicokinetics and Biodistribution: Quantitatively determine the absorption, distribution to various organs, and elimination rates of newly acquired cadmium.

  • Cellular Uptake and Subcellular Fractionation: Investigate the mechanisms of cadmium transport across cell membranes and its accumulation in specific organelles.

  • Metalloprotein Binding Studies: Trace the incorporation of new cadmium into metalloproteins, such as metallothionein, which plays a crucial role in cadmium detoxification.[2][3]

  • Translocation and Maternal-Fetal Transfer: Study the movement of cadmium across biological barriers like the blood-brain barrier or the placenta.

Data Presentation: Quantitative Biodistribution of Cadmium

The following tables present representative data from studies investigating the distribution of cadmium in various tissues following exposure. While these specific studies did not use a ¹¹¹Cd tracer, they illustrate the type of quantitative data that can be obtained from such toxicological investigations.

Table 1: Cadmium Concentration in Mouse Tissues After Chronic Oral Exposure

This table shows the concentration of cadmium in various tissues of mice after chronic exposure to cadmium in their drinking water. Data is adapted from a study on the preferential accumulation of cadmium ions in mice.[4]

TissueControl Group (ppm)Cd-100 Group (ppm)Cd-200 Group (ppm)
Kidney0.064725.397535.8762
Liver0.010815.980022.1533
Lung0.02480.25410.3118
Heart0.00080.74820.9876
IntestineUndetectable1.61992.1345
Spinal BoneUndetectable0.04530.0678
Thigh BoneUndetectable0.03120.0499
AortaUndetectable0.01890.0254
Serum (mg/L)Undetectable0.02270.0311
Urine (mg/L)0.00300.24370.3541

Table 2: Cadmium Accumulation in Rat Uterus After Subchronic Exposure

This table illustrates the dose-dependent accumulation of total cadmium (T-Cd) and metallothionein-bound cadmium (MT-Cd) in the rat uterus immediately after a 28-day exposure period. Data is adapted from a study on metallothionein-cadmium binding in the rat uterus.[5]

Exposure Dose (mg Cd/kg b.w.)Total Cd (ng/g wet tissue)MT-Bound Cd (ng/g wet tissue)Non-MT-Bound Cd (ng/g wet tissue)% of Total Cd Bound to MT
0 (Control)28.03 ± 6.811.98 ± 0.4526.05 ± 6.547.06%
0.9148.68 ± 28.3332.28 ± 4.46116.40 ± 24.1221.71%
1.8365.43 ± 45.6735.90 ± 10.25329.53 ± 35.789.82%
4.5478.98 ± 56.7850.76 ± 2.99428.22 ± 54.1110.60%

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study of ¹¹¹Cd in Fish

This protocol is adapted from methodologies used for studying de novo cadmium accumulation in fish and general fish acute toxicity testing guidelines.[1]

1. Objective: To determine the toxicokinetics and tissue distribution of newly absorbed cadmium in a model fish species.

2. Materials:

  • Model organism (e.g., European eel, Zebrafish)

  • Aquaria with controlled temperature, pH, and lighting

  • ¹¹¹Cd-enriched cadmium chloride (¹¹¹CdCl₂) solution

  • Standard fish feed

  • Anesthetic (e.g., MS-222)

  • Dissection tools

  • Cryovials

  • High-purity nitric acid (for tissue digestion)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

3. Methodology:

  • Acclimation: Acclimate fish to laboratory conditions for at least two weeks in clean, aerated water.

  • Exposure:

    • Prepare an exposure tank with a known concentration of ¹¹¹CdCl₂ (e.g., 100 ng/L) in water.

    • Transfer a group of fish (n ≥ 7 per time point) to the exposure tank. Maintain a control group in identical conditions without added ¹¹¹Cd.

    • The exposure can be static, semi-static, or flow-through, depending on the experimental design. A 96-hour exposure is common for acute studies.

  • Sample Collection:

    • At predetermined time points (e.g., 24, 48, 72, 96 hours), euthanize a subset of fish from both control and exposure groups using an overdose of anesthetic.

    • Record the total weight and length.

    • Carefully dissect target organs (e.g., liver, kidney, gills, muscle, brain).

    • Rinse tissues with clean saline to remove external contamination, blot dry, and record the wet weight.

    • Store individual tissue samples in pre-weighed cryovials at -80°C until analysis.

  • Sample Preparation for ICP-MS:

    • Thaw tissue samples.

    • Add a known volume of concentrated high-purity nitric acid to each sample.

    • Digest the tissues using a microwave digestion system or a heated block until the solution is clear.

    • Dilute the digested samples to a final volume with ultrapure water to achieve a concentration suitable for ICP-MS analysis (typically in the low ng/mL range).

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of cadmium standards of known isotopic composition.

    • Analyze the digested samples, measuring the signal intensities for at least two cadmium isotopes (e.g., ¹¹¹Cd and ¹¹⁴Cd).

    • Calculate the ¹¹⁴Cd/¹¹¹Cd isotope ratio for each sample.

  • Data Analysis:

    • Using isotope dilution equations, calculate the concentration of the ¹¹¹Cd tracer and the endogenous ("natural") cadmium in each tissue sample.

    • Express the results as µg of cadmium per gram of wet tissue.

    • Compare the distribution of the tracer across different tissues and time points.

Protocol 2: In Vitro ¹¹¹Cd Uptake Study in Cultured Hepatocytes

This protocol provides a framework for assessing the cellular uptake of cadmium using a primary hepatocyte or hepatocyte-like cell line model.

1. Objective: To quantify the time- and concentration-dependent uptake of ¹¹¹Cd into cultured liver cells.

2. Materials:

  • Primary hepatocytes or a suitable cell line (e.g., HepG2)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Cell culture plates (e.g., 24-well plates)

  • ¹¹¹Cd-enriched cadmium chloride (¹¹¹CdCl₂)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) or high-purity nitric acid

  • Cell scraper

  • Microcentrifuge tubes

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

3. Methodology:

  • Cell Culture:

    • Culture hepatocytes in 24-well plates until they reach a confluent monolayer.

    • Ensure the cells are healthy and have a normal morphology before starting the experiment.

  • Exposure:

    • Prepare a series of dosing solutions by spiking cell culture medium with different concentrations of ¹¹¹CdCl₂ (e.g., 0, 1, 5, 10, 25 µM).

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the ¹¹¹Cd-containing medium to the wells.

  • Uptake Assay:

    • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • To terminate the uptake at each time point, rapidly aspirate the dosing medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular cadmium.

  • Cell Lysis and Sample Preparation:

    • Add a known volume of lysis buffer or high-purity nitric acid to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • If using nitric acid, proceed with digestion as described in Protocol 1. If using a lysis buffer, the total protein concentration should be determined for normalization.

    • Dilute the samples to a suitable concentration for ICP-MS analysis.

  • ICP-MS Analysis:

    • Perform ICP-MS analysis as described in Protocol 1 to determine the ¹¹⁴Cd/¹¹¹Cd isotope ratio and calculate the amount of ¹¹¹Cd taken up by the cells.

  • Data Analysis:

    • Normalize the amount of internalized ¹¹¹Cd to the total protein content or cell number.

    • Plot the cellular ¹¹¹Cd concentration against time and initial exposure concentration to determine uptake kinetics.

Visualizations: Pathways and Workflows

Cadmium-Induced Cellular Toxicity Pathway

Cadmium exerts its toxicity through multiple mechanisms, primarily by inducing oxidative stress and interfering with cellular signaling.[4] Cadmium can displace essential metals like zinc and calcium from their binding sites on proteins, leading to enzyme inactivation and disruption of signaling cascades.

Cadmium_Toxicity_Pathway Cd Cadmium (Cd²⁺) CellMembrane Cell Membrane (Ion Channels) Cd->CellMembrane Antioxidants Depletion of Antioxidants (e.g., GSH) Cd->Antioxidants MT Metallothionein (MT) Induction & Sequestration Cd->MT Induces ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Enters Cell Mito Mitochondrial Dysfunction CellMembrane->Mito OxidativeStress Oxidative Stress ROS->OxidativeStress Mito->ROS Antioxidants->OxidativeStress MAPK MAPK Pathway Activation (JNK, p38) OxidativeStress->MAPK DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation NFkB NF-κB Pathway Activation MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation DNA_Damage->Apoptosis MT->Cd Sequesters Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A1 Animal Acclimation B1 Exposure of Animals to ¹¹¹Cd (Tracer Group) & Control Group A1->B1 A2 Preparation of ¹¹¹Cd Dosing Solution A2->B1 B2 Sample Collection at Time Points (Tissues, Blood, etc.) B1->B2 C1 Tissue Homogenization & Acid Digestion B2->C1 C2 ICP-MS Analysis: Measure ¹¹⁴Cd/¹¹¹Cd Ratio C1->C2 D1 Isotope Dilution Calculation C2->D1 D2 Quantify Endogenous Cd & Tracer ¹¹¹Cd D1->D2 D3 Toxicokinetic Modeling & Biodistribution Analysis D2->D3

References

Application Notes and Protocols: Utilizing ¹¹¹Cd Isotope Tracer for Cadmium Accumulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium (Cd) is a non-essential and toxic heavy metal that poses significant risks to organismal health due to its ability to accumulate in tissues and disrupt various physiological processes. Understanding the kinetics of cadmium uptake, distribution, and elimination is crucial for toxicological studies and the development of potential therapeutic or chelating agents. The use of the stable isotope ¹¹¹Cd as a tracer offers a powerful methodology to distinguish between pre-existing cadmium (natural abundance) within an organism and newly introduced cadmium. This technique relies on altering the natural isotopic ratio of cadmium by introducing enriched ¹¹¹Cd and subsequently measuring the new isotopic signature, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This allows for precise quantification of de novo cadmium accumulation and its speciation within different tissues and biomolecules.[1][2][3]

Principle of the ¹¹¹Cd Tracer Method

The core principle of the ¹¹¹Cd tracer method is based on isotope dilution analysis.[1][3] Organisms naturally contain cadmium with a characteristic isotopic composition. By exposing the organism to a known concentration of cadmium enriched in the ¹¹¹Cd isotope, the isotopic ratio within the organism's tissues will change. The extent of this change is directly proportional to the amount of newly accumulated cadmium. By measuring a specific isotope ratio, such as ¹¹⁴Cd/¹¹¹Cd, in the exposed organism and comparing it to the natural ratio and the ratio in the tracer material, one can precisely calculate the amount of cadmium that has been taken up during the exposure period.[1][2][3]

Applications

  • Toxicology and Environmental Science: Tracing the uptake, bioaccumulation, and organ-specific distribution of cadmium from environmental sources.

  • Pharmacology and Drug Development: Evaluating the efficacy of chelating agents or other drugs designed to mitigate cadmium toxicity by measuring their effect on cadmium mobilization and excretion.

  • Physiology and Biochemistry: Studying the transport pathways of cadmium across cell membranes and its binding to specific proteins, such as metallothioneins.[1][2]

Experimental Protocols

Protocol 1: In Vivo Cadmium Accumulation Study in an Aquatic Organism (e.g., Fish)

This protocol is adapted from studies on the European eel (Anguilla anguilla) and can be modified for other aquatic organisms.[1][3]

1. Acclimatization:

  • House the organisms in tanks with controlled conditions (temperature, photoperiod, water chemistry) representative of their natural environment for a minimum of two weeks to allow for acclimatization and to minimize stress.

2. ¹¹¹Cd Tracer Exposure:

  • Prepare an exposure solution by spiking the tank water with a known concentration of enriched ¹¹¹Cd (e.g., 100 ng L⁻¹). The specific concentration should be environmentally relevant or tailored to the experimental question.
  • Maintain the exposure for a predetermined period (e.g., several days to weeks), ensuring the concentration of the ¹¹¹Cd tracer in the water remains constant through regular monitoring and renewal of the exposure solution if necessary.

3. Sample Collection and Preparation:

  • At the end of the exposure period, euthanize the organisms according to approved animal welfare protocols.
  • Dissect the target tissues (e.g., liver, kidney, gills, muscle) on a clean surface to prevent cross-contamination.
  • Wash the dissected tissues with an appropriate buffer (e.g., phosphate-buffered saline) to remove any external contamination.
  • Homogenize the tissues in a suitable buffer.
  • A portion of the homogenate can be used for total cadmium analysis, while another portion can be subjected to subcellular fractionation (e.g., centrifugation to separate cytosol from other organelles) for speciation studies.[1]

4. Sample Digestion:

  • For total cadmium analysis, digest a known weight of the homogenized tissue or subcellular fraction using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).[2]
  • Perform the digestion in a closed-vessel microwave digestion system to ensure complete dissolution of the sample matrix and to prevent the loss of volatile elements.

5. Isotopic Analysis by ICP-MS:

  • Dilute the digested samples to a suitable concentration for ICP-MS analysis.
  • Measure the intensities of the ¹¹¹Cd and ¹¹⁴Cd isotopes. It is also advisable to monitor for potential isobaric interferences (e.g., from tin isotopes) and apply correction equations if necessary.[4]
  • Include certified reference materials and procedural blanks to ensure the accuracy and quality of the data.

6. Data Analysis:

  • Calculate the concentration of newly accumulated (exogenous) and pre-existing (endogenous) cadmium using isotope dilution equations. The ratio of the amount of labeled cadmium (qL) to the amount of natural cadmium (qN) can be calculated from the ¹¹⁴Cd/¹¹¹Cd ratio of the sample.[2]

Protocol 2: Cadmium Speciation Analysis using Anion-Exchange Chromatography-ICP-MS

This protocol allows for the separation and quantification of cadmium bound to different biomolecules, such as metallothionein (B12644479) isoforms.[1][2]

1. Cytosol Preparation:

  • Prepare the cytosolic fraction from tissue homogenates by ultracentrifugation.

2. Chromatographic Separation:

  • Inject the cytosolic extract onto an anion-exchange column.
  • Elute the bound proteins using a gradient of a suitable buffer (e.g., Tris-HCl).
  • Couple the outlet of the chromatography system directly to the nebulizer of an ICP-MS for online detection.

3. ICP-MS Detection:

  • Monitor the signal intensities of ¹¹¹Cd and ¹¹⁴Cd continuously as the fractions elute from the column.
  • This will generate a chromatogram showing peaks corresponding to different cadmium-binding protein fractions.

4. Data Analysis:

  • By analyzing the ¹¹⁴Cd/¹¹¹Cd ratio within each chromatographic peak, it is possible to determine the relative amounts of newly incorporated and pre-existing cadmium bound to specific protein fractions, such as different metallothionein isoforms.[1][2] This provides insights into the intracellular handling and detoxification of cadmium.

Data Presentation

Quantitative data from ¹¹¹Cd tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Total Cadmium Concentration and Isotopic Ratios in Fish Tissues after ¹¹¹Cd Exposure

TissueTotal Cd (µg/g wet weight)¹¹⁴Cd/¹¹¹Cd RatioNewly Accumulated Cd (µg/g)Pre-existing Cd (µg/g)
Liver2.5 ± 0.40.85 ± 0.051.8 ± 0.30.7 ± 0.1
Kidney5.1 ± 0.80.62 ± 0.044.2 ± 0.70.9 ± 0.1
Gills1.2 ± 0.21.10 ± 0.080.7 ± 0.10.5 ± 0.05
Muscle0.1 ± 0.021.95 ± 0.150.03 ± 0.010.07 ± 0.01

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Bioaccumulation Factors (BAF) of Newly Accumulated Cadmium

TissueBioaccumulation Factor (BAF)
Liver1800
Kidney4200
Gills700
Muscle30

BAF is calculated as the concentration of newly incorporated Cd in the tissue divided by its concentration in the exposure medium.[2] Data are hypothetical.

Visualizations

Visual representations of the experimental workflow and the underlying biological processes can greatly enhance the understanding of ¹¹¹Cd tracer studies.

Experimental_Workflow cluster_preparation Preparation & Exposure cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_data Data Interpretation acclimatization Organism Acclimatization exposure ¹¹¹Cd Tracer Exposure acclimatization->exposure Controlled Environment sampling Tissue Collection (Liver, Kidney, etc.) exposure->sampling homogenization Tissue Homogenization sampling->homogenization subcellular_fractionation Subcellular Fractionation (Optional) homogenization->subcellular_fractionation digestion Acid Digestion homogenization->digestion chromatography AE-ICP-MS for Speciation subcellular_fractionation->chromatography Cytosolic Fraction icpms ICP-MS Analysis (¹¹⁴Cd/¹¹¹Cd Ratio) digestion->icpms calculation Isotope Dilution Calculation icpms->calculation chromatography->calculation interpretation Quantification of Endogenous vs. Exogenous Cd calculation->interpretation

Caption: Experimental workflow for ¹¹¹Cd tracer studies.

Cadmium_Transport_Pathway cluster_uptake Cellular Uptake cluster_intracellular Intracellular Fate cluster_efflux Cellular Efflux Cd_ext Extracellular ¹¹¹Cd²⁺ Transporter Ion Transporters (e.g., for Ca²⁺, Zn²⁺) Cd_ext->Transporter Uptake Membrane Cell Membrane Cd_int Intracellular ¹¹¹Cd²⁺ Transporter->Cd_int MT Metallothionein (MT) Synthesis Cd_int->MT Induces Cd_MT ¹¹¹Cd-MT Complex (Detoxification) Cd_int->Cd_MT Binding Organelles Sequestration in Organelles (e.g., Vacuoles) Cd_int->Organelles Efflux_pump Efflux Pumps (e.g., ABC Transporters) Cd_int->Efflux_pump Transport MT->Cd_MT Cd_out ¹¹¹Cd²⁺ Efflux Efflux_pump->Cd_out

Caption: Generalized cadmium transport and detoxification pathway.

References

Application Notes and Protocols for the Production of Indium-111 from Cadmium-111 for Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 (B102479) (¹¹¹In) is a crucial radionuclide in nuclear medicine, primarily utilized for in-vivo diagnostic imaging through Single Photon Emission Computed Tomography (SPECT). Its favorable decay characteristics, including a half-life of 2.8 days and the emission of gamma photons at 171.3 keV and 245.4 keV, make it ideal for labeling various biomolecules such as antibodies and peptides, as well as for cell labeling procedures.[1] The most common and efficient production method involves the proton bombardment of an enriched Cadmium-112 (¹¹²Cd) target in a cyclotron, leading to the ¹¹²Cd(p,2n)¹¹¹In nuclear reaction.[1] This document provides detailed protocols for the production, purification, and quality control of ¹¹¹In for use in nuclear medicine.

Production Pathway and Experimental Workflow

The overall process for producing ¹¹¹In from a ¹¹²Cd target involves several key stages: target preparation, cyclotron irradiation, chemical separation and purification, and finally, quality control of the resulting ¹¹¹InCl₃ solution.

Production_Workflow cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Purification cluster_3 Final Product enriched_cd Enriched ¹¹²CdO electroplating Electroplating onto Copper Backing enriched_cd->electroplating cyclotron Cyclotron (Proton Beam) electroplating->cyclotron Irradiate Target dissolution Target Dissolution (in HCl/HBr) cyclotron->dissolution Irradiated Target chromatography Anion Exchange Chromatography dissolution->chromatography qc Quality Control chromatography->qc Purified ¹¹¹In final_product ¹¹¹InCl₃ Solution qc->final_product

Figure 1: Overall workflow for the production of Indium-111.

Data Presentation: Key Parameters

The following tables summarize the quantitative data associated with the production and quality control of ¹¹¹In.

Table 1: Target and Irradiation Parameters

ParameterValue/RangeReference
Target MaterialEnriched Cadmium-112 (¹¹²Cd)[2]
Target BackingCopper[3][4]
Nuclear Reaction¹¹²Cd(p,2n)¹¹¹In[1][2]
Proton Energy (Optimal)15 - 25 MeV[2][5]
Proton Beam CurrentUp to 100 µA[3]
Irradiation Time1 - 10 hours[3]
Typical Yield~28.5 µCi/µAh per mg/cm² (at 21 MeV)

Table 2: Final Product Specifications for Indium-111 Chloride

ParameterSpecificationReference
Chemical FormIndium-111 Chloride (¹¹¹InCl₃) in 0.05 N HCl
pH1.1 - 1.4
Radiochemical Purity≥ 95% as ionic In³⁺
Radionuclidic Purity≥ 99.85% ¹¹¹In at expiration
Radionuclidic Impurities≤ 0.15% (¹¹⁴ᵐIn and ⁶⁵Zn combined) at expiration
Metallic ImpuritiesCd, Cu, Fe, Pb, Zn, Ni each ≤ 1 ppm
Activity Concentration≥ 10 mCi/mL (370 MBq/mL)
Half-life2.80 days[1]

Experimental Protocols

Protocol 1: Enriched ¹¹²Cd Target Preparation via Electroplating

This protocol describes the electroplating of enriched ¹¹²Cd onto a copper backing for cyclotron irradiation.

Materials:

  • Enriched ¹¹²CdO powder

  • Sulfuric acid (H₂SO₄)

  • Potassium cyanide (KCN)

  • High-purity copper disc (backing)

  • Electroplating cell with a platinum anode

  • DC power supply

  • Deionized water

  • Acetone

Procedure:

  • Prepare the Electroplating Bath:

    • Dissolve a precise amount of enriched ¹¹²CdO in a minimal amount of H₂SO₄ to form cadmium sulfate (B86663) (CdSO₄).

    • In a well-ventilated fume hood, prepare the electroplating solution consisting of the dissolved CdSO₄ and KCN in deionized water. A typical composition is 0.5 g of CdSO₄ and 1.5 g of KCN per 500 mL of deionized water.[3]

  • Prepare the Copper Backing:

    • Mechanically polish the surface of the copper disc.

    • Degrease the copper disc by sonicating in acetone.

    • Rinse thoroughly with deionized water and dry completely.

  • Electroplating:

    • Assemble the electroplating cell with the copper disc as the cathode and the platinum wire as the anode.

    • Fill the cell with the electroplating solution.

    • Apply a DC current of approximately 300 mA.[3]

    • Continue the electroplating for 5-7 hours to achieve the desired thickness of the cadmium layer.

    • After plating, carefully remove the target, rinse with deionized water, and dry.

Protocol 2: Cyclotron Irradiation
  • Mount the prepared ¹¹²Cd target onto the target holder of the cyclotron.

  • Irradiate the target with a proton beam of 15-25 MeV. The optimal energy is around 21 MeV for maximum yield.

  • The beam current and irradiation time will depend on the desired activity of ¹¹¹In. A typical irradiation may last for several hours at a current of up to 100 µA.

  • After irradiation, allow for a cooling period to let short-lived radionuclides decay before processing.

Protocol 3: Separation and Purification of ¹¹¹In

This protocol details the separation of ¹¹¹In from the bulk cadmium target and other metallic impurities using anion exchange chromatography.

Materials:

  • Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Nitric acid (HNO₃)

  • AG 1-X8 anion exchange resin (100-200 mesh)

  • Chromatography column (e.g., 1.5 cm inner diameter, 15 cm length)[4]

  • Deionized water

Purification_Process start Irradiated Target (¹¹²Cd with ¹¹¹In) dissolve Dissolve in 6M HCl start->dissolve load Load onto AG 1-X8 Column dissolve->load wash_cu Wash with 2M HCl (Elutes Cu) load->wash_cu Adsorbs Cd, In, Cu elute_in Elute with 0.5M HNO₃ (Collect ¹¹¹In) wash_cu->elute_in final_in Purified ¹¹¹In Solution elute_in->final_in waste_cd Cd remains on resin elute_in->waste_cd

Figure 2: Anion exchange chromatography for Indium-111 purification.

Procedure:

  • Target Dissolution:

    • In a hot cell, remotely transfer the irradiated target to a shielded container.

    • Dissolve the cadmium layer off the copper backing using 6-8 M HBr or 6 M HCl.[4][6] Heating to 60-90 °C can accelerate this process.

  • Column Preparation:

    • Prepare a slurry of AG 1-X8 resin in deionized water and pack it into the chromatography column.

    • Pre-condition the column by passing several column volumes of 6 M HCl through it.

  • Separation:

    • Load the dissolved target solution onto the conditioned column at a flow rate of 1-2 mL/min.[4] Cadmium, indium, and any dissolved copper will adsorb to the resin.

    • Wash the column with 2 M HCl to elute copper impurities.[4]

    • Elute the desired ¹¹¹In from the column using 0.5 M HNO₃.[4] Collect this fraction.

    • The bulk cadmium will remain on the resin and can be recovered later if desired.

  • Final Formulation:

    • Evaporate the collected ¹¹¹In fraction to dryness.

    • Reconstitute the residue in sterile 0.05 N HCl to achieve the desired activity concentration.

    • Perform sterile filtration of the final product.

Quality Control Protocols

Protocol 4: Determination of Radiochemical Purity by ITLC

This protocol describes a common method for determining the percentage of ¹¹¹In present in its desired ionic form.

Materials:

  • Instant Thin-Layer Chromatography (ITLC-SG) strips or Whatman 31ET paper[7]

  • Developing solvent (e.g., 0.1 M DTPA solution, pH 5)

  • Developing tank

  • Radiochromatogram scanner or a dose calibrator and scissors

Procedure:

  • Prepare the developing tank by adding the solvent to a depth of about 0.5 cm.

  • On an ITLC strip, carefully spot a small drop (1-2 µL) of the final ¹¹¹InCl₃ solution approximately 1 cm from the bottom.

  • Place the strip in the developing tank, ensuring the spot is above the solvent level.

  • Allow the solvent to migrate up the strip until it reaches the solvent front (typically near the top).

  • Remove the strip and allow it to dry.

  • Determine the distribution of radioactivity on the strip.

    • Using a scanner: Scan the strip to obtain a chromatogram. The free ¹¹¹In³⁺ will complex with DTPA and move with the solvent front (Rf ≈ 0.8-1.0), while any colloidal or particulate impurities will remain at the origin (Rf = 0).[8]

    • By cutting: Cut the strip in half. Count the activity of each half in a dose calibrator. The top half represents the pure ¹¹¹In-DTPA complex, and the bottom half represents impurities.

  • Calculation:

    • Radiochemical Purity (%) = (Activity of pure ¹¹¹In fraction / Total activity on the strip) x 100

    • The radiochemical purity should be ≥ 95%.

Protocol 5: Determination of Radionuclidic Purity by Gamma Spectrometry

This protocol is for identifying and quantifying any radionuclide impurities in the final product.

Materials:

  • High-Purity Germanium (HPGe) detector

  • Multichannel analyzer (MCA)

  • Appropriate shielding for the detector and sample

Procedure:

  • Place a known volume of the final ¹¹¹InCl₃ solution in a suitable counting vial.

  • Position the vial at a calibrated distance from the HPGe detector.

  • Acquire a gamma spectrum for a sufficient time to obtain good counting statistics.

  • Analysis:

    • Identify the characteristic photopeaks of ¹¹¹In at 171.3 keV and 245.4 keV.[1]

    • Examine the spectrum for other photopeaks that would indicate the presence of impurities. A common long-lived impurity is ¹¹⁴ᵐIn (half-life 49.5 days), which has a gamma emission at 190 keV.

    • To quantify long-lived impurities, it may be necessary to allow the sample to decay for several weeks and then re-acquire the spectrum.[9]

  • Calculate the percentage of activity contributed by each impurity relative to the total activity of ¹¹¹In. The total activity of specified impurities should not exceed 0.15% at the time of product expiration.

Conclusion

The production of high-purity Indium-111 from enriched Cadmium-112 targets is a well-established process that is vital for nuclear medicine. Adherence to detailed and validated protocols for target preparation, irradiation, chemical purification, and stringent quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product. The methods described in these application notes provide a comprehensive framework for researchers and manufacturers to produce ¹¹¹In suitable for clinical use.

References

Application Notes and Protocols for ¹¹¹In Labeling of Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Radionuclide: Initial searches for Cadmium-111 (¹¹¹Cd) labeling protocols yielded limited results, as ¹¹¹Cd is a stable isotope not typically used for radiolabeling in biological imaging or therapeutic applications. The vast majority of relevant scientific literature points towards the use of Indium-111 (¹¹¹In), a gamma-emitting radionuclide widely employed in single-photon emission computed tomography (SPECT) imaging. Therefore, these application notes and protocols will focus on the well-established methods for labeling biological macromolecules with ¹¹¹In.

Introduction

Indium-111 (¹¹¹In) is a valuable radionuclide for in vivo imaging due to its favorable decay characteristics, including a physical half-life of 2.8 days and the emission of gamma rays suitable for SPECT imaging. The labeling of biological macromolecules, such as proteins, antibodies, and nucleic acids, with ¹¹¹In allows for the non-invasive tracking of these molecules in vivo, providing critical insights into biological processes and the pharmacokinetics of potential therapeutics.

The most common strategy for labeling macromolecules with ¹¹¹In involves the use of a bifunctional chelator. This molecule contains a chelating moiety that strongly binds the ¹¹¹In radiometal and a reactive group that covalently attaches to the macromolecule. Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelator for this purpose. The general workflow involves two main steps: first, the conjugation of the bifunctional chelator to the macromolecule, and second, the radiolabeling of the conjugate with ¹¹¹In.

These application notes provide detailed protocols for the ¹¹¹In labeling of proteins, antibodies, and nucleic acids for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data from various ¹¹¹In labeling protocols.

Table 1: ¹¹¹In Labeling of Proteins and Antibodies

MacromoleculeChelatorLabeling Efficiency (%)Incubation Time & Temperature (Labeling)Reference
Polyclonal IgGcDTPA92 - 9630 min at RT or 90 min at 4°C[1]
Bispecific AntibodyCHX-A"-DTPA>981 h at 42°C
Annexin A5DTPANot specified1 h at RT
scFv78-Fcp-SCN-Bn-CHX-A"-DTPA>981 h at 42°C

Table 2: ¹¹¹In Labeling of Nucleic Acid Analogs

MacromoleculeChelatorOverall Yield (%)Incubation ConditionsReference
Peptide Nucleic Acid (PNA)DTPA5 - 7 (cleavage yield)Acidic aqueous solution
cMORF (DNA analog)DTPA>90Not specified

Experimental Workflows (Graphviz)

Below are diagrams illustrating the general experimental workflows for ¹¹¹In labeling.

experimental_workflow_protein_antibody cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling Macromolecule Protein or Antibody Conjugation Conjugation Reaction (e.g., pH 8.2-8.5) Macromolecule->Conjugation Chelator Bifunctional Chelator (e.g., DTPA anhydride) Chelator->Conjugation Purification1 Purification (e.g., Dialysis, Gel Filtration) Conjugation->Purification1 Chelator_Macromolecule Chelator-Macromolecule Conjugate Purification1->Chelator_Macromolecule Radiolabeling Radiolabeling Reaction (e.g., pH 5.5-6.0) Chelator_Macromolecule->Radiolabeling Indium ¹¹¹InCl₃ Indium->Radiolabeling Purification2 Purification (e.g., Gel Filtration) Radiolabeling->Purification2 Labeled_Macromolecule ¹¹¹In-Labeled Macromolecule Purification2->Labeled_Macromolecule

Caption: General workflow for ¹¹¹In labeling of proteins and antibodies.

experimental_workflow_nucleic_acid cluster_conjugation_na Step 1: Conjugation cluster_radiolabeling_na Step 2: Radiolabeling Nucleic_Acid Nucleic Acid or Analog (with amine group) Conjugation_NA Conjugation Reaction Nucleic_Acid->Conjugation_NA Chelator_NA Bifunctional Chelator (e.g., DTPA anhydride) Chelator_NA->Conjugation_NA Purification1_NA Purification (e.g., HPLC, Gel Filtration) Conjugation_NA->Purification1_NA Chelator_Nucleic_Acid Chelator-Nucleic Acid Conjugate Purification1_NA->Chelator_Nucleic_Acid Radiolabeling_NA Radiolabeling Reaction (Acidic pH) Chelator_Nucleic_Acid->Radiolabeling_NA Indium_NA ¹¹¹InCl₃ Indium_NA->Radiolabeling_NA Purification2_NA Purification (e.g., Gel Filtration) Radiolabeling_NA->Purification2_NA Labeled_Nucleic_Acid ¹¹¹In-Labeled Nucleic Acid Purification2_NA->Labeled_Nucleic_Acid

Caption: General workflow for ¹¹¹In labeling of nucleic acids and their analogs.

Detailed Experimental Protocols

Protocol 1: ¹¹¹In Labeling of Antibodies using cDTPA

This protocol describes the conjugation of cyclic DTPA anhydride (B1165640) (cDTPA) to a polyclonal antibody (IgG) followed by radiolabeling with ¹¹¹InCl₃.[1]

Materials:

  • Polyclonal IgG

  • Cyclic DTPA anhydride (cDTPA)

  • Borate (B1201080) buffer (pH 8.2)

  • Sodium citrate (B86180) buffer saline (50 mmol/l, pH 6.0)

  • ¹¹¹InCl₃ solution

  • Dialysis tubing

  • Instant thin-layer chromatography (ITLC) supplies

  • Gamma counter

Procedure:

Part A: Conjugation of cDTPA to IgG

  • Dissolve the polyclonal IgG in borate buffer (pH 8.2).

  • Add cDTPA to the IgG solution. The molar ratio of cDTPA to IgG should be optimized for the specific antibody, but a 1:1 ratio can be a starting point.

  • Incubate the reaction mixture at 4°C for 4 hours with gentle stirring.

  • To remove unconjugated cDTPA, dialyze the reaction mixture against sodium citrate buffer saline (pH 6.0) overnight at 4°C with multiple buffer changes.

  • Determine the protein concentration of the DTPA-IgG conjugate using a suitable protein assay.

  • Store the DTPA-IgG conjugate in aliquots at -80°C.

Part B: Radiolabeling of DTPA-IgG with ¹¹¹In

  • Thaw an aliquot of the DTPA-IgG conjugate.

  • In a clean reaction vial, add the desired amount of ¹¹¹InCl₃ to citrate buffer (pH 6.0).

  • Add the DTPA-IgG conjugate to the ¹¹¹InCl₃ solution.

  • Incubate the reaction mixture for 30 minutes at room temperature or 90 minutes at 4°C.[1]

  • Determine the labeling efficiency using ITLC.

  • The ¹¹¹In-DTPA-IgG is ready for use. If necessary, further purification can be performed using size-exclusion chromatography.

Protocol 2: ¹¹¹In Labeling of Proteins using a Thiol-Reactive DTPA Derivative

This protocol is adapted for proteins containing a free thiol group, such as a cysteine residue.

Materials:

  • Protein with a free thiol group

  • Thiol-reactive DTPA derivative (e.g., maleimide-DTPA)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • ¹¹¹InCl₃ solution

  • Size-exclusion chromatography columns (e.g., P6 gel)

  • BCA protein assay kit

  • Gamma counter

Procedure:

Part A: Conjugation of Thiol-Reactive DTPA to Protein

  • Dissolve the protein in PBS (pH 7.2).

  • Add the thiol-reactive DTPA derivative to the protein solution. The molar ratio should be optimized.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purify the DTPA-protein conjugate from excess chelator using a size-exclusion column equilibrated with ammonium acetate buffer (pH 5.5).

  • Determine the protein concentration of the purified conjugate.

Part B: Radiolabeling of DTPA-Protein with ¹¹¹In

  • To the purified DTPA-protein conjugate in ammonium acetate buffer, add the desired amount of ¹¹¹InCl₃.

  • Incubate the reaction for 1 hour at room temperature.

  • Add a solution of Na₂EDTA to a final concentration of ~2.7 mM to chelate any unbound ¹¹¹In. Incubate for 10 minutes.

  • Purify the ¹¹¹In-DTPA-protein by size-exclusion chromatography using a P6 gel column.

  • Measure the radioactivity of the labeled protein and determine the radiochemical purity.

Protocol 3: Representative Protocol for ¹¹¹In Labeling of Nucleic Acids (Adapted from PNA and Oligonucleotide Labeling)

This protocol provides a general framework for labeling amine-modified nucleic acids or their analogs with ¹¹¹In. It is based on methods described for peptide nucleic acids (PNAs).

Materials:

  • Amine-modified nucleic acid (e.g., oligonucleotide, PNA)

  • DTPA anhydride

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ammonium acetate buffer (0.1 M, pH 5.5) or other acidic aqueous solution

  • ¹¹¹InCl₃ solution

  • HPLC system or size-exclusion chromatography columns suitable for nucleic acids

  • Gamma counter

Procedure:

Part A: Conjugation of DTPA to Amine-Modified Nucleic Acid

  • Dissolve the amine-modified nucleic acid in sodium bicarbonate buffer (pH 8.5).

  • Add a molar excess of DTPA anhydride to the nucleic acid solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the DTPA-nucleic acid conjugate using reverse-phase HPLC or a suitable size-exclusion column to remove unreacted DTPA.

  • Lyophilize the purified conjugate.

Part B: Radiolabeling of DTPA-Nucleic Acid with ¹¹¹In

  • Dissolve the lyophilized DTPA-nucleic acid conjugate in an acidic aqueous solution, such as 0.1 M ammonium acetate buffer (pH 5.5).

  • Add the desired amount of ¹¹¹InCl₃ to the conjugate solution.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The radiolabeled nucleic acid can be purified from free ¹¹¹In using size-exclusion chromatography.

  • Determine the radiolabeling efficiency and radiochemical purity.

References

Application Notes and Protocols for 111Cd Perturbed Angular Correlation (PAC) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perturbed Angular Correlation (PAC) Spectroscopy

Perturbed Angular Correlation (PAC) spectroscopy is a highly sensitive nuclear technique used in condensed matter physics, materials science, and biochemistry to investigate the local atomic and electronic environment of probe nuclei within a material.[1][2] The method relies on the hyperfine interaction between the nuclear moments (magnetic dipole and electric quadrupole) of a radioactive probe nucleus and the surrounding magnetic fields and electric field gradients (EFGs).[3] This interaction perturbs the angular correlation of gamma rays emitted in a cascade decay, providing detailed information about the immediate vicinity of the probe atom.[3] PAC spectroscopy is particularly valuable for studying point defects, phase transitions, magnetism, diffusion, and the structure of metal-binding sites in biomolecules.[1] The technique is sensitive enough to require only a small number of probe atoms (10¹⁰ to 10¹²), ensuring minimal disruption to the host material.[2]

The most commonly used PAC probe is ¹¹¹Cd, which is populated from the electron capture decay of ¹¹¹In. The decay of ¹¹¹In to ¹¹¹Cd involves a γ-γ cascade that is ideal for PAC measurements.[1]

Principle of ¹¹¹Cd PAC Spectroscopy

The experimental principle of ¹¹¹Cd PAC spectroscopy is based on the time-differential measurement of a γ-γ cascade from the ¹¹¹Cd nucleus. The process begins with the decay of the parent isotope, ¹¹¹In, to an excited state of ¹¹¹Cd.[1] This is followed by the emission of two gamma rays (γ₁) and (γ₂) in a cascade through an intermediate nuclear state.

The key steps are as follows:

  • Nuclear Decay: The parent isotope, ¹¹¹In, decays via electron capture to an excited state of ¹¹¹Cd.

  • Gamma Cascade: The excited ¹¹¹Cd nucleus de-excites by emitting a first gamma-ray (γ₁), populating an intermediate state with a finite lifetime. This is followed by the emission of a second gamma-ray (γ₂) as the nucleus transitions to its ground state.

  • Anisotropic Emission: The direction of emission of γ₂ is correlated with the direction of γ₁. By detecting γ₁ in a fixed direction, an ensemble of nuclei with oriented spins is selected.[3]

  • Perturbation: During the lifetime of the intermediate state, the nucleus's magnetic and quadrupole moments interact with the local magnetic fields and electric field gradients. This interaction causes a precession of the nuclear spin, which in turn perturbs the angular correlation between γ₁ and γ₂.

  • Coincidence Detection: A set of detectors is used to measure the time difference between the detection of γ₁ (start signal) and γ₂ (stop signal) at different angles. The perturbation of the angular correlation is observed as a modulation of the exponential decay curve of the intermediate state.[3]

  • Data Analysis: The resulting time spectrum is analyzed to extract the hyperfine interaction parameters, such as the Larmor frequency in magnetic fields and the nuclear quadrupole interaction (NQI) parameters (ω₀ and η) for electric field gradients. These parameters provide information about the local structure and dynamics around the probe nucleus.

Experimental Setup

A typical time-differential perturbed angular correlation (TDPAC) spectrometer consists of a detector arrangement, electronic modules for signal processing, and a data acquisition system.

Spectrometer Components

The primary components of a ¹¹¹Cd PAC spectrometer are outlined in the table below.

ComponentDescriptionTypical Specifications
PAC Probe ¹¹¹In, which decays to the PAC-active ¹¹¹Cd.Activity: 0.1-5 MBq
Detectors Scintillation detectors to detect the emitted gamma rays. Modern systems often use four or six detectors.Material: BaF₂, NaI(Tl), LaBr₃:Ce, CeBr₃.[1][2] Time Resolution: Sub-nanosecond.[4]
Electronics Photomultiplier Tubes (PMTs), Constant Fraction Discriminators (CFDs), Time-to-Amplitude Converter (TAC), Analog-to-Digital Converter (ADC), and Coincidence Unit.Coincidence Time Window: 100-800 ns.[5]
Data Acquisition A computer-based system to record and store the coincidence events as a function of time.Software for recording time and energy spectra.
Sample Environment A sample holder that can be placed inside a furnace, cryostat, or electromagnet to perform measurements under varying conditions.Temperature Range: 120 K to 1300 K.[6] Magnetic Field: Up to 2 T.[6]
Detector Configuration

The detectors are typically arranged in a planar or octahedral geometry around the sample.[1][2] A common setup involves four detectors placed at 90° intervals in a plane.[1][2] This configuration allows for the simultaneous measurement of coincidences at 90° and 180°, which is essential for calculating the perturbation function.[2]

Experimental Workflow

The following diagram illustrates the general workflow for a ¹¹¹Cd PAC spectroscopy experiment.

PAC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Selection Select Host Material Probe_Introduction Introduce ¹¹¹In Probe Sample_Selection->Probe_Introduction Annealing Anneal Sample (optional) Probe_Introduction->Annealing Mount_Sample Mount Sample in Spectrometer Annealing->Mount_Sample Transfer to Spectrometer Setup_Electronics Configure Electronics Mount_Sample->Setup_Electronics Start_Measurement Start Coincidence Measurement Setup_Electronics->Start_Measurement Calculate_Ratio Calculate R(t) Ratio Start_Measurement->Calculate_Ratio Generate Time Spectra Fit_Spectrum Fit PAC Spectrum Calculate_Ratio->Fit_Spectrum Extract_Parameters Extract Hyperfine Parameters Fit_Spectrum->Extract_Parameters Interpret_Results Interpret Results Extract_Parameters->Interpret_Results

Experimental workflow for 111Cd PAC spectroscopy.

Experimental Protocols

Detailed methodologies for the key stages of a ¹¹¹Cd PAC experiment are provided below.

Protocol 1: Sample Preparation

The introduction of the ¹¹¹In probe into the host material is a critical step. The chosen method depends on the nature of the sample and the desired location of the probe atoms.

Method A: Diffusion

This method is suitable for introducing the probe into bulk materials.

  • Prepare the Sample: Obtain a clean, well-characterized sample of the host material.

  • Deposit the Probe: Deposit a small droplet of a carrier-free ¹¹¹InCl₃ solution onto the surface of the sample.

  • Dry the Sample: Gently heat the sample to evaporate the solvent.

  • Anneal for Diffusion: Place the sample in a furnace under a controlled atmosphere (e.g., argon or vacuum) and anneal at a high temperature to allow the ¹¹¹In to diffuse into the bulk of the material. The annealing temperature and time will depend on the host material and should be sufficient to achieve the desired probe distribution.

  • Cool the Sample: Slowly cool the sample to room temperature to avoid quenching in defects.

Method B: Doping During Synthesis

This method is ideal for ensuring a homogeneous distribution of the probe atoms, particularly in alloys and compounds.

  • Combine Reactants: Mix the constituent elements of the desired compound or alloy in the correct stoichiometric ratios.

  • Add the Probe: Add a small amount of ¹¹¹InCl₃ to the mixture.

  • Synthesize the Material: Carry out the synthesis procedure (e.g., arc melting, sintering, or chemical reaction) to form the final material with the ¹¹¹In probe incorporated into the lattice.

  • Characterize the Sample: Verify the crystal structure and phase purity of the synthesized sample using techniques such as X-ray diffraction.

Method C: Ion Implantation

This method allows for precise control over the depth and concentration of the probe atoms, making it suitable for studying thin films and surfaces.

  • Prepare the Target: Mount the host material in a high-vacuum chamber.

  • Implant the Probe: Use an ion implanter to accelerate ¹¹¹In ions to a specific energy and implant them into the sample.

  • Anneal for Damage Recovery: Ion implantation can cause lattice damage. Therefore, it is often necessary to anneal the sample after implantation to repair the damage and allow the probe atoms to occupy well-defined lattice sites.

Protocol 2: Data Acquisition
  • Sample Mounting: Securely mount the prepared sample at the center of the detector array.

  • Detector Calibration: Calibrate the energy response of each detector using a known gamma-ray source.

  • Electronics Setup:

    • Set the energy windows of the discriminators to select the 171 keV (start) and 245 keV (stop) gamma rays of the ¹¹¹Cd cascade.[1]

    • Adjust the timing delays to ensure proper coincidence timing.

    • Set the time range of the TAC to be several times the half-life of the intermediate state (84.5 ns for ¹¹¹Cd).[1]

  • Data Collection:

    • Begin the data acquisition, collecting coincidence events as a function of time for each detector pair.

    • Monitor the count rates to ensure they are within the linear operating range of the electronics.

    • Continue data collection until sufficient statistics are achieved, which may take several hours to days depending on the sample activity and the complexity of the PAC spectrum.

Protocol 3: Data Analysis
  • Calculate the R(t) Ratio: From the raw coincidence spectra, calculate the time-dependent anisotropy ratio, R(t), using the following formula for a four-detector setup:

    R(t) = 2 * [N(180°, t) - N(90°, t)] / [N(180°, t) + 2 * N(90°, t)]

    where N(180°, t) and N(90°, t) are the coincidence counts at 180° and 90°, respectively. This calculation removes the exponential decay and detector efficiency differences.[2]

  • Fit the PAC Spectrum: The R(t) spectrum is then fitted to a theoretical perturbation function, which depends on the type of hyperfine interaction. For a static electric quadrupole interaction in a polycrystalline sample, the perturbation function is a sum of cosines.

  • Extract Hyperfine Parameters: The fitting procedure yields the hyperfine interaction parameters. For an electric quadrupole interaction, these are:

    • νQ (Quadrupole Frequency): Proportional to the magnitude of the electric field gradient.

    • η (Asymmetry Parameter): Describes the deviation of the EFG from axial symmetry.

    • δ (Distribution Width): Represents the width of the distribution of EFGs.

  • Interpret the Results: The extracted hyperfine parameters are used to deduce information about the local environment of the ¹¹¹Cd probe atoms. For example, different sets of (νQ, η) values correspond to different local atomic arrangements or defect configurations.

Data Presentation

Quantitative data from ¹¹¹Cd PAC spectroscopy experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Typical ¹¹¹Cd PAC Measurement Parameters

ParameterTypical ValueUnit
Probe Isotope¹¹¹In-
Sample Activity1 - 10µCi
Coincidence Count Rate100 - 1000counts/sec
Measurement Duration12 - 72hours
Temperature Range77 - 1200K

Table 2: Hyperfine Interaction Parameters for ¹¹¹Cd in Different Environments

Host MaterialSiteνQ (MHz)ηTemperature (K)
ZnOSubstitutional31.50.0295
In₂O₃C-type1480.0295
Cd metalhcp lattice1380.0295

Applications in Drug Development

In the context of drug development, ¹¹¹Cd PAC spectroscopy can be a powerful tool for:

  • Characterizing Metal-Binding Sites in Proteins: By substituting a native metal ion (e.g., Zn²⁺ or Cu²⁺) with the ¹¹¹Cd probe, the geometry and coordination of the metal-binding site can be investigated.

  • Studying Drug-Target Interactions: If a drug molecule perturbs the local environment of a metal center in a target protein, this change can be detected by PAC spectroscopy.

  • Investigating the Stability of Metallodrugs: The local environment of the metal center in a metallodrug can be monitored under different conditions to assess its stability and interactions with biological molecules.

Conclusion

¹¹¹Cd Perturbed Angular Correlation spectroscopy is a versatile and powerful technique for probing the local atomic and electronic structure of materials. By following the detailed protocols outlined in these application notes, researchers can effectively utilize this method to gain valuable insights in a wide range of scientific disciplines, including materials science, condensed matter physics, and drug development.

References

Application Notes and Protocols for 111Cd NMR Chemical Shift Referencing and Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹¹¹Cd NMR Spectroscopy

Cadmium-111 (¹¹¹Cd) is a spin ½ nucleus that provides a valuable tool for probing the local chemical environment of cadmium in a variety of systems.[1] With a natural abundance of 12.8%, ¹¹¹Cd NMR is a sensitive technique for characterizing organocadmium compounds, coordination complexes, and cadmium-substituted biomolecules.[2] The large chemical shift range of over 800 ppm is highly sensitive to the nature of the coordinating ligands, their geometry, and the overall coordination number.[2] This sensitivity makes ¹¹¹Cd NMR a powerful method for structural elucidation in solution and the solid state.

In drug development and structural biology, cadmium(II) is often used as a spectroscopic probe to study the metal binding sites of zinc(II) and calcium(II) metalloproteins. The substitution of the native diamagnetic Zn²⁺ or Ca²⁺ ions with the NMR-active ¹¹¹Cd²⁺ allows for the characterization of the metal coordination sphere, providing insights into protein structure, function, and interaction with potential drug candidates.

¹¹¹Cd NMR Chemical Shift Referencing

Accurate and consistent chemical shift referencing is crucial for the comparison of ¹¹¹Cd NMR data across different experiments and laboratories. The IUPAC recommends a unified chemical shift scale where all nuclei are referenced to the ¹H signal of tetramethylsilane (B1202638) (TMS) at 0 ppm. This is achieved through the use of a specific frequency ratio (Ξ) for each nucleus.

Primary Referencing Standard

The primary reference for ¹¹¹Cd NMR, according to the unified scale, is the resonance frequency of TMS. The chemical shift of a ¹¹¹Cd signal is determined relative to the frequency of the ¹H signal of TMS using the following Ξ value:

NucleusΞ Value (%)
¹¹¹Cd21.117098

This value is derived from the recommended ratio for ¹¹³Cd and the known ratio of ¹¹¹Cd/¹¹³Cd frequencies.

Secondary Referencing Standards

In practice, direct referencing to TMS is often inconvenient. Therefore, secondary external standards are commonly employed. The chemical shifts of these secondary standards are calibrated against the primary reference.

CompoundChemical Shift (δ, ppm)Solvent/Conditions
Dimethyl cadmium (Me₂Cd)641Neat
0.1 M Cadmium Perchlorate (Cd(ClO₄)₂)0D₂O

Note: The chemical shifts of ¹¹¹Cd and ¹¹³Cd are virtually identical, with ¹¹³Cd being slightly more sensitive.[1]

Quantitative Data: ¹¹¹Cd Chemical Shifts

The chemical shift of ¹¹¹Cd is highly dependent on the coordination environment. The following tables summarize typical chemical shift ranges for various classes of cadmium compounds.

Table 1: ¹¹¹Cd Chemical Shift Ranges by Compound Class
Compound ClassChemical Shift Range (δ, ppm)
Organocadmium Compounds400 to 700
Cadmium Halides-100 to 250
Cadmium Chalcogenides (O, S, Se)-500 to 700
Cadmium-Nitrogen Complexes150 to 400
Cadmium-Phosphorus Complexes100 to 400
Aqua and Solvated Ions-100 to 50
Table 2: ¹¹¹Cd Chemical Shifts of Selected Cadmium Compounds
CompoundLigand Donor AtomsChemical Shift (δ, ppm)
[Cd(H₂O)₆]²⁺O₆0
[Cd(Me₂SO)₆]²⁺O₆50
[Cd(CN)₄]²⁻C₄320
[Cd(PPh₃)₄]²⁺P₄350
[Cd(SPh)₄]²⁻S₄630
[Cd(SePh)₄]²⁻Se₄550
CdS (bulk)S65
CdSe (bulk)Se-83
CdTe (bulk)Te-346
[Cd(Py2SH)₄]²⁺S₄534.5
[Cd(Py4SH)₄]²⁺S₄569.8
[Cd(Q2SH)₄]²⁺S₄520.4
[Cd(NCS)₄]²⁻N₄260
[Cd(NCO)₄]²⁻N₄180
[Cd(acac)₂(H₂O)₂]O₆-30
Cd₇-MetallothioneinS (cysteine)610 to 680

Experimental Protocols

Protocol for Sample Preparation
  • Dissolution: Dissolve the cadmium-containing sample in a suitable deuterated solvent to a final concentration that provides an adequate signal-to-noise ratio in a reasonable acquisition time. For proteins, concentrations of 0.1 mM to 1 mM are typical. For small molecules, higher concentrations can be used.

  • Filtration: To ensure a homogeneous magnetic field, remove any particulate matter by filtering the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Volume Adjustment: Adjust the sample volume to the manufacturer's specifications for the NMR probe being used (typically 0.5-0.7 mL for a 5 mm tube).

  • Referencing:

    • Internal Referencing: Not generally recommended for ¹¹¹Cd NMR due to the potential for interaction of the reference compound with the sample.

    • External Referencing (Substitution Method):

      • Prepare the sample and a separate reference sample (e.g., 0.1 M Cd(ClO₄)₂ in D₂O) in identical NMR tubes.

      • First, acquire the spectrum of your sample after locking and shimming on the solvent deuterium (B1214612) signal.

      • Without changing the lock or shim settings, carefully replace the sample tube with the reference tube.

      • Acquire the spectrum of the reference sample.

      • Calibrate the chemical shift of the reference sample to its known value (0 ppm for 0.1 M Cd(ClO₄)₂).

      • Apply the same chemical shift correction to the spectrum of your sample.

Protocol for 1D ¹¹¹Cd NMR Data Acquisition
  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Transmitter Frequency Offset (O1P): Center the spectral window on the expected chemical shift range of the ¹¹¹Cd signals.

    • Spectral Width (SW): Set a spectral width that encompasses the entire expected ¹¹¹Cd chemical shift range (e.g., 900 ppm).

    • Acquisition Time (AQ): Typically 0.1 to 0.5 seconds.

    • Relaxation Delay (D1): Set to 1-2 times the estimated T₁ relaxation time of the ¹¹¹Cd nucleus. A value of 1-2 seconds is a good starting point.

    • Number of Scans (NS): Accumulate a sufficient number of scans to achieve the desired signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

    • Proton Decoupling: Use a broad decoupling sequence (e.g., garp or waltz16) during acquisition to remove ¹H-¹¹¹Cd couplings and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the chemical shift scale as described in section 4.1.

Visualizations

Logical Workflow for ¹¹¹Cd NMR Referencing and Data Acquisition

G cluster_prep Sample Preparation cluster_ref Reference Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter volume Adjust Volume filter->volume lock_shim Lock and Shim on Sample volume->lock_shim ref_prep Prepare External Reference Standard (e.g., 0.1M Cd(ClO4)2) swap_tubes Swap Sample with Reference Tube (No Change to Lock/Shim) ref_prep->swap_tubes acq_sample Acquire 1D 111Cd Spectrum of Sample lock_shim->acq_sample acq_sample->swap_tubes ft_phase_base Fourier Transform, Phase, and Baseline Correct Both Spectra acq_sample->ft_phase_base acq_ref Acquire 1D 111Cd Spectrum of Reference swap_tubes->acq_ref acq_ref->ft_phase_base ref_spec Reference Reference Spectrum to Known δ Value ft_phase_base->ref_spec apply_ref Apply Same Referencing to Sample Spectrum ref_spec->apply_ref final_spectrum Final Referenced 111Cd Spectrum apply_ref->final_spectrum

Caption: Workflow for external referencing in ¹¹¹Cd NMR.

Application in Drug Discovery: Probing Metalloprotein-Inhibitor Interactions

G cluster_protein Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis cluster_outcome Outcome express Express Apo-Metalloprotein reconstitute Reconstitute with ¹¹¹Cd-enriched CdCl₂ express->reconstitute purify Purify ¹¹¹Cd-Protein reconstitute->purify nmr_apo Acquire ¹¹¹Cd NMR of ¹¹¹Cd-Protein purify->nmr_apo titrate Titrate with Inhibitor/Drug Candidate nmr_apo->titrate nmr_bound Acquire ¹¹¹Cd NMR at Each Titration Point titrate->nmr_bound chem_shift Monitor Chemical Shift Perturbations (Δδ) nmr_bound->chem_shift line_broad Analyze Line Broadening chem_shift->line_broad affinity Determine Binding Affinity (Kd) chem_shift->affinity binding_site Identify Metal Binding Site Involvement in Inhibition line_broad->binding_site mechanism Elucidate Mechanism of Action binding_site->mechanism affinity->mechanism

Caption: Using ¹¹¹Cd NMR to study drug-target interactions.

References

Application Notes and Protocols for In Vivo Biodistribution Studies with 111Cd-Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the In Vivo Fate of Molecules with 111Cd

Biodistribution studies are a cornerstone in the preclinical development of novel therapeutics and diagnostic agents. They provide critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a molecule, revealing its localization in target tissues versus off-target organs. The use of radiolabeled molecules allows for sensitive and quantitative tracking in vivo.

This document provides detailed application notes and protocols for conducting in vivo biodistribution studies using molecules labeled with Cadmium-111 (111Cd). 111Cd is a gamma-emitting radionuclide that can be used as a tracer for quantitative tissue analysis. It is important to note that while 111Cd itself is not ideal for clinical SPECT (Single-Photon Emission Computed Tomography) imaging due to its high-energy gamma emissions, its decay product, Indium-111 (111In), possesses nearly ideal characteristics for SPECT.[1][2] Consequently, 111In is widely used in radiopharmaceutical development and its biodistribution provides a strong surrogate for what can be expected with 111Cd-labeled counterparts due to their chemical similarities.

The protocols outlined herein are largely based on well-established procedures for 111In-labeled molecules and are directly applicable for ex vivo quantitative biodistribution studies with 111Cd. These studies are crucial for assessing tumor targeting, organ accumulation, and clearance kinetics of novel drug candidates.

Principles of Labeling Molecules with 111Cd

The stable attachment of a metallic radionuclide like 111Cd to a biological molecule (e.g., peptide, antibody, nanoparticle) requires a bifunctional chelator. This chelator is first covalently attached to the molecule of interest and then forms a stable coordination complex with the radiometal.

Commonly used bifunctional chelators for trivalent metals like 111Cd (and 111In) include derivatives of:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that forms highly stable complexes.[3][4]

  • DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that is also widely used.[3]

The choice of chelator can influence the in vivo stability and biodistribution of the radiolabeled molecule.

Experimental Protocols

Protocol for Radiolabeling a DOTA-Conjugated Peptide with 111Cd

This protocol describes the general procedure for labeling a peptide conjugated with a DOTA derivative.

Materials:

  • DOTA-conjugated peptide

  • 111CdCl2 in a suitable buffer (e.g., 0.1 M HCl)

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

  • Metal-free reaction vials and pipette tips

  • Heating block or water bath

  • Instant Thin-Layer Chromatography (ITLC) strips (silica gel)

  • Mobile phase (e.g., 0.1 M sodium citrate (B86180), pH 5.5)

  • Radio-TLC scanner or gamma counter

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification (if necessary)

Procedure:

  • In a metal-free microcentrifuge tube, add the DOTA-conjugated peptide (typically 10-50 µg).

  • Add sodium acetate buffer to adjust the pH of the final reaction mixture to between 4.5 and 5.5.

  • Carefully add the 111CdCl2 solution (typically 37-185 MBq) to the peptide solution.

  • Gently mix and incubate the reaction mixture at 80-95°C for 15-30 minutes.[5]

  • Allow the reaction to cool to room temperature.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using the chosen mobile phase. In a typical system, the 111Cd-DOTA-peptide remains at the origin, while free 111Cd moves with the solvent front.

    • Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each section in a gamma counter.

    • The RCP is calculated as: (Counts at origin / Total counts) x 100%. An RCP of >95% is generally considered acceptable.

  • Purification (if RCP < 95%):

    • If the RCP is below the acceptable limit, purify the radiolabeled peptide using an SEC column to remove unbound 111Cd.

    • Elute the column with sterile saline and collect fractions.

    • Identify the fractions containing the purified product using a gamma counter.

Protocol for Radiolabeling an Antibody with 111Cd using a DTPA-Anhydride Derivative

This protocol outlines a method for conjugating an antibody with a DTPA chelator and subsequent radiolabeling.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., bicarbonate buffer, pH 8.2)

  • Cyclic anhydride (B1165640) of DTPA (ca-DTPA)

  • 111CdCl2

  • 0.1 M Sodium citrate buffer, pH 5.5

  • Size-exclusion chromatography column

Procedure:

  • Conjugation:

    • Dissolve the antibody in the bicarbonate buffer.

    • Add a molar excess of ca-DTPA to the antibody solution. The reaction is rapid and can be completed in under a minute at room temperature.[3]

    • Purify the DTPA-conjugated antibody from unreacted DTPA using a size-exclusion column equilibrated with saline.

  • Radiolabeling:

    • To the purified DTPA-antibody conjugate, add the sodium citrate buffer.

    • Add the 111CdCl2 solution.

    • Incubate at room temperature for 30-60 minutes.

  • Quality Control and Purification:

    • Assess the RCP using ITLC as described in the peptide labeling protocol.

    • Purify the 111Cd-DTPA-antibody if necessary.

Protocol for Ex Vivo Biodistribution Study in a Murine Tumor Model

This protocol describes the procedure for assessing the biodistribution of a 111Cd-labeled molecule in mice bearing tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous tumors.[6][7][8]

  • 111Cd-labeled molecule, formulated in sterile saline.

  • Anesthesia (e.g., isoflurane).

  • Syringes and needles for intravenous injection.

  • Dissection tools.

  • Tared vials for organ collection.

  • Gamma counter.

Procedure:

  • Animal Preparation: Use mice when tumors have reached a suitable size (e.g., 100-200 mm³). Randomly assign mice to different time-point groups (e.g., 1h, 4h, 24h, 48h post-injection), with 3-5 mice per group.

  • Dose Administration:

    • Anesthetize a mouse using isoflurane.

    • Administer a known amount of the 111Cd-labeled molecule (typically 0.1-0.5 MBq in 100 µL) via tail vein injection.[7]

    • Prepare a standard of the injected dose by diluting an identical volume of the injectate in a known volume of water/buffer in a gamma counter tube.

  • Tissue Collection:

    • At the designated time points, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).

    • Place each tissue sample into a pre-weighed, tared vial.

  • Data Acquisition:

    • Weigh each tissue sample to obtain the wet weight.

    • Measure the radioactivity in each sample and the injection standard using a gamma counter with an energy window set for the gamma emissions of 111Cd or its daughter 111In.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (Counts per minute in tissue / Tissue weight in g) / (Total counts per minute in standard) x 100%[9]

Quantitative Data Presentation

The following tables summarize representative biodistribution data from studies using 111In-labeled molecules. Given the chemical similarity, this data provides a valuable reference for the expected biodistribution of 111Cd-labeled analogs.

Table 1: Biodistribution of a 111In-DOTA-Peptide in Mice Bearing uPAR-Expressing Tumors [6]

Tissue1 hour (%ID/g ± SD)4 hours (%ID/g ± SD)24 hours (%ID/g ± SD)
Blood1.05 ± 0.210.12 ± 0.060.02 ± 0.01
Heart0.28 ± 0.070.06 ± 0.020.02 ± 0.01
Lungs0.98 ± 0.250.21 ± 0.050.07 ± 0.02
Liver0.85 ± 0.190.51 ± 0.120.25 ± 0.06
Spleen0.21 ± 0.050.09 ± 0.020.05 ± 0.01
Kidneys15.2 ± 3.510.5 ± 2.83.5 ± 0.9
Muscle0.25 ± 0.060.06 ± 0.020.03 ± 0.01
Tumor0.65 ± 0.150.53 ± 0.110.22 ± 0.05

Table 2: Biodistribution of a 111In-DTPA-Antibody in Mice with Human Colon Cancer Xenografts (48h post-injection) [7]

Tissue%ID/g ± SD
Blood0.10 ± 0.03
Heart0.25 ± 0.05
Lungs0.50 ± 0.10
Liver5.40 ± 1.00
Spleen16.2 ± 3.30
Kidneys4.00 ± 0.30
Muscle0.25 ± 0.05
Bone1.31 ± 0.40
Tumor1.25 ± 0.40

Visualizations

Experimental Workflow

G Experimental Workflow for Ex Vivo Biodistribution Study cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis Mol Molecule of Interest (Peptide, Antibody, etc.) Conj Chelator-Molecule Conjugate Mol->Conj Conjugation Chelator Bifunctional Chelator (e.g., DOTA, DTPA) Chelator->Conj Cd111 111CdCl2 Label 111Cd-Labeled Molecule Cd111->Label Conj->Label Radiolabeling Inject IV Injection Label->Inject Animal Tumor-bearing Animal Model Animal->Inject Time Time Points (e.g., 1h, 4h, 24h) Inject->Time Euth Euthanasia & Dissection Time->Euth Organs Organ/Tissue Collection Euth->Organs Weigh Weighing Organs->Weigh Count Gamma Counting Weigh->Count Calc Calculate %ID/g Count->Calc Table Tabulate Results Calc->Table Report Final Report Table->Report G Generic Receptor-Mediated Signaling Pathway Ligand 111Cd-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Membrane Cell Membrane Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response (e.g., Proliferation, Apoptosis) Kinase_Cascade->Response Regulation

References

Probing Zinc and Copper Sites in Metalloproteins with ¹¹¹Cd: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metalloproteins, which play crucial roles in a vast array of biological processes, often presents a challenge due to the spectroscopic silence of key metal ions like Zn(II) and Cu(I). To overcome this limitation, the stable isotope Cadmium-111 (¹¹¹Cd) has emerged as a powerful spectroscopic probe. Its favorable nuclear properties, including a nuclear spin of I=1/2, make it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the excited state of ¹¹¹Cd is utilized in Perturbed Angular Correlation (PAC) spectroscopy, a technique sensitive to the local coordination environment of the metal ion. This document provides detailed application notes and experimental protocols for utilizing ¹¹¹Cd to investigate the structure, function, and metal-binding properties of zinc and copper sites in metalloproteins.

Cadmium is a good substitute for zinc as they are in the same group in the periodic table, both having a d¹⁰ valence electron configuration and similar preferences for ligands and coordination numbers.[1] While the ionic radius of Cd²⁺ is larger than that of Zn²⁺ (0.98 Å versus 0.74 Å, respectively), this substitution is often well-tolerated in biological systems.[1] The use of ¹¹¹Cd (or the slightly more sensitive ¹¹³Cd) provides a direct window into the metal-binding site, offering insights into ligand identity, coordination geometry, and the dynamics of metal ion exchange.

Key Spectroscopic Techniques

Two primary techniques leverage the unique properties of ¹¹¹Cd for studying metalloproteins:

  • ¹¹¹Cd Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information on the chemical environment of the ¹¹¹Cd nucleus. The chemical shift of ¹¹¹Cd is highly sensitive to the nature of the coordinating ligands (e.g., nitrogen, oxygen, or sulfur) and the coordination number.[2] This sensitivity allows for the characterization of metal-binding sites and the monitoring of changes in these sites upon ligand binding or protein conformational changes.[1][2]

  • ¹¹¹Cd Time-Differential Perturbed Angular Correlation (PAC) Spectroscopy: PAC spectroscopy measures the perturbation of the angular correlation of gamma rays emitted from an excited ¹¹¹Cd nucleus. This perturbation is caused by the interaction of the nuclear quadrupole moment with the electric field gradient generated by the surrounding ligands. PAC is a powerful tool for determining the coordination geometry of the metal site.[3][4]

The combination of ¹¹¹Cd NMR and PAC spectroscopies can provide a comprehensive understanding of the structure and dynamics of metal-binding sites in proteins.[5][6]

Application Notes

Characterization of Zinc-Binding Sites

¹¹¹Cd is an excellent surrogate for Zn(II) in many metalloproteins. By replacing the native Zn(II) with ¹¹¹Cd(II), researchers can gain valuable structural and functional information.

  • Metallothioneins (MTs): ¹¹¹Cd NMR has been extensively used to study metallothioneins, a class of cysteine-rich proteins involved in metal detoxification and homeostasis.[7] These studies have been instrumental in elucidating the structure of the distinct metal-thiolate clusters within the protein's α and β domains.[8][9][10][11] For example, titration of ¹¹¹Cd₇-MT with other metal ions like Ag⁺ or Cu⁺, monitored by ¹¹¹Cd NMR, reveals the preferential binding and displacement of Cd²⁺ from specific domains.[8][10]

  • Superoxide (B77818) Dismutase (SOD): In Cu,Zn-SOD, the Zn(II) site plays a crucial structural role. Substituting Zn(II) with excited ¹¹¹Cd(II) allows for the investigation of this site using PAC spectroscopy.[3][4] These studies have shown that the coordination geometry of the Zn site is sensitive to the oxidation state of the adjacent copper ion, providing insights into the communication between the two metal centers.[3][4]

  • Alkaline Phosphatase: ¹¹³Cd NMR studies on E. coli alkaline phosphatase, a dimeric zinc metalloenzyme, were crucial in delineating the distinct functions of the multiple metal binding sites and understanding the chemical basis for the enzyme's negative cooperativity.[1]

Probing Copper-Binding Sites

While direct substitution of Cu(II) with Cd(II) is less common due to their different redox properties, ¹¹¹Cd can still be a valuable probe for copper sites, particularly those that bind Cu(I), which is also a d¹⁰ ion.

  • Displacement Studies in Metallothioneins: As mentioned, ¹¹¹Cd NMR can be used to monitor the displacement of Cd²⁺ by Cu⁺ in metallothioneins. This provides information on the relative affinities and binding sites of these two metal ions.[8][10] Studies have shown that Cu⁺ reacts with Cd₇MT, leading to the preferential formation of a (Cd₄)α(Cu₆)β-MT hybrid species.[8][10]

  • Investigating Copper Sites in the Absence of Copper: In some cases, it is possible to incorporate cadmium ions into the copper site of an apo-enzyme (an enzyme with its metal cofactor removed).[3] PAC experiments on such derivatives can provide information about the coordination environment of the copper site.[3]

Experimental Protocols

The following are generalized protocols for preparing ¹¹¹Cd-substituted metalloproteins for NMR and PAC studies. Specific conditions will need to be optimized for the protein of interest.

Protocol 1: Preparation of Apo-Protein

Objective: To remove the native metal ion (Zn²⁺ or Cu²⁺) from the metalloprotein to allow for subsequent reconstitution with ¹¹¹Cd²⁺.

Materials:

  • Purified metalloprotein solution

  • Chelating agent (e.g., EDTA, Chelex resin)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Metal-free buffer (e.g., Tris-HCl, HEPES) treated with Chelex resin.

Procedure:

  • Prepare a metal-free buffer by treating it with Chelex resin to remove any trace metal contaminants.

  • Dissolve the purified metalloprotein in the metal-free buffer.

  • Add a chelating agent to the protein solution. The choice and concentration of the chelating agent will depend on the metal affinity of the protein. For tightly bound metals, multiple rounds of chelation may be necessary.

  • Incubate the solution to allow for the chelation of the metal ion. Incubation time and temperature should be optimized.

  • Remove the metal-chelator complex by extensive dialysis against the metal-free buffer or by using centrifugal ultrafiltration devices.

  • Verify the removal of the native metal ion using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 2: Reconstitution with ¹¹¹Cd²⁺

Objective: To incorporate ¹¹¹Cd²⁺ into the metal-binding site(s) of the apo-protein.

Materials:

  • Apo-protein solution

  • ¹¹¹CdCl₂ or other suitable ¹¹¹Cd salt solution (ensure high isotopic enrichment)

  • Metal-free buffer

Procedure:

  • Prepare a stock solution of ¹¹¹CdCl₂ in a metal-free buffer.

  • Slowly add the ¹¹¹Cd²⁺ solution to the apo-protein solution while gently stirring. The stoichiometry of ¹¹¹Cd²⁺ to protein should be carefully controlled. A slight excess of ¹¹¹Cd²⁺ may be required to ensure full saturation of the binding sites.

  • Incubate the solution to allow for the binding of ¹¹¹Cd²⁺ to the protein.

  • Remove any excess, unbound ¹¹¹Cd²⁺ by dialysis or size-exclusion chromatography using a metal-free buffer.

  • Confirm the incorporation of ¹¹¹Cd²⁺ and determine the final metal-to-protein ratio.

  • The reconstituted ¹¹¹Cd-protein is now ready for NMR or PAC analysis.

Protocol 3: ¹¹¹Cd NMR Spectroscopy

Objective: To acquire ¹¹¹Cd NMR spectra to characterize the metal-binding sites.

Equipment:

  • High-field NMR spectrometer equipped with a probe capable of detecting ¹¹¹Cd frequencies.

Procedure:

  • Concentrate the ¹¹¹Cd-labeled protein sample to the desired concentration for NMR analysis (typically in the millimolar range for direct detection).

  • Transfer the sample to an NMR tube.

  • Acquire ¹¹¹Cd NMR spectra. Typical experiments include one-dimensional ¹¹¹Cd spectra and two-dimensional heteronuclear correlation experiments such as ¹H-¹¹¹Cd HMQC, which can establish connectivities between the cadmium ion and nearby protons, aiding in the assignment of ligands.[1]

  • Process and analyze the NMR data. The chemical shifts will provide information about the coordination environment of the ¹¹¹Cd ions.

Protocol 4: ¹¹¹Cd PAC Spectroscopy

Objective: To perform PAC measurements to determine the coordination geometry of the ¹¹¹Cd-binding sites.

Equipment:

  • PAC spectrometer with multiple detectors arranged in a specific geometry.

Procedure:

  • Prepare the ¹¹¹Cd-labeled protein sample. For PAC, the ¹¹¹Cd must be in its excited state, which is typically achieved by using a parent isotope like ¹¹¹ᵐCd or by producing excited ¹¹¹Cd through nuclear reactions.

  • Place the sample in the PAC spectrometer.

  • Measure the time-differential perturbed angular correlation of the gamma-ray cascade.

  • Analyze the resulting PAC spectrum to extract parameters such as the nuclear quadrupole interaction (NQI), which is related to the electric field gradient at the nucleus and provides information about the symmetry and nature of the ligand coordination sphere.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from ¹¹¹Cd NMR and PAC studies of metalloproteins.

Table 1: Representative ¹¹¹Cd NMR Chemical Shifts in Metalloproteins

ProteinMetal Site/DomainCoordinating Ligands¹¹¹Cd Chemical Shift (ppm)Reference
Metallothionein (B12644479) (Rabbit Liver)α-domainCys~600-650[8][10]
Metallothionein (Rabbit Liver)β-domainCys~600-650[8][10]
Designed TRI PeptidesCdS₃ (Trigonal Planar)3x Cys675-700[5][6]
Designed TRI PeptidesCdS₃O (Pseudotetrahedral)3x Cys, 1x O/N570-600[5][6]

Note: Chemical shifts are referenced to an external standard, and values can vary depending on experimental conditions.

Table 2: Representative ¹¹¹Cd PAC Spectroscopic Data for Superoxide Dismutase

Protein DerivativeConditionNuclear Quadrupole Interaction (NQI)InterpretationReference
¹¹¹Cd-substituted Bovine SODCu(II) at Cu siteAgreement with model based on crystal structureConfirms known coordination geometry[3][4]
¹¹¹Cd-substituted Bovine SODCu(I) at Cu siteSignificant change from Cu(II) stateReduction of copper causes a conformational change at the zinc site[3][4]
¹¹¹Cd-substituted Bovine SODNo metal at Cu siteResembles the reduced [Cu(I)] stateImplies a similar coordination geometry at the zinc site in the absence of copper or with reduced copper[3]

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation NativeProtein Native Metalloprotein (Zn/Cu) ApoProtein Apo-Protein NativeProtein->ApoProtein Metal Removal (Chelation/Dialysis) CdProtein ¹¹¹Cd-Reconstituted Protein ApoProtein->CdProtein Reconstitution with ¹¹¹Cd²⁺ NMR ¹¹¹Cd NMR Spectroscopy CdProtein->NMR PAC ¹¹¹Cd PAC Spectroscopy CdProtein->PAC NMR_Data Chemical Shifts (Ligand Environment) NMR->NMR_Data PAC_Data NQI (Coordination Geometry) PAC->PAC_Data Structure Metal Site Structure & Dynamics NMR_Data->Structure PAC_Data->Structure

Caption: Workflow for ¹¹¹Cd probing of metalloproteins.

NMR_Interpretation cluster_ligands Coordinating Ligands cluster_geometry Coordination Geometry Sulfur Sulfur (Cys) ChemicalShift ¹¹¹Cd Chemical Shift Sulfur->ChemicalShift Downfield Shift Nitrogen Nitrogen (His) Nitrogen->ChemicalShift Oxygen Oxygen (Asp, Glu, H₂O) Oxygen->ChemicalShift Upfield Shift Tetrahedral Tetrahedral Tetrahedral->ChemicalShift Trigonal Trigonal Trigonal->ChemicalShift

Caption: Factors influencing ¹¹¹Cd NMR chemical shifts.

PAC_Principle cluster_nucleus ¹¹¹Cd Nucleus cluster_environment Molecular Environment cluster_measurement PAC Measurement ExcitedState Excited ¹¹¹Cd Nucleus Gamma1 γ₁ Emission ExcitedState->Gamma1 IntermediateState Intermediate State (with Quadrupole Moment) Gamma1->IntermediateState Gamma2 γ₂ Emission IntermediateState->Gamma2 GroundState Ground State Gamma2->GroundState Ligands Coordinating Ligands EFG Electric Field Gradient (EFG) Ligands->EFG Perturbation Perturbation of Correlation by EFG EFG->Perturbation interacts with Quadrupole Moment AngularCorrelation Angular Correlation of γ₁ and γ₂ AngularCorrelation->Perturbation PAC_Spectrum PAC Spectrum (NQI) Perturbation->PAC_Spectrum

Caption: Principle of ¹¹¹Cd PAC spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: 111Cd Radiolabeling Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ¹¹¹Cd radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments involving Cadmium-111.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during a ¹¹¹Cd radiolabeling reaction?

A1: The most critical parameters for a successful ¹¹¹Cd radiolabeling are:

  • pH of the reaction mixture: The optimal pH is crucial for efficient chelation and to prevent the formation of cadmium hydroxide (B78521) precipitates.

  • Temperature and Incubation Time: These parameters need to be optimized for the specific chelator and biomolecule to ensure complete complexation without degrading the molecule.

  • Molar ratio of chelator-conjugated biomolecule to ¹¹¹Cd: A sufficient excess of the chelator-conjugated molecule is necessary to achieve high radiochemical yield.

  • Purity of reagents: The presence of trace metal impurities can significantly compete with ¹¹¹Cd for the chelator, leading to lower labeling efficiency.

Q2: Which chelators are most commonly used for ¹¹¹Cd?

A2: The most common chelators for trivalent radiometals, which are also applicable to the divalent ¹¹¹Cd²⁺ ion, are the polyaminocarboxylic acids DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA generally forms more stable complexes with radiometals due to its macrocyclic structure, which offers higher kinetic inertness and resistance to transchelation in vivo.[1]

Q3: How can I assess the radiochemical purity of my ¹¹¹Cd-labeled product?

A3: Radiochemical purity is typically assessed using radio-chromatography techniques such as:

  • Radio-Thin-Layer Chromatography (radio-TLC): A rapid method to separate the radiolabeled product from free ¹¹¹Cd.

  • Radio-High-Performance Liquid Chromatography (radio-HPLC): Provides higher resolution separation and is considered the gold standard for determining radiochemical purity, allowing for the quantification of the desired product and various impurities.[2][3]

Q4: What are the common sources of trace metal contamination in radiolabeling experiments?

A4: Trace metal contaminants can be introduced from various sources, including:

  • Reagents and buffers: Water, acids, and buffer salts can contain trace amounts of metals.

  • Glassware and reaction vessels: Leaching of metals from the surfaces of containers.

  • Radionuclide solution: The ¹¹¹Cd solution itself may contain isotopic impurities (e.g., stable cadmium isotopes) or other metal ions from the production process.[4][5]

  • Eluates from purification cartridges: Metals can leach from solid-phase extraction cartridges used for purification.

Troubleshooting Guides

Problem 1: Low Radiochemical Yield (<90%)

Low radiochemical yield is a common challenge in ¹¹¹Cd radiolabeling. The following table provides a systematic approach to troubleshooting this issue.

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of the reaction mixture. For DOTA and DTPA based chelators, the optimal pH is typically in the range of 4.0-5.5. A pH below 4.0 can slow down the reaction kinetics, while a pH above 6.0 can lead to the formation of insoluble ¹¹¹Cd(OH)₂.[4]
Incorrect Temperature or Incubation Time Optimize the reaction temperature and time. For DOTA conjugates, heating at 80-100°C for 15-30 minutes is often required. DTPA conjugates may label efficiently at room temperature. Perform time-course and temperature-course experiments to determine the optimal conditions for your specific molecule.
Presence of Metal Ion Impurities Use high-purity, metal-free reagents and water. All glassware should be acid-washed. Consider pre-treating buffers with a chelating resin to remove trace metals. If metal contamination of the ¹¹¹Cd source is suspected, purification of the radionuclide solution may be necessary. Stable cadmium isotopes are known strong competitors.[4]
Insufficient Precursor Concentration Increase the molar ratio of the chelator-conjugated biomolecule to ¹¹¹Cd. A 10-fold or higher molar excess of the precursor is a good starting point.
Degradation of the Biomolecule or Chelator Verify the integrity of your biomolecule-chelator conjugate using analytical techniques like mass spectrometry or HPLC. Ensure proper storage conditions to prevent degradation.
Radiolysis If working with high amounts of radioactivity, radiolysis can degrade the target molecule. Consider adding radical scavengers such as ascorbic acid or ethanol (B145695) to the reaction mixture.

Troubleshooting Workflow for Low Radiochemical Yield

low_yield_troubleshooting start Low Radiochemical Yield check_ph Verify pH (Optimal: 4.0-5.5) start->check_ph check_temp_time Optimize Temperature & Incubation Time check_ph->check_temp_time pH is optimal adjust_ph Adjust pH check_ph->adjust_ph pH suboptimal check_impurities Investigate Metal Ion Impurities check_temp_time->check_impurities Temp/Time optimized adjust_conditions Modify Temp/Time check_temp_time->adjust_conditions Conditions not optimal check_precursor Increase Precursor Concentration check_impurities->check_precursor Reagents are pure purify_reagents Use Metal-Free Reagents/Purify ¹¹¹Cd check_impurities->purify_reagents Impurities suspected check_integrity Assess Precursor Integrity check_precursor->check_integrity Yield still low increase_precursor Use Higher Molar Excess check_precursor->increase_precursor Concentration too low check_radiolysis Consider Radiolysis (Add Scavengers) check_integrity->check_radiolysis Precursor is intact resynthesize Synthesize Fresh Precursor check_integrity->resynthesize Degradation suspected solution High Radiochemical Yield check_radiolysis->solution Problem Resolved adjust_ph->check_ph adjust_conditions->check_temp_time purify_reagents->check_impurities increase_precursor->check_precursor resynthesize->check_integrity

Caption: A stepwise logical workflow for troubleshooting low radiochemical yield in ¹¹¹Cd labeling.

Problem 2: Instability of the ¹¹¹Cd-Labeled Complex

Instability of the radiolabeled complex can lead to the release of free ¹¹¹Cd in vitro or in vivo, resulting in non-target tissue uptake and inaccurate results.

Potential Cause Recommended Solution
Suboptimal Chelator Choice For in vivo applications, macrocyclic chelators like DOTA are generally preferred over linear chelators like DTPA due to their higher kinetic inertness, which provides greater resistance to transchelation by endogenous metals or proteins.[1]
Incomplete Chelation Ensure that the radiolabeling reaction has gone to completion by optimizing reaction conditions (pH, temperature, time) as described in Problem 1.
Degradation of the Labeled Molecule The biomolecule itself may be unstable under the labeling conditions (e.g., high temperature). Assess the integrity of the labeled product using methods like SDS-PAGE for proteins or HPLC.
Transchelation In biological media, endogenous metal-binding proteins or other ions can compete for the ¹¹¹Cd. Assess the stability of the complex in serum or plasma by incubating the labeled product at 37°C and analyzing for the release of free ¹¹¹Cd over time.

Logical Diagram for Stability Assessment

stability_assessment start ¹¹¹Cd-Labeled Product serum_incubation Incubate in Serum at 37°C start->serum_incubation time_points Sample at Multiple Time Points (e.g., 1, 4, 24h) serum_incubation->time_points analysis Analyze Samples by Radio-TLC or Radio-HPLC time_points->analysis quantify Quantify % Intact Radiolabeled Complex analysis->quantify stable Complex is Stable quantify->stable >95% Intact unstable Complex is Unstable quantify->unstable <95% Intact

Caption: A workflow for assessing the in vitro stability of a ¹¹¹Cd-labeled compound in serum.

Experimental Protocols

Protocol 1: General Procedure for ¹¹¹Cd Radiolabeling of a DOTA-conjugated Peptide

Materials:

  • DOTA-conjugated peptide

  • ¹¹¹CdCl₂ in 0.05 M HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5), metal-free

  • Metal-free water

  • Heating block

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • In a sterile, pyrogen-free microcentrifuge tube, dissolve 10 nmol of the DOTA-conjugated peptide in 100 µL of sodium acetate buffer.

  • Add 5-10 µL of the ¹¹¹CdCl₂ solution (approximately 37 MBq, 1 mCi) to the peptide solution.

  • Gently vortex the reaction mixture.

  • Incubate the reaction vial in a heating block at 95°C for 20 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 2: Quality Control by Radio-TLC

Materials:

  • ITLC-SG strips

  • Mobile phase: 0.1 M sodium citrate, pH 5.0

  • Radio-TLC scanner

Procedure:

  • Spot 1-2 µL of the reaction mixture onto the origin of an ITLC-SG strip.

  • Develop the strip in a chromatography tank containing the mobile phase.

  • Allow the solvent front to migrate to the top of the strip.

  • Remove the strip and allow it to air dry.

  • Scan the strip using a radio-TLC scanner.

  • Interpretation: The ¹¹¹Cd-DOTA-peptide complex will remain at the origin (Rf = 0.0), while free ¹¹¹Cd²⁺ will migrate with the solvent front (Rf = 0.9-1.0). Calculate the radiochemical purity as the percentage of total radioactivity at the origin.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for purifying ¹¹¹Cd-labeled proteins and antibodies from unreacted ¹¹¹Cd and other low molecular weight impurities.

Materials:

  • Sephadex G-25 or similar SEC column

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least three column volumes of PBS.

  • Carefully load the crude radiolabeling reaction mixture onto the top of the column.

  • Elute the column with PBS at a pre-determined flow rate.

  • Collect fractions of a defined volume (e.g., 0.5 mL).

  • Measure the radioactivity in each fraction using a gamma counter.

  • The ¹¹¹Cd-labeled protein/antibody will elute in the initial fractions (void volume), while smaller molecules like free ¹¹¹Cd will elute in later fractions.

  • Pool the fractions containing the purified radiolabeled product.

SEC Purification Workflow

sec_workflow start Crude ¹¹¹Cd-labeled Protein Sample equilibrate Equilibrate SEC Column with PBS start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with PBS load->elute collect Collect Fractions elute->collect measure Measure Radioactivity of Fractions collect->measure identify Identify and Pool Product Fractions measure->identify purified_product Purified ¹¹¹Cd-labeled Protein identify->purified_product

Caption: A step-by-step workflow for the purification of ¹¹¹Cd-labeled proteins using size-exclusion chromatography.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in ¹¹¹Cd NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in their ¹¹¹Cd NMR experiments.

Troubleshooting Guide

This guide addresses common issues encountered during ¹¹¹Cd NMR experiments that can negatively impact the signal-to-noise ratio.

Issue 1: Low Signal Intensity

  • Question: My ¹¹¹Cd NMR spectrum has a very low signal-to-noise ratio. What are the potential causes and how can I improve it?

  • Answer: Low signal intensity in ¹¹¹Cd NMR can stem from several factors. Here's a step-by-step troubleshooting approach:

    • Sample Concentration: Ensure your sample concentration is sufficient. While the exact concentration depends on your spectrometer's sensitivity, a higher concentration generally leads to a better signal. For metalloproteins, concentrations of a few tenths of a millimolar are often achievable with isotopic enrichment.[1]

    • Isotopic Enrichment: ¹¹¹Cd has a natural abundance of 12.80%.[2] If you are working with proteins or other biomolecules, consider using isotopically enriched ¹¹¹Cd to significantly enhance sensitivity. An eight-fold enhancement can be achieved with 96% enrichment.[1]

    • Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.[3] To double the S/N, you need to quadruple the number of scans.[4] Increase the number of scans, especially for dilute samples.

    • Probe Tuning and Matching: A properly tuned and matched probe is crucial for maximizing the transfer of radiofrequency (RF) power to the sample and the detection of the NMR signal.[5] An improperly tuned probe can lead to significant signal loss.

    • Receiver Gain: While automated receiver gain adjustments are convenient, they may not always be optimal.[6] Manually adjusting the receiver gain (RG) can sometimes improve the S/N ratio. However, be cautious as an excessively high gain can lead to signal clipping and artifacts.[4]

    • Pulse Sequence Parameters:

      • Pulse Width (Flip Angle): Ensure the 90° pulse width is correctly calibrated. An inaccurate pulse width will lead to suboptimal excitation and reduced signal.

      • Relaxation Delay (D1): The relaxation delay between scans should be sufficiently long to allow the magnetization to return to equilibrium. For ¹¹¹Cd, which has short T1 values, this may be less of a concern, but it's still an important parameter to consider.[2]

Issue 2: Broad Spectral Lines

  • Question: My ¹¹¹Cd signals are broad, which is degrading my resolution and signal-to-noise. What could be the cause?

  • Answer: Broad peaks in NMR can be caused by several factors:

    • Poor Shimming: The magnetic field homogeneity across the sample is critical for sharp lines.[7] Poor shimming will result in broadened peaks. Always perform shimming on your sample before acquisition.

    • Sample Viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling. If possible, try to reduce the viscosity by adjusting the solvent or temperature.

    • Paramagnetic Impurities: The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening.[8] Ensure your sample and NMR tube are free from such impurities.

    • Chemical Exchange: If the cadmium atom is undergoing chemical exchange on a timescale comparable to the NMR experiment, this can lead to broadened signals. Temperature variation experiments can help to investigate this phenomenon.

    • Sample Heterogeneity: The presence of solid particles or precipitates in your sample will degrade the magnetic field homogeneity and broaden the signals.[9] Always filter your sample before transferring it to the NMR tube.[8][10]

Issue 3: Baseline Artifacts

  • Question: My ¹¹¹Cd spectrum has a distorted baseline. How can I correct this?

  • Answer: Baseline distortions can obscure weak signals and affect integration accuracy.

    • Receiver Overload: A very concentrated sample can lead to receiver overload, causing baseline rolls and waves.[4] Reducing the pulse width and increasing the acquisition time can help mitigate this.[4]

    • Acoustic Ringing: This can be a problem in probes, especially at low frequencies. Using a longer pre-acquisition delay can help to reduce this artifact.

    • Improper Data Processing: Ensure you are using appropriate baseline correction functions during data processing.

Frequently Asked Questions (FAQs)

  • Q1: Should I use ¹¹¹Cd or ¹¹³Cd for my experiments?

    • A1: Both ¹¹¹Cd and ¹¹³Cd are spin ½ nuclei and yield sharp signals.[11] ¹¹³Cd is slightly more sensitive than ¹¹¹Cd and is therefore generally the preferred nucleus.[1][11] However, identical chemical shifts are found for both isotopes, so the choice may depend on the availability of isotopically labeled materials.[2]

  • Q2: What is a good starting concentration for my ¹¹¹Cd NMR sample?

    • A2: For small molecules, a concentration of around 10-50 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[8][9][10] For proteins and other macromolecules, the concentration will depend on solubility and the availability of isotopically enriched material, but aiming for a few tenths of a millimolar is a reasonable goal.[1]

  • Q3: How can I minimize the experiment time without sacrificing too much signal-to-noise?

    • A3: Optimizing pulse sequence parameters is key. Using a smaller flip angle (e.g., 30° or 60° instead of 90°) allows for a shorter relaxation delay (D1), enabling more scans in a given amount of time.[12] This is particularly effective for nuclei with long T1 relaxation times. While ¹¹¹Cd generally has short T1s, this approach can still be beneficial.[2] Additionally, techniques like non-uniform sampling (NUS) can significantly reduce acquisition time in multidimensional experiments.[13]

  • Q4: What are the key experimental parameters I should optimize for a ¹¹¹Cd experiment?

    • A4: The most critical parameters to optimize are:

      • Pulse width (90° pulse): For accurate excitation.

      • Number of scans (NS): To achieve the desired signal-to-noise ratio.

      • Relaxation delay (D1): To allow for sufficient relaxation between scans.

      • Spectral width (SW): To ensure all signals of interest are within the acquisition window.

      • Receiver gain (RG): To maximize signal without causing clipping.[6]

  • Q5: What pulse sequences are commonly used for ¹¹¹Cd NMR?

    • A5: For basic 1D experiments, a simple pulse-acquire sequence is sufficient. For more complex studies, especially those involving proteins, inverse-detection experiments like ¹H-¹¹¹Cd Heteronuclear Multiple Quantum Coherence (HMQC) can be very powerful for enhancing sensitivity.[2]

Quantitative Data Summary

Table 1: Nuclear Properties of Cadmium Isotopes

IsotopeNatural Abundance (%)Nuclear Spin (I)Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)Resonance Frequency (MHz) at 11.74 TRelative Sensitivity (¹H = 1.00)
¹¹¹Cd 12.801/2-5.698106.0279.54 x 10⁻³
¹¹³Cd 12.221/2-5.961110.9141.09 x 10⁻²

Data sourced from IMSERC, Northwestern University.[2]

Table 2: General Recommendations for Sample Preparation

ParameterSmall MoleculesMacromolecules (e.g., Proteins)
Concentration 10-50 mg0.1 - 1.0 mM (with isotopic enrichment)
Solvent Volume 0.6 - 0.7 mL0.5 - 0.6 mL
NMR Tube Standard 5 mmHigh-quality 5 mm
Filtration RecommendedEssential

Experimental Protocols

Protocol 1: Basic 1D ¹¹¹Cd NMR Experiment

  • Sample Preparation:

    • Dissolve the sample in a suitable deuterated solvent to the desired concentration.[7][8]

    • Filter the solution to remove any particulate matter.[8][10]

    • Transfer the solution to a clean 5 mm NMR tube to a height of at least 4 cm.[14]

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the ¹¹¹Cd channel of the probe.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition Parameter Setup:

    • Load a standard ¹¹¹Cd experiment.

    • Calibrate the 90° pulse width.

    • Set the spectral width to encompass the expected chemical shift range of your compound. The chemical shift range for ¹¹³Cd (and ¹¹¹Cd) is approximately +700 to -125 ppm.[2]

    • Set the number of scans to achieve the desired S/N. Start with a smaller number to check the signal, then increase as needed.

    • Set the relaxation delay (D1). A delay of 1-2 seconds is often sufficient for ¹¹¹Cd due to its relatively short T1.[2]

    • Set the receiver gain. Use the automatic rga command as a starting point, but be prepared to adjust it manually.

  • Acquisition:

    • Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the chemical shifts. A common external standard is 0.1 M Cd(ClO₄)₂ in D₂O.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Data Processing dissolve Dissolve Sample filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample transfer->insert lock Lock insert->lock tune Tune & Match lock->tune shim Shim tune->shim set_params Set Parameters (Pulse Width, NS, D1, SW, RG) shim->set_params acquire Acquire Data set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: Workflow for a typical ¹¹¹Cd NMR experiment.

troubleshooting_low_sn start Low S/N Ratio conc Increase Sample Concentration start->conc enrich Use Isotopic Enrichment start->enrich scans Increase Number of Scans start->scans tune Check Probe Tuning & Matching start->tune gain Optimize Receiver Gain start->gain params Check Pulse Sequence Parameters start->params end Improved S/N conc->end enrich->end scans->end tune->end gain->end params->end

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Data analysis and interpretation of 111Cd PAC spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 111Cd Perturbed Angular Correlation (PAC) spectroscopy.

Troubleshooting Guides

This section addresses common issues encountered during 111Cd PAC experiments, from data acquisition to analysis.

Data Acquisition & Signal Quality

QuestionPossible CausesSuggested Solutions
Why is my coincidence count rate too low? - Insufficient source activity.[1][2] - Poor detector efficiency. - Incorrect energy gating.[1] - Misaligned sample-detector geometry.- Ensure the activity of the 111In source is adequate (typically 0.1-5 MBq).[1] - Check the health and settings of your scintillation detectors (e.g., BaF2, LaBr3:Ce).[1][2] - Verify that the energy windows are correctly set for the 171 keV and 245 keV gamma rays of the 111Cd cascade.[1] - Optimize the sample's position relative to the detectors to maximize coincidence events.
The PAC spectrum (R(t) ratio) is flat or heavily dampened. - The 111Cd probes are in a highly symmetric (cubic) environment, resulting in a zero or very small electric field gradient (EFG).[3] - The sample is amorphous or has a very broad distribution of probe environments.[1] - Strong dynamic hyperfine interactions are present. - Compton scattering from the sample holder or surrounding materials is overwhelming the true signal.- This may be a valid result indicating a cubic environment at the probe site.[3] - For amorphous materials, a dampened signal is expected.[1] Consider if this is consistent with your sample's expected structure. - Perform temperature-dependent measurements to investigate dynamic effects. - Minimize scattering materials around the sample and detectors. Consider using a collimated detector setup.
My spectrum is noisy, and the signal-to-noise ratio (SNR) is poor. - Insufficient data collection time. - High background radiation. - Random coincidences due to high single-detector count rates.- Increase the measurement time to improve statistics. A higher number of coincidence events is required for a good quality spectrum.[2] - Ensure proper shielding of the experimental setup from external radiation sources. - If possible, reduce the source activity to minimize random coincidences, although this will necessitate longer acquisition times.

Data Analysis & Fitting

QuestionPossible CausesSuggested Solutions
My single-component fit is poor (high chi-squared) and does not match the data well. - The 111Cd probes occupy more than one distinct crystallographic site in the sample, each with a different hyperfine interaction.[3][4] - Presence of a combined magnetic dipole and electric quadrupole interaction.[1][3] - The presence of defects or impurities near the probe nuclei creates additional, distinct environments.- Attempt to fit the spectrum with a two-component or multi-component model.[3][4] The relative fractions of each component can provide information about site populations. - If your sample is magnetic, use a fitting model that accounts for both magnetic and electric hyperfine interactions.[1][3] - Consider the sample preparation method, as this can influence the presence of defects. Annealing the sample may reduce defect-related signals.
The fitting algorithm fails to converge or gives physically unrealistic parameter values. - The initial guess for the fitting parameters is too far from the true values. - The model being used is inappropriate for the data. - The data quality is too low to constrain the fit.- Examine the Fourier transform of your PAC spectrum to get a reasonable estimate for the interaction frequencies. - Re-evaluate your physical model. For example, if you are assuming a purely electric quadrupole interaction, consider if a magnetic interaction might also be present. - Improve the statistics of your spectrum by increasing the measurement time.
How do I interpret a distribution of hyperfine frequencies in my fit? - This typically indicates a range of similar, but not identical, local environments for the probe nuclei. This is common in disordered or amorphous materials, or at grain boundaries.[1]- A distribution of frequencies, often modeled with a Lorentzian or Gaussian line shape, provides information about the degree of disorder in the system. The width of the distribution is a key parameter.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is 111Cd PAC spectroscopy?

A1: Perturbed Angular Correlation (PAC) spectroscopy is a nuclear technique that measures the hyperfine interactions between the nuclear moments of a radioactive probe nucleus (in this case, 111Cd) and the surrounding electric and magnetic fields in a material.[1] This provides information about the local atomic structure, chemical environment, and dynamics at the probe site.[1]

Q2: Why is 111Cd a good PAC probe?

A2: 111Cd is a commonly used PAC probe because its parent isotope, 111In, has a convenient half-life (2.8 days) and a simple decay scheme that results in a γ-γ cascade through an intermediate state in 111Cd with properties well-suited for PAC measurements.[1][2] The intermediate state has a nuclear spin of I=5/2, which is sensitive to electric quadrupole interactions.

Experimental Aspects

Q3: How is a 111Cd PAC sample prepared?

A3: A small amount of the radioactive parent isotope, 111In (on the order of 1010 to 1012 atoms), is introduced into the sample material.[1] This can be done through various methods, including:

  • Diffusion: Heating the sample with a solution containing 111InCl3.

  • Implantation: Using an ion implanter to embed 111In ions into the material.

  • During synthesis: Adding the 111In isotope during the chemical synthesis of the material.[1]

  • Neutron activation: Irradiating a stable isotope within the sample to produce the parent PAC isotope.

Q4: What are "aftereffects" in PAC spectroscopy?

A4: Aftereffects refer to dynamic perturbations of the local environment of the probe nucleus caused by the radioactive decay of the parent isotope. For 111In decaying to 111Cd via electron capture, the electronic shell of the atom is rearranged, which can lead to time-dependent hyperfine interactions that can complicate the interpretation of the PAC spectrum.

Data Interpretation

Q5: What information can be obtained from the quadrupole frequency (ω₀ or νq) and the asymmetry parameter (η)?

A5: The quadrupole frequency (ω₀ or νq) is proportional to the magnitude of the largest component of the electric field gradient (EFG) tensor (Vzz) at the probe nucleus. The asymmetry parameter (η) describes the deviation of the EFG from axial symmetry. Together, these parameters provide a sensitive measure of the local charge distribution and symmetry around the 111Cd probe. For a cubic environment, both ω₀ and η are zero.[5]

Q6: What does the magnetic hyperfine field (Bhf) tell me?

A6: The magnetic hyperfine field (Bhf) is a measure of the local magnetic field experienced by the 111Cd nucleus. It arises from the magnetic moments of surrounding atoms and can provide information on the magnetic properties of the material, such as magnetic ordering and phase transitions.[3]

Quantitative Data Summary

The following tables summarize typical hyperfine interaction parameters for 111Cd in various environments as reported in the literature.

Table 1: Electric Quadrupole Interaction Parameters for 111Cd

Material/SystemQuadrupole Frequency (νq) [MHz]Asymmetry Parameter (η)Temperature (K)Reference
GdGa107.6 (Site 1), 84.1 (Site 2)0.66 (Site 1), 0.96 (Site 2)Room Temp[4]
SmGa₂22208[4]
YbAg₂~100 (2a site), ~85 (6h site)-Normal Pressure[6]
SmNi₂~270Axially Symmetric< 300[3]
ZnOVzz ≈ 16.0 V/Ų0.0Room Temp[7]

Table 2: Magnetic Hyperfine Fields for 111Cd

Material/SystemMagnetic Hyperfine Field (Bhf) [T]Temperature (K)Reference
GdNi₂7.95 (Site 1), 7.54 (Site 2)10[3]
SmNi₂3.9(1)10[3]
SmGa₂3.0(2)≤ 17[8]
CdCr₂S₄-4.2 - 293[9]
CdCr₂Se₄-4.2 - 293[9]

Experimental Protocols

Methodology for a Standard TDPAC Experiment

  • Sample Preparation: Introduce the 111In parent isotope into the material of interest using an appropriate method (e.g., diffusion, implantation, or addition during synthesis). The final activity should be in the range of 0.1-5 MBq.[1]

  • Sample Mounting: Mount the sample at the center of the PAC spectrometer. For temperature-dependent studies, the sample is placed inside a furnace or cryostat.

  • Detector Setup: A typical time-differential perturbed angular correlation (TDPAC) spectrometer consists of four detectors arranged in a plane at 90° intervals around the sample.[1][2] Scintillation detectors such as BaF₂ or LaBr₃:Ce are commonly used.[1]

  • Electronics and Data Acquisition: The signals from the detectors are processed through a fast-slow coincidence system.[5]

    • Fast timing signals are used to measure the time difference between the detection of the first (171 keV) and second (245 keV) gamma rays of the cascade.

    • Slow energy signals are used to select only the events corresponding to the correct gamma ray energies.

  • Coincidence Measurement: Coincidence spectra are recorded at angles of 90° and 180° between detector pairs.[1][2] Data is collected for a sufficient time to achieve good statistics.

  • Data Reduction: The raw coincidence counts, N(θ, t), are used to calculate the anisotropy ratio, R(t), according to the formula: R(t) = 2 * [N(180°, t) - N(90°, t)] / [N(180°, t) + 2 * N(90°, t)] This R(t) function is proportional to the perturbation function G₂(t), which contains the information about the hyperfine interactions.

  • Data Analysis: The experimental R(t) spectrum is fitted to a theoretical model for the perturbation function to extract the hyperfine parameters (νq, η, Bhf, etc.). The analysis often involves a Fourier transform of the R(t) spectrum to identify the characteristic interaction frequencies.

Visualizations

PAC_Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement PAC Measurement cluster_analysis Data Analysis Start Start with Host Material Doping Introduce 111In Probe Isotope (Diffusion, Implantation, etc.) Start->Doping Annealing Anneal Sample (to remove defects) Doping->Annealing Mounting Mount Sample in Spectrometer Annealing->Mounting Acquisition Data Acquisition (Coincidence Counting at 90° & 180°) Mounting->Acquisition Reduction Calculate R(t) Ratio Acquisition->Reduction Fitting Fit R(t) to Theoretical Model Reduction->Fitting Interpretation Extract Hyperfine Parameters (νq, η, Bhf) Fitting->Interpretation Result Interpret Local Environment Interpretation->Result

Caption: Workflow of a typical 111Cd PAC experiment.

Data_Analysis_Logic Start Start with R(t) Spectrum FT Fourier Transform of R(t) Start->FT InitialGuess Estimate Initial Parameters from FT Peaks FT->InitialGuess Model Choose Physical Model (e.g., single site, two sites, magnetic) InitialGuess->Model Fit Least-Squares Fit of R(t) Model->Fit GoodFit Good Fit? (Check χ²) Fit->GoodFit Refine Refine Model (e.g., add another site, distribution) GoodFit->Refine No End Final Hyperfine Parameters GoodFit->End Yes Refine->Model

Caption: Logical flow for analyzing 111Cd PAC spectra.

References

Technical Support Center: Overcoming Low Sensitivity in Cadmium-111 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cadmium-111 (¹¹¹Cd) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to overcoming the challenges of low sensitivity in ¹¹¹Cd NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹¹¹Cd NMR signal so weak?

A1: The low sensitivity of ¹¹¹Cd NMR stems from a combination of factors. ¹¹¹Cd has a relatively low gyromagnetic ratio, which directly impacts the NMR signal intensity. Additionally, the natural abundance of the ¹¹¹Cd isotope is only 12.8%. For biological samples or those with low cadmium concentrations, these factors can lead to a signal that is difficult to distinguish from noise.

Q2: What are the primary methods to enhance ¹¹¹Cd NMR sensitivity?

A2: Several techniques can be employed to significantly improve the signal-to-noise ratio (S/N) in ¹¹¹Cd NMR experiments. The most common and effective methods include:

  • Isotopic Enrichment: Increasing the concentration of the NMR-active ¹¹¹Cd isotope in your sample.

  • Cryoprobe Technology: Utilizing a cryogenically cooled probe to reduce thermal noise.

  • Paramagnetic Relaxation Enhancement (PRE): Introducing a paramagnetic agent to shorten relaxation times and allow for faster signal averaging.

  • Optimized Data Acquisition and Processing: Fine-tuning experimental parameters and applying specific data processing techniques to enhance the signal.

Q3: When should I consider isotopic enrichment?

A3: Isotopic enrichment is highly recommended when you are working with proteins or other biological macromolecules where a metal ion can be substituted with cadmium. This is particularly useful in studies of metalloproteins where zinc (Zn²⁺) can be replaced by ¹¹¹Cd²⁺. This method directly increases the number of NMR-active nuclei, leading to a proportional increase in signal intensity.

Q4: How much of a sensitivity gain can I expect from a cryoprobe?

A4: A cryoprobe can provide a significant sensitivity enhancement, typically by a factor of 3 to 4 compared to a conventional room temperature probe. This is achieved by cooling the detection electronics to cryogenic temperatures, which drastically reduces thermal noise, a major contributor to the poor signal-to-noise ratio.

Q5: Are there any downsides to using paramagnetic relaxation agents?

A5: While effective in reducing experiment time, paramagnetic agents can lead to line broadening if used at excessive concentrations. This can obscure important details in your spectrum. It is crucial to carefully titrate the concentration of the paramagnetic agent to find the optimal balance between reduced relaxation times and acceptable line broadening.

Q6: Can data processing alone solve my sensitivity issues?

A6: Data processing techniques can significantly improve the appearance of your spectrum and enhance the signal-to-noise ratio. Techniques like apodization, zero-filling, and baseline correction are powerful tools. However, they are most effective when applied to data that already has a detectable signal. For extremely weak signals, data processing alone may not be sufficient, and you should consider combining it with hardware or sample preparation-based enhancement techniques.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your ¹¹¹Cd NMR experiments.

Issue 1: No visible signal after a long acquisition.

Possible Causes and Solutions:

  • Incorrect Probe Tuning and Matching: The probe must be accurately tuned to the ¹¹¹Cd frequency.

    • Solution: Carefully re-tune and match the probe for the ¹¹¹Cd channel. Ensure the tuning dip is sharp and centered on the correct frequency.

  • Low Sample Concentration: The concentration of the cadmium species may be below the detection limit of the spectrometer.

    • Solution: If possible, increase the sample concentration. If not, consider using a sensitivity enhancement technique like isotopic enrichment or a cryoprobe.

  • Incorrect Receiver Gain: An improperly set receiver gain can lead to either signal clipping (if too high) or a failure to detect a weak signal (if too low).

    • Solution: Automatically adjust the receiver gain using the spectrometer's autogain function. If the signal is still not visible, manually increase the receiver gain in small increments.

  • Long T₁ Relaxation Time: If the repetition time of your pulse sequence is too short compared to the T₁ of your cadmium species, the signal will be saturated and not detected.

    • Solution: Measure the T₁ of your sample and set the recycle delay to at least 5 times T₁. If T₁ is very long, consider adding a paramagnetic relaxation agent to shorten it.

Issue 2: The obtained spectrum has a very poor signal-to-noise ratio.

Possible Causes and Solutions:

  • Insufficient Number of Scans: Signal averaging improves the signal-to-noise ratio by the square root of the number of scans.

    • Solution: Increase the number of scans. Doubling the signal-to-noise ratio requires a four-fold increase in the number of scans.

  • Suboptimal Pulse Width: An incorrect pulse width will not efficiently excite the ¹¹¹Cd nuclei.

    • Solution: Calibrate the 90° pulse width for ¹¹¹Cd on your sample or a standard sample of similar composition.

  • Poor Magnetic Field Homogeneity (Shimming): A poorly shimmed magnet will result in broad lines and reduced signal height.

    • Solution: Carefully shim the magnetic field on your sample. For aqueous samples, consider using a deuterium-exchanged solvent for the lock and shimming.

  • Inappropriate Apodization Function: The choice of window function during data processing can significantly impact the signal-to-noise ratio.[1][2]

    • Solution: Apply an exponential multiplication with a line broadening factor comparable to the natural linewidth of your signal. This will improve the signal-to-noise ratio at the expense of a slight decrease in resolution.

Issue 3: The spectral lines are excessively broad.

Possible Causes and Solutions:

  • Chemical Exchange: The cadmium nucleus may be in exchange between different chemical environments on a timescale comparable to the NMR experiment.

    • Solution: Try acquiring spectra at different temperatures to see if the exchange can be slowed down (at lower temperatures) or sped up (at higher temperatures) to sharpen the signals.

  • Presence of Paramagnetic Impurities: Unintentional paramagnetic species in your sample can cause significant line broadening.

    • Solution: Ensure all glassware is thoroughly cleaned to remove any metal contaminants. Use high-purity reagents and solvents. Consider using a chelating agent like EDTA to sequester any paramagnetic metal ions.

  • High Viscosity of the Sample: Highly viscous samples can lead to broader lines due to slower molecular tumbling.

    • Solution: If possible, dilute your sample or acquire the spectrum at a higher temperature to reduce viscosity.

Data Presentation

Table 1: Comparison of Sensitivity Enhancement Techniques for ¹¹¹Cd NMR

TechniquePrincipleTypical Enhancement FactorAdvantagesDisadvantages
Isotopic Enrichment Increases the abundance of the NMR-active ¹¹¹Cd isotope.Proportional to enrichment level (e.g., ~8x for 96% enrichment)Direct and significant signal increase.Can be expensive; requires chemical synthesis or biological expression.
Cryoprobe Reduces thermal noise in the detection electronics by cryogenic cooling.3 - 4xApplicable to all samples; no sample modification needed.Higher initial and maintenance costs for the probe.
Paramagnetic Relaxation Enhancement (PRE) Shortens T₁ relaxation times, allowing for more scans in a given time.Varies with agent and concentration; can significantly reduce experiment time.Reduces overall experiment time.Can cause line broadening; may interact with the sample.
Optimized Data Processing Mathematical manipulation of the FID to improve S/N.1.5 - 2xNo cost; can be applied retrospectively.Can distort line shapes and introduce artifacts if not used carefully.

Experimental Protocols

Protocol 1: Isotopic Enrichment of a Zinc-Binding Protein with ¹¹¹Cd

This protocol describes the general procedure for replacing zinc with ¹¹¹Cd in a recombinantly expressed zinc-binding protein.

  • Protein Expression and Purification: Express and purify the zinc-binding protein of interest using standard biochemical techniques. Ensure the final buffer is free of any chelating agents like EDTA.

  • Apo-Protein Preparation: Dialyze the purified protein against a buffer containing a strong chelating agent (e.g., 10 mM EDTA) to remove the native zinc. Subsequently, dialyze extensively against a metal-free buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5, treated with Chelex resin) to remove the EDTA and any remaining traces of metal ions.

  • Reconstitution with ¹¹¹Cd:

    • Prepare a stock solution of ¹¹¹CdCl₂ from ¹¹¹CdO (typically >95% enriched). Dissolve the ¹¹¹CdO in a minimal amount of HCl and then dilute with metal-free buffer to a final concentration of ~10-50 mM.

    • Slowly add a stoichiometric amount (or a slight excess) of the ¹¹¹CdCl₂ solution to the apo-protein solution while gently stirring on ice.

    • Incubate the mixture on ice for 1-2 hours to allow for complete metal binding.

  • Removal of Excess Cadmium: Remove any unbound ¹¹¹Cd by dialysis or size-exclusion chromatography using a metal-free buffer.

  • Sample Preparation for NMR: Concentrate the ¹¹¹Cd-labeled protein to the desired concentration for NMR analysis. Add D₂O to a final concentration of 5-10% for the lock signal.

Protocol 2: Using a Paramagnetic Relaxation Agent (Gd³⁺-DTPA)

This protocol outlines the use of a gadolinium-based relaxation agent to shorten T₁ in a ¹¹¹Cd NMR experiment.

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of a stable, inert paramagnetic complex such as Gd³⁺-DTPA in the same buffer as your NMR sample.

  • Initial ¹¹¹Cd Spectrum: Acquire a ¹¹¹Cd NMR spectrum of your sample without the relaxation agent to serve as a reference.

  • Titration with Paramagnetic Agent:

    • Add a small aliquot of the Gd³⁺-DTPA stock solution to your NMR sample to achieve a low micromolar concentration (e.g., 1-5 µM).

    • Acquire another ¹¹¹Cd spectrum with a significantly shorter recycle delay (e.g., 1 second).

    • Observe the effect on signal intensity and line width.

  • Optimization: Incrementally add more of the paramagnetic agent, acquiring a spectrum after each addition, until you find a concentration that provides a significant reduction in acquisition time without unacceptable line broadening. A good starting point is to aim for a T₁ that is approximately 1-2 seconds.

  • Final Data Acquisition: Once the optimal concentration is determined, acquire your final ¹¹¹Cd NMR spectrum using the shortened recycle delay.

Protocol 3: Data Processing Workflow for Sensitivity Enhancement

This workflow describes the steps to process a low signal-to-noise ¹¹¹Cd NMR FID to maximize sensitivity.

  • Fourier Transform (FT): Perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Phase Correction: Carefully and accurately phase the spectrum. An incorrectly phased spectrum will have distorted peak shapes and reduced intensity. Automated phasing routines can be a good starting point, but manual fine-tuning is often necessary.

  • Apodization (Window Function):

    • Apply an exponential window function to the FID before Fourier transformation. This is done by multiplying the FID by e^(-LB*t), where LB is the line broadening factor and t is time.

    • Choose an LB value that is approximately equal to the linewidth of the signals in your spectrum. This will maximize the signal-to-noise ratio. Be aware that this will also decrease the resolution.

  • Zero Filling: Zero-fill the FID at least once (i.e., double the number of data points) before Fourier transformation. This will improve the digital resolution of the spectrum, resulting in smoother and better-defined peaks.

  • Baseline Correction: After Fourier transformation and phasing, the baseline of the spectrum may be distorted. Apply a baseline correction algorithm (e.g., polynomial fitting or spline interpolation) to obtain a flat baseline. This is crucial for accurate integration and peak picking.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing Sample Sample Isotopic_Enrichment Isotopic_Enrichment Sample->Isotopic_Enrichment Optional NMR_Sample NMR_Sample Sample->NMR_Sample Isotopic_Enrichment->NMR_Sample Spectrometer_Setup Spectrometer_Setup NMR_Sample->Spectrometer_Setup Tuning_Matching Tuning_Matching Spectrometer_Setup->Tuning_Matching Shimming Shimming Tuning_Matching->Shimming Pulse_Calibration Pulse_Calibration Shimming->Pulse_Calibration Data_Acquisition Data_Acquisition Pulse_Calibration->Data_Acquisition Fourier_Transform Fourier_Transform Data_Acquisition->Fourier_Transform Phase_Correction Phase_Correction Fourier_Transform->Phase_Correction Apodization Apodization Phase_Correction->Apodization Baseline_Correction Baseline_Correction Apodization->Baseline_Correction Final_Spectrum Final_Spectrum Baseline_Correction->Final_Spectrum

Caption: General experimental workflow for a ¹¹¹Cd NMR experiment.

troubleshooting_workflow Start Low ¹¹¹Cd Signal Check_Tuning Probe Tuned? Start->Check_Tuning Check_Concentration Sufficient Concentration? Check_Tuning->Check_Concentration Yes ReTune Re-tune and Match Check_Tuning->ReTune No Check_Scans Enough Scans? Check_Concentration->Check_Scans Yes Increase_Concentration Increase Concentration or Use Enrichment/Cryoprobe Check_Concentration->Increase_Concentration No Check_Shimming Good Shimming? Check_Scans->Check_Shimming Yes Increase_Scans Increase Number of Scans Check_Scans->Increase_Scans No ReShim Improve Shimming Check_Shimming->ReShim No Process_Data Apply Sensitivity-Enhancing Data Processing Check_Shimming->Process_Data Yes ReTune->Check_Concentration Increase_Concentration->Check_Scans Increase_Scans->Check_Shimming ReShim->Process_Data

References

Technical Support Center: Minimizing Background Interference in ¹¹¹Cd Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in their ¹¹¹Cd tracer studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference in ¹¹¹Cd tracer studies?

A1: Background interference in ¹¹¹Cd tracer studies can originate from several sources, depending on the analytical technique employed. The two primary methods for ¹¹¹Cd detection are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Perturbed Angular Correlation (PAC) spectroscopy.

  • For MC-ICP-MS:

    • Isobaric Interference: This is the most significant source of interference, where isotopes of other elements have the same mass-to-charge ratio as ¹¹¹Cd. Common isobaric interferences include ¹¹¹Pd and ¹¹¹In.

    • Polyatomic (or Molecular) Interference: These are ions formed in the plasma from the sample matrix, acids, or atmospheric gases that have the same nominal mass as ¹¹¹Cd. Examples include ⁹⁵Mo¹⁶O⁺ and ⁹⁴Zr¹⁶O¹H⁺.[1]

    • Matrix Effects: High concentrations of other elements in the sample can suppress or enhance the ¹¹¹Cd signal, leading to inaccurate quantification.[2]

  • For PAC Spectroscopy:

    • Natural Background Radiation: Gamma rays from naturally occurring radioactive isotopes in the surrounding environment (e.g., from concrete, soil) can contribute to the background.[3][4]

    • Compton Scattering: High-energy gamma rays from the ¹¹¹Cd decay cascade or other radioactive sources can scatter within the detector or surrounding materials, creating a continuous background that can obscure the true coincidence events.

    • Random Coincidences: The simultaneous detection of two unrelated gamma rays within the resolving time of the spectrometer can be mistaken for a true coincidence event from the ¹¹¹Cd cascade.

    • Contamination of the Sample or Detector: Radioactive impurities in the sample or on the surface of the detectors can be a source of background.

Troubleshooting Guides

I. Troubleshooting High Background in MC-ICP-MS Analysis

Q2: My ¹¹¹Cd signal in MC-ICP-MS is unexpectedly high in my blank samples. What could be the cause and how can I fix it?

A2: High background in blank samples for ¹¹¹Cd analysis by MC-ICP-MS is a common issue that can often be traced back to contamination or isobaric/polyatomic interferences.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Reagents and Water: Ensure that all acids and water used for sample dilution and preparation are of the highest purity (e.g., trace metal grade). Prepare fresh dilutions.

    • Labware: Use acid-leached and thoroughly rinsed labware (e.g., PFA or PTFE) to minimize metal contamination.

    • Instrument Introduction System: Check for memory effects from previous high-concentration samples. Run a rigorous washing protocol between samples.

  • Check for Isobaric and Polyatomic Interferences:

    • Consult a table of known interferences for ¹¹¹Cd (see Table 1).

    • Analyze your blank solution for the presence of elements that can cause interferences, such as Palladium (Pd), Indium (In), Molybdenum (Mo), and Zirconium (Zr).

    • If interfering elements are present, you will need to either remove them through chemical separation or use mathematical corrections.

dot

cluster_0 Troubleshooting High Blank Signal in MC-ICP-MS Start High Blank Signal Detected Check_Contamination Investigate Contamination Sources Start->Check_Contamination Check_Interference Analyze for Interfering Elements Start->Check_Interference Clean_System Clean Sample Introduction System Check_Contamination->Clean_System Use_Pure_Reagents Use High-Purity Reagents Check_Contamination->Use_Pure_Reagents Chemical_Separation Implement Chemical Separation Check_Interference->Chemical_Separation Mathematical_Correction Apply Mathematical Corrections Check_Interference->Mathematical_Correction Resolved Blank Signal Reduced Clean_System->Resolved Use_Pure_Reagents->Resolved Chemical_Separation->Resolved Mathematical_Correction->Resolved

Caption: Troubleshooting workflow for high blank signals in ¹¹¹Cd MC-ICP-MS analysis.

Table 1: Common Isobaric and Polyatomic Interferences for ¹¹¹Cd in MC-ICP-MS

Mass (m/z)Interfering IonSource of Interference
111¹¹¹Pd⁺Isobaric
111¹¹¹In⁺Isobaric
111⁹⁵Mo¹⁶O⁺Polyatomic (from Molybdenum in sample/matrix)[1]
111⁹⁴Zr¹⁶O¹H⁺Polyatomic (from Zirconium in sample/matrix)[1]
111⁹³Nb¹⁸O⁺Polyatomic (from Niobium in sample/matrix)
111⁷⁵As³⁶Ar⁺Polyatomic (from Argon plasma and Arsenic in sample)

Q3: How can I correct for isobaric interferences during my ¹¹¹Cd measurement?

A3: Correcting for isobaric interferences is critical for accurate ¹¹¹Cd quantification. There are two main approaches:

  • Mathematical Correction: This involves measuring an isotope of the interfering element that is free from other interferences and using the known natural isotopic abundances to calculate and subtract the contribution at the ¹¹¹Cd mass. For example, to correct for ¹¹¹Pd, you would measure ¹⁰⁵Pd and use the known ¹¹¹Pd/¹⁰⁵Pd ratio. Modern MC-ICP-MS software often has built-in functionalities for these corrections.[5]

  • Chemical Separation: This is a more robust method that involves physically removing the interfering elements from the sample before analysis. Ion-exchange chromatography is a commonly used technique for this purpose. A detailed protocol should be optimized based on the specific sample matrix and the interfering elements present.

Experimental Protocol: Chemical Separation of Isobaric Interferences for ¹¹¹Cd Analysis

This is a general protocol and may require optimization.

  • Sample Digestion: Digest the sample using high-purity acids (e.g., HNO₃ and HCl).

  • Resin Selection: Choose an anion exchange resin that has a high affinity for the interfering elements (e.g., Pd, In) under specific acid conditions, while allowing Cd to pass through, or vice-versa.

  • Column Preparation: Prepare a column with the selected resin and equilibrate it with the appropriate acid solution.

  • Sample Loading: Load the digested sample onto the column.

  • Elution:

    • Wash the column with a specific acid concentration to elute the matrix elements and some interferences.

    • Selectively elute the element of interest (Cd) or the interfering elements using a different acid concentration.

  • Collection: Collect the fraction containing the purified ¹¹¹Cd.

  • Analysis: Analyze the purified fraction by MC-ICP-MS.

dot

cluster_1 Chemical Separation Workflow for ¹¹¹Cd Purification Start Digested Sample Load_Sample Load Sample onto Anion Exchange Column Start->Load_Sample Wash_Column Wash with Acid 1 (Elute Matrix) Load_Sample->Wash_Column Elute_Cd Elute ¹¹¹Cd with Acid 2 Wash_Column->Elute_Cd Collect_Fraction Collect Purified ¹¹¹Cd Fraction Elute_Cd->Collect_Fraction Analysis MC-ICP-MS Analysis Collect_Fraction->Analysis

Caption: Experimental workflow for the chemical separation of ¹¹¹Cd from interfering elements.

II. Troubleshooting High Background in PAC Spectroscopy

Q4: I am observing a high, flat background in my PAC spectrum. What are the likely causes and solutions?

A4: A high, flat background in a PAC spectrum often indicates an issue with random coincidences or a high level of ambient background radiation.

Troubleshooting Steps:

  • Check for Random Coincidences:

    • Source Activity: An overly "hot" source (high activity) can increase the rate of single gamma-ray detections, leading to a higher probability of random coincidences. If possible, use a source with lower activity.

    • Detector Shielding: Ensure that the detectors are properly shielded from each other to minimize the detection of gamma rays from different decay events.

    • Time Resolution: A poor time resolution of the spectrometer can increase the time window for random coincidences. Check the timing settings and the performance of the electronics.

  • Assess Environmental Background:

    • Background Measurement: Acquire a long background spectrum with the source removed to quantify the contribution of natural background radiation.[3]

    • Shielding: If the environmental background is high, improve the shielding around the detector setup using lead bricks or other high-Z materials.

  • Data Analysis Correction:

    • Most PAC analysis software includes algorithms to subtract the random coincidence background from the measured time spectrum. Ensure this correction is being applied correctly. The background is typically estimated from the "tails" of the time spectrum where the contribution from true coincidences is negligible.

Q5: My PAC spectrum has a sloping background. What does this indicate?

A5: A sloping background in a PAC spectrum is often due to the Compton scattering of high-energy gamma rays.

Troubleshooting and Mitigation:

  • Compton Suppression: The most effective way to reduce Compton background is to use a Compton suppression system. This typically involves surrounding the primary detector with a larger scintillator detector (a "guard" detector). When a gamma ray scatters out of the primary detector and is detected by the guard detector, the event is rejected (vetoed). The efficiency of Compton suppression systems can significantly improve the peak-to-background ratio.

  • Energy Gating: Carefully set the energy windows for the start and stop gamma rays of the ¹¹¹Cd cascade (171 keV and 245 keV). Tighter energy gates can help to exclude scattered photons.

  • Sample Purity: Ensure the radioactive source is free from high-energy gamma-emitting impurities, as these can be a major source of Compton background. Radiochemical purification of the ¹¹¹In/¹¹¹Cd source may be necessary.

dot

cluster_2 Logic for Reducing Compton Background in PAC High_Compton High Compton Background Detected Use_Compton_Suppression Implement Compton Suppression System High_Compton->Use_Compton_Suppression Optimize_Energy_Gates Optimize Energy Windows for 171/245 keV High_Compton->Optimize_Energy_Gates Purify_Source Ensure Radiochemical Purity of ¹¹¹In/¹¹¹Cd Source High_Compton->Purify_Source Reduced_Background Compton Background Minimized Use_Compton_Suppression->Reduced_Background Optimize_Energy_Gates->Reduced_Background Purify_Source->Reduced_Background

Caption: Logical relationships for mitigating Compton scattering background in ¹¹¹Cd PAC studies.

Data Presentation

Table 2: Comparison of Background Reduction Strategies in ¹¹¹Cd Tracer Studies

TechniqueMethodTypical Background Reduction EfficiencyKey Considerations
MC-ICP-MS Chemical Separation (Ion Exchange)>99% for specific interfering elementsCan be time-consuming; requires method development.
Collision/Reaction Cell (CRC)Variable, depends on interference and gasEffective for many polyatomic interferences; may affect sensitivity.
Mathematical CorrectionDependent on accuracy of isotopic ratiosRequires measurement of an interference-free isotope of the interfering element.[5]
PAC Spectroscopy Lead Shielding50-90% for environmental backgroundCan be bulky and heavy.
Compton Suppression System5-10 fold reduction in Compton continuumRequires specialized and more complex detector setup.
Random Coincidence SubtractionCorrects for, rather than reduces, randomsA standard part of PAC data analysis.

Experimental Protocols

Detailed Methodology: Sample Preparation for Low-Background ¹¹¹Cd PAC Spectroscopy

This protocol outlines the key steps for preparing a sample for PAC spectroscopy to minimize background interference. The example provided is for doping a solid-state sample with the ¹¹¹In parent isotope.

  • Host Material Preparation:

    • Start with a high-purity host material. If synthesizing the material, use high-purity precursors.

    • The sample should be in a form suitable for the PAC spectrometer (e.g., powder, single crystal, pellet).

  • Doping with ¹¹¹In:

    • Obtain a carrier-free ¹¹¹InCl₃ solution.

    • For metallic or intermetallic samples: The metallic constituents can be sealed in a tantalum tube under an inert argon atmosphere along with the radioactive ¹¹¹InCl₃. The sealed tube is then heated to a high temperature (e.g., 1250 K) for several hours to allow for diffusion of the ¹¹¹In into the host lattice.[6]

    • For other materials: The doping method will vary. For proteins, the ¹¹¹In may be introduced during protein folding or reconstitution. For thin films, ion implantation can be used.

  • Sample Encapsulation:

    • The doped sample should be encapsulated in a non-reactive, low-background container (e.g., a quartz ampoule or a plastic holder). The choice of container material is crucial to avoid introducing background signals.

  • Source Centering:

    • Carefully position the encapsulated sample at the geometric center of the detector array. Off-center positioning can introduce systematic errors and affect the background subtraction.

  • Background Measurement:

    • Before and after the sample measurement, acquire a background spectrum for the same duration with an empty sample holder to accurately subtract the environmental background.[3]

References

Improving the yield of Indium-111 production from Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Indium-111 (¹¹¹In) from Cadmium-111 (¹¹¹Cd). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols to optimize the yield and purity of ¹¹¹In.

Frequently Asked Questions (FAQs)

Q1: What are the primary nuclear reactions for producing Indium-111 from cadmium?

A1: Indium-111 is typically produced in a cyclotron by proton irradiation of a cadmium target. The two most common reactions are:

  • ¹¹¹Cd(p,n)¹¹¹In: This reaction involves bombarding an enriched ¹¹¹Cd target with protons to produce ¹¹¹In.

  • ¹¹²Cd(p,2n)¹¹¹In: This method uses an enriched Cadmium-112 target. It is often preferred as it can result in a higher level of radionuclide purity.[1][2]

Q2: What are the key decay characteristics and properties of Indium-111?

A2: Indium-111 decays by electron capture to stable this compound with a physical half-life of 2.8 days.[1][2][3] During its decay, it emits gamma photons at primary energies of 171.3 keV (91% abundance) and 245.4 keV (94% abundance), which are crucial for medical imaging techniques like SPECT.[1]

Q3: What are the main challenges in producing high-purity Indium-111?

A3: The primary challenges include:

  • Minimizing Radionuclidic Impurities: The production process can create unwanted isotopes, most notably Indium-114m (half-life of 49.5 days), which can interfere with imaging and increase the patient's radiation dose.[4]

  • Efficient Chemical Separation: Achieving a clean separation of no-carrier-added ¹¹¹In from the bulk cadmium target material and other metallic impurities (e.g., copper from the target backing) is critical for the final product's quality.[5][6]

  • Target Integrity: The cadmium target must be able to withstand the heat generated during proton bombardment without melting or failing.

  • Optimizing Yield: Maximizing the production of ¹¹¹In requires careful optimization of several parameters, including proton beam energy and current, irradiation time, and target thickness.

Q4: What are the common applications of Indium-111 in research and medicine?

A4: Indium-111 is widely used in nuclear medicine for diagnostic imaging. When formulated as ¹¹¹InCl₃, it can be used to radiolabel molecules such as antibodies and peptides for various applications.[1] These include:

  • Radioimmunoscintigraphy: Labeling monoclonal antibodies to image tumors, such as in ProstaScint for prostate cancer imaging.[1]

  • Peptide Receptor Radionuclide Imaging: Labeling peptides like octreotide (B344500) (Octreoscan) to visualize neuroendocrine tumors.[1]

  • Cell Labeling: Labeling blood cells like platelets and leukocytes to detect thrombus, inflammation, and infections.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the ¹¹¹In production process.

Problem: Lower than expected ¹¹¹In yield.

  • Question: My final yield of ¹¹¹In is consistently low. What factors should I investigate to improve it?

  • Answer:

    • Proton Beam Energy: The cross-section for the ¹¹¹Cd(p,n)¹¹¹In reaction is highly energy-dependent. Ensure your cyclotron is delivering protons at the optimal energy range for this reaction. The measured thin-target yield for producing ¹¹¹In from natural cadmium with protons reaches a maximum at approximately 21 MeV.[7]

    • Target Thickness and Uniformity: An uneven or incorrectly sized cadmium target can lead to inefficient proton interaction and poor heat dissipation. The target thickness should be optimized to maximize proton energy deposition within the target material without excessive energy loss.

    • Beam Current and Irradiation Time: Low beam current or insufficient irradiation time will directly result in lower production. Verify the beam current on the target and consider extending the bombardment duration, balancing yield against the production of longer-lived impurities.

    • Chemical Separation Efficiency: Inefficient recovery during the chemical separation process is a common cause of yield loss. Review your separation protocol, including the type of resin used, column conditioning, and elution steps.

Problem: High levels of radionuclidic impurities.

  • Question: My ¹¹¹In preparation is contaminated with Indium-114m (¹¹⁴ᵐIn). How can this be minimized?

  • Answer:

    • Choice of Target Material: Using highly enriched ¹¹²Cd targets and the ¹¹²Cd(p,2n)¹¹¹In reaction is a common strategy to produce ¹¹¹In with higher radionuclide purity.[1][2]

    • Proton Energy Control: The production of ¹¹⁴ᵐIn is also dependent on proton energy. Bombarding natural cadmium targets can produce this impurity through various reaction channels. Carefully controlling the proton energy to favor the desired ¹¹¹In production reaction is crucial.

    • Cooling Period: Allowing the irradiated target to "cool" for a specific period before chemical processing can help reduce short-lived impurities. However, for a long-lived impurity like ¹¹⁴ᵐIn (half-life ~49.5 days), this is not an effective strategy.[4] The focus must be on optimizing the initial production parameters. Commercial preparations aim for ¹¹⁴ᵐIn levels below 0.15% at the time of expiration.[3][8]

Problem: Inefficient separation of ¹¹¹In from the cadmium target.

  • Question: I am experiencing poor separation of ¹¹¹In from the bulk cadmium target material. What are the best practices?

  • Answer:

    • Dissolution: The irradiated target must be completely dissolved. A common method is using concentrated hydrobromic acid (HBr).[6][9]

    • Ion Exchange Chromatography: This is the most critical step. Anion exchange chromatography is a highly effective method. A typical procedure involves dissolving the target in HBr and passing it through a column like Dowex 50x8 or specific extraction chromatography resins (e.g., TEVA, TRU).[5][6][9] The cadmium can be washed from the column while the indium is retained, which is then eluted with a different acid, such as hydrochloric acid (HCl).[6][9]

    • Resin Selection and Conditioning: The choice of resin is vital. Resins like TEVA, TRU, and Ln Resin have been studied for their effectiveness in separating indium from cadmium.[5] Proper conditioning of the resin before loading the sample is mandatory for achieving high separation efficiency.

Problem: Poor radiolabeling efficiency with the final ¹¹¹In product.

  • Question: The ¹¹¹InCl₃ I produced shows low efficiency when labeling antibodies/peptides. What is the likely cause?

  • Answer:

    • Chemical Purity: The presence of stable metal ion contaminants (e.g., Cd²⁺, Cu²⁺, Fe³⁺, Zn²⁺) in the final ¹¹¹InCl₃ solution is a primary cause of poor labeling. These ions compete with ¹¹¹In³⁺ for the chelating sites on your antibody or peptide.[10] Ensure your separation process effectively removes these impurities to trace levels (typically < 0.6 ppm).[11]

    • pH of the Solution: The pH of the ¹¹¹InCl₃ solution is critical for successful radiolabeling. Commercial solutions typically have a pH between 1.1 and 1.4.[3][8] The pH of the labeling reaction buffer must also be carefully controlled according to the protocol for the specific molecule being labeled.

    • Chelator Quality: Ensure the chelator conjugated to your molecule (e.g., DTPA, DOTA) has not been compromised and that excess unconjugated chelate has been removed, as it can also compete for the ¹¹¹In.[10]

Experimental Protocols

Protocol 1: Preparation of Enriched Cadmium Target by Electroplating

This protocol describes the electroplating of enriched ¹¹¹Cd or ¹¹²Cd onto a high-purity copper backing.

  • Substrate Preparation: A high-purity copper disc (backing) is polished and cleaned thoroughly to ensure a smooth, adherent surface.

  • Electrolyte Bath Preparation: Prepare an electrolyte solution. Cyanide-based baths are common for achieving a smooth, uniform cadmium layer, though they are highly toxic and require stringent safety protocols.[12][13] Acid sulfate (B86663) or neutral chloride systems can also be used.[13]

  • Electroplating Process:

    • The copper disc is made the cathode, and a pure cadmium anode is used.

    • The enriched cadmium material is dissolved to become part of the electrolyte bath.

    • Apply a specific current density at a controlled temperature. These parameters affect plating efficiency, speed, and deposit uniformity.[13]

    • Plate the cadmium to the desired thickness, typically in the range of several hundred milligrams per square centimeter.

  • Post-Plating Treatment: The plated target is rinsed with deionized water, dried, and carefully inspected for uniformity and integrity.

Protocol 2: Proton Irradiation of the Cadmium Target

  • Target Mounting: The electroplated cadmium target is mounted in a target holder designed for efficient cooling.

  • Cyclotron Setup: The cyclotron is set to deliver a proton beam of the desired energy (e.g., 15-22 MeV) and current (e.g., 100 µA).[6][7]

  • Irradiation: The target is bombarded with the proton beam for a predetermined duration (e.g., 48 minutes to several hours) to achieve the target activity (e.g., 80 µAh).[6] Continuous and efficient cooling of the target is critical throughout the irradiation to prevent melting.

  • Target Retrieval: After irradiation and a suitable cooling period, the target is safely retrieved from the cyclotron vault for chemical processing.

Protocol 3: Post-Irradiation Chemical Separation of ¹¹¹In

  • Target Dissolution: The irradiated cadmium layer is selectively dissolved from the copper backing using 6-8M hydrobromic acid (HBr).[9]

  • Column Preparation: An anion exchange column (e.g., Dowex 50x8 resin) is pre-conditioned by washing with concentrated HBr.[6]

  • Loading and Washing: The dissolved target solution is loaded onto the column. The ¹¹¹In adheres to the resin.

  • Elution of Impurities: The column is rinsed with several volumes of concentrated HBr to wash away the bulk cadmium and copper impurities.[6][9]

  • Elution of ¹¹¹In: The purified ¹¹¹In is then stripped from the resin using 1N hydrochloric acid (HCl) to produce the final ¹¹¹InCl₃ solution.[6][9]

  • Quality Control: The final product is tested for radionuclidic purity (using gamma spectroscopy), chemical purity (checking for metal contaminants), and radiochemical purity.[6]

Data Presentation

Table 1: Nuclear Reactions for Indium-111 Production

Target IsotopeNuclear ReactionTypical Proton EnergyYield & Purity Considerations
¹¹¹Cd¹¹¹Cd(p,n)¹¹¹In10 - 20 MeVGood yield; potential for impurities if natural cadmium is used.
¹¹²Cd¹¹²Cd(p,2n)¹¹¹In18 - 30 MeVGenerally results in higher radionuclide purity.[1]
Natural CdnatCd(p,xn)¹¹¹In15 - 30 MeVMost economical but produces more radionuclidic impurities, including ¹¹⁴ᵐIn.[14][15]
¹⁰⁹Ag¹⁰⁹Ag(α,2n)¹¹¹In< 40 MeVAn alternative route using alpha particles; generally gives lower yields but high isotopic purity.[2]

Table 2: Key Properties of Indium-111

PropertyValueReference(s)
Half-life2.8047 days (67.32 hours)[1][2][8]
Decay ModeElectron Capture (EC)[1][2]
Principal Gamma Photon (γ) Energy 1171.3 keV[1]
Abundance of γ191%[1]
Principal Gamma Photon (γ) Energy 2245.4 keV[1]
Abundance of γ294%[1]

Table 3: Common Radionuclidic Impurities in ¹¹¹In Production

ImpurityHalf-LifeProduction Route(s)Notes
¹¹⁴ᵐIn49.5 daysFrom proton reactions on ¹¹³Cd, ¹¹⁴Cd, or ¹¹⁶Cd present in the target.Long-lived; significantly impacts waste disposal and imaging quality.[4]
¹¹⁰gIn4.9 hoursFrom (p,n) reaction on ¹¹⁰Cd.Short-lived, decays away during cooling.
¹¹¹gSn35.3 minParent nuclide of ¹¹¹In.Very short-lived.

Visualizations

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Chemical Processing enriched_cd Enriched ¹¹¹Cd/¹¹²Cd Material electroplating Electroplating enriched_cd->electroplating cu_backing Copper Backing cu_backing->electroplating target Cd Target on Cu Backing electroplating->target cyclotron Cyclotron (Proton Beam) target->cyclotron irradiated_target Irradiated Target cyclotron->irradiated_target p⁺ dissolution Dissolution (HBr) irradiated_target->dissolution separation Ion Exchange Chromatography dissolution->separation qc Quality Control (Purity Checks) separation->qc final_product Final Product (¹¹¹InCl₃) qc->final_product

Caption: High-level workflow for Indium-111 production.

G start Irradiated Target (¹¹¹In, Cd, Cu) dissolve Dissolve in conc. HBr start->dissolve load Load onto Anion Exchange Column dissolve->load wash Wash with HBr load->wash elute Elute with 1N HCl load->elute ¹¹¹In retained waste1 Waste (Bulk Cd, Cu) wash->waste1 product Purified ¹¹¹InCl₃ elute->product

Caption: Workflow for chemical separation of Indium-111.

G start Low ¹¹¹In Yield Detected q1 Check Proton Beam Parameters (Energy/Current) start->q1 a1_ok Parameters OK q1->a1_ok Correct a1_bad Adjust Cyclotron Settings q1->a1_bad Incorrect q2 Inspect Target (Thickness/Uniformity) a1_ok->q2 end Yield Improved a1_bad->end a2_ok Target OK q2->a2_ok Good a2_bad Re-evaluate Electroplating Protocol q2->a2_bad Poor q3 Review Chemical Separation Efficiency a2_ok->q3 a2_bad->end a3_ok Process OK q3->a3_ok High a3_bad Optimize Separation (Resin, Eluents) q3->a3_bad Low a3_bad->end

References

Troubleshooting sample preparation for 111Cd PAC spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹¹¹Cd Perturbed Angular Correlation (PAC) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the principle of ¹¹¹Cd PAC spectroscopy?

Perturbed Angular Correlation (PAC) spectroscopy is a nuclear solid-state physics technique used to measure magnetic and electric fields in crystal structures. The method relies on the detection of two gamma rays emitted in a cascade from a radioactive probe nucleus, in this case, ¹¹¹Cd. The parent isotope, ¹¹¹In, decays to an excited state of ¹¹¹Cd. The subsequent gamma decay proceeds through an intermediate state with a well-defined lifetime. The angular correlation of the emitted gamma rays is perturbed by the interaction of the nuclear moments of the intermediate state with the surrounding electric field gradients and magnetic fields of the sample. This perturbation provides information about the local structure and dynamics at the probe nucleus.[1]

Q2: How much sample is required for a ¹¹¹Cd PAC experiment?

PAC spectroscopy is a highly sensitive technique that requires a very small amount of the radioactive probe. Typically, between 10¹⁰ and 10¹² atoms of the parent isotope (¹¹¹In) are sufficient for a measurement.[1] This corresponds to a very low concentration, often in the nanomolar range.

Q3: What are the common methods for introducing the ¹¹¹In probe into a sample?

Several methods can be used to introduce the ¹¹¹In probe into the sample, depending on the nature of the material being studied:

  • Implantation: The ¹¹¹In ions are directly implanted into the sample material.

  • Evaporation: The radioactive probe is evaporated in a vacuum and condensed onto the sample surface.

  • Diffusion: The ¹¹¹In is deposited on the surface of the sample and then diffused into the bulk material by annealing.

  • During Synthesis: The radioactive probe is added to the starting materials during the synthesis of the sample.

  • Neutron Activation: A stable isotope within the sample is activated to a radioactive PAC probe via neutron capture.

  • Nuclear Reaction: The probe nucleus is produced in situ by a nuclear reaction.[1]

Troubleshooting Guide

This guide addresses common issues encountered during ¹¹¹Cd PAC spectroscopy sample preparation and data acquisition.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal/No Peaks 1. Detector Malfunction: The gamma-ray detectors are not functioning correctly.- Check the detector power supply and connections.- Verify the functionality of the photomultiplier tubes (PMTs) and associated electronics.
2. Improper Sample Positioning: The sample is not correctly positioned within the detector array.- Ensure the sample is placed at the geometric center of the detector setup to maximize coincidence counts.
3. Insufficient ¹¹¹In Activity: The amount of the radioactive probe in the sample is too low.- Verify the initial activity of the ¹¹¹In source.- Account for radioactive decay since the source was calibrated.
4. Sample Preparation Failure: The ¹¹¹In probe was not successfully incorporated into the sample.- Review the sample preparation protocol.- For biological samples, ensure proper protein folding and binding of the probe.
High Background/Noisy Spectrum 1. Environmental Contamination: The sample or detector setup is contaminated with other radioactive sources.- Survey the laboratory for other radioactive sources.- Ensure proper shielding of the detector array.
2. Sample Contamination: The sample itself is contaminated with unwanted materials that produce spurious signals.[2]- Use high-purity reagents and materials during sample preparation.- Work in a clean environment to avoid airborne contaminants.[2]
3. Gas Leaks (for measurements not in vacuum): Leaks in the experimental setup can introduce radon, a radioactive gas.- Check all seals and connections for leaks using a leak detector.
Distorted or Unphysical Spectrum 1. Incorrect Detector Angles: The detectors are not positioned at the correct angles (e.g., 90° and 180°).- Verify the geometry of the detector setup using a known calibration source.
2. Timing Resolution Issues: Poor timing resolution in the electronics can lead to broadened or distorted spectra.- Check the timing settings on the constant fraction discriminators (CFDs) and time-to-amplitude converters (TACs).
3. Sample Inhomogeneity: The ¹¹¹In probe is located in multiple, distinct environments within the sample.- This may be a real effect reflecting the sample's properties.- Improve sample preparation to promote a unique binding site for the probe if desired.
4. After-effects: The electron shell of the ¹¹¹Cd atom is in a highly ionized state following the electron capture decay of ¹¹¹In, leading to a dynamically changing electric field gradient.- These effects are typically observed in insulators and semiconductors and can provide information about charge carrier dynamics. Annealing the sample may reduce these effects.
Poor Statistical Quality 1. Short Measurement Time: The data acquisition time is not sufficient to accumulate enough coincidence counts.- Increase the measurement time.
2. Low Detector Efficiency: The detectors have low efficiency for the gamma rays of interest.- Use detectors with higher efficiency for the 171 keV and 245 keV gamma rays of ¹¹¹Cd.
3. Strong Sample Absorption/Scattering: The sample holder or the sample itself is absorbing or scattering the gamma rays.[3]- Use a low-Z material for the sample holder.- Keep the sample dimensions as small as possible.

Experimental Protocols

Protocol 1: Preparation of a ¹¹¹In-labeled Protein Sample

This protocol outlines a general procedure for labeling a protein with ¹¹¹In for PAC studies.

Materials:

  • Protein of interest in a suitable buffer (e.g., Tris, HEPES).

  • ¹¹¹InCl₃ solution.

  • Chelating agent (if the protein does not have a native metal-binding site).

  • Size-exclusion chromatography column.

  • Buffer solutions for chromatography.

Procedure:

  • Protein Preparation: Purify the protein to homogeneity. Ensure the buffer is free of any competing metal ions or strong chelators.

  • Introduction of ¹¹¹In: Add a small volume of the ¹¹¹InCl₃ solution to the protein solution. The molar ratio of ¹¹¹In to protein should be kept low (typically << 1) to ensure that on average, less than one probe atom is bound per protein molecule.

  • Incubation: Gently mix and incubate the solution for a specific time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for the binding of ¹¹¹In to the protein.

  • Removal of Unbound ¹¹¹In: Separate the ¹¹¹In-labeled protein from unbound ¹¹¹In using a size-exclusion chromatography column.

  • Sample Concentration: Concentrate the labeled protein solution to the desired concentration for the PAC measurement.

  • Sample Loading: Carefully transfer the final sample into a suitable sample holder for the PAC spectrometer.

Protocol 2: General PAC Data Acquisition
  • Sample Placement: Position the prepared sample at the center of the PAC spectrometer's detector array.

  • Detector Setup: Arrange the detectors at 90° and 180° relative to each other.

  • Electronics Configuration: Set up the electronic modules, including amplifiers, constant fraction discriminators (CFDs), and a time-to-amplitude converter (TAC), to record the time difference between the detection of the two gamma rays.

  • Data Acquisition: Start the data acquisition software to collect coincidence events as a function of time.

  • Data Analysis: After sufficient statistics are collected, the raw time spectrum is used to calculate the PAC perturbation function, R(t), which contains the information about the hyperfine interactions.

Quantitative Data

PropertyValue
Parent Isotope ¹¹¹In
Parent Half-life (T₁/₂) ** 2.8047 days
Decay Mode Electron Capture (EC)
Daughter Isotope ¹¹¹Cd
Intermediate State Spin (I) 5/2+
Intermediate State Half-life (t₁/₂) 84.5 ns
Gamma-ray Energies (γ₁, γ₂) **171.28 keV, 245.35 keV
Nuclear Quadrupole Moment (Q) +0.83(13) b

Visualizations

G cluster_workflow Troubleshooting Workflow for ¹¹¹Cd PAC Spectroscopy start Experiment Start issue Problem Encountered? start->issue no_signal No/Low Signal issue->no_signal Yes high_background High Background issue->high_background distorted_spectrum Distorted Spectrum issue->distorted_spectrum end Problem Resolved issue->end No check_detectors Check Detectors & Electronics no_signal->check_detectors check_sample_pos Check Sample Position no_signal->check_sample_pos check_activity Verify ¹¹¹In Activity no_signal->check_activity check_contamination Check for Contamination high_background->check_contamination check_geometry Verify Detector Geometry distorted_spectrum->check_geometry check_timing Check Timing Resolution distorted_spectrum->check_timing check_detectors->end check_sample_pos->end check_activity->end check_contamination->end check_geometry->end check_timing->end

Caption: Troubleshooting decision tree for common ¹¹¹Cd PAC issues.

G cluster_decay ¹¹¹In to ¹¹¹Cd Decay Scheme for PAC In111 ¹¹¹In (Spin 9/2+) Half-life = 2.8 days EC Electron Capture In111->EC Cd111_excited ¹¹¹Cd Excited State (Spin 7/2+) EC->Cd111_excited gamma1 γ₁ (171 keV) Cd111_excited->gamma1 Cd111_intermediate ¹¹¹Cd Intermediate State (Spin 5/2+) Half-life = 84.5 ns gamma1->Cd111_intermediate gamma2 γ₂ (245 keV) Cd111_intermediate->gamma2 Cd111_ground ¹¹¹Cd Ground State (Spin 1/2+) gamma2->Cd111_ground

Caption: Simplified decay scheme of ¹¹¹In to ¹¹¹Cd relevant to PAC.

G cluster_workflow General Experimental Workflow for ¹¹¹Cd PAC prep Sample Preparation (¹¹¹In labeling) placement Sample Placement in Spectrometer prep->placement setup Detector & Electronics Setup placement->setup acquisition Data Acquisition (Coincidence Counting) setup->acquisition analysis Data Analysis (Perturbation Function) acquisition->analysis result Hyperfine Interaction Parameters analysis->result

Caption: A typical experimental workflow for ¹¹¹Cd PAC spectroscopy.

References

Technical Support Center: Refinement of ¹¹¹Cd Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of ¹¹¹Cd in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Low or No Recovery of ¹¹¹Cd Signal

Potential Cause Troubleshooting Steps
Incomplete Sample Digestion Ensure complete digestion by visually inspecting the sample for any remaining particulate matter. If digestion is incomplete, consider optimizing the microwave digestion program by increasing the temperature or time. The use of a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) can aid in the decomposition of organic matter.[1][2]
Analyte Loss During Sample Preparation Volatilization of cadmium can occur at high temperatures. Ensure that the digestion temperature does not exceed the recommended limits for the specific matrix and digestion vessel. Check for leaks in the digestion vessel seals.
Precipitation of Cadmium In matrices with high phosphate (B84403) content, cadmium can precipitate as cadmium phosphate. Ensure the final solution is sufficiently acidic to keep cadmium in solution.
Inefficient Ionization in Plasma Optimize ICP-MS torch position and gas flow rates (nebulizer, plasma, and auxiliary gas) to ensure robust plasma conditions and efficient ionization of cadmium.[3][4]
Matrix Suppression Effects High concentrations of easily ionizable elements (e.g., Na, K, Ca) in the sample matrix can suppress the ionization of cadmium.[5] Dilute the sample to reduce the matrix load or use matrix-matched calibration standards. The standard addition method can also be employed to compensate for matrix effects.[6]

Issue 2: High Background Signal or Contamination

Potential Cause Troubleshooting Steps
Contaminated Reagents Use high-purity, trace-metal grade acids and deionized water (18.2 MΩ·cm) for all sample and standard preparations.[3][7] Run a reagent blank to check for contamination.
Contaminated Labware Use acid-washed (e.g., soaking in 5% nitric acid) and thoroughly rinsed plasticware (e.g., FEP) instead of glassware to minimize metal leaching.[7][8] Avoid colored caps (B75204) on sample tubes as they can be a source of cadmium contamination.[7]
Carryover from Previous Samples Implement a rigorous rinsing protocol between samples. An effective rinse solution can be a mixture of dilute nitric and hydrochloric acids.[3] Analyze a blank sample after a high-concentration sample to check for memory effects.[9]
Polyatomic Interferences Isobaric interferences from other elements or polyatomic species can contribute to the signal at m/z 111. The most common interferences for ¹¹¹Cd are from ⁹⁵Mo¹⁶O⁺ and ⁹⁴Zr¹⁶O¹H⁺.[10][11]
Instrument Contamination Clean the sample introduction system, including the nebulizer, spray chamber, and injector torch.[3][8][9] Deposits on the sampler and skimmer cones can also be a source of background signal and should be cleaned regularly.[8][9]

Issue 3: Unstable or Drifting Signal

Potential Cause Troubleshooting Steps
Inconsistent Sample Introduction Check the peristaltic pump tubing for wear and ensure it is making proper contact with the pump rollers to maintain a constant flow rate.[4][9] Inspect the nebulizer for partial blockages and ensure a fine, consistent aerosol is being generated.[4]
Air Bubbles in the Sample Tubing Ensure all tubing connections are secure and free of leaks.[12] Degas samples, particularly carbonated ones, in an ultrasonic bath before analysis.[1]
Plasma Instability Check the argon gas supply for pressure fluctuations. Ensure the RF coil is properly cooled and free of deposits.
Temperature Fluctuations Maintain a stable laboratory temperature as fluctuations can affect the performance of the ICP-MS components, particularly the spray chamber.[9]
Dirty or Worn Cones Deposits on the sampler and skimmer cones can cause signal drift. Clean or replace the cones as needed.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most significant spectral interferences for ¹¹¹Cd and how can I mitigate them?

A1: The most significant spectral interferences for ¹¹¹Cd are polyatomic ions, primarily ⁹⁵Mo¹⁶O⁺ and ⁹⁴Zr¹⁶O¹H⁺.[10][11] Several strategies can be employed to mitigate these interferences:

  • Collision/Reaction Cell (CRC) Technology: Using a collision gas like helium (He) or a reaction gas can effectively reduce polyatomic interferences.[13]

  • Mathematical Corrections: If the interfering elements (Mo, Zr) are also monitored, mathematical equations can be applied to correct for their contribution to the ¹¹¹Cd signal.

  • Matrix Separation: Chemical separation techniques, such as solid-phase extraction, can be used to remove the interfering elements from the sample matrix before analysis.[10][11]

  • Alternative Isotope Selection: While ¹¹¹Cd is commonly used, other cadmium isotopes like ¹¹⁴Cd can be monitored. However, be aware of potential interferences on other isotopes as well (e.g., ¹¹⁴Sn on ¹¹⁴Cd).

Q2: How do I choose between using the standard addition method and isotope dilution for quantification?

A2: The choice depends on the specific requirements of your analysis:

  • Standard Addition: This method is effective for correcting matrix effects that suppress or enhance the analyte signal. It involves adding known amounts of a cadmium standard to several aliquots of the sample. It is simpler to implement than isotope dilution but can be more time-consuming for large batches of samples.[6][14]

  • Isotope Dilution: This is a more advanced and accurate method that corrects for both matrix effects and analyte loss during sample preparation.[10][15][16][17][18][19] It involves spiking the sample with a known amount of an enriched ¹¹¹Cd isotope. Isotope dilution is considered a primary ratio method and can provide very precise and accurate results, but it requires the availability of an enriched isotopic standard.

Q3: What are the key parameters to consider when validating an analytical method for ¹¹¹Cd in biological matrices?

A3: Method validation ensures the reliability and accuracy of your results. Key parameters to evaluate include:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of ¹¹¹Cd that can be reliably detected and quantified, respectively.[14][20][21][22]

  • Linearity and Working Range: The concentration range over which the instrument response is proportional to the analyte concentration.[20][23]

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or by spiking samples with a known amount of ¹¹¹Cd and calculating the percent recovery.[5][14][23][24]

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD).[14][20][25]

  • Selectivity/Specificity: The ability of the method to measure ¹¹¹Cd without interference from other components in the sample matrix.

Data Presentation

Table 1: Comparison of Quantitative Performance Data for Cadmium Detection Methods in Biological Matrices

Analytical TechniqueSample MatrixLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
ICP-MSWhole Blood0.08 µg/L--[21]
ICP-MSWhole Blood0.10 µg/L--[22]
ICP-MSWhole Blood0.04 µg/L--[26]
GF-AASWhole Blood0.02 µg/L--[20][21]
ICP-OESWhole Blood-82-97%-[23]
ICP-MSPlant Tissue2.2 ng/L98%0.13%[14]
ICP-MSAutopsy Tissue<1 mg/kg (LOQ)~100%<10%[25]

Note: Performance characteristics can vary depending on the specific instrument, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion of Blood Samples for ¹¹¹Cd Analysis by ICP-MS

This protocol is a general guideline and may need optimization based on the specific blood sample volume and microwave digestion system used.

Materials:

  • Whole blood sample

  • High-purity nitric acid (HNO₃, 70%)

  • High-purity hydrogen peroxide (H₂O₂, 30%)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion vessels (PTFE)

  • Volumetric flasks

Procedure:

  • Pipette a known volume of the homogenized blood sample (e.g., 0.5 mL) into a clean microwave digestion vessel.[7]

  • Carefully add 5 mL of high-purity nitric acid to the vessel.

  • Add 2 mL of hydrogen peroxide to the vessel to aid in the oxidation of the organic matrix.[1][27]

  • Seal the digestion vessels according to the manufacturer's instructions.

  • Place the vessels in the microwave digestion system.

  • Set the microwave program. A typical program involves ramping the temperature to 180-200°C over 15-20 minutes and holding for 20-30 minutes.[1][14]

  • After the program is complete, allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested sample to a volumetric flask (e.g., 50 mL).

  • Dilute the sample to the final volume with deionized water.

  • The sample is now ready for analysis by ICP-MS.

Protocol 2: Microwave-Assisted Acid Digestion of Tissue Samples for ¹¹¹Cd Analysis by ICP-MS

This protocol is a general guideline and may require optimization based on the tissue type, sample mass, and microwave digestion system.

Materials:

  • Tissue sample

  • High-purity nitric acid (HNO₃, 70%)

  • High-purity hydrogen peroxide (H₂O₂, 30%)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion vessels (PTFE)

  • Volumetric flasks

Procedure:

  • Weigh a known amount of the homogenized tissue sample (e.g., 0.1 - 0.5 g) into a clean microwave digestion vessel.[28]

  • Add 5 mL of high-purity nitric acid to the vessel.

  • Add 1-2 mL of hydrogen peroxide to aid in the digestion of the organic matrix.[28]

  • Seal the digestion vessels according to the manufacturer's instructions.

  • Place the vessels in the microwave digestion system.

  • Set the microwave program. A typical program involves ramping the temperature to 200°C over 20-30 minutes and holding for 15-20 minutes.[29]

  • After the program is complete, allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested sample to a volumetric flask (e.g., 25 or 50 mL).

  • Dilute the sample to the final volume with deionized water.

  • The sample is now ready for analysis by ICP-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_quant Quantification Sample Biological Sample (Blood/Tissue) Digestion Microwave-Assisted Acid Digestion Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Intro Sample Introduction Dilution->Intro Plasma Plasma Ionization Intro->Plasma MS Mass Spectrometry (¹¹¹Cd Detection) Plasma->MS Data Data Acquisition MS->Data Cal Calibration (External, Std. Addition, or Isotope Dilution) Data->Cal Result ¹¹¹Cd Concentration Cal->Result

Caption: General experimental workflow for ¹¹¹Cd detection.

Troubleshooting_Workflow Start Problem Encountered Problem Low Recovery? Start->Problem Problem2 High Background? Problem->Problem2 No Sol1 Check Digestion Optimize Plasma Address Matrix Effects Problem->Sol1 Yes Problem3 Unstable Signal? Problem2->Problem3 No Sol2 Check Reagents/Labware Address Interferences Clean Instrument Problem2->Sol2 Yes Sol3 Check Sample Intro Ensure Plasma Stability Clean/Replace Cones Problem3->Sol3 Yes End Problem Resolved Problem3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision workflow for ¹¹¹Cd analysis.

References

Technical Support Center: Enhancing the Resolution of ¹¹¹Cd NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your ¹¹¹Cd Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of poor resolution in ¹¹¹Cd NMR spectra?

A1: Poor resolution in ¹¹¹Cd NMR spectra, characterized by broad lines and overlapping signals, can stem from several factors:

  • Rapid Transverse Relaxation (Short T₂): Due to the large chemical shift anisotropy (CSA) of the ¹¹¹Cd nucleus, its transverse relaxation time (T₂) can be short, leading to broader lines.[1][2] Molecular tumbling rates that are comparable to the Larmor frequency can also increase the T₂ relaxation rate.

  • Chemical Exchange: Cadmium ions often participate in chemical exchange processes, such as binding and dissociation from macromolecules. If the rate of this exchange is on the NMR timescale (intermediate exchange), it can lead to significant line broadening.[3]

  • Magnetic Field Inhomogeneity: An improperly shimmed magnetic field will cause nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a broadening of the NMR signal.

  • Sample Viscosity: High sample viscosity can slow down molecular tumbling, leading to shorter T₂ relaxation times and broader lines.

  • Paramagnetic Impurities: The presence of paramagnetic ions in the sample can drastically shorten relaxation times and broaden NMR signals.[4]

Q2: How can I improve the signal-to-noise (S/N) ratio in my ¹¹¹Cd NMR experiments?

A2: Improving the signal-to-noise ratio is crucial for resolving weak signals and obtaining high-quality spectra. Here are several strategies:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[5][6] Doubling the S/N ratio requires quadrupling the number of scans.

  • Use a Cryoprobe: Cryogenically cooled probes (cryoprobes) significantly reduce thermal noise from the detection electronics, which can lead to a 3 to 4-fold increase in sensitivity compared to room temperature probes.[7][8]

  • Optimize the Pulse Width and Repetition Time: For quantitative spectra, a 90° pulse with a repetition time of at least 5 times the longitudinal relaxation time (T₁) is typically used to maximize signal in a single scan.[5] For qualitative spectra where speed is a priority, shorter pulse angles (e.g., 30°) can be used with shorter repetition times.[5]

  • Isotopic Enrichment: Using ¹¹¹Cd-enriched starting materials for the synthesis of your compound or in the growth media for biological samples will significantly increase the signal intensity.

  • Optimize Sample Concentration: A higher concentration of the analyte will generally lead to a better S/N ratio, but be mindful of potential aggregation, which can broaden lines.

Q3: What are the recommended reference standards for ¹¹¹Cd NMR?

A3: Proper chemical shift referencing is essential for accurate and reproducible results. The IUPAC recommends a unified chemical shift scale where all chemical shifts are referenced against the methyl ¹H signal of tetramethylsilane (B1202638) (TMS) at 0 ppm.[9] For ¹¹¹Cd NMR, secondary external references are commonly used. A widely accepted external reference is a 0.1 M solution of Cd(ClO₄)₂ in D₂O, which is defined as 0 ppm. It is important to clearly state the reference compound and conditions in your experimental section.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Broad, unresolved peaks 1. Short T₂ relaxation time due to chemical shift anisotropy (CSA).[1][2] 2. Intermediate chemical exchange.[3] 3. High sample viscosity. 4. Poor magnetic field homogeneity.1. Optimize Temperature: Varying the temperature can shift the chemical exchange regime away from intermediate exchange, potentially sharpening the signals. 2. Use a Higher Magnetic Field: Higher field strengths can help to resolve signals by increasing the chemical shift dispersion. 3. Decrease Viscosity: If possible, use a less viscous solvent or lower the concentration of macromolecules. 4. Improve Shimming: Carefully shim the magnetic field using your spectrometer's shimming routines.
Low signal-to-noise ratio 1. Low natural abundance of ¹¹¹Cd (12.8%). 2. Insufficient number of scans.[5] 3. Low sample concentration. 4. Non-optimal probe tuning. 5. Incorrect pulse width or relaxation delay.1. Isotopic Enrichment: Use ¹¹¹Cd-enriched materials. 2. Increase Scans: Acquire more transients.[5][6] 3. Concentrate Sample: Increase the analyte concentration if solubility allows. 4. Tune and Match the Probe: Ensure the probe is properly tuned and matched for the ¹¹¹Cd frequency. 5. Optimize Acquisition Parameters: Use a calibrated 90° pulse and a repetition time of at least 5 times T₁.[5] 6. Use a Cryoprobe: If available, a cryoprobe will provide a significant sensitivity enhancement.[7][8]
Spectral artifacts (e.g., rolling baseline, phasing issues) 1. Incorrectly set acquisition parameters (e.g., acquisition time, receiver gain). 2. Truncated Free Induction Decay (FID). 3. Acoustic ringing.1. Optimize Acquisition Time: Set the acquisition time to be at least 3 times the T₂* to allow the FID to decay fully.[5] 2. Adjust Receiver Gain: Ensure the receiver gain is set to a level that does not cause clipping of the FID. 3. Use a Longer Pre-acquisition Delay: A short delay before acquisition can help to mitigate artifacts from acoustic ringing.
Inaccurate quantitative results 1. Incomplete relaxation between scans. 2. Non-uniform excitation of signals across the spectral width. 3. Poor baseline correction and integration.1. Set a Sufficient Relaxation Delay: The relaxation delay (d1) should be at least 5-7 times the longest T₁ of interest to ensure full relaxation.[10][11] 2. Calibrate Pulse Width: Ensure a properly calibrated 90° pulse is used for uniform excitation. 3. Careful Data Processing: Use appropriate baseline correction and carefully define integration regions.

Experimental Protocols

Protocol 1: Optimizing Basic ¹¹¹Cd NMR Acquisition Parameters

This protocol outlines the steps for setting up a standard 1D ¹¹¹Cd NMR experiment with optimized parameters for improved resolution and sensitivity.

Objective: To acquire a high-quality 1D ¹¹¹Cd NMR spectrum.

Materials:

  • NMR spectrometer with a probe capable of detecting ¹¹¹Cd.

  • Your ¹¹¹Cd-containing sample dissolved in a suitable deuterated solvent.

  • Appropriate NMR tube.

Methodology:

  • Sample Preparation:

    • Dissolve your sample in a deuterated solvent to a concentration that provides a good signal-to-noise ratio without causing aggregation.

    • Filter the sample if any precipitate is present.

    • Transfer the sample to a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the magnet and allow it to thermally equilibrate.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve the best possible homogeneity. Monitor the lock signal to assess shim quality.

  • Parameter Optimization:

    • Pulse Width (p1): Calibrate the 90° pulse width for ¹¹¹Cd on your specific probe and sample. This is a crucial step for quantitative experiments.

    • Spectral Width (sw): Set the spectral width to encompass all expected ¹¹¹Cd signals. The chemical shift range for ¹¹¹Cd is wide, so a large spectral width may be necessary.

    • Acquisition Time (at): Set the acquisition time to be at least 3 times the estimated T₂* to ensure the FID decays completely. A longer acquisition time will improve digital resolution.[5]

    • Relaxation Delay (d1): To obtain quantitative results, the relaxation delay should be at least 5-7 times the longest T₁ relaxation time of the signals of interest.[10][11] For qualitative spectra, a shorter delay can be used to save time. T₁ values for ¹¹¹Cd can vary significantly depending on the chemical environment and molecular size.

    • Number of Scans (ns): Set the number of scans to achieve the desired signal-to-noise ratio. This will depend on the sample concentration and the natural abundance or enrichment level of ¹¹¹Cd.

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor) to improve the signal-to-noise ratio at the expense of some resolution.

    • Perform a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to an appropriate standard.

Protocol 2: Isotopic Enrichment of a Metalloprotein with ¹¹¹Cd for NMR Studies

This protocol provides a general workflow for expressing and purifying a metalloprotein with ¹¹¹Cd for NMR analysis.

Objective: To produce a protein sample isotopically enriched with ¹¹¹Cd.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector containing the gene of interest.

  • Minimal media (e.g., M9) components.

  • ¹¹¹CdCl₂ solution.

  • Standard protein purification equipment (e.g., chromatography system).

Methodology:

  • Expression Test in Rich Media:

    • First, optimize the expression of your protein in a rich, unlabeled medium (e.g., LB broth) to ensure a good yield.

  • Adaptation to Minimal Media:

    • Gradually adapt the E. coli expression strain to grow in minimal medium. This may involve a stepwise reduction in the amount of rich medium.

  • Isotopically Labeled Expression:

    • Grow a starter culture of the adapted E. coli strain in unlabeled minimal medium.

    • Inoculate a larger volume of minimal medium containing ¹¹¹CdCl₂ (the final concentration will need to be optimized for your specific protein, but is typically in the low micromolar range) with the starter culture.

    • Grow the cells at the optimal temperature until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression with IPTG (or another suitable inducer) and continue to grow the cells for the optimized induction time.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Protein Purification:

    • Purify the ¹¹¹Cd-labeled protein using your established purification protocol (e.g., affinity chromatography followed by size-exclusion chromatography).

    • Monitor the purification process by SDS-PAGE.

  • Sample Preparation for NMR:

    • Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in 90% H₂O/10% D₂O or 100% D₂O).

    • Concentrate the protein to the desired concentration for NMR analysis.

    • Verify the incorporation of ¹¹¹Cd using techniques such as ICP-MS.

Visualizations

Experimental_Workflow_111Cd_NMR cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Data Processing A Prepare Sample B Insert into Magnet A->B C Lock & Shim B->C D Set Parameters C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correct F->G H Reference Spectrum G->H

Caption: Workflow for a standard ¹¹¹Cd NMR experiment.

Caption: Strategies to enhance ¹¹¹Cd NMR spectral resolution.

References

Addressing chemical exchange phenomena in 111Cd NMR of proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the application of ¹¹¹Cd Nuclear Magnetic Resonance (NMR) spectroscopy for studying chemical exchange phenomena in proteins. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is chemical exchange in the context of ¹¹¹Cd NMR of proteins?

A1: Chemical exchange in ¹¹¹Cd NMR refers to the dynamic processes where a ¹¹¹Cd nucleus transitions between two or more distinct chemical environments within a protein. These environments can differ due to conformational changes in the protein, ligand binding and dissociation, or changes in the coordination sphere of the cadmium ion. This exchange occurs on a timescale that is comparable to the NMR experiment, leading to characteristic changes in the NMR spectrum, such as line broadening and shifts in peak positions.

Q2: Why is ¹¹¹Cd NMR particularly sensitive to chemical exchange?

A2: The ¹¹¹Cd nucleus has a large chemical shift range, spanning approximately 950 ppm. This extreme sensitivity means that even subtle changes in the electronic environment around the cadmium ion, which may not significantly affect other nuclei like ¹H or ¹³C, can result in large changes in the ¹¹¹Cd chemical shift. Consequently, ¹¹¹Cd NMR can detect exchange processes that are orders of magnitude faster than those observable with other common NMR nuclei.

Q3: What are the different types of chemical exchange that can be observed with ¹¹¹Cd NMR in proteins?

A3: There are three primary types of chemical exchange that can significantly impact the ¹¹¹Cd NMR spectrum of a protein:

  • Direct metal ion exchange: This involves the exchange of the ¹¹¹Cd²⁺ ion between its protein-bound state and a free state in solution.

  • Ligand exchange: This refers to the exchange of ligands coordinated to the ¹¹¹Cd²⁺ ion. In metalloproteins, this is less common as the coordination sphere is often saturated with protein ligands.

  • Conformational exchange: This involves the protein switching between two or more conformations, which alters the local environment of the bound ¹¹¹Cd²⁺ ion without any change in its direct ligands.

Q4: What are the different chemical exchange regimes in ¹¹¹Cd NMR?

A4: The appearance of the ¹¹¹Cd NMR spectrum depends on the rate of chemical exchange (kex) relative to the difference in the resonance frequencies (Δν) of the ¹¹¹Cd nucleus in the different environments. The three main regimes are:

  • Slow Exchange: When kex << Δν, separate, sharp peaks are observed for each chemical environment.

  • Intermediate Exchange: When kex ≈ Δν, the peaks broaden significantly and may even become so broad that they are undetectable.

  • Fast Exchange: When kex >> Δν, a single, sharp peak is observed at a chemical shift that is the population-weighted average of the chemical shifts of the individual states.

Q5: What are the primary experimental techniques used to study chemical exchange with ¹¹¹Cd NMR?

A5: The main techniques to characterize chemical exchange phenomena in ¹¹¹Cd NMR include:

  • Lineshape Analysis: Involves fitting the observed NMR lineshapes at different conditions (e.g., temperature, ligand concentration) to theoretical models to extract kinetic and thermodynamic parameters.

  • Relaxation Dispersion (RD): A powerful set of experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and rotating frame (R₁ρ) experiments, that probe exchange processes on the microsecond to millisecond timescale.

  • Chemical Exchange Saturation Transfer (CEST): A technique where a minor, "invisible" state is selectively saturated, and this saturation is transferred to the major, observable state via chemical exchange, leading to a decrease in the signal intensity of the major state.

Troubleshooting Guide

This guide addresses common issues encountered during ¹¹¹Cd NMR experiments aimed at studying chemical exchange.

Problem Probable Cause(s) Recommended Solution(s)
No ¹¹¹Cd signal or very weak signal 1. Low protein concentration or low ¹¹¹Cd incorporation. 2. Very broad signal due to intermediate exchange. 3. Incorrect probe tuning or matching. 4. Precipitation of the protein.1. Increase protein concentration or optimize ¹¹¹Cd reconstitution protocol. 2. Vary the temperature to move out of the intermediate exchange regime. 3. Carefully tune and match the NMR probe for the ¹¹¹Cd frequency. 4. Check sample for precipitation and optimize buffer conditions (pH, ionic strength).
Broad, featureless ¹¹¹Cd peaks 1. Intermediate chemical exchange. 2. High molecular weight of the protein leading to fast transverse relaxation. 3. Sample heterogeneity or aggregation. 4. Poor shimming.1. Acquire spectra at different temperatures to shift the exchange regime. 2. For large proteins, consider using TROSY-based experiments if applicable. 3. Check sample purity and monodispersity using other techniques (e.g., DLS, SEC). 4. Carefully shim the magnet on your sample.
Observed chemical shifts are different from expected values 1. Different buffer conditions (pH, ionic strength) affecting the coordination environment. 2. Presence of chelating agents in the buffer. 3. Incorrect referencing of the spectrum.1. Ensure consistent and well-defined buffer conditions. The ¹¹¹Cd chemical shift can be pH-dependent.[1] 2. Use non-chelating buffers. 3. Use an appropriate external reference standard (e.g., 0.1 M Cd(ClO₄)₂).
Artifacts in the spectrum (e.g., rolling baseline, phasing issues) 1. Incorrect acquisition parameters (e.g., acquisition time, spectral width). 2. Receiver overload. 3. Problems with data processing.1. Optimize acquisition parameters. Ensure the spectral width is large enough to encompass all signals and that the acquisition time is sufficient for the desired resolution. 2. Adjust the receiver gain. 3. Carefully process the data, including proper phasing and baseline correction.
Inconsistent results between experiments 1. Sample degradation over time. 2. Temperature fluctuations. 3. Inconsistent sample preparation.1. Check for proteolysis or aggregation. Add protease inhibitors if necessary. 2. Ensure precise temperature control and allow the sample to equilibrate at each new temperature. 3. Follow a standardized and meticulous sample preparation protocol.

Data Presentation

Table 1: Representative ¹¹¹Cd Chemical Shift Ranges in Proteins

The chemical shift of ¹¹¹Cd is highly sensitive to its coordination environment. This table provides a general guide to the expected chemical shift ranges based on the coordinating ligands.

Coordinating LigandsCoordination NumberTypical ¹¹¹Cd Chemical Shift Range (ppm)Example Protein Class
Oxygen (e.g., Asp, Glu, H₂O)6-7-100 to 100Calcium-binding proteins
Nitrogen (e.g., His) and Oxygen4-6100 to 400Carbonic anhydrase
Sulfur (e.g., Cys)4600 to 700Metallothioneins[2]
Table 2: Example of Quantitative Data from a ¹¹¹Cd NMR Chemical Exchange Study (Hypothetical)

This table illustrates the type of quantitative data that can be obtained from lineshape analysis or relaxation dispersion experiments.

Protein SystemExchange Processkex (s⁻¹)Δω (ppm)Population of State B (%)Temperature (K)
Metalloprotein X + Ligand YLigand Binding850 ± 5015.235298
Mutant Metalloprotein ZConformational Change1200 ± 1008.510303

Experimental Protocols

Protocol 1: Sample Preparation for ¹¹¹Cd NMR
  • Protein Expression and Purification: Express and purify the protein of interest using established protocols. If the protein is not naturally a metalloprotein, ensure it has a metal-binding site.

  • Apo-Protein Preparation: Remove any bound metal ions from the protein by dialysis against a buffer containing a strong chelating agent (e.g., EDTA), followed by extensive dialysis against a metal-free buffer.

  • ¹¹¹Cd Reconstitution: Add a stoichiometric amount (or a slight excess) of ¹¹¹CdCl₂ or ¹¹¹Cd(ClO₄)₂ to the apo-protein solution. Incubate to allow for complete binding.

  • Buffer Exchange: Remove excess, unbound ¹¹¹Cd by dialysis or buffer exchange into the final NMR buffer. The NMR buffer should be metal-free and ideally should not contain any chelating agents.

  • Final Sample Preparation: Concentrate the ¹¹¹Cd-reconstituted protein to the desired concentration (typically 0.1-1 mM). Add a known percentage of D₂O for the field-frequency lock.

Protocol 2: Temperature Variation Study for ¹¹¹Cd NMR
  • Sample Preparation: Prepare a ¹¹¹Cd-labeled protein sample as described in Protocol 1.

  • Initial Spectrum: Acquire a one-dimensional ¹¹¹Cd NMR spectrum at a starting temperature (e.g., 283 K).

  • Temperature Increments: Increase the temperature in small increments (e.g., 2-5 K).

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 15-20 minutes before starting the acquisition.

  • Data Acquisition: Acquire a ¹¹¹Cd spectrum at each temperature.

  • Data Analysis: Process all spectra uniformly. Track the chemical shift and linewidth of each resonance as a function of temperature. A non-linear change in chemical shift with temperature can be indicative of a chemical exchange process.[3][4][5][6][7]

Protocol 3: ¹¹¹Cd Relaxation Dispersion (CPMG) Experiment (Adapted from ¹⁵N protocols)
  • Pulse Program: Use a CPMG pulse sequence adapted for ¹¹¹Cd. This will typically be a 1D experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that covers the entire ¹¹¹Cd chemical shift range of interest.

    • Recycle Delay: Use a recycle delay of at least 5 times the longest ¹¹¹Cd T₁ relaxation time.

    • CPMG Frequencies (νCPMG): Acquire a series of experiments with varying νCPMG values, typically ranging from ~50 Hz to ~2000 Hz.[8]

    • Constant Time Period (Trelax): Keep the total relaxation time of the CPMG block constant.

  • Data Acquisition: Record a series of 1D ¹¹¹Cd spectra, each with a different νCPMG.

  • Data Analysis: Process the spectra and measure the peak intensities or effective transverse relaxation rates (R2,eff) for each νCPMG. Plot R2,eff versus νCPMG to generate a relaxation dispersion profile. Fit the dispersion profile to the appropriate theoretical model to extract the exchange parameters (kex, populations of states, and chemical shift differences).[9][10][11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experimentation cluster_analysis Data Analysis p1 Protein Expression & Purification p2 Apo-Protein Preparation p1->p2 p3 ¹¹¹Cd Reconstitution p2->p3 p4 NMR Sample Preparation p3->p4 e1 1D ¹¹¹Cd Spectrum (Initial Assessment) p4->e1 e2 Temperature Variation e1->e2 e3 Relaxation Dispersion (CPMG / R₁ρ) e1->e3 e4 CEST e1->e4 a1 Lineshape Analysis e2->a1 a2 Dispersion Curve Fitting e2->a2 a3 CEST Profile Analysis e2->a3 e3->a1 e3->a2 e3->a3 e4->a1 e4->a2 e4->a3 a4 Kinetic & Thermodynamic Parameter Extraction a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for studying chemical exchange in proteins using ¹¹¹Cd NMR.

Two_Site_Exchange cluster_spectra Resulting NMR Spectra A State A B State B A->B k_AB B->A k_BA slow Slow Exchange: Two sharp peaks intermediate Intermediate Exchange: One broad peak fast Fast Exchange: One sharp, averaged peak

Caption: A two-site chemical exchange model and its effect on NMR lineshapes.

Troubleshooting_Tree start Start: ¹¹¹Cd NMR Experiment q1 Signal Observed? start->q1 q2 Peaks Sharp? q1->q2 Yes sol1 Check protein concentration and ¹¹¹Cd incorporation. Vary temperature. Check probe tuning. q1->sol1 No a1_yes Yes a1_no No sol2 Intermediate exchange likely. Vary temperature. Check for aggregation. q2->sol2 No q3 Shifts as Expected? q2->q3 Yes a2_yes Yes a2_no No sol3 Check buffer pH and composition. Verify referencing. q3->sol3 No end Proceed with Advanced Experiments (RD, CEST) q3->end Yes a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting common issues in ¹¹¹Cd NMR experiments.

References

Validation & Comparative

A Comparative Guide to 111Cd and 113Cd NMR for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metalloproteins, which play crucial roles in a vast array of biological processes, often presents a challenge due to the spectroscopic inactivity of key metal ions like Zn(II) and Ca(II). Cadmium (Cd) NMR has emerged as a powerful surrogate probe technique, offering high sensitivity to the local coordination environment of the metal binding site. This guide provides a detailed comparison of the two NMR-active spin-½ isotopes of cadmium, ¹¹¹Cd and ¹¹³Cd, to aid researchers in selecting the optimal nuclide for their protein analysis needs. While both isotopes can provide valuable insights, ¹¹³Cd is more frequently utilized due to its slightly superior NMR properties.

Nuclear Properties: A Head-to-Head Comparison

The fundamental nuclear properties of ¹¹¹Cd and ¹¹³Cd dictate their performance in NMR experiments. Both are spin-½ nuclei, which advantageously results in sharp NMR signals, free from the line broadening associated with quadrupolar nuclei.[1] However, subtle differences in their gyromagnetic ratios lead to variances in their sensitivity and resonance frequencies.

Property¹¹¹Cd¹¹³CdReference
Natural Abundance (%) 12.8012.22--INVALID-LINK--
Nuclear Spin (I) 1/21/2--INVALID-LINK--
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) -5.6983-5.9609--INVALID-LINK--
Resonance Frequency at 11.74 T (MHz) 106.027110.914--INVALID-LINK--
Relative Sensitivity (to ¹H) 9.54 x 10⁻³1.09 x 10⁻²--INVALID-LINK--
Absolute Sensitivity (to ¹H) 1.21 x 10⁻³1.33 x 10⁻³--INVALID-LINK--

As the data indicates, ¹¹³Cd possesses a slightly higher gyromagnetic ratio, resulting in a greater relative and absolute sensitivity compared to ¹¹¹Cd . This makes ¹¹³Cd the preferred isotope for most protein NMR applications, as it can provide a better signal-to-noise ratio in a shorter acquisition time.[1][2] It is important to note, however, that the chemical shifts for both isotopes are identical, meaning they provide the same structural information about the cadmium coordination sphere. --INVALID-LINK--

Performance in Protein NMR: Key Considerations

The choice between ¹¹¹Cd and ¹¹³Cd for protein analysis hinges on the specific experimental goals and available resources.

  • Sensitivity: Due to its higher sensitivity, ¹¹³Cd is the isotope of choice for studies on proteins that are difficult to express or have limited solubility, as it allows for data acquisition on more dilute samples.[2] Isotopic enrichment with ¹¹³Cd is a common strategy to further enhance sensitivity, enabling studies at protein concentrations in the low millimolar to high micromolar range.[2]

  • Resolution: Both isotopes provide sharp signals, leading to high-resolution spectra that are sensitive to subtle changes in the metal's coordination environment, including the types of coordinating ligands (e.g., oxygen, nitrogen, sulfur) and the coordination geometry.[3][4]

  • Cost and Availability: The cost and availability of isotopically enriched ¹¹¹Cd and ¹¹³Cd can be a factor in experimental design. While both are commercially available, pricing and stock levels can vary.

Experimental Protocols

The following provides a generalized workflow and protocol for performing Cd NMR on a protein sample. Specific parameters will need to be optimized based on the protein of interest, the available spectrometer, and the specific research question.

General Workflow for Cd NMR in Protein Analysis

General workflow for protein Cd NMR analysis.
Detailed Methodologies

1. Sample Preparation:

  • Apoprotein Preparation: The native metal ion (e.g., Zn²⁺, Ca²⁺) must be removed to create the apoprotein. This is typically achieved by dialysis against a chelating agent like EDTA, followed by extensive dialysis against metal-free buffer.

  • Isotopic Enrichment: The apoprotein is then reconstituted by the addition of a stoichiometric amount of isotopically enriched ¹¹¹CdCl₂ or ¹¹³CdCl₂. Isotopic enrichment is highly recommended to overcome the low natural abundance of these isotopes.[2]

  • Purification and Buffer Exchange: The reconstituted protein should be purified to remove any aggregated or misfolded species. Gel filtration chromatography is a common method. The final sample should be in a suitable NMR buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4) with 5-10% D₂O for the field-frequency lock.

  • Concentration: For optimal signal-to-noise, protein concentrations of 0.5-2.0 mM are typically used.[5]

2. NMR Data Acquisition (Generalized Protocol for ¹¹³Cd):

The following is a generalized protocol for a 2D ¹H-¹¹³Cd HMQC experiment, a common technique for assigning Cd resonances and identifying nearby protons.

ParameterTypical Value
Spectrometer 500 MHz or higher, equipped with a cryoprobe
Temperature 298 K
Pulse Sequence Gradient-selected ¹H-¹¹³Cd HMQC
¹H Spectral Width 12-16 ppm
¹¹³Cd Spectral Width 700-800 ppm
¹H Carrier Frequency Centered on the water resonance (approx. 4.7 ppm)
¹¹³Cd Carrier Frequency Centered in the expected chemical shift range of the Cd signals
Acquisition Time (¹H) 100-150 ms
Acquisition Time (¹¹³Cd) 20-40 ms
Number of Scans 64-256 (depending on sample concentration)
Recycle Delay 1.0-1.5 s

3. Data Processing and Analysis:

  • NMR data is typically processed using software such as TopSpin, NMRPipe, or Sparky.

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts of the Cd signals provide information about the coordination environment. For instance, coordination to sulfur atoms (from cysteine residues) generally results in downfield chemical shifts compared to coordination to nitrogen (from histidine) or oxygen (from aspartate, glutamate, or water).[2][3]

  • In 2D ¹H-¹¹³Cd HMQC spectra, cross-peaks indicate through-bond scalar couplings between the cadmium nucleus and nearby protons, aiding in the assignment of the metal-coordinating residues.[4][6]

Signaling Pathways and Logical Relationships

The application of Cd NMR in protein analysis allows for the elucidation of key structural and functional relationships, such as identifying the specific amino acid residues involved in metal coordination. This information is critical for understanding enzyme mechanisms, protein stability, and drug binding.

G cluster_protein Metalloprotein Structure cluster_nmr NMR Analysis cluster_info Structural Information Protein Apoprotein Metal ¹¹¹Cd / ¹¹³Cd Protein->Metal Reconstitution Holo Holo-protein Metal->Holo NMR Cd NMR Spectroscopy Holo->NMR ChemShift Chemical Shift NMR->ChemShift Coupling Scalar Coupling NMR->Coupling Coord Coordination Environment ChemShift->Coord Ligands Identifying Ligands (Cys, His, Asp, Glu) Coupling->Ligands Coord->Ligands Geom Coordination Geometry Coord->Geom

Logical flow from protein reconstitution to structural insights using Cd NMR.

Conclusion

Both ¹¹¹Cd and ¹¹³Cd NMR are invaluable tools for the structural analysis of metalloproteins. The choice between the two isotopes is primarily dictated by the need for sensitivity, with ¹¹³Cd being the superior choice for most applications due to its higher gyromagnetic ratio. By carefully preparing isotopically enriched protein samples and employing appropriate NMR techniques, researchers can gain detailed insights into the metal coordination sphere, which is fundamental to understanding the protein's function, stability, and interactions with other molecules. This guide provides a foundational understanding to aid in the successful application of cadmium NMR in protein research and drug development.

References

Validating ¹¹¹Cd as a Surrogate for Zn(II) in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of metal ions in biological systems is paramount. Zinc(II) is a ubiquitous and essential metal ion, participating in a vast array of cellular processes. However, its spectroscopic silence (d¹⁰ electronic configuration) presents a significant challenge for detailed structural and functional studies of zinc-binding proteins, known as metalloproteins. This guide provides a comprehensive comparison of Cadmium-111 (¹¹¹Cd) as a spectroscopic surrogate for Zinc(II), presenting supporting experimental data, detailed protocols, and visual workflows to aid in its application.

Physicochemical and Biological Properties: Zn(II) vs. Cd(II)

Cadmium is chemically similar to zinc, residing in the same group of the periodic table. This similarity allows it to substitute for zinc in many biological sites, a property that is both a tool for researchers and a mechanism of its toxicity.[1][2] While Cd(II) can often replace Zn(II), it is crucial to recognize the functional consequences of this substitution. The larger ionic radius and differing electronic properties of Cd(II) can lead to altered coordination geometries and modified biological activity.

PropertyZn(II)Cd(II)Key Implications for Surrogate Use
Ionic Radius (pm) 7495The larger size of Cd(II) can cause structural perturbations in the metal-binding site.[3]
Electronic Configuration [Ar] 3d¹⁰[Kr] 4d¹⁰Both are d¹⁰ ions, making them diamagnetic and colorless, but unsuitable for techniques like UV-Vis or EPR that rely on d-d transitions.
Preferred Coordination 4 (tetrahedral), 6 (octahedral)4, 5, 6, 7Cd(II) has more flexible coordination preferences, which can alter protein structure and function.
Nuclear Spin (for ¹¹¹Cd) 0 (for common isotopes)1/2The spin of ¹¹¹Cd makes it NMR-active, providing a powerful spectroscopic handle to probe the metal environment.
Biological Role Essential Trace ElementToxic Heavy MetalThe toxicity of cadmium must always be considered in cellular or in vivo experiments.[1][4]
Binding Affinity Varies by protein; generally high.Often binds more tightly to sulfur-rich sites (e.g., metallothioneins) than Zn(II).[1][5]Differences in affinity can be exploited experimentally but also underlie Cd(II)'s ability to disrupt Zn(II) homeostasis.[2]

Spectroscopic Validation: The Power of ¹¹¹Cd NMR

The primary advantage of using ¹¹¹Cd (or the more sensitive ¹¹³Cd) is its utility in Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] The chemical shift of ¹¹¹Cd is highly sensitive to the nature, number, and geometry of the coordinating ligands (e.g., nitrogen, oxygen, sulfur).[6][8] This sensitivity allows researchers to characterize the metal-binding site in metalloproteins with a level of detail unattainable with the native Zn(II) ion.

Comparative Spectroscopic Data
TechniqueApplicability to Zn(II)Applicability to ¹¹¹Cd(II)Information Gained
NMR Spectroscopy Not applicable (spin=0)Excellent (spin=1/2). ¹¹³Cd is often preferred due to slightly higher sensitivity.[7]Coordination number, ligand identity (N, O, S), geometry of the metal site, and dynamic processes.[6][9]
UV-Vis Spectroscopy Limited (no d-d transitions)Can monitor binding to sulfur ligands (thiolates) via Ligand-to-Metal Charge Transfer (LMCT) bands around 240-250 nm.[5][10]Stoichiometry of metal binding to cysteine-rich proteins like metallothioneins.
Circular Dichroism (CD) YesYesChanges in protein secondary and tertiary structure upon metal binding.[5][10]
Perturbed Angular Correlation (PAC) NoYes (using the ¹¹¹mCd isotope)Provides detailed information on the coordination geometry and dynamics of the Cd(II) environment.[8][11]

Experimental Protocols

Protocol 1: ¹¹¹Cd Substitution and NMR Analysis of a Zinc-Binding Protein

This protocol outlines the general steps for replacing Zn(II) with ¹¹¹Cd(II) in a purified protein and subsequent analysis by NMR.

1. Apo-Protein Preparation:

  • Dialyze the purified Zn(II)-containing protein against a buffer containing a strong chelating agent (e.g., EDTA or dipicolinic acid) to remove the native zinc.
  • Perform extensive dialysis against a metal-free buffer (e.g., Chelex-treated) to remove the chelator and any remaining metal ions.
  • Confirm metal removal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

2. ¹¹¹Cd Reconstitution:

  • Prepare a stock solution of ¹¹¹CdCl₂ in the final metal-free buffer.
  • Slowly add stoichiometric amounts of the ¹¹¹CdCl₂ solution to the apo-protein on ice with gentle stirring. Monitor protein folding and binding using CD or UV-Vis spectroscopy.
  • Allow the mixture to incubate to ensure complete binding.
  • Remove any unbound ¹¹¹Cd by dialysis or size-exclusion chromatography against the final NMR buffer.

3. NMR Data Acquisition:

  • Concentrate the ¹¹¹Cd-reconstituted protein to the desired concentration for NMR (typically 0.1-1 mM).
  • Acquire a one-dimensional (1D) ¹¹¹Cd NMR spectrum. The chemical shift range for ¹¹¹Cd in proteins is broad (~800 ppm), providing high resolution.
  • If needed, perform two-dimensional (2D) heteronuclear experiments, such as ¹H-¹¹¹Cd HMQC, to correlate the cadmium nucleus with nearby protons, aiding in structural assignments.[9]

Protocol 2: Comparing Zn(II) and Cd(II) Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

1. Sample Preparation:

  • Prepare the apo-protein in a suitable, degassed buffer.
  • Prepare stock solutions of ZnCl₂ and CdCl₂ in the identical buffer. The concentration of the metal solution should be 10-20 times that of the protein.

2. ITC Experiment:

  • Load the apo-protein into the sample cell of the calorimeter.
  • Load the metal solution into the injection syringe.
  • Perform a series of small, sequential injections of the metal solution into the protein solution.
  • Record the heat change after each injection.

3. Data Analysis:

  • Integrate the heat-flow peaks to obtain the heat per injection.
  • Plot the heat per mole of injectant against the molar ratio of metal to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kd, n, and ΔH.
  • Repeat the entire experiment under identical conditions for both Zn(II) and Cd(II) to obtain a direct comparison of their binding thermodynamics.

Visualizing the Concepts

Logical Framework for Surrogate Validation

The decision to use ¹¹¹Cd as a surrogate for Zn(II) is based on a balance of its similar properties, which allow it to occupy the native site, and its unique nuclear properties, which make it spectroscopically accessible.

G cluster_0 Basis for Substitution cluster_1 Experimental Utility Zn Native Zn(II) Ion Similarities Similar Ionic Size & d¹⁰ Configuration Zn->Similarities shares properties with Cd Surrogate ¹¹¹Cd(II) Ion Cd->Similarities Validation Validation of ¹¹¹Cd as a Zn(II) Surrogate Similarities->Validation Allows for substitution in binding site Zn_Spec Zn(II) is Spectroscopically Silent Cd_Spec ¹¹¹Cd(II) is NMR-Active (Spin=1/2) Probe ¹¹¹Cd acts as a Spectroscopic Probe Cd_Spec->Probe Probe->Validation Provides structural data on binding site

Caption: Logical flow for validating ¹¹¹Cd as a Zn(II) surrogate.

Experimental Workflow: Comparative Analysis

This workflow illustrates the parallel experiments required to validate that Cd(II) faithfully reports on the native Zn(II) site while providing additional spectroscopic information.

G cluster_Zn Zn(II) Arm (Control) cluster_Cd ¹¹¹Cd(II) Arm (Surrogate) start Purified Apo-Protein Zn_Recon Reconstitute with Zn(II) start->Zn_Recon Cd_Recon Reconstitute with ¹¹¹Cd(II) start->Cd_Recon Zn_Activity Biological Activity Assay Zn_Recon->Zn_Activity Zn_Structure Structural Analysis (CD, X-ray if possible) Zn_Recon->Zn_Structure Comparison Compare Results Zn_Activity->Comparison Zn_Structure->Comparison Cd_Activity Biological Activity Assay Cd_Recon->Cd_Activity Cd_Structure Structural Analysis (CD, ¹¹¹Cd NMR) Cd_Recon->Cd_Structure Cd_Activity->Comparison Cd_Structure->Comparison

Caption: Workflow for comparing Zn(II) and ¹¹¹Cd(II) effects.

Signaling Pathway: Cadmium's Disruption of Zinc Homeostasis

Cadmium can disrupt cellular processes by competing with zinc. For example, it can enter cells through zinc transporters and induce oxidative stress, a pathway that zinc helps to mitigate.

G cluster_env Extracellular cluster_cell Intracellular Zn_out Zn(II) Transporter ZIP Transporters Zn_out->Transporter Cd_out Cd(II) Cd_out->Transporter competes ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis induces MT Metallothionein (MT) Cd_in Cd(II) MT->Cd_in sequesters Antioxidant Antioxidant Defense (e.g., via SOD activation) Antioxidant->ROS inhibits Cd_in->ROS generates Zn_in Zn(II) Zn_in->MT induces expression Zn_in->Antioxidant activates Transporter->Cd_in Cd(II) influx Transporter->Zn_in Zn(II) influx

Caption: Cadmium competes with zinc, leading to oxidative stress.

Conclusion and Best Practices

The substitution of Zn(II) with ¹¹¹Cd(II) is an invaluable technique for probing the structure and function of zinc metalloproteins. Its NMR activity provides a direct window into the metal's coordination environment. However, researchers must proceed with caution. The validation of ¹¹¹Cd as a surrogate requires careful comparison with the native Zn(II)-containing system.

Key Takeaways:

  • Confirm Structural Integrity: Use techniques like Circular Dichroism to ensure that Cd(II) substitution does not significantly alter the protein's overall fold.[5]

  • Assess Functional Consequences: Whenever possible, compare the biological activity (e.g., enzymatic rate, DNA binding) of the Cd(II)-substituted protein with the native Zn(II) form.[12][13] A loss or alteration of function is a critical piece of data.

  • Acknowledge Toxicity: In cellular studies, be mindful that Cd(II) is toxic and can trigger stress responses and apoptosis, which can confound results.[4] Zinc supplementation can sometimes mitigate these toxic effects.[14]

  • Leverage Multiple Techniques: Combine ¹¹¹Cd NMR with other biophysical methods like ITC, X-ray crystallography, and other spectroscopic tools to build a comprehensive and robust model of the metal-binding site.

By carefully considering both the similarities and differences between these two ions, researchers can effectively leverage ¹¹¹Cd to unlock structural and functional insights into the vital world of zinc biology.

References

A Comparative Guide to Cross-Validating 111Cd PAC Data with Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Perturbed Angular Correlation (PAC) spectroscopy using the 111Cd probe with other widely used spectroscopic techniques for the characterization of metal-binding sites in biological macromolecules. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the most appropriate techniques for their studies and in cross-validating their findings.

Introduction to Spectroscopic Techniques for Metalloprotein Analysis

The study of metalloproteins is crucial for understanding numerous biological processes, from enzymatic catalysis to signal transduction. A variety of spectroscopic techniques are available to probe the environment of metal ions within these proteins. This guide focuses on the cross-validation of data obtained from 111Cd Perturbed Angular Correlation (PAC) spectroscopy with three other powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Extended X-ray Absorption Fine Structure (EXAFS).

111Cd Perturbed Angular Correlation (PAC) Spectroscopy: A nuclear technique that provides information about the local structure and dynamics at the metal-binding site by measuring the hyperfine interaction between the 111Cd nucleus and its surrounding electric field gradient. It is particularly sensitive to the coordination geometry and the dynamics on a nanosecond timescale.

113Cd Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile technique that offers detailed information about the chemical environment of cadmium ions. The 113Cd chemical shift is highly sensitive to the nature, number, and geometry of the coordinating ligands.

X-ray Crystallography: A high-resolution structural biology technique that provides a three-dimensional atomic model of a molecule. For metalloproteins, it can precisely determine the position of the metal ion and its coordinating ligands, offering a static picture of the metal-binding site.

Extended X-ray Absorption Fine Structure (EXAFS): A technique that provides information about the local structure around a specific metal atom, including coordination number, bond distances, and the identity of neighboring atoms. It is applicable to both crystalline and non-crystalline samples.

At-a-Glance Comparison of Techniques

The following table summarizes the key characteristics of each spectroscopic technique, offering a quick reference for their respective strengths and limitations.

Feature111Cd PAC Spectroscopy113Cd NMR SpectroscopyX-ray CrystallographyEXAFS
Principle Hyperfine interactionNuclear spin resonanceX-ray diffractionX-ray absorption
Sample State Solution, Frozen, SolidSolutionCrystalline SolidSolution, Frozen, Solid
Information Obtained Coordination geometry, dynamics (ns timescale), speciationLigand identity, coordination number, geometry, dynamics (ms-s timescale)3D atomic structure, precise bond lengths and anglesRadial distribution of atoms, bond distances, coordination number
Sensitivity High (pM-nM)Moderate (µM-mM)High (requires well-ordered crystals)Moderate (µM-mM)
Strengths - Very high sensitivity- Provides dynamic information- Can distinguish between different metal sites- High resolution for structural details- Sensitive to ligand type- Well-established technique- Provides complete 3D structure- Unambiguous determination of coordination- Applicable to non-crystalline samples- Element-specific
Limitations - Requires radioactive isotope- Provides indirect structural information- Lower sensitivity- Broad signals for large proteins- Requires isotopic enrichment for high sensitivity- Requires well-diffracting single crystals- Crystal packing can influence structure- Provides a static picture- Does not provide angular information- Provides averaged structural information

Experimental Protocols

Detailed and accurate experimental protocols are fundamental for reproducible scientific results. Below are generalized methodologies for each of the discussed spectroscopic techniques.

111Cd Perturbed Angular Correlation (PAC) Spectroscopy

Objective: To measure the nuclear quadrupole interaction (NQI) at the 111Cd nucleus to infer the coordination geometry and dynamics of the metal-binding site.

Methodology:

  • Probe Introduction: The radioactive parent isotope 111mCd or 111In is introduced into the protein sample. This can be achieved by reconstituting the apo-protein with the radioactive isotope or by expressing the protein in a medium containing the isotope.

  • Sample Preparation: The sample, typically with a radioactivity of about 40 kBq, is placed in a suitable container.[1] Measurements can be performed on solutions, frozen solutions, or solid samples.

  • Data Acquisition: The sample is placed in the center of a PAC spectrometer, which consists of a set of gamma-ray detectors (commonly four or six) arranged at specific angles (e.g., 90° and 180°).[2] The instrument records the time delay between the emission of two successive gamma rays from the decay of the 111Cd nucleus.

  • Data Analysis: The coincidence spectra are used to calculate an anisotropy ratio, R(t), which oscillates as a function of time due to the precession of the nuclear spin in the local electric field gradient. The frequency and amplitude of these oscillations are related to the NQI parameters (ωQ and η), which provide information about the symmetry and magnitude of the electric field gradient at the nucleus.

113Cd Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To measure the 113Cd chemical shifts to characterize the coordination environment of the cadmium ion.

Methodology:

  • Isotope Labeling: For enhanced sensitivity, proteins are often expressed in minimal media supplemented with 113CdCl2.

  • Sample Preparation: The 113Cd-labeled protein is purified and dissolved in a suitable buffer. The final protein concentration is typically in the range of 0.3-0.5 mM.[3]

  • Data Acquisition: 113Cd NMR spectra are acquired on a high-field NMR spectrometer. One-dimensional 113Cd spectra are typically sufficient to observe the chemical shifts of the bound cadmium ions.

  • Data Analysis: The chemical shifts (δ) of the 113Cd resonances are measured in parts per million (ppm). The chemical shift values are highly correlated with the coordination number and the type of coordinating ligands (e.g., sulfur, nitrogen, oxygen).

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of the metalloprotein, including the precise geometry of the metal-binding site.

Methodology:

  • Crystallization: The purified metalloprotein is crystallized by screening a wide range of conditions (e.g., pH, precipitant concentration, temperature). This process can take from days to months.[4]

  • Data Collection: A single, well-diffracting crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector. To identify the metal, data can be collected at different wavelengths around the metal's absorption edge.[4]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to best fit the experimental data.

  • Analysis of the Metal Site: The final refined structure provides precise coordinates of the metal ion and its coordinating ligands, allowing for the determination of bond lengths, angles, and coordination geometry.

Extended X-ray Absorption Fine Structure (EXAFS)

Objective: To determine the local structure around the cadmium atom, including bond distances and coordination number.

Methodology:

  • Sample Preparation: The sample can be a solution, a frozen solution, or a solid. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the µM to mM range.

  • Data Collection: The sample is exposed to a monochromatic X-ray beam from a synchrotron source. The energy of the X-ray beam is scanned across the Cd K-edge. The absorption of X-rays by the sample is measured as a function of energy.

  • Data Analysis: The EXAFS signal (χ(k)) is extracted from the absorption spectrum. Fourier transformation of the EXAFS data yields a radial distribution function, which shows peaks corresponding to shells of neighboring atoms around the absorbing Cd atom. By fitting the EXAFS data with theoretical models, information on the coordination number, bond distances, and atomic number of the coordinating atoms can be obtained.

Cross-Validation of 111Cd PAC Data

Direct and indirect comparisons with other spectroscopic techniques are essential for a comprehensive and validated understanding of a metalloprotein's structure and function.

Cross-Validation with 113Cd NMR Spectroscopy

The combination of 111Cd PAC and 113Cd NMR is particularly powerful due to their complementary nature.[5][6][7] Both techniques are highly sensitive to the first coordination sphere of the Cd(II) ion but probe different timescales of dynamic processes.[5]

Case Study: Thiolate-Rich Cd(II)-Binding Peptides

In a study of designed thiolate-rich peptides, researchers used both 113Cd NMR and 111mCd PAC to characterize the Cd(II) coordination environment.[5][6] They found a linear correlation between the 113Cd NMR chemical shifts and the proportion of trigonal planar (CdS3) and pseudotetrahedral (CdS3O) species, which could be quantified by PAC spectroscopy.[4][5][6]

Species113Cd NMR Chemical Shift (δ, ppm)111mCd PAC νQ (Mrad/s)
CdS3675–700(Not explicitly stated in snippets)
CdS3O570–600(Not explicitly stated in snippets)
MixturesLinearly between the extremesQuantifiable proportions

Table based on data from Chemistry. 2009;15(15):3761-72.[6]

This strong correlation allows for the use of the more accessible 113Cd NMR technique to estimate the speciation of Cd(II) in similar systems with high precision, once the correlation has been established with PAC.[5] Furthermore, the different time scales of the two techniques (NMR: 0.01–10 ms; 111mCd PAC: 0.1–100 ns) can provide insights into ligand exchange rates.[5] For instance, a single NMR resonance might be observed for a system in fast exchange, while PAC can still distinguish the different species present.[5]

Comparison with X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the metal-binding site, which can be seen as a structural benchmark. While direct PAC and crystallographic studies on the exact same Cd-substituted protein are not always available, comparisons can be drawn from studies on similar systems.

For instance, the crystal structure of a Cd-substituted protein would reveal the precise coordination geometry (e.g., tetrahedral, trigonal bipyramidal), the identity of the coordinating ligands, and the exact bond lengths. This information can be used to interpret the NQI parameters obtained from PAC. A highly symmetric environment in the crystal structure (e.g., a perfect tetrahedral site) would be expected to yield a small NQI in the PAC spectrum, while a distorted geometry would result in a larger NQI.

However, it is crucial to remember that the crystal structure represents a single conformation in the solid state, which may not fully represent the ensemble of conformations present in solution, where PAC and NMR measurements are often performed.

Insights from EXAFS

EXAFS provides complementary information to PAC by determining the radial distribution of atoms around the Cd center. It can accurately measure the Cd-ligand bond distances and the coordination number.

A study on cadmium thiolate clusters in metallothionein (B12644479) combined EXAFS data with molecular modeling to predict the structure of the metal clusters.[8] The simulated EXAFS spectra based on these models were then compared with experimental data.[8] Similarly, EXAFS data can be used to validate the coordination environment inferred from PAC data. For example, if PAC data suggests a four-coordinate site, EXAFS can confirm this by determining a coordination number of four and providing the average Cd-ligand bond distance.

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different techniques.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Cross-Validation Apo-protein Apo-protein Reconstitution Reconstitution Apo-protein->Reconstitution Cd_Isotope 111Cd / 113Cd Isotope Cd_Isotope->Reconstitution Purification Purification Reconstitution->Purification PAC 111Cd PAC Purification->PAC Solution/ Frozen NMR 113Cd NMR Purification->NMR Solution X-ray X-ray Crystallography Purification->X-ray Crystals EXAFS EXAFS Purification->EXAFS Solution/ Frozen PAC_Data NQI Parameters (Geometry, Dynamics) PAC->PAC_Data NMR_Data Chemical Shifts (Ligands, Speciation) NMR->NMR_Data Xray_Data 3D Structure (Bond Lengths, Angles) X-ray->Xray_Data EXAFS_Data Radial Distribution (Coordination #, Distances) EXAFS->EXAFS_Data Cross_Validation Integrated Model of Metal Binding Site PAC_Data->Cross_Validation NMR_Data->Cross_Validation Xray_Data->Cross_Validation EXAFS_Data->Cross_Validation

Caption: Experimental workflow for metalloprotein characterization.

Signaling_Pathway_Analogy cluster_probes Spectroscopic Probes Metalloprotein_System Metalloprotein System (Structure, Dynamics, Function) PAC 111Cd PAC (Geometry & ns Dynamics) Metalloprotein_System->PAC NMR 113Cd NMR (Ligand Env. & ms-s Dynamics) Metalloprotein_System->NMR X-ray X-ray Crystallography (Static 3D Structure) Metalloprotein_System->X-ray EXAFS EXAFS (Local Radial Structure) Metalloprotein_System->EXAFS PAC->NMR Complementary Timescales NMR->EXAFS Correlate Ligands & Distances X-ray->PAC Structural Benchmark EXAFS->X-ray Validate Coordination

References

A Comparative Guide to Cadmium-111 and Silver-111 in Perturbed Angular Correlation (PAC) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Perturbed Angular Correlation (PAC) spectroscopy, the choice of the probe nucleus is paramount to the success of the investigation. This guide provides a detailed comparison of two key isotopes, Cadmium-111 (¹¹¹Cd) and Silver-111 (¹¹¹Ag), offering insights into their respective strengths and applications, supported by experimental data and protocols.

Core Principles and Isotope Properties

Perturbed Angular Correlation (PAC) spectroscopy is a powerful nuclear technique that provides information about the local chemical and physical environment of a probe nucleus by measuring the hyperfine interactions between the nuclear moments of the probe and the surrounding electric and magnetic fields.[1] The choice between ¹¹¹Cd and ¹¹¹Ag as the PAC probe is fundamentally linked to the scientific question at hand, particularly in biological systems where metal ion coordination is of interest.

Both ¹¹¹Ag and the metastable isomer ¹¹¹mCd ultimately utilize the same γ-γ cascade from the 245 keV intermediate state (with a half-life of 85 ns) of ¹¹¹Cd for the PAC measurement.[2][3] However, their pathways to this state are distinct, leading to different experimental considerations and applications. ¹¹¹mCd decays via an isomeric transition, a process with minimal perturbation to the surrounding environment. In contrast, ¹¹¹Ag undergoes β⁻ decay to populate the excited state of ¹¹¹Cd.[2] This transmutation from silver to cadmium induces an instantaneous change in both the element and its oxidation state (typically Ag(I) to Cd(II)), which can be exploited as an in-situ "pump-probe" to study dynamic processes like structural relaxation at the metal-binding site.[2]

Table 1: Comparison of Nuclear Properties for ¹¹¹Cd and ¹¹¹Ag PAC Probes
PropertyThis compound (from ¹¹¹mCd)Silver-111
Parent Isotope ¹¹¹mCd¹¹¹Ag
Parent Half-life 48.54 minutes7.45 days
Decay Mode Isomeric Transition (IT)β⁻ Decay
Daughter Isotope ¹¹¹Cd¹¹¹Cd
Intermediate State 245 keV (I=5/2)245 keV (I=5/2)
Intermediate State Half-life 85 ns85 ns
γ-γ Cascade Energies 150 keV - 245 keV97 keV - 245 keV (one of several cascades)

Experimental Protocols

The successful application of PAC spectroscopy relies on meticulous experimental procedures, from sample preparation to data analysis.

Sample Preparation

The introduction of the PAC probe into the sample is a critical step. The goal is to have the radioactive probe atoms occupy the specific site of interest.

  • For ¹¹¹mCd PAC:

    • Production: ¹¹¹mCd can be produced through various nuclear reactions.

    • Purification: The produced ¹¹¹mCd is chemically purified to remove any contaminants.

    • Incorporation into Proteins: For metalloproteins, the native metal ion (e.g., Zn²⁺) is often removed to create the apo-protein. The apo-protein is then reconstituted with a solution containing ¹¹¹mCd²⁺. The binding of ¹¹¹mCd²⁺ is monitored to ensure it occupies the native metal-binding site.

  • For ¹¹¹Ag PAC:

    • Production: ¹¹¹Ag can be produced at radioactive ion beam facilities like ISOLDE/CERN or by neutron irradiation of enriched ¹¹⁰Pd.[3]

    • Purification: The ¹¹¹Ag is separated from the target material.

    • Incorporation into Proteins: Similar to ¹¹¹mCd, the native metal ion is removed. The apo-protein is then incubated with a solution of ¹¹¹Ag⁺. This is particularly useful for studying Cu(I) binding sites, as Ag(I) is a good chemical analogue for the spectroscopically silent Cu(I).[2]

PAC Spectrometer Setup and Data Acquisition

A typical time-differential perturbed angular correlation (TDPAC) spectrometer consists of:

  • Detectors: Four or six scintillation detectors (e.g., BaF₂, NaI(Tl), or LaBr₃(Ce)) are arranged in a plane at 90° and 180° angles relative to each other, with the sample at the center.[1]

  • Electronics: Fast-slow coincidence circuitry is used to measure the time difference between the detection of the first and second γ-rays of the cascade.[1]

  • Data Acquisition: For each coincidence event, the time difference and the angle between the detectors are recorded. This builds up a time spectrum for each angle. The perturbation function, R(t), is then calculated from the coincidence spectra, which reflects the precession of the nuclear spin in the local hyperfine fields.

Data Analysis
  • Perturbation Function: The raw coincidence data is used to calculate the time-dependent anisotropy, R(t), which is proportional to the perturbation factor G₂₂(t).

  • Fourier Transform: A Fourier transform of the R(t) spectrum reveals the characteristic frequencies of the nuclear quadrupole interaction (NQI).

  • Fitting: The NQI is characterized by the quadrupole frequency (ω₀ or νq) and the asymmetry parameter (η), which are extracted by fitting the R(t) data or the Fourier spectrum. For the I=5/2 intermediate state of ¹¹¹Cd, up to three frequencies can be observed.[1]

Comparative Performance and Applications

The choice between ¹¹¹Cd and ¹¹¹Ag is dictated by the specific research question.

¹¹¹Cd: A Direct Probe of the Cd(II) Environment
  • Performance: Since ¹¹¹mCd decays via an isomeric transition, the resulting ¹¹¹Cd nucleus starts in a relatively unperturbed state. The measured NQI directly reflects the static or dynamic environment of a Cd(II) ion. This makes it an excellent probe for studying the structure and dynamics of Zn(II) and Ca(II) binding sites in proteins, as Cd(II) often substitutes for these ions.

  • Applications:

    • Characterization of metal-binding sites in metalloenzymes.[4]

    • Studying protein folding and dynamics.

    • Investigating metal ion homeostasis and transport.

¹¹¹Ag: A Probe for Cu(I) Sites and Relaxation Dynamics
  • Performance: The β⁻ decay of ¹¹¹Ag to ¹¹¹Cd provides a unique opportunity to study the coordination environment of Ag(I) and the subsequent relaxation of the site upon its transformation to Cd(II).[2] This is particularly valuable for probing Cu(I) sites, which are often spectroscopically silent.[2] The PAC spectra from ¹¹¹Ag can be more complex due to these "after-effects".

  • Applications:

    • Elucidating the coordination chemistry of Cu(I) in biological systems.[2]

    • Studying the kinetics of structural rearrangements in metalloproteins on a nanosecond timescale.[2]

    • Potential applications in the development of silver-based antimicrobial agents and radiopharmaceuticals.[3]

Table 2: Comparative Hyperfine Parameters in Metalloproteins
ProteinProbeQuadrupole Frequency (ω₀) (rad/ns)Asymmetry Parameter (η)Interpretation
Wild-type Azurin ¹¹¹mCd~0.45~0.6Reflects the Cd(II) coordination environment.
¹¹¹Ag~0.42~0.6Highly similar to ¹¹¹mCd, suggesting minor structural relaxation upon Ag(I) to Cd(II) decay.[2]
CueR ¹¹¹mCdVery low frequency-Indicates a different coordination for Cd(II) compared to Ag(I).
¹¹¹AgTwo NQIs observed: ω₀₁ ≈ 0.23, η₁ ≈ 0.33 and a higher frequency component-Reflects the native Ag(I) site and a higher coordination number species formed after decay.[2]

Relevance in Drug Development

PAC spectroscopy offers unique advantages for drug development professionals:

  • Target Validation: By providing detailed information on the metal-binding sites of target proteins, PAC can aid in the rational design of drugs that interact with these sites.

  • Mechanism of Action: For metal-based drugs, PAC can be used to study their coordination environment at the target site, providing insights into their mechanism of action.[5][6]

  • Pharmacokinetics: The ability to perform in-vivo PAC experiments with very small amounts of radioactive material opens up possibilities for studying the fate of metal-based drugs and radiopharmaceuticals in biological systems.[3]

Visualizing the Processes

DecaySchemes cluster_Ag111 ¹¹¹Ag Decay cluster_Cd111m ¹¹¹mCd Decay Ag111 ¹¹¹Ag (I=1/2, T₁/₂=7.45 d) Cd111_excited ¹¹¹Cd (342 keV) Ag111->Cd111_excited β⁻ decay Cd111_intermediate ¹¹¹Cd Intermediate State (I=5/2, 245 keV, T₁/₂=85 ns) Cd111_excited->Cd111_intermediate γ decay Cd111m ¹¹¹mCd (I=11/2, T₁/₂=48.5 min) Cd111m->Cd111_intermediate Isomeric Transition (150 keV γ₁) Cd111_ground ¹¹¹Cd Ground State (I=1/2) Cd111_intermediate->Cd111_ground γ₂ (245 keV)

PAC_Workflow cluster_preparation Sample Preparation cluster_measurement PAC Measurement cluster_analysis Data Analysis isotope Produce & Purify ¹¹¹Ag or ¹¹¹mCd reconstitution Reconstitute with PAC Isotope isotope->reconstitution protein Express & Purify Target Protein apo_protein Create Apo-protein (Remove native metal) protein->apo_protein apo_protein->reconstitution spectrometer Place sample in 4-detector PAC spectrometer reconstitution->spectrometer coincidence Measure γ-γ coincidences vs. time spectrometer->coincidence rt_spectrum Calculate R(t) perturbation function coincidence->rt_spectrum fft Fourier Transform rt_spectrum->fft fitting Fit spectrum to extract ω₀ and η fft->fitting interpretation Structural & Dynamic Interpretation fitting->interpretation

Comparison cluster_Cd111 ¹¹¹mCd → ¹¹¹Cd cluster_Ag111 ¹¹¹Ag → ¹¹¹Cd PAC_Probe Choice of PAC Probe Cd_Decay Isomeric Transition (Minimal Perturbation) PAC_Probe->Cd_Decay Ag_Decay β⁻ Decay (Elemental Transmutation) PAC_Probe->Ag_Decay Cd_App Direct probe of Cd(II) environment Cd_Decay->Cd_App Cd_Use Ideal for Zn(II) sites Cd_App->Cd_Use Research_Goal Application Cd_Use->Research_Goal Ag_App Probes Ag(I) environment & relaxation to Cd(II) Ag_Decay->Ag_App Ag_Use Ideal for Cu(I) sites & 'pump-probe' studies Ag_App->Ag_Use Ag_Use->Research_Goal

References

A Comparative Guide to 111Cd Isotope Tracer Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the accuracy and precision of 111Cd isotope tracer analysis against alternative analytical techniques, supported by experimental data and detailed protocols.

The precise and accurate quantification of cadmium in biological systems is paramount for toxicological studies and in the development of therapeutics where cadmium or its isotopes may be present as an impurity or a component of the drug delivery system. The use of a ¹¹¹Cd stable isotope tracer, coupled with mass spectrometry, offers a powerful method for elucidating the absorption, distribution, metabolism, and excretion (ADME) of cadmium. This guide provides a comprehensive comparison of ¹¹¹Cd isotope tracer analysis with other common analytical techniques, namely Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

Quantitative Performance Comparison

The following table summarizes the key performance metrics for ¹¹¹Cd isotope tracer analysis and its alternatives. Data has been compiled from various studies to provide a comparative overview.

Parameter ¹¹¹Cd Isotope Tracer Analysis (ICP-MS) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Principle Isotope Dilution AnalysisElemental Mass-to-Charge RatioAtomic Absorption of LightAtomic Emission of Light
Limit of Detection (LOD) 0.1 - 1 ng/L0.1 - 5 ng/L[1]0.02 - 0.1 µg/L[2][3]0.1 - 2 µg/L
Limit of Quantification (LOQ) 0.3 - 3 ng/L0.3 - 15 ng/L0.07 - 0.4 µg/L[2][3]0.3 - 7 µg/L
Precision (RSD) < 5%< 5%5 - 15%[2]2 - 10%
Accuracy (Recovery) 95 - 105%90 - 110%[4]80 - 120%[3][5]85 - 115%[5]
Interferences Isobaric (e.g., ¹¹³In, ¹¹⁴Sn), PolyatomicIsobaric, Polyatomic, Matrix EffectsSpectral, Matrix Effects, ChemicalSpectral, Matrix Effects
Sample Throughput ModerateHighLow to ModerateHigh
Cost HighHighModerateModerate

Experimental Protocols

¹¹¹Cd Isotope Tracer Analysis for Cadmium Uptake in Cell Culture

This protocol outlines a typical experiment to quantify the uptake of cadmium in a cell line using a ¹¹¹Cd stable isotope tracer.

a. Materials and Reagents:

  • Cell culture medium and supplements

  • Target cell line (e.g., HepG2, A549)

  • ¹¹¹Cd isotope standard (enriched to >95%)

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Deionized water (18.2 MΩ·cm)

  • Certified reference materials for quality control

b. Cell Culture and Exposure:

  • Seed cells in appropriate culture vessels and grow to ~80% confluency.

  • Prepare a dosing solution by spiking the cell culture medium with the ¹¹¹Cd tracer to achieve the desired final concentration.

  • Remove the existing medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the ¹¹¹Cd-spiked medium to the cells and incubate for the desired time points (e.g., 1, 4, 8, 24 hours).

c. Sample Preparation:

  • After incubation, collect the cell culture medium.

  • Wash the cells twice with ice-cold PBS to remove extracellular ¹¹¹Cd.

  • Lyse the cells using a suitable lysis buffer or by sonication.

  • Collect the cell lysate and determine the protein concentration for normalization.

  • Digest an aliquot of the cell lysate using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system.

  • Dilute the digested samples to the appropriate volume with deionized water.

d. ICP-MS Analysis:

  • Prepare a series of calibration standards containing known concentrations of natural cadmium and a fixed concentration of an internal standard (e.g., Yttrium).

  • Analyze the samples using an ICP-MS instrument. Monitor the isotopes of interest (e.g., ¹¹¹Cd, ¹¹²Cd, ¹¹⁴Cd) and the internal standard.

  • Calculate the ¹¹¹Cd/¹¹²Cd (or other suitable) isotope ratio in the samples.

  • Quantify the amount of ¹¹¹Cd taken up by the cells using isotope dilution calculations.

Experimental Workflow for ¹¹¹Cd Tracer Analysis

experimental_workflow cluster_cell_culture Cell Culture & Exposure cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate with ¹¹¹Cd Tracer cell_seeding->incubation cell_harvesting Harvest Cells & Lysate incubation->cell_harvesting digestion Microwave Digestion cell_harvesting->digestion dilution Sample Dilution digestion->dilution icpms ICP-MS Analysis dilution->icpms data_analysis Isotope Dilution Calculation icpms->data_analysis

Caption: Workflow for ¹¹¹Cd isotope tracer analysis in cell culture.

Cadmium-Induced Signaling Pathway

Cadmium is a known toxicant that can induce a variety of cellular stress responses, including apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway of cadmium-induced apoptosis, highlighting the central role of reactive oxygen species (ROS) and the activation of the JNK signaling cascade.

cadmium_apoptosis_pathway Cd Cadmium (Cd²⁺) ROS ↑ Reactive Oxygen Species (ROS) Cd->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Activation ROS->JNK Caspase3 Caspase-3 Activation Mitochondria->Caspase3 cJun c-Jun Activation JNK->cJun Bcl2 ↓ Bcl-2 cJun->Bcl2 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cadmium-induced apoptosis signaling pathway.

Comparison and Recommendations

¹¹¹Cd Isotope Tracer Analysis stands out for its exceptional accuracy and its ability to distinguish the exogenously applied cadmium from the endogenous levels within a biological system. This makes it the gold standard for ADME studies, uptake kinetics, and mechanistic toxicology research where the fate of a specific cadmium source is under investigation. The use of isotope dilution mass spectrometry minimizes matrix effects that can plague other methods, leading to more reliable quantification. However, the high cost of the enriched isotope and the requirement for sophisticated ICP-MS instrumentation are significant considerations.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers excellent sensitivity and is suitable for the determination of total cadmium concentrations at very low levels.[1] It is a versatile technique for routine monitoring of cadmium in a wide range of biological samples. While it can be affected by isobaric and polyatomic interferences, modern ICP-MS instruments equipped with collision/reaction cells can effectively mitigate these issues.

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) provides good sensitivity for cadmium analysis and is a more cost-effective option compared to ICP-MS.[2][3] However, it is a single-element technique with a lower sample throughput and can be more susceptible to matrix interferences, which may require careful method development and the use of matrix modifiers.[2]

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and high-throughput technique suitable for analyzing samples with higher cadmium concentrations. Its sensitivity is generally lower than that of ICP-MS and GF-AAS, making it less ideal for trace and ultra-trace analysis of cadmium in many biological matrices.[5]

For researchers, scientists, and drug development professionals requiring the most accurate and precise data on the kinetic behavior and fate of cadmium, ¹¹¹Cd isotope tracer analysis is the superior method . Its ability to differentiate between isotopic and naturally abundant cadmium provides unparalleled insights into toxicological and pharmacological processes. For routine monitoring of total cadmium levels, ICP-MS offers an excellent balance of sensitivity, speed, and accuracy . GF-AAS remains a viable and economical alternative for laboratories with lower sample volumes or budget constraints, provided that careful method validation is performed. ICP-OES is best suited for applications where cadmium concentrations are expected to be in the parts-per-billion range or higher. The choice of analytical method should ultimately be guided by the specific research question, the required level of sensitivity and accuracy, sample throughput needs, and available resources.

References

A Comparative Guide to Benchmarking DFT Calculations of ¹¹¹Cd Electric Field Gradients with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of theoretical and experimental approaches to determining the electric field gradient (EFG) at the ¹¹¹Cd nucleus. The EFG is a critical parameter in nuclear quadrupole resonance and perturbed angular correlation spectroscopy, offering insights into the local electronic structure of cadmium-containing materials, which is of significant interest to researchers in materials science and drug development.

The accurate determination of the ¹¹¹Cd nuclear quadrupole moment relies on the precise calculation of the EFG, which is often benchmarked against experimental data.[1][2][3] Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, though its accuracy is subject to the choice of functionals and basis sets.[4][5][6][7][8] This guide outlines the experimental and computational methodologies, presents a comparison of their results, and discusses the strengths and limitations of each approach.

Experimental and Computational Methodologies

A robust benchmarking process requires a careful application of both experimental and computational techniques. The following sections detail the typical protocols for each.

Experimental Protocol: Time-Differential Perturbed Angular Correlation (TDPAC) Spectroscopy

Time-Differential Perturbed Angular Correlation (TDPAC) is a highly sensitive nuclear technique used to measure the hyperfine interactions, including the electric field gradient, at a probe nucleus.[9] For ¹¹¹Cd, the process typically involves the decay of a parent isotope, such as ¹¹¹In, to an excited state of ¹¹¹Cd.[9]

Key Steps in a TDPAC Experiment:

  • Sample Preparation: The radioactive probe isotope (e.g., ¹¹¹In) is introduced into the material of interest. This can be achieved through methods like implantation, diffusion, or addition during synthesis.[9] The concentration of the probe is kept very low to minimize perturbations to the host lattice.[9]

  • Gamma-Gamma Cascade: The ¹¹¹In nucleus decays to an excited state of ¹¹¹Cd, which then de-excites through a cascade of two gamma rays (γ1 and γ2).[9][10]

  • Detection and Coincidence Counting: A set of detectors is arranged around the sample to detect the emitted gamma rays. The detection of γ1 establishes an initial orientation of the nuclear spin. The subsequent detection of γ2 in coincidence with γ1 allows for the measurement of the angular correlation between the two emissions.

  • Data Analysis: The interaction of the nuclear quadrupole moment of the intermediate ¹¹¹Cd state with the local EFG causes a perturbation in the angular correlation. This perturbation is time-dependent and is used to extract the nuclear quadrupole interaction (NQI) frequency, which is directly proportional to the largest component of the EFG tensor (Vzz).

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical means to determine the EFG by computing the electronic charge distribution around the ¹¹¹Cd nucleus.[1][2][3]

Typical DFT Workflow for EFG Calculation:

  • Structural Modeling: A structural model of the cadmium-containing system is constructed. For crystalline solids, this involves defining the unit cell and atomic positions. For molecules, the molecular geometry is defined.

  • Choice of Functional and Basis Set: A suitable exchange-correlation functional and basis set are selected. The choice of functional (e.g., GGA, B3LYP, BHandHLYP) and basis set can significantly impact the accuracy of the calculated EFG.[4][5][6][11]

  • Geometry Optimization: The initial structure is optimized to find the minimum energy geometry. This step is crucial as the EFG is highly sensitive to the local atomic arrangement.

  • EFG Calculation: The EFG tensor at the ¹¹¹Cd nucleus is calculated from the self-consistent electron density obtained from the DFT calculation. This is often performed using specialized solid-state physics software packages like WIEN2k.[12]

  • Analysis of Results: The principal components of the EFG tensor (Vxx, Vyy, Vzz) and the asymmetry parameter (η) are extracted from the calculation. These values are then compared with the experimental data.

Data Presentation: A Comparative Analysis

The following table summarizes representative data from studies that have benchmarked DFT-calculated ¹¹¹Cd EFGs against experimental values. The nuclear quadrupole interaction frequency (νQ) is a key comparative metric, as it is directly proportional to the largest component of the EFG tensor (Vzz).

Material/SystemExperimental νQ (MHz)Calculated νQ (MHz)Computational MethodReference
ZnO (substitutional Cd)21.520.8DFT (WIEN2k, GGA)[12]
Cd Metal138120.7 - 143.1DFT (APW+lo)[1]
Cd(SCH₃)₂--DFT (various functionals tested)[5]
Dimethylcadmium--DFT (B3LYP)[4]

Discussion and Key Findings

The comparison between DFT calculations and experimental data for ¹¹¹Cd EFGs reveals several important points:

  • Good Agreement: In many cases, DFT calculations can reproduce experimental EFGs with a reasonable degree of accuracy, often within 10-20%.[1] This agreement validates the use of DFT for interpreting experimental data and for predicting EFGs in new materials.

  • Functional and Basis Set Dependence: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[4][5][6] Hybrid functionals have been shown to improve the accuracy of EFG predictions in some cases.[11]

  • Importance of Relativistic Effects: For heavy elements like cadmium, relativistic effects can be significant and their inclusion in the calculations, for instance through the ZORA Hamiltonian, can improve the accuracy of the results.[5]

  • Systematic Errors: DFT calculations can have systematic errors, and in some instances, have been found to underestimate the EFG by a few percent.[1][2][3]

Logical Workflow for Benchmarking

The process of benchmarking DFT calculations of ¹¹¹Cd EFGs with experimental data can be visualized as a logical workflow.

G Benchmarking Workflow for ¹¹¹Cd EFG cluster_exp Experimental Measurement cluster_comp Computational Calculation exp_prep Sample Preparation (¹¹¹In doping) exp_measure TDPAC Measurement (γ-γ coincidence) exp_prep->exp_measure exp_data Experimental Data (NQI frequency, η) exp_measure->exp_data compare Comparison and Benchmarking exp_data->compare comp_model Structural Modeling comp_dft DFT Calculation (Functional & Basis Set Selection) comp_model->comp_dft comp_data Calculated Data (Vzz, η) comp_dft->comp_data comp_data->compare analysis Analysis of Deviations & Refinement of Models compare->analysis conclusion Validated Computational Model analysis->conclusion

Caption: Workflow for benchmarking DFT calculations against experimental data.

Conclusion

The benchmarking of DFT calculations with experimental data is a crucial step in accurately determining the electric field gradients at ¹¹¹Cd nuclei. While experimental techniques like TDPAC provide precise measurements, DFT offers a powerful theoretical framework for interpreting these results and predicting EFGs in a wide range of systems. The continued development of DFT functionals and computational methods, guided by experimental benchmarks, will further enhance our ability to understand the local electronic structure of cadmium-containing materials, with important implications for materials science, chemistry, and drug development.

References

A Comparative Guide to Chelating Agents for ¹¹¹Cd Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the use of Cadmium-111 (¹¹¹Cd) for radiolabeling applications, the choice of an appropriate chelating agent is paramount. The stability of the resulting ¹¹¹Cd-complex is crucial for the efficacy and safety of a potential radiopharmaceutical. While direct comparative studies on ¹¹¹Cd labeling are not abundant in publicly available literature, a robust comparison can be formulated based on the coordination chemistry of cadmium and data from related radiometals like Indium-111 (¹¹¹In), of which ¹¹¹Cd is a decay product. This guide provides an objective comparison of common and novel chelating agents, supported by available experimental data, to inform the selection process for ¹¹¹Cd labeling.

Key Chelating Agents for Consideration

The most commonly employed chelators in nuclear medicine are polyaminocarboxylic acids. These can be broadly categorized into acyclic and macrocyclic structures.

  • Acyclic Chelators: Diethylenetriaminepentaacetic acid (DTPA) and its derivatives are the most prominent in this class. They are known for their rapid complexation kinetics at room temperature.

  • Macrocyclic Chelators: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its analogues are widely used due to the high thermodynamic stability of their metal complexes. More recently, novel macrocycles with different donor atoms are being explored.

Performance Comparison of Chelating Agents

The selection of a chelator for ¹¹¹Cd labeling should be guided by several key performance indicators:

  • Thermodynamic Stability: A high stability constant is indicative of a strong bond between the chelator and the metal ion, which is crucial for preventing the release of ¹¹¹Cd in vivo.

  • Labeling Efficiency and Conditions: The ease and efficiency of the radiolabeling process, including the required temperature, pH, and time, are important practical considerations.

  • Kinetic Inertness: This refers to the resistance of the complex to dissociation in vivo, which is not always directly correlated with thermodynamic stability.

Quantitative Data Summary

The following table summarizes the available quantitative data for the stability of Cadmium(II) complexes with various chelating agents. It is important to note that this data is for non-radioactive cadmium but provides a strong indication of the expected stability of ¹¹¹Cd complexes.

Chelating AgentTypepCd Value¹Typical Labeling Conditions (inferred from ¹¹¹In)Key Characteristics
DTPA Acyclic17.4[1][2]Room temperature, 20 min, pH 4-5.5Fast labeling kinetics, but lower thermodynamic stability compared to some macrocycles.
EDTA Acyclic16.7[1][2]Room temperatureLower stability than DTPA for Cadmium.
DOTA MacrocyclicNot widely reported, but expected to be high95°C, 20 min, pH 4-5.5High thermodynamic stability, but often requires heating for efficient labeling.
DO4S Macrocyclic (Sulfur-rich)19.8[1][2]Not establishedExceptionally high thermodynamic stability for Cadmium.
DMSA Acyclic (Thiol-based)13.2[1][2]Not established for radiolabelingUsed for heavy metal detoxification; lower stability than polyaminocarboxylates.

¹pCd is the negative logarithm of the free Cd²⁺ concentration in a 10 µM total ligand and 1 µM total metal solution at pH 7.4. A higher pCd value indicates greater thermodynamic stability.

Experimental Protocols

¹¹¹Cd Labeling of a DTPA-conjugated Molecule (Inferred Protocol)
  • Preparation:

    • Prepare a stock solution of the DTPA-conjugated molecule (e.g., peptide, antibody) in metal-free water.

    • Prepare a 0.1 M MES or HEPES buffer, pH 5.5. Acetate buffers are less ideal as they can compete for cadmium chelation.[3][4][5]

  • Labeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine 1 µg of the DTPA-conjugate with 5 volumes of the buffer.

    • Add the desired amount of ¹¹¹CdCl₂ solution.

    • Incubate the reaction mixture for 20 minutes at room temperature.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

¹¹¹Cd Labeling of a DOTA-conjugated Molecule (Inferred Protocol)
  • Preparation:

    • Prepare a stock solution of the DOTA-conjugated molecule in metal-free water.

    • Prepare a 0.1 M MES or HEPES buffer, pH 5.5.

  • Labeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine 1 µg of the DOTA-conjugate with 5 volumes of the buffer.

    • Add the desired amount of ¹¹¹CdCl₂ solution.

    • Incubate the reaction mixture for 20 minutes at 95°C.

  • Quality Control:

    • Determine the radiochemical purity using ITLC or radio-HPLC.

Serum Stability Assay
  • Incubation:

    • Add a small volume of the ¹¹¹Cd-labeled compound to human serum.

    • Incubate at 37°C for various time points (e.g., 1, 4, 24, 48 hours).

  • Analysis:

    • At each time point, analyze the serum sample by size-exclusion HPLC or ITLC to determine the percentage of ¹¹¹Cd that remains bound to the conjugate.

Visualizing Experimental Workflows

Logical Flow for Chelator Selection

ChelatorSelection start Start: Need to label with ¹¹¹Cd stability High in vivo stability required? start->stability mild_conditions Mild labeling conditions essential? stability->mild_conditions Yes do4s Consider novel chelators like DO4S (if available and suitable for conjugation) stability->do4s No (or highest possible stability is the priority) dtpa Consider DTPA or its derivatives mild_conditions->dtpa Yes dota Consider DOTA or other macrocycles mild_conditions->dota No end Final Chelator Choice dtpa->end dota->end do4s->end

Caption: A decision-making workflow for selecting a chelating agent for ¹¹¹Cd labeling.

Generalized Radiolabeling and Quality Control Workflow

RadiolabelingWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_qc Quality Control cluster_stability Stability Testing conjugate Chelator-Conjugated Molecule reaction Combine and Incubate (Temperature and time depend on chelator) conjugate->reaction buffer Labeling Buffer (e.g., MES, HEPES) buffer->reaction cd111 ¹¹¹CdCl₂ Solution cd111->reaction purity_check Determine Radiochemical Purity (ITLC or radio-HPLC) reaction->purity_check serum_stability Serum Stability Assay purity_check->serum_stability

Caption: A generalized workflow for ¹¹¹Cd radiolabeling and subsequent quality control.

Conclusion and Future Perspectives

The selection of a chelating agent for ¹¹¹Cd labeling is a critical step in the development of novel radiopharmaceuticals. While direct comparative data for ¹¹¹Cd is sparse, a careful review of the coordination chemistry of cadmium and extrapolation from data on ¹¹¹In provides a solid foundation for decision-making.

  • DTPA and its derivatives offer the advantage of rapid labeling under mild conditions, which is particularly beneficial for temperature-sensitive biomolecules.

  • DOTA and other macrocyclic chelators are generally preferred when the highest possible in vivo stability is required, although this often comes at the cost of more stringent labeling conditions.

  • Novel chelators, such as the sulfur-rich macrocycle DO4S , show exceptional promise for tightly binding cadmium and may represent a future direction for the development of highly stable ¹¹¹Cd-radiopharmaceuticals.[1][2]

It is imperative for researchers to perform thorough in vitro and in vivo evaluations of their chosen ¹¹¹Cd-labeled compounds to ensure high stability and favorable biodistribution. Further research dedicated to the direct comparison of chelators for ¹¹¹Cd will be invaluable to the field of nuclear medicine.

References

Unveiling the Metal Core: A Comparative Guide to ¹¹¹Cd and Other Metal Ion Probes in Metalloprotein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of metal ions within proteins is paramount. This guide provides a comprehensive evaluation of ¹¹¹Cd as a spectroscopic probe in metalloproteins, offering a direct comparison with other widely used metal ions. We delve into the experimental intricacies and quantitative performance of key analytical techniques, empowering you to select the optimal tool for your research needs.

The study of metalloproteins, which constitute a significant fraction of the proteome, is fundamental to unraveling their diverse roles in catalysis, regulation, and structural integrity. The metal centers, however, are often spectroscopically silent in their native state. To circumvent this, researchers employ a variety of isotopic probes, substituting the native metal ion with a spectroscopically active counterpart. Among these, the gamma-ray emitting isotope ¹¹¹Cd has emerged as a powerful tool, particularly for Perturbed Angular Correlation (PAC) spectroscopy. This guide will compare the performance of ¹¹¹Cd with other common metal ion probes, including ⁷⁷Se, ¹⁹⁹Hg, ⁶⁷Zn, and ⁵⁷Fe, across a range of spectroscopic techniques.

Performance Comparison of Metal Ion Probes

The choice of a metal ion probe is dictated by the specific scientific question, the nature of the metalloprotein, and the available instrumentation. The following table summarizes the key performance metrics of ¹¹¹Cd and other common metal ion probes used in conjunction with their respective primary analytical techniques.

Metal Ion ProbePrimary TechniqueSensitivityResolutionInformation ProvidedKey AdvantagesLimitations
¹¹¹Cd PAC Spectroscopy Very High (pmol)High (Ångstrom-level structural changes)- Local coordination geometry- Dynamics of the metal site- Metal-ligand bond character- Extremely high sensitivity- Applicable in solid, liquid, and in-vivo states- Provides real-time dynamic information- Requires a radioactive isotope- Specialized instrumentation- Data analysis can be complex
¹¹³Cd NMR Spectroscopy ModerateHigh- Coordination number and geometry- Nature of coordinating ligands (N, O, S)- Dynamics and cooperativity of metal binding- Non-radioactive- Provides detailed structural and dynamic information- Lower sensitivity than PAC- Requires higher sample concentrations
⁷⁷Se NMR Spectroscopy ModerateHigh- Covalent character of metal-selenocysteine bonds- Local electronic environment- Sensitive probe for selenium-containing proteins- Limited to selenoproteins or engineered proteins
¹⁹⁹Hg NMR Spectroscopy ModerateHigh- Coordination environment in mercury-binding proteins- Useful for studying mercury detoxification pathways- High toxicity of mercury
⁶⁷Zn NMR Spectroscopy LowModerate- Direct probe of the native zinc site- Quadrupole coupling constant is sensitive to structural changes- Directly probes the native metal in zinc proteins- Quadrupolar nucleus leads to broad lines and low resolution- Low gyromagnetic ratio and natural abundance
⁵⁷Fe Mössbauer Spectroscopy HighHigh- Oxidation and spin state of iron- Electronic structure of iron centers- Magnetic properties- Highly specific to iron- Provides detailed electronic and magnetic information- Requires a radioactive source- Limited to iron-containing proteins- Solid-state measurements only
VariousMass Spectrometry Very High (fmol-amol)High (Dalton-level mass accuracy)- Stoichiometry of metal binding- Identification of metal-binding sites (with footprinting)- Conformational changes upon metal binding- Exceptional sensitivity- Can analyze complex mixtures- Versatile applications (native MS, HDX-MS, etc.)- Can be destructive to non-covalent interactions- Indirect structural information

Experimental Protocols

Detailed and meticulous experimental design is critical for obtaining high-quality data in metalloprotein studies. Below are outlined protocols for key experiments cited in this guide.

Protocol 1: Metal Ion Exchange for ¹¹¹Cd Incorporation in a Zinc-Finger Protein

This protocol describes the substitution of the native Zn²⁺ ion in a zinc-finger protein with the radioactive ¹¹¹Cd²⁺ probe for subsequent PAC spectroscopy analysis.

Materials:

  • Apo-zinc-finger protein (metal-free)

  • ¹¹¹CdCl₂ solution (carrier-free)

  • Chelating resin (e.g., Chelex 100)

  • Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4), pre-treated with chelating resin to remove trace metals.

  • Size-exclusion chromatography column.

Procedure:

  • Preparation of Apo-protein: The native zinc-finger protein is treated with a strong chelating agent like EDTA to remove the bound Zn²⁺. The chelating agent is subsequently removed by extensive dialysis or size-exclusion chromatography against a metal-free buffer.

  • Metal Ion Substitution: The apo-protein is incubated with a slight molar excess of the ¹¹¹CdCl₂ solution. The incubation is typically performed at 4°C for several hours to overnight to ensure complete reconstitution.

  • Removal of Unbound ¹¹¹Cd: The protein solution is passed through a size-exclusion chromatography column equilibrated with the metal-free buffer to separate the ¹¹¹Cd-reconstituted protein from any unbound ¹¹¹Cd²⁺ ions.

  • Concentration and Verification: The protein-containing fractions are pooled and concentrated. The successful incorporation of ¹¹¹Cd and the protein's structural integrity can be verified by techniques such as UV-Vis spectroscopy and circular dichroism. The sample is now ready for PAC spectroscopy.

Protocol 2: Solution-State ¹¹³Cd NMR Spectroscopy of Metallothionein (B12644479)

This protocol outlines the general steps for acquiring a ¹¹³Cd NMR spectrum of a metalloprotein, using metallothionein as an example.

Materials:

  • ¹¹³Cd-labeled metallothionein

  • NMR buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, 10% D₂O, pH 7.0)

  • NMR tubes

Procedure:

  • Sample Preparation: The ¹¹³Cd-labeled metallothionein is dissolved in the NMR buffer to a final concentration typically in the range of 0.5-2 mM. The solution is then transferred to a high-quality NMR tube.

  • NMR Spectrometer Setup: The NMR experiment is performed on a high-field NMR spectrometer equipped with a probe capable of detecting ¹¹³Cd frequencies. The spectrometer is tuned to the ¹¹³Cd frequency, and the probe is properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: A one-dimensional ¹¹³Cd NMR spectrum is acquired. Key acquisition parameters to optimize include the spectral width, the number of scans, and the relaxation delay. A proton-decoupled pulse sequence is typically used to improve signal-to-noise and resolution.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a window function (e.g., exponential multiplication) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts of the ¹¹³Cd signals provide information about the coordination environment of the cadmium ions.[1]

Protocol 3: ⁵⁷Fe Mössbauer Spectroscopy of an Iron-Sulfur Protein

This protocol provides a general outline for conducting a Mössbauer spectroscopy experiment on an ⁵⁷Fe-enriched iron-sulfur protein.

Materials:

  • ⁵⁷Fe-enriched iron-sulfur protein sample (frozen solution or powder)

  • Mössbauer spectrometer with a ⁵⁷Co source

  • Cryostat for low-temperature measurements

Procedure:

  • Sample Preparation: The ⁵⁷Fe-enriched protein sample is placed in a sample holder. For frozen solution measurements, the protein solution is rapidly frozen in liquid nitrogen to prevent the formation of crystalline ice.

  • Spectrometer Setup: The sample holder is placed in a cryostat, which is then mounted in the Mössbauer spectrometer. The spectrometer is calibrated using a standard iron foil.

  • Data Acquisition: The Mössbauer spectrum is acquired by moving the ⁵⁷Co source relative to the sample at various velocities, thereby Doppler shifting the energy of the emitted gamma rays. The gamma-ray transmission through the sample is measured as a function of the source velocity. Data is typically collected over several hours to days to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting Mössbauer spectrum is fitted with theoretical line shapes (typically Lorentzian) to extract key parameters such as the isomer shift, quadrupole splitting, and magnetic hyperfine field. These parameters provide detailed information about the electronic structure of the iron centers.[2][3][4][5][6]

Protocol 4: Native Electrospray Ionization Mass Spectrometry (ESI-MS) of a Metalloprotein

This protocol describes the preparation and analysis of a metalloprotein by native ESI-MS to determine its metal binding stoichiometry.

Materials:

  • Purified metalloprotein

  • Volatile buffer (e.g., 200 mM ammonium (B1175870) acetate, pH 7.0)

  • Mass spectrometer equipped with a nano-ESI source

Procedure:

  • Sample Preparation: The purified metalloprotein is buffer-exchanged into a volatile buffer, such as ammonium acetate, using size-exclusion chromatography or buffer exchange spin columns. This is crucial to avoid the presence of non-volatile salts that can interfere with the ESI process.[1][7][8][9][10]

  • Mass Spectrometer Setup: The mass spectrometer is calibrated and optimized for the analysis of intact proteins in their native state. This involves using gentle source conditions (e.g., low capillary voltage and temperature) to preserve non-covalent interactions.

  • Data Acquisition: The protein solution is introduced into the mass spectrometer via a nano-electrospray needle. The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein-metal complex.

  • Data Analysis: The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted to determine the molecular mass of the intact metalloprotein. The mass difference between the apo-protein and the holo-protein allows for the determination of the number of bound metal ions.

Visualizing the Molecular Landscape

Diagrams are indispensable tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.

experimental_workflow cluster_protein_prep Protein Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation Native Metalloprotein Native Metalloprotein Apo-protein Apo-protein Native Metalloprotein->Apo-protein Metal Removal ¹¹¹Cd-labeled Protein ¹¹¹Cd-labeled Protein Apo-protein->¹¹¹Cd-labeled Protein ¹¹¹Cd Incorporation PAC Spectroscopy PAC Spectroscopy ¹¹¹Cd-labeled Protein->PAC Spectroscopy Measurement Data Analysis Data Analysis PAC Spectroscopy->Data Analysis Fourier Transform Structural & Dynamic Information Structural & Dynamic Information Data Analysis->Structural & Dynamic Information Model Fitting

dna_damage_response cluster_damage DNA Damage cluster_sensing Damage Sensing & Signaling cluster_repair DNA Repair Pathway DNA_Lesion DNA Double-Strand Break PARP1 PARP1 (ZNF protein) DNA_Lesion->PARP1 senses ATM ATM Kinase PARP1->ATM recruits & activates ZNF_Proteins Other ZNF Proteins (e.g., ZNF593, ZNF24) ATM->ZNF_Proteins phosphorylates Repair_Complex DNA Repair Complex ZNF_Proteins->Repair_Complex recruits Repair_Complex->DNA_Lesion repairs

Conclusion

The selection of a metal ion probe for metalloprotein studies is a multifaceted decision that requires careful consideration of the research objectives and the inherent properties of both the protein and the probe. ¹¹¹Cd, when utilized with PAC spectroscopy, offers unparalleled sensitivity for investigating the local structure and dynamics of metal-binding sites. However, the requirement for a radioactive isotope and specialized equipment may limit its accessibility. Other techniques such as NMR with ¹¹³Cd, Mössbauer spectroscopy with ⁵⁷Fe, and mass spectrometry provide complementary information and may be more suitable for specific applications. By understanding the strengths and limitations of each approach, as detailed in this guide, researchers can make informed decisions to advance our understanding of the critical roles of metals in biology.

References

A Comparative Guide to Inter-laboratory Measurement Protocols for Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for the quantification of cadmium, with a focus on establishing standardized protocols for the measurement of the isotope Cadmium-111 (¹¹¹Cd) in biological matrices. While direct inter-laboratory comparison data for ¹¹¹Cd is not widely published, this document synthesizes performance data for total cadmium analysis to guide laboratories in protocol selection, validation, and implementation. The aim is to facilitate the generation of reliable and reproducible data in research and drug development settings.

The most commonly employed and well-validated techniques for cadmium quantification in biological samples are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2] These methods offer high sensitivity and are suitable for trace and ultra-trace analysis.[3]

Quantitative Performance Comparison of Analytical Methods

The selection of an analytical method for ¹¹¹Cd quantification will depend on factors such as the required sensitivity, sample volume, and available instrumentation. The following table summarizes typical performance characteristics for the most common analytical techniques used for cadmium determination.

Analytical MethodTypical Detection Limit (µg/L)Typical Recovery Rate (%)Key AdvantagesPotential Challenges
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) 0.1 - 0.4[1][2]93 - 111[1][2]High sensitivity, relatively low cost.Susceptible to matrix interferences, lower sample throughput.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) 0.16 - 0.32[4]Not explicitly stated, but high accuracy is a known feature.Excellent sensitivity, high throughput, isotopic analysis capability.Higher instrument cost, potential for isobaric interferences.
Radiochemical Neutron Activation Analysis (RNAA) 4 (µg/kg)[1][2]98[1][2]High sensitivity and accuracy, independent of chemical form.Requires a nuclear reactor, complex procedure.

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the accuracy and comparability of results between different laboratories. Below are detailed methodologies for the two primary analytical techniques.

GFAAS is a highly sensitive technique for the determination of trace metals in various samples.

1. Sample Preparation (Wet Digestion):

  • Accurately weigh approximately 0.5 g of the biological sample (e.g., tissue, blood) into a clean digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the sample.

  • Heat the sample using a hot plate or a microwave digestion system until the organic matter is completely decomposed and a clear solution is obtained.

  • Allow the digested sample to cool and then dilute it to a known volume with deionized water.

2. GFAAS Analysis:

  • Instrumentation: A GFAAS system equipped with a cadmium hollow cathode lamp and a Zeeman or deuterium (B1214612) background correction system.

  • Wavelength: 228.8 nm.

  • Calibration: Prepare a series of calibration standards by diluting a certified cadmium standard solution. The calibration curve should bracket the expected concentration of cadmium in the samples.

  • Measurement:

    • Inject a small volume (typically 10-20 µL) of the prepared sample or standard solution into the graphite furnace.

    • The furnace program will consist of drying, ashing, and atomization steps to remove the solvent and matrix components and then atomize the cadmium.

    • Measure the absorbance of the atomized cadmium at 228.8 nm.

  • Data Analysis: Quantify the cadmium concentration in the samples by comparing their absorbance to the calibration curve.

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, with the capability of isotopic measurement.

1. Sample Preparation (Acid Digestion):

  • Follow a similar acid digestion procedure as described for GFAAS to decompose the organic matrix of the biological sample. Microwave-assisted digestion is often preferred for its speed and efficiency.

  • After digestion, dilute the sample with deionized water to a final acid concentration suitable for the ICP-MS instrument (typically 1-2% nitric acid).

  • For blood samples, a simple dilution with a solution containing a surfactant like Triton X-100 can also be used.[5]

2. ICP-MS Analysis:

  • Instrumentation: An ICP-MS instrument, preferably with a collision/reaction cell to minimize polyatomic interferences.

  • Isotope Selection: Monitor the ¹¹¹Cd isotope. Other cadmium isotopes can be monitored for quality control.

  • Internal Standard: Use an internal standard (e.g., yttrium, rhodium, or iridium) to correct for matrix effects and instrumental drift.[6]

  • Calibration: Prepare a series of calibration standards from a certified cadmium standard solution, with the internal standard added to all standards and samples.

  • Measurement:

    • Introduce the prepared sample solution into the ICP-MS via a nebulizer and spray chamber.

    • The high-temperature argon plasma atomizes and ionizes the cadmium atoms.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures the ion intensity for ¹¹¹Cd.

  • Data Analysis: Calculate the concentration of ¹¹¹Cd in the samples based on the intensity ratio of ¹¹¹Cd to the internal standard and the calibration curve.

Visualizations

The following diagram illustrates a generalized experimental workflow for the determination of ¹¹¹Cd in biological samples, from sample receipt to final data reporting. This workflow is applicable to both GFAAS and ICP-MS, with variations in the specific instrumental analysis steps.

experimental_workflow sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (e.g., Acid Digestion) sample_receipt->sample_prep gfaas GFAAS Analysis sample_prep->gfaas Choice of Analytical Method icpms ICP-MS Analysis sample_prep->icpms Choice of Analytical Method instrument_setup Instrument Setup and Calibration instrument_setup->gfaas instrument_setup->icpms data_acquisition Data Acquisition gfaas->data_acquisition icpms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing qc_check Quality Control Check data_processing->qc_check reporting Final Report Generation qc_check->reporting

Caption: Generalized workflow for ¹¹¹Cd analysis.

While not directly related to the measurement protocols, understanding the biological context of cadmium is crucial in drug development. The following is an illustrative example of a simplified signaling pathway potentially affected by cadmium, which can be a target for therapeutic intervention.

signaling_pathway cluster_cell Intracellular Cd Cadmium (Cd²⁺) Cell_Membrane Cell Membrane Cd->Cell_Membrane ROS Reactive Oxygen Species (ROS) Production Cd->ROS induces MAPK MAPK Signaling Cascade ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis leads to

Caption: Simplified cadmium-induced signaling.

References

Safety Operating Guide

Navigating the Dual Hazard: A Comprehensive Guide to the Proper Disposal of Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling the radioactive isotope Cadmium-111 (¹¹¹Cd) are presented with a unique set of challenges due to its dual nature as a radioactive material and a toxic heavy metal. Adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, consolidating critical safety and logistical information.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to recognize the inherent hazards of this compound. Cadmium is a known carcinogen and can cause significant harm to multiple organ systems, including the cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems.[1] The radioactive nature of ¹¹¹Cd adds the risk of radiation exposure. Therefore, all handling of this compound waste must be conducted in designated areas with appropriate shielding and personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves (nitrile gloves are recommended)[2]

In the event of a spill, avoid using water.[1] Use non-sparking tools to collect the spilled material and place it in a designated, sealed container for hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service and in close coordination with your institution's Environmental Health and Safety (EHS) department.

1. Waste Characterization and Segregation:

  • Identify all waste streams containing this compound.

  • This waste must be segregated from all other laboratory waste, including general trash, sharps, and other chemical and radioactive wastes.[1] Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process.[1]

2. Waste Classification:

  • This compound waste is classified as "mixed waste" as it contains both a hazardous chemical (cadmium) and a radioactive material. This classification is critical as mixed waste is subject to stringent regulations from both the Environmental Protection Agency (EPA) and the Nuclear Regulatory Commission (NRC).[3]

3. Packaging and Labeling:

  • Use only approved hazardous and radioactive waste containers. These containers must be in good condition, compatible with the chemical form of the cadmium, and have a secure, leak-proof lid.[1]

  • The container must be clearly labeled with:

    • The words "Hazardous Waste" and "Radioactive Waste"

    • The chemical name: "this compound"

    • The specific radionuclide (¹¹¹Cd) and its activity level

    • The date of waste generation

    • The associated hazards (e.g., "Toxic," "Carcinogen")

    • The appropriate hazard symbols.

4. Waste Storage:

  • Store the sealed and labeled waste container in a designated, secure, and shielded area.

  • The storage area should be well-ventilated and away from incompatible materials.

  • Maintain a detailed log of all this compound waste, including the amount, activity, and date of storage.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed radioactive and hazardous waste disposal contractor to arrange for pickup.[1]

  • Provide a complete and accurate description of the waste, including its composition and known hazards, on the waste manifest.[1]

  • Disposal of radioactive waste must be handled by appropriately trained personnel and in accordance with local regulations.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to cadmium exposure and general radioactive waste classification.

ParameterValueRegulatory Body/Source
Cadmium Permissible Exposure Limit (PEL) 5 µg/m³OSHA[2]
Cadmium Oral Toxicity (LD50, rat) 280 mg/kg[2]
Low-Level Radioactive Waste (LLW) Includes radioactively contaminated items like protective clothing, tools, filters, rags, and medical tubes.NRC[5]
Intermediate-Level Waste (ILW) Contains higher amounts of radioactivity and requires shielding.[6]
High-Level Waste (HLW) Highly radioactive and requires cooling and shielding.[6]

Experimental Protocols: Waste Handling

Protocol for Segregation and Packaging of Solid this compound Waste:

  • Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Work within a designated fume hood with appropriate shielding.

  • Waste Collection: Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) into a designated, pre-labeled waste container. Ensure no liquids are present in the solid waste container.[7]

  • Container Sealing: Once the container is full (do not overfill), securely seal the lid.

  • Decontamination: Wipe the exterior of the container with a suitable decontamination solution to remove any surface contamination.

  • Labeling: Affix a completed hazardous and radioactive waste label to the container.

  • Storage: Transfer the container to the designated mixed waste storage area.

  • Documentation: Record the container in the laboratory's waste log.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Cadmium111_Disposal_Workflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Solid or Liquid? ppe->characterize segregate_solid Segregate Solid Waste into Designated Container characterize->segregate_solid Solid segregate_liquid Segregate Liquid Waste into Designated Container characterize->segregate_liquid Liquid package_label Securely Package and Label as 'Mixed Waste' (Radioactive & Toxic) segregate_solid->package_label segregate_liquid->package_label store Store in Shielded and Ventilated Area package_label->store log Log Waste in Inventory store->log contact_ehs Contact Institutional EHS for Disposal log->contact_ehs pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Logistics for Handling Cadmium-111

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural information for the safe handling and disposal of Cadmium-111 (¹¹¹Cd), tailored for researchers, scientists, and drug development professionals. Given that this compound is a stable isotope of a highly toxic and carcinogenic heavy metal, the primary focus of these protocols is on mitigating chemical hazards.[1][2] Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Hazard Summary

Cadmium is classified as a known human carcinogen and poses significant health risks through both acute and chronic exposure.[3][4] Inhalation is a primary route of exposure that can be fatal, while repeated contact may lead to cumulative poisoning effects, causing severe damage to the kidneys, lungs, and bones.[4][5][6]

Hazard ClassificationDescription
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled as dust or fumes.[5]
Carcinogenicity Category 1A/1B: May cause cancer (lung and prostate).[7][8]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4][7][8]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4][7][8]
Specific Target Organ Toxicity Causes damage to kidneys, lungs, and bones through prolonged or repeated exposure.[4][8]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide appropriate PPE at no cost to workers.[9][10]

EquipmentSpecificationPurpose
Respiratory Protection NIOSH-approved respirator. Type depends on exposure concentration (see table below).To prevent inhalation of toxic cadmium dust or fumes.[5][10]
Hand Protection Neoprene or equivalent chemical-resistant gloves.To prevent skin contact.[10]
Eye & Face Protection Vented safety goggles and a face shield.To protect eyes and face from dust and splashes.[9]
Protective Clothing Disposable full-body coveralls (e.g., DuPont Tyvek®).To prevent contamination of skin and personal clothing.[9][10]
Foot Protection Closed-toe shoes and disposable boot covers.To prevent contamination of footwear and tracking of material.[9]

Operational Plan: Step-by-Step Handling Protocol

All work with cadmium and its compounds must be performed within a designated and clearly marked regulated area.[10]

Step 1: Preparation and Engineering Controls
  • Ventilation: All handling of this compound powder or solutions must occur inside a certified chemical fume hood, glove box, or under local exhaust ventilation (e.g., a snorkel) to maintain exposure below occupational limits.[5][6]

  • Work Surface: Cover the work area with disposable, absorbent bench paper. This matting should be disposed of as hazardous waste after use.[6]

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, containers), and waste containers are within the ventilated enclosure before beginning work.

Step 2: Handling Procedures
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer: Conduct all transfers of powdered this compound carefully to minimize dust generation.

  • Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory area.[5][11] Wash hands thoroughly with soap and water immediately after handling the material and before leaving the laboratory.[6][10]

Step 3: Decontamination and Housekeeping
  • Cleaning: At the end of each procedure, wipe down the work area using a wet-cleaning method with a disposable cloth.[6] Do not dry sweep, as this can aerosolize cadmium dust.[10] A HEPA-filtered vacuum may also be used for cleanup.[10]

  • Doffing PPE: Remove disposable PPE in a designated changing room before exiting the work area.[9] Contaminated items must be placed in a sealed, labeled plastic bag for disposal.[9] Reusable PPE must be decontaminated according to established procedures.

  • Laundering: Contaminated work clothing must not leave the facility. It must be laundered by a professional service familiar with handling heavy metal contamination.[11]

Emergency and Disposal Plans

Emergency Procedures: First Aid
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve. Seek immediate medical attention.[6][7]
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[6][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[8][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
Spill Response Protocol
  • Evacuate: Secure and control access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

  • Clean-Up: For powdered spills, moisten the material first to prevent dust formation.[10] Collect the material using a HEPA-filtered vacuum or by carefully sweeping it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Wash the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Disposal Plan

All this compound waste, including contaminated PPE, labware, and cleaning materials, must be disposed of as hazardous waste.

  • Segregation: Collect all cadmium-contaminated solid and liquid waste in separate, clearly labeled, leak-proof containers.

  • Labeling: Label containers with "Hazardous Waste," the name "Cadmium," and other required information.

  • Storage: Store waste in a designated, secure satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider. Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific regulatory guidance.[10] A common industrial treatment method involves the alkaline precipitation of cadmium from solutions.[13]

Quantitative Data Summary

Physical and Isotopic Properties of this compound
PropertyValue
Atomic Mass 110.9041781 Da[14]
Natural Abundance 12.8%[14]
Half-life Stable[14]
Physical Form Soft, bluish-white solid metal or powder.[10][14]
Melting Point 321 °C / 594.22 K[12][14]
Boiling Point 765 °C / 1040 K[12][14]
Solubility Insoluble in water.[12]
Occupational Exposure Limits (OELs) and Required Respiratory Protection
Cadmium ConcentrationRequired NIOSH-Approved Respirator Type
≤ 0.05 mg/m³ Air-purifying, particulate filter respirator with an N100, R100, or P100 filter.[10]
≤ 0.25 mg/m³ Full-facepiece air-purifying respirator with high-efficiency filters or a powered-air purifying respirator (PAPR).[10]
≤ 9 mg/m³ Consult institutional safety officer. Specific high-protection respirators required.
> 9 mg/m³ (IDLH) Self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode.[10]

Note: These limits are for general cadmium. Always refer to your institution's specific Chemical Hygiene Plan.

Experimental Workflow Visualization

The following diagram illustrates the essential workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Designate Regulated Area prep2 Verify Fume Hood/Ventilation prep1->prep2 prep3 Gather PPE & Materials prep2->prep3 handle1 Don Required PPE prep3->handle1 Begin Work handle2 Perform Work in Hood handle1->handle2 handle3 Practice Safe Personal Hygiene handle2->handle3 cleanup1 Wet-Wipe Decontamination handle3->cleanup1 End Work cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff & Dispose of PPE cleanup2->cleanup3 disp1 Store Waste in Labeled Container cleanup3->disp1 disp2 Arrange for Hazardous Waste Pickup disp1->disp2

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.